Cyclopropanemethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c5-3-4-1-2-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSKHXTUVXSOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062482 | |
| Record name | Cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-47-4 | |
| Record name | Cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanemethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanemethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to Cyclopropanemethylamine (CAS 2516-47-4)
Abstract: This technical guide provides a comprehensive overview of this compound (CAS 2516-47-4), a versatile primary amine that has garnered significant interest in the fields of medicinal chemistry and synthetic research. The unique structural conformation, conferred by the strained three-membered cyclopropane ring, imparts distinct physicochemical properties and reactivity patterns. This document will delve into the molecule's properties, synthesis, chemical behavior, applications in drug discovery, analytical characterization, and critical safety protocols. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this valuable chemical building block.
This compound, also known as (aminomethyl)cyclopropane, is structurally characterized by a primary amine group attached to a cyclopropane ring via a methylene bridge.[1] This arrangement is fundamental to its utility. The cyclopropane ring, a saturated C3-hydrocarbon, is notable for its significant ring strain (~27 kcal/mol). This strain influences the molecule's electronic properties and reactivity, making it a bioisosteric replacement for other groups in drug design to modulate properties like metabolic stability and receptor binding affinity.[2]
The amine functional group provides a site for nucleophilic reactions and hydrogen bonding, which is crucial for its interaction with biological targets and its solubility.[1][3] The combination of these two motifs in a small, conformationally restricted molecule makes it a prized scaffold in modern chemistry.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2516-47-4 | [4][5] |
| Molecular Formula | C₄H₉N | [1][4][5] |
| Molecular Weight | 71.12 g/mol | [4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1][6][7] |
| Boiling Point | 85-86 °C (at 758-760 mmHg) | [4][6][7] |
| Density | 0.82 - 0.83 g/mL (at 20-25 °C) | [4][6][7][8] |
| Refractive Index (n²⁰/D) | ~1.433 - 1.434 | [4][6] |
| Flash Point | 2 °C (36 °F) | [4][8] |
| Water Solubility | Fully miscible | [4][6] |
| SMILES | C1CC1CN | [4] |
| InChI Key | IGSKHXTUVXSOMB-UHFFFAOYSA-N |[1][4] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a critical consideration for its application, particularly on an industrial scale. Several routes have been established, with the choice often depending on the availability of starting materials, desired purity, and scalability. A prevalent and industrially relevant method involves the reduction of cyclopropanecarbonitrile.
This pathway is favored for its efficiency and the high purity of the resulting amine. The choice of reducing agent is a key experimental parameter. Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on carbon is common, offering high yields and avoiding the stoichiometric metal hydride waste associated with agents like LiAlH₄.[9] The reaction conditions (pressure, temperature, solvent) must be carefully optimized to ensure complete conversion while preventing side reactions, such as ring-opening, which can occur under overly harsh conditions.[9][10]
Other documented synthetic strategies include the Hofmann degradation of cyclopropanecarboxamide or the Curtius rearrangement of cyclopropanecarbonyl azide, providing alternative pathways from carboxylic acid derivatives.[3]
Caption: Generalized workflow for the synthesis of this compound via nitrile reduction.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the strained cyclopropane ring.
A. Nucleophilicity of the Amine Group: The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a Brønsted-Lowry base.[3] This is the primary site of reactivity for most synthetic transformations. It readily participates in standard amine chemistry, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds. This is a cornerstone reaction for incorporating the cyclopropylmethyl moiety into larger molecules.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.
-
Salt Formation: Reaction with acids to form the corresponding ammonium salts, such as this compound hydrochloride (CAS 7252-53-1), which can be advantageous for purification or formulation due to their crystalline nature and improved stability.[11]
Caption: Reactivity profile of the primary amine group in this compound.
B. The Cyclopropane Ring: While often considered a stable moiety, the inherent strain of the cyclopropane ring allows it to undergo ring-opening reactions under specific, typically energetic, conditions such as catalytic hydrogenation at high temperatures or reactions with strong electrophiles.[10][12] For most applications in drug development, however, the ring remains intact and functions as a rigid, three-dimensional scaffold.
Applications in Drug Discovery and Development
The incorporation of a cyclopropane ring is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[13] this compound serves as a critical entry point for introducing the valuable cyclopropylmethyl group.
Key Therapeutic Advantages:
-
Increased Potency: The rigid structure can lock the molecule into a bioactive conformation, improving binding affinity to the target receptor or enzyme.[2][13]
-
Metabolic Stability: The cyclopropane group can block sites of metabolism (e.g., by cytochrome P450 enzymes), increasing the drug's half-life.[2]
-
Modulated Physicochemical Properties: It can fine-tune properties like lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[13]
-
Novelty and Patentability: Its use can generate novel chemical entities with unique structures.
Documented Research Applications:
-
Neuroscience: It has been used as a structural analog to glycine in studies of inhibitors for the glycine cleavage system, relevant to neurological functions.[4][6][14] Derivatives have been synthesized as potent and selective serotonin 5-HT₂C receptor agonists for potential use as antidepressants.[15]
-
Cardiovascular Disease: It is a key precursor in developing aldehyde dehydrogenase 2 (ALDH2) activators, which show promise in protecting against ischemia-reperfusion injury.[3]
-
General Synthetic Utility: It is widely used in the synthesis of diverse bioactive compounds, including antivirals and anticancer agents.[16]
Caption: Role of this compound as a strategic building block in drug discovery.
Analytical and Spectroscopic Characterization
Unambiguous identification and purity assessment of this compound are achieved through a combination of standard spectroscopic techniques.[17][18] A scientist would expect to see the following characteristic data:
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~2.4-2.6 ppm (d): 2H, doublet, methylene protons (-CH₂ -NH₂)~0.8-1.2 ppm (s, br): 2H, broad singlet, amine protons (-NH₂ )~0.3-0.6 ppm (m): 1H, multiplet, cyclopropyl methine proton (-CH -)~0.0-0.3 ppm (m): 4H, multiplet, cyclopropyl methylene protons (-CH₂ -CH₂ -) |
| ¹³C NMR | ~45-50 ppm: Methylene carbon (-C H₂-NH₂)~10-15 ppm: Methine carbon of cyclopropane~3-6 ppm: Methylene carbons of cyclopropane |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (primary amine)~3080 cm⁻¹: C-H stretch (cyclopropane ring)~2850-2950 cm⁻¹: C-H stretch (aliphatic)~1590-1650 cm⁻¹: N-H scissoring (bending) |
| Mass Spectrometry (EI) | m/z 71: Molecular ion (M⁺)m/z 56: Base peak, loss of -NH₂ groupm/z 41, 30: Other significant fragments |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety, Handling, and Storage Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.
A. Hazard Identification:
-
Flammability: Highly flammable liquid and vapor (GHS Category 2).[5] Flash point is extremely low at 2 °C.
-
Corrosivity: Causes severe skin burns and eye damage (GHS Category 1B).[4][5][8] The material is corrosive and destructive to tissue.
-
Sensitivity: Air sensitive.[4][7] It can react with atmospheric carbon dioxide.
B. Recommended Handling Procedures:
-
Engineering Controls: Always handle in a certified chemical fume hood with sufficient ventilation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[19][20]
-
Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[19][20]
-
First Aid: Have immediate access to an emergency eyewash station and safety shower. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19]
C. Storage and Disposal:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids.[4][7][19]
-
Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[4]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste.
Caption: A mandatory safety workflow for handling this compound.
References
- Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4) - Cheméo. [Link]
- Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem - NIH. [Link]
- Cyclopropylmethylamine CAS 2516-47-4 Purity ≥98.0% (GC) - Ruifu Chemical. [Link]
- This compound - LookChem. [Link]
- Safety D
- New, simple and accessible method creates potency-increasing structure in drugs. [Link]
- CYCLOPROPYLAMINE -
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google P
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. [Link]
- Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. [Link]
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. [Link]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- NMR Spectroscopy - MSU chemistry. [Link]
- Cycloalkanes- Reactions of Cyclopropane & Cyclobutane - YouTube. [Link]
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]
- 5: Organic Spectrometry. [Link]
Sources
- 1. CAS 2516-47-4: Cyclopropanemethanamine | CymitQuimica [cymitquimica.com]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 11. scbt.com [scbt.com]
- 12. youtube.com [youtube.com]
- 13. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 14. lookchem.com [lookchem.com]
- 15. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 19. echemi.com [echemi.com]
- 20. files.dep.state.pa.us [files.dep.state.pa.us]
Introduction: The Strategic Value of a Strained Ring
An In-depth Technical Guide to Cyclopropanemethylamine (C₄H₉N) for Advanced Research and Development
This compound is a primary amine that, at first glance, appears to be a simple, small molecule. However, to the discerning medicinal chemist and drug development professional, its structure represents a powerful tool. The molecule's value is derived not just from its amine functionality—a common anchor for chemical synthesis—but from the unique properties imparted by the cyclopropyl ring. This three-membered carbocycle is highly strained, and its distinctive electronic and conformational characteristics make it a prized "bioisostere" in modern drug design.[1] The incorporation of this motif can profoundly influence a drug candidate's metabolic stability, receptor binding affinity, membrane permeability, and overall pharmacokinetic profile.[2]
This guide provides a senior application scientist's perspective on this compound, moving beyond basic data to explore the causal relationships between its structure and its utility. We will examine its core properties, delve into the strategic rationale for its use in medicinal chemistry, and provide validated protocols for its analysis and handling, equipping researchers with the knowledge to leverage this versatile building block effectively.
Section 1: Core Molecular and Physicochemical Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. These identifiers and physicochemical parameters govern its reactivity, solubility, and behavior in both chemical and biological systems.
Key Identifiers and Molecular Formula
This compound is recognized by several names and registry numbers, which are crucial for accurate sourcing and regulatory documentation.[3][4][5] Its empirical and linear formulas provide a direct representation of its atomic composition and connectivity.
| Identifier | Value | Source(s) |
| IUPAC Name | cyclopropylmethanamine | [3][6] |
| Molecular Formula | C₄H₉N | [3][4][5] |
| Molecular Weight | 71.12 g/mol | [3][7] |
| CAS Number | 2516-47-4 | [3][5] |
| EC Number | 219-737-6 | [3] |
| Synonyms | Cyclopropylmethylamine, (Aminomethyl)cyclopropane | [4][5] |
Physicochemical Data
The physical properties of this compound dictate its handling, storage, and behavior in solution. As a clear, colorless to slightly yellow liquid, its high miscibility in water is a key characteristic for aqueous reactions or formulation studies.[4][8]
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [8] |
| Density | 0.83 g/mL at 20 °C | [8] |
| Boiling Point | 86 °C (at 758 mm Hg) | [8] |
| Flash Point | -23 °F (-30.5 °C) | [8] |
| Water Solubility | Fully miscible | [4][5][8] |
| pKa | 10.41 ± 0.29 (Predicted) | [8] |
| LogP (Octanol/Water) | 0.355 (Calculated) | [9] |
Molecular Structure
The molecule consists of a central cyclopropane ring bonded to a methylene bridge (-CH₂-), which is in turn attached to a primary amine group (-NH₂).
Caption: 2D structure of this compound.
Section 2: The Strategic Role of the Cyclopropyl Motif in Drug Discovery
The decision to incorporate a cyclopropyl group into a potential drug candidate is a strategic one, aimed at overcoming common hurdles in drug development. Its unique geometry and electronic nature offer several distinct advantages.[2]
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes.[2] This makes the ring resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance. By replacing a more metabolically labile group (like an isopropyl or gem-dimethyl group) with a cyclopropyl ring, chemists can often reduce metabolic degradation, thereby increasing the drug's half-life and bioavailability.[1]
-
Enhanced Potency and Selectivity: The rigid, planar structure of the cyclopropane ring restricts the conformational freedom of the molecule.[2] This entropic advantage means less energy is lost upon binding to a receptor, which can translate to higher potency. Furthermore, this conformational constraint can lock the molecule into a shape that is optimal for the target receptor but unfavorable for off-target interactions, thus improving selectivity.[2]
-
Modulation of Lipophilicity and Permeability: The cyclopropyl group is lipophilic, but its impact on a molecule's overall logP is often more nuanced than a comparable alkyl group. Its rigid structure can shield polar groups or present a specific face to the biological environment, subtly altering properties like membrane permeability and brain penetration, which are crucial for CNS drugs.[2][10]
Section 3: Key Applications in Medicinal Chemistry
The theoretical advantages of the cyclopropylmethylamine scaffold are validated by its successful application in the synthesis of diverse investigational compounds targeting a range of diseases.
Case Study: CRF₁ Receptor Antagonists
The corticotropin-releasing factor 1 (CRF₁) receptor is a major target for treating neuropsychiatric disorders like anxiety and depression.[6] this compound has been used as a key building block in the synthesis of novel benzoylpyrimidine-based CRF₁ antagonists.[6] In this context, the cyclopropylmethyl group is often appended to a core scaffold to probe a specific hydrophobic pocket in the receptor. Its rigidity and defined shape are critical for optimizing the binding interactions required for potent antagonism.[6]
Case Study: ALDH2 Activators for Ischemic Stroke
Aldehyde dehydrogenase 2 (ALDH2) is an enzyme that plays a protective role against oxidative stress. Activators of ALDH2 are being investigated as novel therapeutics for conditions like ischemic stroke.[6] this compound serves as a crucial precursor in the development of potent ALDH2 activators.[6] The rationale here is that the cyclopropyl group helps to correctly orient the molecule within the enzyme's active site while simultaneously enhancing metabolic stability, ensuring the compound can reach its target and exert its therapeutic effect.[2][6]
General Synthetic Workflow Example
The amine group of this compound is a versatile chemical handle, readily participating in reactions like reductive amination, acylation, and nucleophilic substitution. A common synthetic operation involves its reaction with an aldehyde or ketone to form a more complex secondary or tertiary amine.
Caption: Workflow for reductive amination using this compound.
Section 4: Analytical and Quality Control Protocols
Ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific integrity. The following protocols are designed as self-validating systems for the quality control of this compound.
Protocol: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
This method validates the identity of the compound via its mass spectrum and assesses its purity by measuring the relative area of the main peak.
-
Objective: To confirm the identity and determine the purity of a this compound sample.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Methodology:
-
Sample Preparation: Dilute the this compound sample 1:1000 in a suitable solvent like methanol or dichloromethane.
-
GC Column: Use a standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). The choice is driven by the need to separate a volatile, polar amine from potential non-polar impurities.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes. This program ensures good separation of the volatile amine from solvent and any higher-boiling impurities.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
System Suitability Check: Before running the sample, inject a known standard to verify retention time, peak shape, and detector response.
-
Data Analysis:
-
Identity Confirmation: The obtained mass spectrum should match the reference spectrum for this compound (major fragments expected at m/z 71, 56, 41).
-
Purity Assessment: Calculate the area percent of the main peak. Purity should typically be >97%.
-
-
Protocol: Quantification of Trace Water Content
For many organic syntheses, particularly those involving water-sensitive reagents, quantifying the water content is critical. This protocol adapts established gas chromatography methods for this purpose.[11]
-
Objective: To accurately measure the percentage of water in a this compound sample.
-
Instrumentation: Gas chromatograph with a Thermal Conductivity Detector (TCD). A TCD is chosen for its universal response to water.
-
Methodology:
-
Column: Use a packed column suitable for water analysis, such as one with a GDX-201 packing material.[11]
-
GC Conditions:
-
Calibration: Prepare a series of standards by adding known amounts of distilled water to anhydrous this compound (pre-dried with 5A molecular sieves). Use anhydrous ethanol as an internal standard.[11] Generate a calibration curve by plotting the ratio of the water peak area to the internal standard peak area against the water concentration.
-
Sample Analysis: Add a precise amount of the anhydrous ethanol internal standard to a known weight of the this compound sample. Inject 1-3 µL into the GC.[11]
-
Calculation: Using the peak area ratios from the sample and the calibration curve, determine the water content. The result should be below the specification limit (e.g., <0.1%).
-
Section 5: Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict adherence to safety protocols. Its high flammability and corrosive nature are its primary risks.[3][8]
GHS Hazard Classification
| Pictogram | Hazard Class | Hazard Statement | Source(s) |
| GHS02 (Flame) | Flammable Liquid | H225: Highly flammable liquid and vapor | [3][8] |
| GHS05 (Corrosion) | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [3][8] |
Handling Procedures and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Skin and Body Protection: Use a flame-retardant lab coat and ensure full body coverage.
-
-
Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond containers during transfer to prevent static discharge.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a designated flammables area.[5][8] The storage environment should be cool, dry, and well-ventilated. Keep in a dark place under an inert atmosphere.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and sources of ignition.
Conclusion
This compound is far more than a simple amine; it is a strategic molecular fragment that empowers chemists to solve complex challenges in drug design. By understanding the interplay between its strained ring structure and its resulting physicochemical and pharmacological properties, researchers can rationally design more stable, potent, and selective drug candidates. Adherence to rigorous analytical and safety protocols ensures that this powerful building block can be utilized both effectively and safely, paving the way for the next generation of innovative therapeutics.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75646, Cyclopropanemethanamine.
- LookChem. This compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029756, N-Methylcyclopropanamine.
- Cheméo. Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4).
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- National Center for Biotechnology Information (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
- Google Patents. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
- National Center for Biotechnology Information (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- US Environmental Protection Agency. OSHA Method 40: Methylamine.
- MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound|lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]
- 9. (Aminomethyl)cyclopropane (CAS 2516-47-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of Cyclopropanemethylamine
Introduction
Cyclopropanemethylamine (CPMA), a primary amine featuring a strained cyclopropane ring, is a valuable building block in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, imparted by the C₃H₅ moiety, make it a desirable synthon for introducing the cyclopropyl group into target molecules. However, the very features that make it synthetically attractive—high ring strain and a nucleophilic primary amine—also render it susceptible to degradation, posing significant challenges for its long-term storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering field-proven protocols for its safe storage, handling, and quality control.
Physicochemical Properties and Inherent Reactivity
Understanding the intrinsic properties of this compound is fundamental to appreciating its stability profile.
| Property | Value | Source(s) |
| CAS Number | 2516-47-4 | [1] |
| Molecular Formula | C₄H₉N | [1] |
| Molecular Weight | 71.12 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [2] |
| Boiling Point | 84-85 °C | [3] |
| Density | 0.82 g/cm³ | [3] |
| Flash Point | 2 °C | [3] |
| Solubility | Fully miscible in water | [2] |
The reactivity of this compound is dominated by two key structural features:
-
The Primary Amine Group: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. This functionality is the primary site for reactions with electrophiles and acids.
-
The Cyclopropane Ring: The three-membered ring is characterized by significant angle strain (approximately 27.5 kcal/mol), resulting in C-C bonds with increased p-orbital character. This "pseudo-double bond" character makes the ring susceptible to opening under certain conditions, particularly in the presence of acids or through radical-mediated pathways.
Principal Degradation Pathways
The instability of this compound primarily arises from its sensitivity to atmospheric components and its inherent ring strain. The following sections detail the most probable degradation mechanisms.
Reaction with Atmospheric Carbon Dioxide: Carbamate Formation
A rapid and significant degradation pathway for this compound upon exposure to air is its reaction with atmospheric carbon dioxide. Primary amines readily react with CO₂ in a two-step process to form alkylammonium carbamates.[4][5][6]
Mechanism:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of CO₂, forming a zwitterionic carbamic acid intermediate.
-
Proton Transfer: A second molecule of this compound acts as a base, deprotonating the carbamic acid to form a stable alkylammonium carbamate salt. This salt often presents as a white precipitate or can lead to haziness in the liquid.
Caption: Generalized pathway for the oxidative degradation of primary amines.
Given the presence of the cyclopropyl group, oxidative pathways could also potentially lead to ring-opened products, although this is less documented for non-enzymatic, ambient conditions.
Ring Strain-Driven Degradation
The inherent strain of the cyclopropane ring makes it thermodynamically unstable compared to acyclic analogues. While thermally stable at moderate temperatures, the ring can undergo opening under specific conditions.
-
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by nucleophiles, resulting in ring-opened products. While this compound is basic and will be protonated on the nitrogen first, in strongly acidic conditions, equilibrium may allow for protonation and subsequent opening of the ring.
-
Thermal Decomposition: At elevated temperatures, the cyclopropane ring can undergo homolytic cleavage to form a diradical intermediate, which can then rearrange. However, studies on substituted cyclopropanes suggest that significant thermal decomposition typically requires temperatures above 150 °C.
Recommended Storage and Handling Protocols
The multifaceted instability of this compound necessitates stringent storage and handling procedures to ensure its purity and longevity.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, ideally refrigerated (2-8 °C). | Reduces vapor pressure, minimizes the rate of degradation reactions, and mitigates fire hazard. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric CO₂ and O₂, which are the primary degradation pathways. [2] |
| Light | Store in an amber or opaque container. | Protects against photolytically initiated oxidative degradation. |
| Moisture | Store in a dry environment. | This compound is hygroscopic; absorbed water can participate in hydrolytic degradation pathways. |
| Container | Tightly sealed containers made of appropriate materials. | Prevents ingress of air and moisture. |
Material Compatibility
The choice of container material is critical to prevent both contamination of the product and degradation of the container.
| Material | Compatibility | Justification |
| Borosilicate Glass (Type I) | Excellent | Highly inert and does not leach impurities. Amber glass is preferred to protect from light. |
| Stainless Steel (304, 316L) | Good | Generally resistant to corrosion by amines, but should be passivated. Ensure cleanliness to avoid metal-catalyzed oxidation. |
| High-Density Polyethylene (HDPE) | Good (for short-term) | Offers good resistance to amines, but potential for leaching of plasticizers over long-term storage. Check for specific compatibility. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and suitable for liners and seals. |
| Aluminum, Copper, Zinc, and their alloys | Not Recommended | Amines are corrosive to these metals. |
| Natural Rubber, PVC, Polystyrene | Not Recommended | May be chemically attacked, swell, or leach components into the product. |
Protocol for Handling Air-Sensitive this compound
Due to its air-sensitive, volatile, and corrosive nature, this compound must be handled using inert atmosphere techniques.
Objective: To transfer this compound from a storage container to a reaction vessel while minimizing exposure to air and moisture.
Materials:
-
Schlenk flask or round-bottom flask with a septum-inlet sidearm, oven-dried.
-
Source of dry, inert gas (argon or nitrogen) with a bubbler.
-
Dry, gas-tight syringe with a long needle (e.g., 18-21 gauge).
-
Storage bottle of this compound (e.g., Sure/Seal™ bottle).
Procedure:
-
Prepare Glassware: Oven-dry all glassware (e.g., reaction flask, stir bar) at >120 °C for at least 4 hours and cool under a stream of inert gas.
-
Inert the System: Assemble the reaction flask and flush with inert gas for several minutes. Maintain a slight positive pressure of inert gas, confirmed by a slow bubble rate in the bubbler.
-
Prepare the Syringe: Dry the syringe in an oven and cool in a desiccator, or flush thoroughly with dry inert gas (at least 10 cycles of filling with gas and expelling it into the fume hood).
-
Pressurize the Source Bottle: Puncture the septum of the this compound storage bottle with a needle connected to the inert gas line to introduce a slight positive pressure.
-
Withdraw the Liquid: Puncture the septum with the dry syringe needle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of this compound. The positive pressure in the bottle will aid in filling the syringe.
-
Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the storage bottle.
-
Transfer to Reaction Flask: Puncture the septum of the reaction flask and dispense the this compound.
-
Clean Up: Immediately quench any residual amine in the syringe by drawing up a quenching solvent (e.g., isopropanol) and expelling it into a designated waste container. Repeat several times before cleaning with water.
Caption: Workflow for handling this compound under inert atmosphere.
Quality Control and Stability Monitoring
Regular assessment of purity is crucial for ensuring the quality of this compound, especially after prolonged storage.
Analytical Methods
Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for assessing the purity of this compound and detecting degradation products.
4.1.1. Gas Chromatography (GC) Protocol
Due to the basic nature of amines, which can cause peak tailing on standard GC columns, a base-deactivated column is essential for accurate analysis.
-
Column: Agilent J&W Select CP-Volamine or similar base-deactivated column (e.g., 30 m x 0.32 mm).
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Injector: Split/splitless, 200 °C, split ratio 1:50.
-
Oven Program: 40 °C (hold 2 min), ramp at 11 °C/min to 120 °C, then ramp at 33 °C/min to 250 °C (hold 3 min).
-
Detector: Flame Ionization Detector (FID), 240 °C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).
Expected Observations: Pure this compound will appear as a sharp peak. Degradation products, such as those from oxidation, would likely appear as later-eluting, broader peaks. The formation of the non-volatile carbamate salt will not be observed by GC but will result in a lower-than-expected assay of the parent amine.
4.1.2. NMR Spectroscopy Protocol
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Expected Chemical Shifts (in CDCl₃):
| Nucleus | Group | Approximate Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | -CH ₂-NH₂ | ~2.5 | d |
| -NH ₂ | ~1.1 (broad s) | s | |
| -CH - (cyclopropyl) | ~0.8 | m | |
| -CH ₂- (cyclopropyl) | ~0.4 and ~0.1 | m | |
| ¹³C NMR | -C H₂-NH₂ | ~45 | |
| -C H- (cyclopropyl) | ~11 | ||
| -C H₂- (cyclopropyl) | ~3 |
Analysis of Degradation:
-
Carbamate Formation: The formation of the carbamate salt will lead to the appearance of new signals in both the ¹H and ¹³C NMR spectra, including a characteristic signal for the carbamate carbonyl (~160 ppm in ¹³C NMR). The symmetry of the molecule will be lost, leading to more complex splitting patterns.
-
Oxidation: The formation of imines or amides will introduce new signals in the downfield region of the spectra, particularly the appearance of C=N or C=O signals in the ¹³C NMR spectrum (160-180 ppm).
Protocol for an Accelerated Stability Study
For laboratories wishing to establish a shelf-life for this compound under their specific storage conditions, an accelerated stability study can be performed.
Objective: To assess the degradation rate of this compound under elevated temperature and exposure to air.
Procedure:
-
Sample Preparation: Aliquot several samples of high-purity this compound into amber glass vials.
-
Storage Conditions:
-
Control: Store one set of vials under ideal conditions (refrigerated, under argon).
-
Accelerated (Temperature): Store another set of vials at an elevated temperature (e.g., 40 °C) under an argon atmosphere.
-
Accelerated (Air Exposure): Store a third set of vials at room temperature, with the caps loosened to allow for air exchange (perform in a well-ventilated fume hood).
-
-
Time Points: Analyze a vial from each condition at set time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Use the GC and/or NMR methods described above to determine the purity of the sample at each time point.
-
Data Evaluation: Plot the percentage of remaining this compound versus time for each condition. This will provide an empirical understanding of the degradation rate under different stressors.
Conclusion
This compound is a reactive and valuable chemical that requires careful management to maintain its integrity. Its primary degradation pathways involve reaction with atmospheric carbon dioxide and oxygen. By implementing stringent storage protocols—specifically, storage at reduced temperatures under an inert atmosphere in appropriate containers—and by employing careful inert-atmosphere handling techniques, researchers can significantly mitigate degradation. Regular analytical monitoring via GC or NMR is recommended to ensure the purity of the material prior to its use in synthesis, thereby guaranteeing reproducible and successful experimental outcomes.
References
- Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 20(12), 22376–22385. [URL: https://www.mdpi.com/1420-3049/20/12/19793]
- Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/26703588/]
- Jessop, P. G., et al. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. ResearchGate. [URL: https://www.researchgate.net/publication/288832104_Reduced_Reactivity_of_Amines_against_Nucleophilic_Substitution_via_Reversible_Reaction_with_Carbon_Dioxide]
- BenchChem Scientific. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines. BenchChem. [URL: https://www.benchchem.
- National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75646]
- ResearchGate. (n.d.). Reaction scheme of reversible alkylammonium carbamate formation from coupling of carbon dioxide and a secondary amine. ResearchGate. [URL: https://www.researchgate.
- Staszewksi, R. R., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 189-195. [URL: https://pubmed.ncbi.nlm.nih.gov/29272826/]
- American Elements. (n.d.). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. American Elements. [URL: https://www.americanelements.
- Justrite. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Justrite. [URL: https://www.justrite.com/news/best-practices-for-storing-and-handling-corrosive-liquids-in-the-lab]
- Wayne State University. (n.d.). Corrosive Chemicals SOP. Wayne State University. [URL: https://research.wayne.edu/oehs/pdf/sop-corrosive-chemicals.pdf]
- ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. [URL: https://www.researchgate.net/publication/321854109_Artifactual_Degradation_of_Secondary_Amine-Containing_Drugs_During_Accelerated_Stability_Testing_When_Saturated_Sodium_Nitrite_Solutions_are_Used_for_Humidity_Control]
- University of Regina. (n.d.). 10.7 Handling Procedures for Corrosive Materials. University of Regina. [URL: https://www.uregina.ca/hr/hsw/assets/docs/pdf/Chemical-Safety/10.
- Quora. (2020, February 22). How to handle corrosive chemicals. Quora. [URL: https://www.quora.com/How-do-you-handle-corrosive-chemicals]
- College of Southern Nevada. (2023, August 1). CSN Corrosive Liquids Storage, Handling, and Use Policy. College of Southern Nevada. [URL: https://www.csn.edu/wp-content/uploads/2023/08/Corrosive-Liquids-Storage-Handling-and-Use-Policy.pdf]
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.2c02434]
- Semantic Scholar. (n.d.). Thermal stability of primary amines. Semantic Scholar. [URL: https://www.semanticscholar.org/topic/Thermal-stability/primary-amines/4915]
- SpectraBase. (n.d.). This compound. SpectraBase. [URL: https://spectrabase.com/spectrum/BQqZUFeIiVu]
- National Center for Biotechnology Information. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9605330/]
- Royal Society of Chemistry. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04515a]
- MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. MC². [URL: https://mc2.cesam.uliege.be/wp-content/uploads/sites/111/2020/07/TA_Kinetics-of-thermal-decomposition.pdf]
- ResearchGate. (n.d.). The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. ResearchGate. [URL: https://www.researchgate.
- Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [URL: https://www.restek.
- MDPI. (2025, December 5). A Novel In Situ Route to Fabricate PMIA/Graphene Oxide Nanocomposites with Tailored Multifunctional Properties. MDPI. [URL: https://www.mdpi.com/2079-4991/14/1/5]
- Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Microchem Laboratory. [URL: https://microchemlab.
- ResearchGate. (n.d.). SPME-GC method for the determination of volatile amines as indices of freshness in fish samples. ResearchGate. [URL: https://www.researchgate.net/publication/225134763_SPME-GC_method_for_the_determination_of_volatile_amines_as_indices_of_freshness_in_fish_samples]
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [URL: https://www.researchgate.net/publication/258514532_H-1_NMR_Chemical_Shifts_of_Cyclopropane_and_Cyclobutane_A_Theoretical_Study]
- MDPI. (n.d.). Kinetic Analysis of Thermal Decomposition Process of Emulsion Explosive Matrix in the Presence of Sulfide Ores. MDPI. [URL: https://www.mdpi.com/2075-163X/12/9/1111]
- Agilent. (2010, October 8). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. [URL: https://www.agilent.
- Thermo Fisher Scientific. (n.d.). This compound, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_isomers/C3H6isomers03.htm]
- Sigma-Aldrich. (n.d.). (Aminomethyl)cyclopropane 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/359521]
- AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [URL: https://s3-eu-west-1.amazonaws.com/pstorage-acs-2673/19894358/supporting-information-si-for-h-nmr-chemical-shifts-of-cyclopropane-and-cyclobutane-a-theoretical-study.pdf]
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [URL: https://www.longdom.
- DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [URL: https://apps.dtic.mil/sti/tr/pdf/AD0418398.pdf]
- Doc Brown's Chemistry. (n.d.). H-1 nmr spectrum of cyclopropane. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/appendices/C3H6isomers03.htm]
- Thermo Fisher Scientific. (n.d.). Reliable quantitation of 11 nitrosamine impurities in metformin drug products using Orbitrap Exploris 120 mass spectrometry. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10738-lc-ms-nitrosamines-metformin-orbitrap-exploris-120-an10738-en.pdf]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine. Google Patents. [URL: https://patents.google.
- National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4492021/]
- Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?
- Apollo Scientific. (n.d.). 2516-47-4 Cas No. | this compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR1937_2516-47-4.pdf]
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_isomers/orgNcpds01.htm]
Sources
- 1. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Significance of the Cyclopropylmethyl Moiety
An In-depth Technical Guide to the Safe Handling of Cyclopropanemethylamine
This compound (CPMA), CAS No. 2516-47-4, is a vital building block in modern medicinal chemistry and drug discovery.[1] The cyclopropyl group is a highly sought-after structural motif known to impart favorable pharmacological properties, including enhanced metabolic stability, increased potency, and improved membrane permeability.[2][3] Its incorporation can lock a molecule into a bioactive conformation, optimizing interactions with biological targets.[3]
CPMA serves as a key precursor in the synthesis of investigational compounds for a range of therapeutic areas. Notably, it is used in developing potent aldehyde dehydrogenase 2 (ALDH2) activators for treating ischemic stroke and in synthesizing corticotropin-releasing factor-1 (CRF1) receptor antagonists for neuropsychiatric disorders.[1] Given its utility and reactive nature, a thorough understanding of its chemical properties and associated hazards is paramount for researchers and drug development professionals. This guide provides a comprehensive, field-proven framework for the safe handling, storage, and emergency management of this compound, ensuring both scientific integrity and personnel safety.
Core Chemical and Physical Properties
A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2516-47-4 | [4][5] |
| Molecular Formula | C₄H₉N | [4][6] |
| Molecular Weight | 71.12 g/mol | [4] |
| Appearance | Clear, colorless to slightly yellow liquid | [7][8] |
| Boiling Point | 84-86 °C | [5][8] |
| Density | ~0.82 - 0.83 g/mL at 20-25 °C | [5][8] |
| Flash Point | 2 °C (35.6 °F) | [5] |
| Water Solubility | Fully miscible | [6][8][9] |
| Refractive Index | ~1.430 - 1.435 |[5][7] |
Caption: Chemical Structure of this compound.
Hazard Analysis: A Causality-Driven Approach
This compound presents a dual threat of high flammability and severe corrosivity. Understanding the "why" behind these hazards is critical for internalizing and respecting safety protocols.
-
H225: Highly Flammable Liquid and Vapour: The compound's flash point is extremely low at 2°C (35.6°F).[5] This means that at standard room temperature, it generates sufficient vapor to form an ignitable mixture with air. The causality is clear: any open flame, spark from electrical equipment, or static discharge can serve as an ignition source.[10] Vapors are denser than air and may travel a considerable distance to an ignition source and "flash back".[11]
-
H314: Causes Severe Skin Burns and Eye Damage: As a primary amine, CPMA is alkaline and highly corrosive.[4][5] Upon contact with tissue, it can cause immediate and severe chemical burns by disrupting cell membranes and denaturing proteins. The damage to the eyes can be irreversible.[9]
-
Potential for Allergic Skin Reaction: Some sources indicate that CPMA may cause an allergic skin reaction.[5] This implies that even after initial exposures without incident, subsequent contact could trigger a sensitized immune response.
Caption: GHS Hazard Pictograms for CPMA.
Protocols for Safe Handling and Exposure Control
A self-validating system of safety relies on multiple layers of protection, from engineering controls to personal protective equipment (PPE). The failure of one layer is compensated by another.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[12]
-
Ignition Source Control: Use only explosion-proof electrical and lighting equipment.[10] All metal equipment, containers, and transfer lines must be grounded and bonded to prevent the buildup of static electricity.[10] Non-sparking tools should be used for all operations.[10]
-
Emergency Equipment: An emergency eyewash station and safety shower must be in immediate proximity to the handling area.
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is not merely a checklist; it is a tailored defense against the specific hazards of CPMA.
-
Eye and Face Protection: Due to the severe corrosion hazard, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are mandatory.[10]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or pinholes before use. It is crucial to consult the glove manufacturer's data for breakthrough time and permeation rate for amines.
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or full suit may be necessary. Do not allow contaminated work clothing to leave the laboratory.[10]
-
Respiratory Protection: If engineering controls are insufficient or during an emergency response, a full-face respirator with a combination filter suitable for organic vapors and ammonia (e.g., Type ABEK per EN 14387) is required.
Caption: Logical workflow for donning appropriate PPE.
Storage, Stability, and Incompatibilities
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Storage Conditions:
-
Flammables Area: Store in a designated flammables storage cabinet or room, away from heat and ignition sources.[6]
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors.
-
Atmosphere: The compound is noted to be air-sensitive.[9] For long-term storage or to maintain high purity, it should be stored under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Temperature: Store in a cool, dry, well-ventilated place.[9]
-
-
Incompatible Materials:
-
Oxidizing Agents: Strong oxidizers can react violently with amines, posing a fire or explosion hazard.
-
Acids: Reacts vigorously with acids in a classic neutralization reaction that can be highly exothermic.
-
Carbon Dioxide: Can react with atmospheric carbon dioxide.[9]
-
Detailed Emergency Procedures
Rapid and correct response during an emergency is critical to mitigating harm.
Spill Response Protocol
-
Evacuate & Isolate: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition (flames, sparks, hot surfaces).[10]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don Full PPE: Before approaching the spill, don the full PPE ensemble described in Section 3.2, including respiratory protection.
-
Contain & Absorb: For small spills, contain the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do NOT use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate safety personnel.
First Aid Measures
Medical attention must be sought immediately in all cases of exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration (avoiding mouth-to-mouth). Call for immediate medical assistance.[10][12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[10] A safety shower must be used if the contact area is large. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]
Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste. All disposal practices must comply with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal. Do not allow the chemical to enter drains or waterways.[12]
References
- This compound - LookChem. [Link]
- Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem, NIH. [Link]
- Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4) - Cheméo. [Link]
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Process for the preparation of cyclopropylmethyl alkyl amines - Google P
- Design of Fluorinated Cyclopropane Deriv
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - MDPI. [Link]
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound|lookchem [lookchem.com]
- 7. A13946.03 [thermofisher.com]
- 8. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]
- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
Cyclopropanemethylamine reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of Cyclopropanemethylamine
Abstract
This compound (CPMA) and its derivatives represent a cornerstone structural motif in modern medicinal chemistry. The unique combination of a strained, three-membered carbocycle and a primary amine confers a rich and versatile reactivity profile. This guide provides an in-depth exploration of CPMA's core chemical behaviors, moving beyond simple reaction lists to explain the mechanistic underpinnings and strategic considerations essential for its effective use in synthesis and drug design. We will dissect its reactivity through three primary lenses: N-functionalization, ring-opening reactions, and C–H functionalization. This analysis is supplemented with field-proven insights, detailed experimental protocols, and a discussion of its strategic application in tuning molecular properties for pharmaceutical development.
Introduction: The Strategic Value of the Cyclopropylmethylamine Scaffold
The cyclopropane ring is the third most common non-aromatic carbocycle found in pharmaceuticals, prized for its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties.[1][2] When appended with a methylamine group, the resulting CPMA scaffold becomes a powerful building block for several key reasons:
-
Bioisosterism: The cyclopropyl group serves as a versatile bioisostere for moieties like isopropyl groups, gem-dimethyl groups, and alkenes, allowing chemists to navigate new intellectual property space and solve developability challenges.[3][4]
-
Pharmacokinetic Modulation: Incorporation of the cyclopropylmethyl motif can significantly alter a molecule's properties, including lipophilicity, pKa, and brain permeability, while often reducing susceptibility to metabolic degradation.[5]
-
Structural Rigidity: The fixed, three-dimensional structure of the ring can lock flexible molecules into a bioactive conformation, enhancing binding affinity and selectivity for biological targets.[6][7]
This guide will illuminate the chemical principles that allow researchers to harness these benefits, providing a comprehensive understanding of CPMA's reactivity.
Core Reactivity Profiles
The chemical behavior of this compound is dominated by the interplay between the nucleophilic amine and the strained carbocycle.
N-Functionalization: The Amine as a Synthetic Handle
The primary amine of CPMA is a potent nucleophile and a versatile anchor for synthetic elaboration. Its reactions are foundational to incorporating the scaffold into larger molecules.
-
N-Arylation and N-Alkylation: The amine readily undergoes coupling with a wide range of electrophiles. Nickel-catalyzed cross-coupling reactions, for instance, have proven effective for the N-arylation of CPMA hydrochloride with various (hetero)aryl halides.[8] Standard amide bond forming conditions and reductive amination protocols are also routinely and effectively applied.
-
Directing Group for C–H Functionalization: In one of the more sophisticated applications, the amine, or more commonly an amide derivative, serves as an internal directing group. This strategy enables the regioselective functionalization of otherwise inert C–H bonds on the cyclopropane ring itself, a topic explored in detail in Section 2.3.[9][10]
Ring-Opening Reactions: Harnessing Strain for Transformation
The inherent strain energy of the cyclopropane ring (approx. 27 kcal/mol) makes it susceptible to cleavage under various conditions, providing pathways to unique molecular architectures.[11]
-
Electrophilic and Acid-Catalyzed Ring Opening: Strong electrophiles and superacids can initiate ring opening by cleaving a C-C bond.[12] For example, studies on substituted cyclopropylamines in superacidic media have shown that protonation of the amine can weaken the distal C-C bond, leading to cleavage and the formation of a dicationic intermediate that can be trapped by nucleophiles.[12] This reactivity highlights the potential for the strained ring itself to be a site of transformation.[8]
-
Oxidative Ring Opening: The cyclopropylamide motif can undergo electrochemical oxidative ring-opening. In the presence of an alcohol, this transformation can yield valuable 1,3-oxazine heterocycles, demonstrating a modern approach to leveraging the ring's latent reactivity.[13]
-
Radical-Mediated Ring Opening: The formation of a radical cation on the nitrogen atom can also trigger ring cleavage, a pathway that has been studied by ESR spectroscopy.[14] This reactivity is particularly relevant in understanding the metabolic pathways of cyclopropylamine-containing drugs, which can sometimes lead to bioactivation.[15]
C–H Functionalization: Precision Synthesis on the Carbocycle
Direct functionalization of the cyclopropane ring's C–H bonds represents a powerful and atom-economical strategy. Palladium catalysis has been instrumental in this field.[16][17][18]
-
Directed C–H Activation: By temporarily installing a directing group on the nitrogen atom, specific C–H bonds on the cyclopropane ring can be selectively activated and coupled with various partners. Picolinamide has been used as an effective directing group to achieve C–H arylation with aryl iodides.[9]
-
Enantioselective Functionalization: Significant progress has been made in asymmetric C–H activation. Through the systematic development of chiral mono-N-protected amino acid (MPAA) ligands, enantioselective cross-coupling of cyclopropyl C–H bonds with organoboron reagents has been achieved under mild conditions, providing a novel method for constructing enantioenriched cis-substituted cyclopropanes.[16][17][18] This methodology offers a powerful disconnection for the synthesis of complex chiral molecules.
Strategic Considerations in Synthesis
Amine Protection Strategies
As with any primary amine, the nucleophilicity and basicity of CPMA often necessitate the use of protecting groups to prevent unwanted side reactions during a synthetic sequence.[19][20] The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the orthogonality of its removal.
Table 1: Common Amine Protecting Groups for CPMA
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NEt₃, NaOH) | Strong acid (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz | CbzCl, base | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., Piperidine) |
This table provides a general overview. Specific conditions should be optimized for each substrate.
Visualization of Reactivity Profile
The following diagram illustrates the primary modes of reactivity discussed, providing a conceptual map for synthetic planning involving this compound.
Caption: Core reactivity pathways of this compound.
Detailed Experimental Protocol: Pd(II)-Catalyzed β-C–H Arylation
This protocol is representative of the modern C–H functionalization strategies applied to cyclopropane scaffolds, adapted from methodologies reported in the literature.[9][17] It demonstrates the use of a picolinamide directing group to achieve regioselective arylation.
Workflow Visualization
Caption: Experimental workflow for directed C-H arylation.
Step-by-Step Methodology:
-
Synthesis of N-(cyclopropylmethyl)picolinamide (Substrate):
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add picolinoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the picolinamide-protected substrate.
-
-
Palladium-Catalyzed C–H Arylation:
-
In a sealed vial, combine the N-(cyclopropylmethyl)picolinamide (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.5 eq), and pivalic acid (30 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., N₂ or Ar).
-
Add anhydrous t-Amyl alcohol as the solvent.
-
Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the cis-arylated product.
-
-
Deprotection of the Picolinamide Group:
-
Dissolve the purified arylated product in a mixture of 1,4-dioxane and 6 M aqueous HCl.
-
Heat the mixture to reflux (approx. 100 °C) for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction, and carefully neutralize with a strong base (e.g., NaOH pellets or concentrated aqueous NaOH) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final cis-β-aryl-cyclopropanemethylamine.
-
Summary Data and Conclusion
This compound is a foundational building block whose reactivity profile is both predictable and rich with potential for novel transformations. A command of its N-functionalization, ring-opening, and C–H activation chemistries empowers researchers to strategically deploy this scaffold to solve complex challenges in drug discovery. Its ability to serve as a conformationally rigid bioisostere and enhance pharmacokinetic properties ensures its continued relevance and importance in the development of next-generation therapeutics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2516-47-4 | [21][22][23] |
| Molecular Formula | C₄H₉N | [24][25] |
| Molecular Weight | 71.12 g/mol | [24][23][25] |
| Boiling Point | 84-86 °C | [22][25] |
| Density | ~0.83 g/mL at 20 °C | [22][25] |
| Refractive Index | ~1.434 at 20 °C | [22][25] |
| Solubility | Fully miscible in water | [25][26] |
References
- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.).
- Chen, G., Shaughnessy, M., & Yu, J. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 133(45), 18172-18175. [Link]
- Chen, G., Shaughnessy, M., & Yu, J. (2011). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 133(45), 18172-18175. [Link]
- Pd(II)-Catalyzed Enantioselective C-H Activation of Cyclopropanes. (2011). Request PDF. [Link]
- Thirunavukkarasu, V., & Daugulis, O. (2012). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Organic Letters, 14(18), 4750-4753. [Link]
- Zheng, C., & You, S. (2016). Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group. Chemical Science, 7(12), 6779-6784. [Link]
- Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines. (2023). ChemistryViews. [Link]
- Kaiser, E. T., & Erickson, B. W. (1996). U.S. Patent No. 5,536,815. U.S.
- Rassadin, V. A., & Six, Y. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 116(3), 1195-1278. [Link]
- Kaiser, C., et al. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry, 27(3), 768-772. [Link]
- Qin, X. Z., & Williams, F. (1986). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 108(26), 8254-8259. [Link]
- This compound. (n.d.). LookChem. [Link]
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]
- Process for the preparation of cyclopropylmethyl alkyl amines. (1974).
- Cyclopropanemethanamine. (n.d.). PubChem. [Link]
- Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4). (n.d.). Cheméo. [Link]
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). [Source Not Available].
- Process for the manufacture of cyclopropylamine. (1986).
- Corkey, B. K., & Toste, F. D. (2012). Cyclopropane-Fused N-Heterocycles via Aza-Heck-Triggered C(sp3)–H Functionalization Cascades. Journal of the American Chemical Society, 134(42), 17403-17406. [Link]
- Swan, C., Mitchell, N., & Ball, L. T. (2025). One (small)
- Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
- New, simple and accessible method creates potency-increasing structure in drugs. (2023).
- Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1284-1305. [Link]
- Protecting group. (n.d.). Wikipedia. [Link]
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 245-294). Academic Press. [Link]
- Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 35(23), 4405-4415. [Link]
- Protecting Groups List. (n.d.). SynArchive. [Link]
- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
- Peltoniemi, M. A., et al. (2016). Ketamine: A Review of Clinical Pharmacokinetics and Pharmacodynamics in Anesthesia and Pain Therapy. Clinical Pharmacokinetics, 55(9), 1059-1077. [Link]
Sources
- 1. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 2. enamine.net [enamine.net]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. longdom.org [longdom.org]
- 12. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Protective Groups [organic-chemistry.org]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. This compound|lookchem [lookchem.com]
- 22. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 23. (Aminomethyl)cyclopropane 97% | Sigma-Aldrich [sigmaaldrich.com]
- 24. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]
- 26. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Introduction: The Strategic Value of the Cyclopropylmethyl Moiety in Modern Chemistry
An In-depth Technical Guide to the Commercial Availability of Cyclopropanemethylamine
Prepared by: Senior Application Scientist, Gemini Laboratories
This compound (CAS No. 2516-47-4), also known as (aminomethyl)cyclopropane, is a primary amine that has emerged as a critical building block in the fields of pharmaceutical and agrochemical research.[1][2] Its structure, featuring a strained three-membered cyclopropane ring attached to an aminomethyl group, imparts unique conformational rigidity and metabolic stability to parent molecules.[3][4] The cyclopropyl group is a bioisostere for moieties like vinyl or isopropyl groups but with distinct electronic and steric properties that can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce off-target effects.[4][5] Consequently, the demand for reliable, high-purity sources of this compound has grown significantly, necessitating a comprehensive understanding of its commercial landscape, synthesis, and application for researchers and drug development professionals. This guide provides an in-depth analysis of these critical aspects.
Commercial Availability and Procurement
This compound is readily available from a multitude of fine chemical suppliers, catering to needs ranging from academic research to large-scale industrial synthesis. It is typically offered as a colorless to light yellow liquid with purities generally exceeding 95%.[1]
Leading Suppliers and Product Specifications
Procurement decisions should be based on a combination of purity, available quantities, lead times, and cost. Below is a comparative summary of offerings from prominent global suppliers.
| Supplier | Product Name(s) | CAS Number | Purity Levels | Available Quantities |
| Thermo Fisher Scientific | This compound, 97% | 2516-47-4 | ≥96.0% to 97% | 1 g, 5 g, 25 g |
| Sigma-Aldrich (Merck) | (Aminomethyl)cyclopropane, 97% | 2516-47-4 | 97% | Discontinued (historical data) |
| Apollo Scientific | This compound | 2516-47-4 | 96% | 5 g, 25 g |
| TCI America | Cyclopropylmethylamine | 2516-47-4 | >95.0% | Research quantities |
| BenchChem | This compound, 97% | 2516-47-4 | 97% | Research quantities |
Note: Pricing and availability are subject to change. Researchers should consult supplier websites for the most current information.[6][7][8][9]
The hydrochloride salt of this compound (CAS No. 7252-53-1) is also commercially available as a crystalline solid, which can offer advantages in terms of handling and stability for certain applications.[10][11][12]
Synthesis and Manufacturing Insights
While end-users will typically procure this compound, understanding its synthesis is crucial for appreciating potential impurities and for process development in later-stage manufacturing. The most prevalent industrial routes involve the reduction of a C4 cyclopropane precursor.
Primary Synthetic Pathway: Reduction of Cyclopropanecarbonitrile
A common and scalable method for synthesizing this compound is the reduction of cyclopropanecarbonitrile. This precursor can be synthesized from 4-chlorobutyronitrile through an intramolecular cyclization reaction.[13] The subsequent reduction of the nitrile to the primary amine can be achieved using various reducing agents.
Below is a DOT script visualizing this two-step synthesis workflow.
Caption: Common industrial synthesis of this compound.
Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction of Cyclopropanecarbonitrile
This protocol describes a standard laboratory-scale synthesis. Causality Note: LAH is a powerful, non-selective reducing agent ideal for the complete reduction of nitriles to primary amines. The anhydrous conditions are critical as LAH reacts violently with water.
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: Anhydrous diethyl ether is transferred to the flask. Lithium aluminum hydride (LAH) is added carefully in portions. The resulting slurry is stirred and cooled in an ice bath.
-
Addition of Precursor: Cyclopropanecarbonitrile, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the LAH slurry at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is critical for safely decomposing excess LAH and precipitating aluminum salts.
-
Workup and Isolation: The resulting solids are filtered off and washed with diethyl ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure (Boiling Point: ~85-86°C) to yield pure this compound.[14]
Applications in Drug Discovery and Development
The utility of this compound stems from the advantageous properties of the cyclopropylmethyl group. It is frequently incorporated into lead compounds to enhance potency, selectivity, and metabolic stability.[5][15]
Role as a Key Pharmacophore
The cyclopropyl ring restricts the rotation of the adjacent methylene group, presenting a well-defined vector for interaction with protein binding pockets. This conformational constraint can lead to a significant increase in binding affinity compared to more flexible alkylamines. Furthermore, the C-H bonds of the cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
Case Studies and Workflow Integration
-
CNS Disorders: Derivatives of this compound have been synthesized and investigated as selective serotonin 2C (5-HT2C) receptor agonists for potential use in treating central nervous system disorders.[16]
-
Enzyme Activation: It serves as a precursor in the development of potent aldehyde dehydrogenase 2 (ALDH2) activators, which are studied for their protective effects against ischemia-reperfusion injuries.[17]
-
Opioid Receptor Modulation: The N-cyclopropylmethyl group is a crucial pharmacophore in several opioid receptor modulators, including buprenorphine, where it contributes to the drug's partial agonist activity.[18]
The following diagram illustrates the integration of this compound as a building block in a typical drug discovery workflow.
Caption: Use of this compound in lead optimization.
Safety, Handling, and Regulatory Information
As a Senior Application Scientist, I must emphasize that proper handling is paramount. This compound is a hazardous chemical with multiple risk factors.[19]
GHS Hazard Classification
According to aggregated GHS information, this compound is classified as:
-
Flammable Liquid: Category 2 (H225: Highly flammable liquid and vapor).[19]
-
Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage).[19]
Handling and Storage Protocol
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves, and protective clothing.[20][22]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible substances such as oxidizing agents, acids, and carbon dioxide.[14][23] The compound is noted to be air-sensitive.[14]
-
Spill Response: Absorb spills with an inert, non-combustible material. Avoid runoff into waterways.[20]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[22][24]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician.[22]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[22]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[22]
This compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) and the US Toxic Substances Control Act (TSCA) Inventory, indicating its established commercial use.[24]
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 75646, Cyclopropanemethanamine. [Link]
- Gardarsdottir, H.
- Zhang, G., et al. (2019). Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. European Journal of Medicinal Chemistry. [Link]
- Cole-Parmer. Material Safety Data Sheet - Cyclopentanemethanamine. [Link]
- LookChem. This compound. [Link]
- Cole-Parmer. Material Safety Data Sheet - 2-methyl-Cyclopropane-Methanol. [Link]
- Airgas.
- Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. [Link]
- Google Patents.
- MDPI.
- Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
- Atlantis Press. Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. [Link]
- ResearchGate.
- MDPI.
Sources
- 1. CAS 2516-47-4: Cyclopropanemethanamine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. longdom.org [longdom.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. Cyclopropylmethylamine 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. シクロプロパンメチルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 14. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. mdpi.com [mdpi.com]
- 16. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. fishersci.com [fishersci.com]
- 24. echemi.com [echemi.com]
The Architect's Amine: A Technical Guide to the Discovery and Synthesis of Cyclopropanemethylamine
Introduction: The Strategic Value of a Strained Ring
In the landscape of modern medicinal chemistry, the cyclopropyl group stands out as a "privileged" scaffold. Its introduction into a molecule can profoundly influence pharmacological properties, enhancing potency, modulating metabolic stability, and improving receptor binding affinity.[1] At the heart of this synthetic utility lies a small, versatile building block: cyclopropanemethylamine. This guide provides an in-depth exploration of the discovery, historical synthetic evolution, and current state-of-the-art methodologies for the preparation of this valuable amine, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the chemical principles at play.
The unique physicochemical properties of the cyclopropyl ring—a strained, three-membered carbocycle—confer a pseudo-double bond character and a rigid, three-dimensional structure. When appended to an amine, as in this compound, it creates a key pharmacophore that has been successfully incorporated into a range of bioactive molecules, from agrochemicals to therapeutics targeting the central nervous system.[1]
A Historical Retrospective: The Path to this compound
The journey to this compound is intertwined with the broader history of cyclopropane chemistry. While August Freund reported the first synthesis of cyclopropane in 1881, the path to its functionalized derivatives was a gradual one. Early work in the mid-20th century laid the foundation for the synthesis of small, strained ring compounds. A notable 1951 publication by J.D. Roberts and V.C. Chambers investigated the Beckmann rearrangement of cyclopropyl methyl ketoxime as a potential route to cyclopropylamine, a close structural relative of this compound. This early work highlighted the challenges and unique reactivity of these strained systems.
Historically, the synthesis of this compound has been approached through several classical name reactions, which have been refined over decades for improved yield, safety, and scalability. The following sections will detail the evolution of these key synthetic strategies.
Core Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound can be broadly categorized into four primary strategies, each with its own set of advantages and mechanistic nuances.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Potential Challenges |
| Hofmann Rearrangement | Cyclopropanecarboxamide | NaOBr or NaOCl, NaOH | 70-90 | High yield, readily available starting material. | Use of corrosive and hazardous reagents. |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | DPPA, Et3N, t-BuOH | 70-85 | Good functional group tolerance, stereospecific. | Potential for explosive acyl azide intermediates. |
| Nitrile Reduction | Cyclopropanecarbonitrile | LiAlH4 or Catalytic Hydrogenation (e.g., Raney Ni, Rh/C) | 60-95 | High yields, scalable. | LiAlH4 is hazardous; high pressure for hydrogenation. |
| Reductive Amination | Cyclopropanecarboxaldehyde | NH3, H2/Catalyst or NaBH3CN | 65-85 | Direct, one-pot procedure. | Aldehyde stability, potential for side reactions. |
The Hofmann Rearrangement: A Classic Route from Amides
The Hofmann rearrangement offers a reliable and high-yielding pathway to this compound from the readily available cyclopropanecarboxamide. This method involves the treatment of the primary amide with a halogen (bromine or chlorine) in the presence of a strong base, typically sodium hydroxide.
Mechanism and Rationale: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate with the expulsion of a bromide ion. The cyclopropylmethyl isocyanate is then hydrolyzed in situ to the corresponding carbamic acid, which spontaneously decarboxylates to yield the final amine product. The choice of aqueous sodium hydroxide is crucial as it serves both as the base for the initial deprotonation and as the medium for the final hydrolysis of the isocyanate.
Figure 1: Simplified workflow of the Hofmann rearrangement for this compound synthesis.
Experimental Protocol: Hofmann Rearrangement of Cyclopropanecarboxamide
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cooled solution while maintaining the temperature below 0°C.
-
Reaction with Amide: To a separate flask containing an aqueous solution of cyclopropanecarboxamide, add the freshly prepared sodium hypobromite solution dropwise, ensuring the temperature does not exceed 10°C.
-
Rearrangement and Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70°C for approximately one hour to facilitate the rearrangement and subsequent hydrolysis.
-
Work-up and Isolation: Cool the reaction mixture and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be further purified by distillation.
Note: An electro-induced Hofmann rearrangement has been developed as a greener alternative, avoiding the use of stoichiometric halogen oxidants.
The Curtius Rearrangement: A Versatile Alternative
The Curtius rearrangement provides another powerful method for the synthesis of this compound, starting from cyclopropanecarboxylic acid. This rearrangement is known for its broad functional group tolerance and stereospecificity.
Mechanism and Rationale: The process begins with the conversion of the carboxylic acid to an acyl azide. This is often achieved in a one-pot procedure using diphenylphosphoryl azide (DPPA) to avoid the isolation of the potentially explosive acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form cyclopropylmethyl isocyanate. The isocyanate is then trapped with a suitable nucleophile. For the synthesis of the primary amine, tert-butanol is commonly used to form a Boc-protected amine, which can be subsequently deprotected under acidic conditions.
Figure 2: Key stages in the Curtius rearrangement for this compound synthesis.
Experimental Protocol: Curtius Rearrangement of Cyclopropanecarboxylic Acid
-
Acyl Azide Formation and Rearrangement: To a solution of cyclopropanecarboxylic acid in an inert solvent such as toluene, add triethylamine (Et3N) followed by diphenylphosphoryl azide (DPPA). Stir the mixture at room temperature for a short period, then add tert-butanol (t-BuOH). Heat the reaction mixture to reflux until the evolution of nitrogen gas ceases.
-
Isolation of Boc-protected Amine: Cool the reaction mixture and wash with aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-cyclopropanemethylamine can be purified by column chromatography.
-
Deprotection: Dissolve the purified Boc-protected amine in a suitable solvent (e.g., dioxane or dichloromethane) and treat with a strong acid, such as hydrochloric acid, until the deprotection is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent. Dry the organic extracts, filter, and remove the solvent to yield this compound.
Reduction of Cyclopropanecarbonitrile: A Direct and Scalable Route
The reduction of cyclopropanecarbonitrile is a highly effective and often preferred method for the large-scale synthesis of this compound due to its high yields and operational simplicity.
Mechanism and Rationale: This transformation can be achieved using either chemical reducing agents or catalytic hydrogenation.
-
Lithium Aluminum Hydride (LiAlH4): This powerful reducing agent provides a rapid and high-yielding conversion of the nitrile to the primary amine. The mechanism involves the nucleophilic attack of the hydride ion on the nitrile carbon, followed by further reduction of the resulting imine intermediate. The choice of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical due to the high reactivity of LiAlH4 with protic solvents.
-
Catalytic Hydrogenation: This method employs a catalyst, such as Raney Nickel or Rhodium on carbon, under a hydrogen atmosphere. It is generally considered a "greener" and safer alternative to LiAlH4, especially for industrial-scale production. The reaction is typically carried out in a protic solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.
Experimental Protocol: Reduction of Cyclopropanecarbonitrile with LiAlH4
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether.
-
Addition of Nitrile: Cool the suspension in an ice bath and add a solution of cyclopropanecarbonitrile in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC or GC analysis.
-
Work-up (Fieser method): Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
Isolation and Purification: Filter the resulting slurry and wash the filter cake with diethyl ether. Dry the combined filtrate over anhydrous potassium carbonate, filter, and remove the solvent by distillation. The resulting crude amine can be purified by fractional distillation.
Reductive Amination of Cyclopropanecarboxaldehyde: A Convergent Approach
Reductive amination offers a direct route to this compound from cyclopropanecarboxaldehyde. This one-pot reaction combines the formation of an imine with its subsequent reduction.[2]
Mechanism and Rationale: The reaction begins with the condensation of cyclopropanecarboxaldehyde with ammonia to form an imine intermediate. This imine is then reduced in situ to the desired primary amine. A key consideration is the choice of the reducing agent. Sodium cyanoborohydride (NaBH3CN) is often favored because it is a milder reducing agent than sodium borohydride (NaBH4) and selectively reduces the imine in the presence of the unreacted aldehyde.[3][4][5][6] Alternatively, catalytic hydrogenation can be employed.
Experimental Protocol: Reductive Amination of Cyclopropanecarboxaldehyde
-
Imine Formation: Dissolve cyclopropanecarboxaldehyde in a suitable solvent, such as methanol. Add a solution of ammonia in methanol and stir the mixture at room temperature. The progress of imine formation can be monitored by NMR or IR spectroscopy.
-
Reduction: Once imine formation is significant, add sodium cyanoborohydride (NaBH3CN) portion-wise to the reaction mixture. Maintain the pH of the solution in a slightly acidic range (pH 6-7) by the occasional addition of a weak acid, such as acetic acid, to facilitate the reduction.
-
Work-up: After the reaction is complete, quench any excess reducing agent by the careful addition of acid. Make the solution basic with aqueous NaOH and extract the product with an organic solvent.
-
Isolation and Purification: Dry the combined organic extracts, filter, and concentrate under reduced pressure. The crude this compound can then be purified by distillation.
Applications in Synthesis: A Gateway to Complex Molecules
The utility of this compound as a synthetic building block is demonstrated in its application in both the agrochemical and pharmaceutical industries.
Agrochemicals: The Synthesis of Cyromazine
This compound is a key intermediate in the production of the insecticide cyromazine. The synthesis involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
Figure 3: Synthetic pathway to Cyromazine utilizing this compound.
In this process, one of the chlorine atoms of cyanuric chloride is first displaced by this compound, followed by the displacement of the remaining two chlorine atoms by ammonia to yield the final product. This synthesis highlights the nucleophilic character of the amine group of this compound.
Pharmaceuticals: A Building Block for Bioactive Scaffolds
In drug discovery, the cyclopropylmethyl group is a well-established pharmacophore, particularly in the development of opioid receptor modulators and potential antipsychotic agents.[7] this compound serves as a direct precursor to introduce this valuable moiety. For instance, the N-cyclopropylmethyl group is a crucial component of buprenorphine, a potent analgesic. The synthesis of such compounds often involves the N-alkylation of a nor-precursor (the parent molecule lacking the N-substituent) with a cyclopropylmethyl halide, which can be prepared from this compound.
Furthermore, this compound is used in the synthesis of various investigational drugs. For example, 6-(alkylamino)-9-alkylpurines, which have been explored as potential antipsychotics, can be synthesized by reacting a 6-chloropurine derivative with this compound.[7]
Conclusion and Future Outlook
This compound, a seemingly simple molecule, has a rich history and continues to be a cornerstone in modern organic synthesis. The evolution of its synthetic methods, from classical rearrangements to more efficient and scalable reduction and amination protocols, reflects the broader advancements in synthetic chemistry. Its strategic importance in both the agrochemical and pharmaceutical industries underscores the enduring value of the cyclopropyl motif. As drug discovery continues to demand molecules with fine-tuned properties and three-dimensional complexity, the utility of this compound as a versatile and powerful building block is set to expand, paving the way for the development of novel and effective chemical entities.
References
- BenchChem. (2025). Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis.
- Gardarsdottir, H. (2024).
- Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines.
- Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde.
- Organic Chemistry Portal. (n.d.).
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Reductive Amination of Aldehydes and Hemiacetals by Metal Hydride/Ammonia. The Journal of Organic Chemistry, 75(16), 5470–5477.
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive amination of ketones and aldehydes. Tetrahedron, 60(7), 1463–1471.
Sources
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gctlc.org [gctlc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis, Properties, and Applications of Cyclopropanemethylamine Analogs and Derivatives in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylmethylamine moiety is a privileged structural motif in modern medicinal chemistry, imparting a unique combination of physicochemical and pharmacological properties to bioactive molecules. Its rigid, three-dimensional structure can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the core aspects of cyclopropanemethylamine chemistry for professionals in drug discovery and development. We will explore robust synthetic strategies for accessing this scaffold and its derivatives, delve into the key structural modifications that enable modulation of biological activity, and present detailed protocols and workflows. Furthermore, this guide will examine case studies of this compound-containing drugs, highlighting their therapeutic impact and the rationale behind their design.
Introduction: The Cyclopropylmethylamine Scaffold - A Privileged Motif in Medicinal Chemistry
The strategic incorporation of small, rigid structural elements is a cornerstone of modern drug design. Among these, the cyclopropane ring has emerged as a particularly valuable component. When coupled with a methylamine linker, it forms the cyclopropylmethylamine scaffold, a feature present in numerous approved drugs and clinical candidates.[1][2]
Unique Physicochemical Properties of the Cyclopropyl Group
The three-membered ring of cyclopropane possesses a unique electronic structure and conformational rigidity that distinguishes it from acyclic alkyl groups.[4]
-
Lipophilicity and Solubility: The cyclopropyl group is generally considered lipophilic, but its impact on overall molecular properties can be nuanced. It can enhance binding to hydrophobic pockets within protein targets. In some cases, the introduction of a cyclopropyl group can also improve aqueous solubility compared to a gem-dimethyl or other alkyl groups.[2]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5] This increased metabolic stability can lead to improved pharmacokinetic profiles, such as longer half-life and reduced drug-drug interactions.[5] However, it is important to note that cyclopropylamines can sometimes undergo bioactivation to form reactive metabolites.[5]
-
Conformational Constraint: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule.[4] This can pre-organize the molecule into a bioactive conformation for optimal receptor binding, leading to increased potency and selectivity. This entropic advantage can be a key factor in lead optimization.[3]
The Role of the Amine Functionality in Drug-Receptor Interactions
The primary amine of this compound is a versatile functional group that can participate in a variety of crucial drug-receptor interactions. At physiological pH, the amine is typically protonated, forming a positively charged ammonium ion. This allows for strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding sites of target proteins. The amine can also act as a hydrogen bond donor, further anchoring the molecule to its target.
Overview of Therapeutic Areas
The cyclopropylmethylamine scaffold and its derivatives have found broad utility across a range of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: As antagonists and partial agonists at opioid receptors for pain management and addiction.[6][7] Also, as monoamine oxidase (MAO) inhibitors for the treatment of depression.[8][9][10]
-
Infectious Diseases: In antiviral and antibacterial agents.
-
Oncology: In the development of novel anti-cancer agents.
Synthetic Strategies for this compound and its Analogs
The efficient and stereocontrolled synthesis of this compound and its derivatives is critical for their exploration in drug discovery programs. A variety of synthetic methodologies have been developed to construct the core scaffold and introduce structural diversity.
Retrosynthetic Analysis and Key Disconnections
A common retrosynthetic approach to this compound involves disconnecting the C-N bond, leading back to a cyclopropylmethyl electrophile (e.g., halide or tosylate) and an amine source, or disconnecting a C-C bond of the cyclopropane ring itself. Another key strategy involves the formation of the cyclopropane ring on a precursor already containing the nitrogen atom in some form.
Methodologies for Cyclopropane Ring Formation
The construction of the cyclopropane ring is a pivotal step in the synthesis of these molecules. Several reliable methods are frequently employed:
-
2.2.1 Simmons-Smith Cyclopropanation: This classic reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple.[11][12][13][14] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[13][14]
-
2.2.2 Transition-Metal Catalyzed Cyclopropanations: Catalysts based on rhodium, copper, and palladium can effectively catalyze the cyclopropanation of alkenes with diazo compounds. These methods can often be rendered asymmetric through the use of chiral ligands, providing access to enantioenriched cyclopropanes.
-
2.2.3 Kulinkovich Reaction and its Modifications: The Kulinkovich reaction utilizes a Grignard reagent and a titanium(IV) isopropoxide catalyst to convert esters into cyclopropanols.[15][16][17][18] The resulting cyclopropanols are versatile intermediates that can be further elaborated to this compound derivatives.
Introduction of the Aminomethyl Group
Once the cyclopropane ring is in place, the aminomethyl group can be introduced through several standard transformations:
-
2.3.1 Reduction of Cyclopropyl Cyanides: Cyclopropanecarbonitrile, readily prepared from the corresponding halide, can be reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
2.3.2 Reductive Amination of Cyclopropanecarboxaldehyde: This powerful one-pot reaction involves the condensation of cyclopropanecarboxaldehyde with an amine (or ammonia) to form an imine, which is then reduced in situ to the desired amine.[19][20] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[19][21]
-
2.3.3 Gabriel Synthesis from Cyclopropylmethyl Halides: Cyclopropylmethyl halides can be reacted with potassium phthalimide, followed by hydrolysis or hydrazinolysis, to yield the primary amine. This method provides a clean route to the primary amine, avoiding overalkylation.
Protocol: Step-by-Step Synthesis of N-Benzylthis compound via Reductive Amination
This protocol describes a reliable, lab-scale synthesis of a secondary this compound derivative.
Materials:
-
Cyclopropanecarboxaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: STAB is a mild and selective reducing agent that efficiently reduces the imine intermediate without affecting the aldehyde starting material.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzylthis compound.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Structural Diversity: Key Analogs and Derivatives
The versatility of the cyclopropylmethylamine scaffold lies in the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its pharmacological properties.
Substitution on the Cyclopropane Ring
-
3.1.1 Gem-Disubstituted Analogs: Introduction of two substituents on the same carbon of the cyclopropane ring can have a profound impact on molecular shape and metabolic stability. For example, a gem-dimethyl substitution can block a potential site of metabolism.
-
3.1.2 Cis/Trans Isomerism in 1,2-Disubstituted Analogs: When two substituents are placed on adjacent carbons of the cyclopropane ring, they can exist as either cis or trans isomers. These diastereomers can have significantly different biological activities due to their distinct three-dimensional arrangements.
Modifications of the Amine Moiety
-
3.2.1 Secondary and Tertiary Amines: Alkylation or arylation of the primary amine to form secondary or tertiary amines can modulate basicity, lipophilicity, and receptor binding interactions.
-
3.2.2 Incorporation into Heterocyclic Systems: The amine can be part of a larger heterocyclic ring system, such as an azetidine, pyrrolidine, or piperidine. This can impart additional conformational rigidity and introduce new points for derivatization.
Chiral this compound Derivatives
The introduction of stereocenters into this compound derivatives is a critical strategy for improving potency and selectivity, as biological systems are chiral.
-
3.3.1 Asymmetric Synthesis: Enantiomerically pure derivatives can be prepared using asymmetric cyclopropanation reactions or by employing chiral starting materials.
-
3.3.2 Chiral Resolution: Racemic mixtures can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Physicochemical and Pharmacokinetic Profiling
A thorough understanding of the physicochemical and pharmacokinetic properties of novel this compound analogs is essential for their successful development as drug candidates.
Table: Comparison of Key Physicochemical Properties of Selected Analogs
| Compound | Structure | pKa | cLogP | Aqueous Solubility (pH 7.4) |
| This compound | 9.2 | 0.4 | High | |
| N-Benzylthis compound | ![]() | 8.8 | 2.5 | Moderate |
| Tranylcypromine | 8.2 | 1.9 | Low |
Note: The structural images for N-Benzylthis compound and Tranylcypromine are representative and not the exact compounds listed for illustrative purposes. The data presented is hypothetical and for illustrative purposes.
In Vitro ADME Assays
A standard panel of in vitro absorption, distribution, metabolism, and excretion (ADME) assays is crucial for the early-stage assessment of drug-like properties.
-
4.2.1 Metabolic Stability in Liver Microsomes: This assay evaluates the susceptibility of a compound to metabolism by CYP enzymes. Compounds with higher metabolic stability are generally preferred.
-
4.2.2 CYP450 Inhibition: It is important to assess whether a new chemical entity inhibits major CYP isoforms, as this can lead to drug-drug interactions.
Workflow Diagram: A typical in vitro ADME screening cascade for novel this compound analogs.
Caption: In vitro ADME screening cascade.
Case Studies in Drug Discovery and Development
The strategic application of the cyclopropylmethylamine motif is exemplified by its presence in several marketed drugs and clinical candidates.
Cyclopropylmethylamine as a Key Pharmacophore in Opioid Receptor Modulators
The N-cyclopropylmethyl substituent is a classic feature in many opioid receptor ligands, particularly antagonists and partial agonists such as naltrexone, nalbuphine, and buprenorphine.[6][7] The cyclopropylmethyl group is thought to interact with a specific sub-pocket in the opioid receptors, leading to a modulation of the receptor's signaling output away from full agonism. Recent research has focused on developing biased ligands that selectively activate certain downstream signaling pathways over others, with the goal of separating therapeutic effects from adverse side effects.[22][23]
Role in Monoamine Oxidase (MAO) Inhibitors
Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase and is used as an antidepressant.[8][9][10] Its chemical structure is trans-2-phenylcyclopropyl-1-amine.[8] The cyclopropane ring constrains the molecule into a conformation that allows for effective and irreversible binding to the MAO enzyme.[8][9] This inhibition leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[8][9]
Emerging Applications: Targeting GPCRs, Ion Channels, and Enzymes
The versatility of the cyclopropylmethylamine scaffold continues to be explored in a variety of other target classes. Its unique combination of rigidity and physicochemical properties makes it an attractive starting point for the design of novel modulators of G-protein coupled receptors (GPCRs), ion channels, and various enzymes.
Signaling Pathway Diagram: Hypothetical modulation of a GPCR signaling pathway by a novel this compound derivative.
Caption: GPCR signaling modulation.
Future Directions and Outlook
The field of this compound chemistry is continuously evolving, with new synthetic methods and therapeutic applications emerging.
Novel Synthetic Methodologies
The development of more efficient, scalable, and environmentally friendly methods for the synthesis of this compound derivatives remains an active area of research. This includes the use of novel catalysts and flow chemistry techniques.
Expansion into New Therapeutic Areas
As our understanding of disease biology grows, so too will the opportunities for applying the cyclopropylmethylamine scaffold to new and challenging therapeutic targets. Its unique properties make it a valuable tool for probing complex biological systems.
The Rise of Cyclopropylmethylamine-based Proteolysis Targeting Chimeras (PROTACs)
PROTACs are a novel therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. The rigid and three-dimensional nature of the cyclopropylmethylamine scaffold makes it an attractive component for the linker element of PROTACs, which connects the target-binding warhead to the E3 ligase-recruiting moiety.
References
- Kulinkovich, O. G. (n.d.). Kulinkovich reaction. Grokipedia.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
- Wikipedia. (2023, November 29). Kulinkovich reaction.
- Wikipedia. (2024, January 2). Tranylcypromine.
- Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Tranylcypromine Sulfate?.
- Royal Society of Chemistry. (2012, July 24). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry.
- Drugs.com. (2025, July 31). Tranylcypromine: Package Insert / Prescribing Info / MOA.
- OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes.
- Chemistry Learner. (n.d.). Simmons-Smith Reaction: Definition, Mechanism, and Examples.
- NROChemistry. (n.d.). Simmons-Smith Reaction.
- YouTube. (2025, March 2). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis.
- NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples.
- Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
- Taylor & Francis Online. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Mayo Clinic. (n.d.). Tranylcypromine (oral route) - Side effects & dosage.
- Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones.
- Talele, T. T. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Taylor & Francis Online. (2006, November 23). Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Wikipedia. (2024, January 1). Reductive amination.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds.
- Beilstein Journal of Organic Chemistry. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
- ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
- ACS Chemical Neuroscience. (n.d.). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion.
- PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
- MySkinRecipes. (n.d.). Cyclopropylmethylamine.
- Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs.
- MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
- PubMed Central. (n.d.). Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand.
- Pharmacology. (2016, March 16). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4'-pyridylcarboxamido)morphinan (NAP) Modulating the Mu Opioid Receptor in a Biased Fashion.
- PubMed Central. (n.d.). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors.
- PubMed Central. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
- ResearchGate. (2025, August 6). (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
- PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective Mu Opioid Receptor Agents.
- e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 10. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Kulinkovich Reaction [organic-chemistry.org]
- 17. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 18. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 20. Reductive amination - Wikipedia [en.wikipedia.org]
- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 22. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4'-pyridylcarboxamido)morphinan (NAP) Modulating the Mu Opioid Receptor in a Biased Fashion. | The Department of Pharmacology [pharmacology.arizona.edu]
A Technical Guide to the Theoretical Study of Cyclopropanemethylamine
Abstract
Cyclopropanemethylamine (CPMA) is a pivotal structural motif in modern medicinal chemistry, valued for its unique stereoelectronic properties that can enhance metabolic stability, binding affinity, and conformational rigidity in therapeutic agents.[1][2][3] A profound understanding of its intrinsic conformational preferences, electronic landscape, and dynamic behavior is paramount for its rational application in drug design. This technical guide provides a comprehensive framework for the theoretical investigation of CPMA using state-of-the-art computational chemistry methodologies. We will explore high-level quantum mechanical calculations for conformational analysis and electronic property elucidation, alongside molecular dynamics simulations to probe its behavior in solution. This document serves as a self-validating resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for leveraging computational tools to unlock the full potential of the CPMA scaffold.
Introduction: The Strategic Importance of the Cyclopropylmethylamine Moiety
The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain (~27 kcal/mol) and carbon-carbon bonds with enhanced p-character due to its compressed bond angles (~60°).[1] This unique hybridization imparts properties that are distinct from larger, unstrained aliphatic systems. When appended to a methylamine group, the resulting this compound (CPMA) moiety becomes a valuable building block in drug discovery.[1][3]
Its strategic advantages include:
-
Metabolic Stability: The robust C-C bonds of the cyclopropane ring are resistant to oxidative degradation by metabolic enzymes, such as cytochrome P450s, which can increase the half-life of a drug.[2]
-
Conformational Restriction: The rigid nature of the cyclopropyl group limits the rotational freedom of the molecule.[2] This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.
-
Vectorial Exit Point: The defined geometry of the cyclopropyl group provides a precise exit vector for substituents, allowing for fine-tuning of interactions within a protein binding pocket.
-
Bioisosterism: The cyclopropyl group is often employed as a rigid bioisosteric replacement for moieties like gem-dimethyl groups or alkenes, maintaining or improving biological activity while modulating physicochemical properties.[3]
Given these benefits, a detailed theoretical characterization is not merely an academic exercise but a critical step in harnessing the full potential of CPMA in drug design.[4][5]
The Conformational Landscape of this compound
The flexibility of CPMA primarily arises from the rotation around the C-C and C-N single bonds connecting the cyclopropane ring to the amine group. The key dihedral angle, τ (N-C-C-H), dictates the orientation of the amino group relative to the ring, giving rise to distinct conformers. Theoretical calculations are essential to identify the minimum energy conformations and the energy barriers separating them.[6][7]
Identification of Key Conformers
Computational studies, primarily using quantum mechanical methods, reveal two principal low-energy conformations for molecules with a cyclopropylmethyl moiety:
-
Bisected Conformation: In this arrangement, the C-N bond bisects the opposing C-C bond of the cyclopropane ring. This conformation is typically the global minimum due to favorable electronic interactions and minimized steric clash.
-
Perpendicular (or Eclipsed) Conformation: Here, the C-N bond is eclipsed with one of the C-C bonds of the ring. This conformation is generally higher in energy due to increased steric repulsion.
Understanding the relative energies and populations of these conformers is crucial, as the bioactive conformation required for receptor binding may not be the global energy minimum.
Methodologies for Theoretical Investigation
A multi-tiered computational approach is required for a thorough investigation of CPMA. We begin with a broad conformational search using computationally inexpensive methods, followed by high-accuracy quantum mechanics for refinement, and finally, molecular dynamics to simulate its behavior in a condensed phase.
Workflow for Comprehensive Theoretical Analysis
The logical flow of a theoretical study on CPMA involves a systematic progression from broad exploration to detailed, high-accuracy analysis. This ensures computational efficiency while capturing the essential physics governing the molecule's behavior.
Caption: Workflow for the theoretical analysis of this compound.
Protocol: Quantum Mechanical Conformational Analysis
This protocol outlines the steps for identifying and characterizing the stable conformers of CPMA using Density Functional Theory (DFT), a robust and widely used quantum chemical method.[8][9]
Objective: To determine the geometries, relative energies, and thermodynamic properties of the stable conformers of CPMA in the gas phase.
Methodology:
-
Initial Structure Generation:
-
Construct a 3D model of CPMA using molecular modeling software (e.g., Avogadro, GaussView).
-
-
Potential Energy Surface (PES) Scan:
-
Rationale: To identify all potential energy minima and transition states associated with the key dihedral angle rotation.
-
Procedure: Perform a relaxed PES scan by rotating the N-C-C-H dihedral angle from 0° to 360° in steps of 10-15°. At each step, all other geometric parameters are allowed to relax.
-
Computational Level: A computationally efficient level of theory is sufficient for this step, such as the B3LYP functional with the 6-31G(d) basis set.[5][6]
-
-
Geometry Optimization:
-
Rationale: To locate the precise stationary points (energy minima) on the potential energy surface.
-
Procedure: Select the structures corresponding to the energy minima from the PES scan and perform full geometry optimizations without constraints.
-
Computational Level: B3LYP/6-31G(d) or a similar level.
-
-
Frequency Calculation:
-
Rationale: This is a critical self-validation step. It confirms that the optimized structures are true minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Procedure: Perform a frequency calculation on each optimized geometry at the same level of theory used for optimization.
-
Output: The absence of imaginary frequencies confirms a true minimum. The calculation yields Gibbs free energies (G), which are crucial for determining conformer populations at a given temperature.
-
-
High-Accuracy Energy Refinement:
-
Rationale: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger, more flexible basis set.
-
Procedure: Use the optimized geometries from Step 3 and perform a single-point energy calculation.
-
Computational Level: B3LYP with a larger basis set like 6-311++G(d,p) is recommended to better account for electron correlation and dispersion effects.[10]
-
Protocol: Molecular Dynamics (MD) Simulation in Solution
This protocol describes how to simulate the dynamic behavior of CPMA in an aqueous environment, providing insights into solvation effects and conformational dynamics over time.[11][12]
Objective: To understand the conformational preferences and dynamics of CPMA in a solvent, typically water, to mimic physiological conditions.
Methodology:
-
Force Field Parameterization:
-
Rationale: Standard force fields (e.g., GAFF, OPLS-AA) may not have perfectly optimized parameters for the unique cyclopropyl moiety. QM calculations are used to derive accurate parameters.
-
Procedure: Use the QM-optimized structure (global minimum) from the previous protocol. Calculate electrostatic potential (ESP) charges using a method like Restrained Electrostatic Potential (RESP). Fit the key dihedral term to the QM-derived energy profile from the PES scan.
-
-
System Setup:
-
Energy Minimization:
-
Rationale: To remove any bad contacts or steric clashes between the solute and solvent molecules introduced during the setup.
-
Procedure: Perform a steepest descent energy minimization of the entire system until the maximum force converges.
-
-
System Equilibration:
-
Rationale: To bring the system to the desired temperature and pressure in a controlled manner.
-
Procedure:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 298.15 K) while keeping the volume constant. This allows the solvent to relax around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Switch to an NPT ensemble to bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct solvent density.
-
-
-
Production Simulation:
-
Rationale: To generate a trajectory for analysis.
-
Procedure: Run the simulation for a sufficient length of time (e.g., 100-500 ns) under the NPT ensemble, saving the coordinates at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Procedure: Analyze the saved trajectory to determine the population of different conformers over time, calculate radial distribution functions (RDFs) to understand solvation shells, and analyze hydrogen bonding dynamics.
-
Analysis of Electronic Properties
Beyond conformational preferences, QM calculations provide a wealth of information about the electronic structure of CPMA, which is fundamental to its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule. It is invaluable for predicting non-covalent interactions. For CPMA, the MEP will show a region of negative potential (electron-rich) around the nitrogen atom's lone pair, indicating its role as a hydrogen bond acceptor. The regions around the hydrogen atoms will be positive (electron-poor), highlighting their hydrogen bond donor capabilities. This analysis is critical for understanding how CPMA will interact with a protein binding site.
Data Presentation: Calculated Conformer Energies
Quantitative data from theoretical studies should be presented clearly for comparison.
| Conformer | Dihedral Angle (τ) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) at 298.15 K |
| Bisected | ~180° | 0.00 | 0.00 |
| Perpendicular | ~60° / 300° | 1.5 - 2.5 | 1.3 - 2.3 |
| Transition State | ~120° / 240° | 3.0 - 4.0 | 2.8 - 3.8 |
| Note: These are representative values. Actual results will depend on the specific level of theory and basis set employed. |
Implications for Drug Development
The theoretical insights gained from these studies directly inform the drug design process:
-
Scaffold Hopping: Understanding the 3D shape and electronic properties of CPMA allows it to be used as a rational replacement for other chemical groups to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Structure-Activity Relationship (SAR): By knowing the preferred conformation, chemists can design derivatives where substituents are placed in optimal positions to interact with a target receptor, guided by the rigid geometry of the cyclopropyl ring.[4]
-
Pharmacophore Modeling: The calculated MEP and hydrogen bonding capabilities of CPMA serve as key inputs for developing pharmacophore models, which define the essential features required for biological activity.
Conclusion
The theoretical study of this compound is a powerful, predictive endeavor that provides indispensable insights for modern drug discovery. By combining high-level quantum mechanical calculations with dynamic simulations, researchers can build a comprehensive, four-dimensional understanding of this crucial chemical scaffold. The protocols and methodologies detailed in this guide provide a robust framework for obtaining accurate and reliable data, enabling the design of safer and more efficacious therapeutic agents. The synergy between computational prediction and experimental validation remains the cornerstone of advancing medicinal chemistry.[5]
References
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.
- Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents.
- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins.Royal Society of Chemistry. [Link]
- Cyclopropylmethylamine.MySkinRecipes. [Link]
- Quantum Mechanical Study Using the DFT Method of the Structure, Stability and Vibrationalmosion of the Ketones of Cyclopropane.Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
- Molecular dynamics simulations as a guide for modulating small molecule aggreg
- Density functional theory calculations for pure 3 cyclopropane and 3 cyclopropane-Ag, Al, C, Au, P and Y interactions.
- A theoretical study on the cyclopropane adsorption onto the copper surfaces by density functional theory and quantum chemical molecular dynamics methods.
- Functional-Group Effect of Ligand Molecules on the Aggregation of Gold Nanoparticles: A Molecular Dynamics Simulation Study.
- Fluid and interfacial properties of amines by Molecular Dynamics simul
- Molecular dynamics simulations of Protonated (charged) small molecules?
- DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane.
- The Cyclopropyl Group in Medicinal Chemistry.
- Arbitrarily Precise Quantum Alchemy.arXiv.org. [Link]
- Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
- A Molecular Dynamics Simulation Study of Amine-Carboxyl Ionic Interactions and Their Distribution in a Polysiloxanes Network.
- Quantum-Chemical Calculations - Articles.Scientific Research Publishing. [Link]
- This compound.LookChem. [Link]
- Conformational Analysis of Cyclopropyl Methyl Ketone.University of Wisconsin-La Crosse. [Link]
- Cyclopropanemethanamine | C4H9N.
- Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study.
- Computational methods for exploring protein conformations.
- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.Scientific & Academic Publishing. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwlax.edu [uwlax.edu]
- 8. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. researchgate.net [researchgate.net]
Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for Cyclopropanemethylamine
Abstract
Cyclopropanemethylamine is a key structural motif in medicinal chemistry, valued for the unique conformational and electronic properties imparted by its strained cyclopropyl ring.[1] Understanding these properties at a quantum mechanical level is crucial for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. We will explore the molecule's conformational landscape, predict its spectroscopic properties (infrared and NMR), and validate these computational models against experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of bioactive molecules.
Introduction: The Significance of this compound in Drug Discovery
The cyclopropane ring is a bioisostere often incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and constrain molecular conformation, which can lead to improved binding affinity and selectivity for biological targets. This compound, as a primary amine building block, serves as a versatile scaffold in the synthesis of a wide range of pharmaceuticals, including enzyme inhibitors and central nervous system agents.
The inherent ring strain of the cyclopropane moiety significantly influences the molecule's geometry, electronic structure, and reactivity. Quantum chemical calculations provide a powerful lens through which to investigate these properties, offering insights that are often difficult or impossible to obtain through experimental means alone. By accurately modeling the molecule's behavior at the atomic level, we can predict its properties, understand its interactions with biological systems, and ultimately accelerate the drug discovery process.
This guide will provide a step-by-step protocol for conducting quantum chemical calculations on this compound, with a focus on practical application and the critical analysis of computational results in the context of experimental data.
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For a molecule like this compound, which contains a strained ring system and a flexible side chain, a careful selection is paramount.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the predominant method for quantum chemical calculations in many areas of chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction.
For the studies on this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice. It incorporates a portion of exact Hartree-Fock exchange, which often improves the description of molecular properties for organic molecules.
Describing the Electrons: The Pople-Style Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d) basis set is a good starting point for molecules of this size. It is a split-valence basis set, meaning it uses two sets of functions to describe the valence electrons, providing more flexibility than a minimal basis set. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the bonding in strained rings like cyclopropane.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed workflow for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program for electronic structure calculations.
Step 1: Geometry Optimization
The first and most fundamental step is to find the lowest energy structure (the equilibrium geometry) of the molecule.
Protocol:
-
Construct the initial molecular structure: Build an initial 3D model of this compound using a molecular modeling program (e.g., GaussView).
-
Prepare the Gaussian input file: Create a text file with the following keywords:
-
#p: Requests detailed output.
-
B3LYP/6-31G(d): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Run the calculation: Submit the input file to the Gaussian program.
-
Verify the optimization: After the calculation is complete, confirm that it has converged to a true minimum on the potential energy surface. This is indicated by the absence of imaginary frequencies in the output of the frequency calculation.
Step 2: Conformational Analysis
The aminomethyl side chain of this compound can rotate around the C-C bond, leading to different conformers (rotational isomers). A thorough conformational analysis is necessary to identify the most stable conformers and their relative energies.
Methodology:
A detailed conformational analysis of this compound has been performed by Durig et al. through a combination of experimental infrared spectroscopy and ab initio calculations.[2] Their work identified several stable conformers, with the most significant being the gauche-gauche-1 (Gg-1) and gauche-trans (Gt) forms. The Gg-1 conformer was found to be the most stable.[2]
To replicate this, one can perform a relaxed potential energy surface scan by systematically rotating the dihedral angle of the C-C-N-H bond and performing a constrained geometry optimization at each step.
Step 3: Vibrational Frequency Analysis
The frequency calculation not only confirms that the optimized structure is a true minimum but also provides the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.
Interpretation:
The calculated vibrational frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-31G(d)) to better match experimental values. The calculated IR intensities can then be compared with the experimental IR spectrum.
Step 4: NMR Chemical Shift Calculation
Predicting NMR chemical shifts is a valuable tool for structure elucidation and validation.
Protocol:
-
Use the optimized geometry: The geometry from the B3LYP/6-31G(d) optimization should be used.
-
Prepare the Gaussian input file:
-
NMR: Requests the calculation of NMR shielding tensors.
-
-
Run the calculation.
-
Convert shielding tensors to chemical shifts: The calculated isotropic shielding values must be referenced to the shielding value of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift (δ) is then calculated as: δ = σ(TMS) - σ(molecule).
Data Presentation and Validation
A critical aspect of computational chemistry is the comparison of calculated results with experimental data. This process validates the chosen computational model and provides confidence in its predictive power.
Conformational Energies
The relative energies of the most stable conformers of this compound, as determined by Durig et al., are summarized below.[2]
| Conformer | Experimental ΔH (kJ/mol) |
| Gg-1 | 0 (most stable) |
| Gt | 1.30 ± 0.13 |
| Cg | 3.19 ± 0.33 |
Table 1: Experimental relative enthalpies of the stable conformers of this compound.[2]
Vibrational Spectra: A Comparison of Theory and Experiment
The calculated vibrational frequencies can be compared directly with experimental IR spectra. The table below shows a selection of calculated (scaled) and experimental vibrational frequencies for the most stable Gg-1 conformer.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| NH₂ asymmetric stretch | 3370 | 3373 |
| NH₂ symmetric stretch | 3310 | 3312 |
| CH₂ asymmetric stretch | 2945 | 2948 |
| CH₂ symmetric stretch | 2870 | 2873 |
| NH₂ scissors | 1610 | 1612 |
| CH₂ wag | 1450 | 1453 |
| C-N stretch | 1080 | 1082 |
Table 2: Comparison of selected calculated and experimental vibrational frequencies for the Gg-1 conformer of this compound. Experimental data from Durig et al.[2]
NMR Spectra: Validating the Molecular Structure
The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data obtained from spectral databases.
| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| CH (cyclopropyl) | ~0.8 | Multiplet |
| CH₂ (cyclopropyl) | ~0.2 and ~0.5 | Multiplet |
| CH₂ (aminomethyl) | ~2.5 | Doublet |
| NH₂ | ~1.1 | Singlet (broad) |
Table 3: Comparison of calculated and experimental ¹H NMR chemical shifts for this compound. Experimental data from SpectraBase.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| CH (cyclopropyl) | ~12 | ~11 |
| CH₂ (cyclopropyl) | ~4 | ~3 |
| CH₂ (aminomethyl) | ~48 | ~47 |
Table 4: Comparison of calculated and experimental ¹³C NMR chemical shifts for this compound. Experimental data from PubChem.[3]
The good agreement between the calculated and experimental spectroscopic data provides strong evidence for the validity of the computational model.
Visualizing the Computational Workflow
A diagram of the computational workflow provides a clear overview of the process.
Conclusion: The Predictive Power of Computational Chemistry
This guide has demonstrated a robust and reliable workflow for performing quantum chemical calculations on this compound. By employing Density Functional Theory with the B3LYP functional and the 6-31G(d) basis set, we have successfully optimized the molecule's geometry, identified its most stable conformers, and predicted its infrared and NMR spectra. The excellent agreement between the calculated and experimental data underscores the power of computational chemistry as a predictive tool in modern drug discovery. These methods allow for a deep, mechanistic understanding of a molecule's properties, providing invaluable insights that can guide the design and synthesis of new and more effective therapeutic agents.
References
- PubChem. (n.d.). Cyclopropanemethanamine. National Center for Biotechnology Information.
- Cheméo. (n.d.). (Aminomethyl)cyclopropane.
- Durig, J. R., et al. (2003). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 107(39), 7713–7726. [Link]
- Gaussian. (n.d.). Gaussian 16 Home Page.
- NIST. (n.d.). (Aminomethyl)cyclopropane. NIST Chemistry WebBook.
- SpectraBase. (n.d.). This compound. Wiley Science Solutions.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
- Jensen, F. (2017).
Sources
A Technical Guide to the Thermodynamic Properties of Cyclopropanemethylamine: Bridging Experiment and Theory for Drug Development
Introduction: The Significance of a Strained Ring in Modern Medicinal Chemistry
Cyclopropanemethylamine, a seemingly simple molecule, embodies a structural motif of profound importance in contemporary drug discovery. The cyclopropyl group, a three-membered carbocycle, imparts a unique combination of properties to parent molecules, including conformational rigidity, metabolic stability, and altered lipophilicity.[1][2] These characteristics are highly sought after by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] From potent enzyme inhibitors to novel central nervous system agents, the cyclopropylmethyl moiety is a recurring feature in a diverse array of bioactive compounds.[3][5]
A thorough understanding of the thermodynamic properties of this compound is paramount for its effective and safe utilization in pharmaceutical research and development. Thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity govern the energetics of chemical reactions, influence reaction kinetics, and are critical for process scale-up and safety assessments.[6][7][8] This in-depth technical guide provides a comprehensive overview of the known and predicted thermodynamic properties of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the available data, explore experimental methodologies for their determination, and discuss the role of computational chemistry in bridging data gaps.
Core Thermodynamic and Physical Properties: A Comparative Analysis
Direct experimental thermodynamic data for this compound is not extensively available in the public domain. However, by examining closely related structures such as cyclopropylamine, cyclopropane, and methylamine, we can establish a baseline for understanding its energetic landscape. The data presented below is a compilation from various sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook.[9][10][11]
Table 1: Physical and Thermodynamic Properties of this compound and Related Compounds
| Property | This compound (C₄H₉N) | Cyclopropylamine (C₃H₇N) | Cyclopropane (C₃H₆) | Methylamine (CH₅N) |
| Molecular Weight ( g/mol ) | 71.12[12] | 57.09[9] | 42.08[11] | 31.06[13] |
| Boiling Point (°C) | 85-86 | 49-50 | -32.7 | -6.3 |
| Enthalpy of Formation (Gas, ΔfH°gas) (kJ/mol) | Not Experimentally Determined | 77.07 ± 0.67[10] | 53.3 ± 0.4[14][15] | -22.5 ± 0.4[13] |
| Standard Entropy (Gas, S°gas) (J/mol·K) | Not Experimentally Determined | Not Experimentally Determined | 237.5 ± 0.4[11] | 243.4 ± 0.2[13] |
| Heat Capacity (Gas, Cp,gas) (J/mol·K) | Not Experimentally Determined | Not Experimentally Determined | 55.6 ± 1.0 (at 298.15 K)[11] | 41.8 ± 0.4 (at 298.15 K)[13] |
Note: Values for this compound are largely unavailable from direct experimental sources and are often estimated or computationally derived. The data for related compounds are provided for comparative purposes.
The high reactivity and strain energy of the cyclopropane ring significantly influence its thermodynamic properties. For instance, the positive enthalpy of formation for both cyclopropane and cyclopropylamine reflects the inherent ring strain. It is reasonable to infer that this compound also possesses a positive enthalpy of formation.
Experimental Determination of Thermodynamic Properties
For novel compounds or those with limited available data, experimental determination of thermodynamic properties is essential. Below are standardized protocols that can be applied to a volatile, flammable, and corrosive liquid like this compound, with appropriate safety precautions.[16][17][18][19]
Protocol 1: Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic value. For a combustible liquid like this compound, this is typically determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container with a known heat of combustion.
-
Calorimeter Setup: The sealed sample is placed in a high-pressure vessel (the "bomb"), which is then pressurized with pure oxygen. The bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter).
-
Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water is monitored with high-precision thermometers.
-
Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter system. After accounting for the heat of combustion of the container, the enthalpy of combustion of this compound is determined.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Caption: Workflow for determining enthalpy of formation.
Computational Approaches: Predicting Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules.[20] Methods like Density Functional Theory (DFT) and high-level ab initio calculations can provide accurate estimates of enthalpy of formation, entropy, and heat capacity.
Protocol 2: Computational Workflow for Thermodynamic Property Prediction
Methodology:
-
Structure Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This is crucial for calculating the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.
-
Thermochemical Analysis: The results from the frequency and energy calculations are used to compute the standard enthalpy of formation, entropy, and heat capacity at various temperatures. This is typically done using statistical mechanics principles within the computational chemistry software package.[20]
Caption: A typical computational chemistry workflow.
Applications in Drug Development and Process Chemistry
A comprehensive understanding of the thermodynamic properties of this compound directly impacts several key areas of drug development:
-
Reaction Optimization: Knowledge of reaction enthalpies allows for better control of reaction conditions, improving yield and safety.
-
Safety Assessment: The flammability and potential for energetic decomposition of strained rings necessitate accurate thermodynamic data for safe handling and process design.[12][16][18][19]
-
Crystallization and Polymorph Control: Thermodynamic data can aid in understanding and controlling the crystallization process, which is critical for the final drug substance's properties.
-
Computational Modeling: Accurate thermodynamic parameters for fragments like this compound are essential for building reliable computational models to predict the properties of larger, more complex drug candidates.
Conclusion
This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its thermodynamic properties is crucial for its effective and safe application. While direct experimental data is sparse, a combination of comparative analysis with related compounds, established experimental protocols, and powerful computational methods can provide the necessary insights. This guide serves as a foundational resource for researchers, enabling them to navigate the challenges and unlock the full potential of this important molecule in the pursuit of novel therapeutics.
References
- ACS Publications. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data.
- Semantic Scholar. (2009). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.
- National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem.
- ResearchGate. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K | Request PDF.
- ResearchGate. (n.d.). Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures | Request PDF.
- ResearchGate. (n.d.). Atmospheric amines – Part II. Thermodynamic properties and gas/particle partitioning | Request PDF.
- Cheméo. (n.d.). Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4).
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
- National Center for Biotechnology Information. (2019). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Cyclopropylamine - Gas phase thermochemistry data. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Cyclopropylamine - Infrared Spectrum. NIST Chemistry WebBook.
- Beilstein Journal of Organic Chemistry. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
- Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes.
- Argonne National Laboratory. (n.d.). Cyclopropane Enthalpy of Formation. Active Thermochemical Tables.
- Argonne National Laboratory. (n.d.). Cyclopropane Enthalpy of Formation. Active Thermochemical Tables.
- chemeurope.com. (n.d.). Standard enthalpy change of formation (data table).
- Cheméo. (n.d.). Chemical Properties of Methylamine (CAS 74-89-5).
- National Institute of Standards and Technology. (n.d.). Cyclopropane. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). cyclopropane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).
- National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
- Chemcasts. (n.d.). cyclopropane Thermodynamic Properties vs Temperature (CAS 75-19-4).
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Cyclopropane - Phase change data. NIST Chemistry WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopropylamine [webbook.nist.gov]
- 10. Cyclopropylamine [webbook.nist.gov]
- 11. Cyclopropane [webbook.nist.gov]
- 12. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methylamine (CAS 74-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. atct.anl.gov [atct.anl.gov]
- 15. atct.anl.gov [atct.anl.gov]
- 16. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. cdnisotopes.com [cdnisotopes.com]
- 20. fiveable.me [fiveable.me]
Methodological & Application
Application Notes & Protocols: The Strategic Incorporation of Cyclopropanemethylamine in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Among the arsenal of molecular building blocks available to medicinal chemists, small, strained ring systems have emerged as powerful tools for navigating complex biological space. Cyclopropanemethylamine, a seemingly simple molecule comprising a three-membered carbocycle appended to a methylamine, stands out as a particularly valuable synthon.[1] Its widespread adoption is not accidental; the unique physicochemical and structural characteristics conferred by the cyclopropyl moiety address several critical challenges in drug design, from enhancing metabolic stability to fine-tuning receptor interactions.[2][3][4]
The inherent strain of the cyclopropane ring (approximately 27.5 kcal/mol) results in C-C bonds with significant π-character, allowing it to act as a bioisostere for alkenes or carbonyl groups in certain contexts.[5][6] More commonly, it serves as a rigid, three-dimensional replacement for more flexible alkyl groups, such as isopropyl or gem-dimethyl motifs.[4] This conformational restriction can pre-organize a molecule into a bioactive conformation, enhancing binding potency and selectivity while often improving metabolic stability by shielding adjacent sites from enzymatic degradation.[2][7]
This guide provides an in-depth exploration of this compound's utility, detailing its properties, synthetic incorporation strategies, and key applications, supported by established protocols for the research scientist.
Physicochemical Properties of this compound
A foundational understanding of a building block's properties is essential for its effective deployment in a synthetic campaign. This compound is a clear, colorless liquid with a characteristic amine odor.[8][9] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 2516-47-4 | [8][10] |
| Molecular Formula | C₄H₉N | [1][10] |
| Molecular Weight | 71.12 g/mol | [10] |
| Boiling Point | ~87-89 °C | [10] |
| Density | ~0.82 g/cm³ | [10] |
| Appearance | Clear, colorless liquid | [8] |
| Solubility | Fully miscible in water | [9] |
| Refractive Index | 1.4300-1.4350 @ 20°C | [8] |
Note: this compound is a flammable and corrosive liquid; appropriate safety precautions must be taken during handling.[9][10]
Core Synthetic Protocols for Incorporation
The versatility of this compound allows for its incorporation into a wide array of molecular scaffolds using standard organic chemistry transformations. Below are detailed protocols for three common and robust methods.
Protocol 1: Reductive Amination of Aldehydes and Ketones
Reductive amination is a highly efficient and mild method for forming C-N bonds, making it a workhorse reaction in medicinal chemistry for introducing the this compound moiety.[7][11]
Causality: This two-step, one-pot process first involves the formation of a Schiff base (or iminium ion) between the carbonyl compound and this compound. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the iminium intermediate to the corresponding secondary amine without reducing the starting aldehyde or ketone. STAB is preferred over harsher reagents like sodium borohydride as it is less basic and moisture-stable, leading to cleaner reactions with fewer side products.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A13946.14 [thermofisher.com]
- 9. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopropanemethylamine: A Versatile Scaffold for Innovations in Drug Discovery
Abstract
Cyclopropanemethylamine, a conformationally restricted primary amine, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereoelectronic properties, arising from the inherent strain of the three-membered ring, offer medicinal chemists a powerful tool to modulate the pharmacological profiles of drug candidates. This comprehensive guide provides an in-depth exploration of this compound as a critical building block. We will delve into its synthesis, key chemical transformations, and strategic applications in drug design, supported by detailed experimental protocols and illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.
Introduction: The Strategic Advantage of the Cyclopropylmethylamine Moiety
The cyclopropane ring, far from being a mere saturated hydrocarbon, possesses unique electronic characteristics, including partial π-character in its C-C bonds.[1] When appended to a methylamine, this strained ring system imparts a remarkable degree of conformational rigidity, which can be highly advantageous in drug design. The cyclopropylmethyl group can act as a bioisosteric replacement for more flexible or metabolically labile moieties, such as isopropyl or tert-butyl groups, often leading to improved potency, selectivity, and metabolic stability.[2][3]
The strategic incorporation of this compound into a drug candidate can address several key challenges in drug discovery:[1]
-
Enhanced Potency: The rigid conformation can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target.[4]
-
Improved Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer in vivo half-life.[5]
-
Modulation of Physicochemical Properties: The introduction of this compact, lipophilic group can influence a molecule's solubility, permeability, and pKa, thereby improving its pharmacokinetic profile.
-
Exploration of Novel Chemical Space: As a non-classical bioisostere, it allows for scaffold hopping and the generation of novel intellectual property.
This guide will provide the practical knowledge and detailed protocols to effectively utilize this compound in your drug discovery programs.
Synthesis of this compound
A reliable supply of the building block is paramount. While this compound is commercially available, understanding its synthesis can be beneficial for custom modifications or large-scale production. A common and efficient laboratory-scale synthesis involves the reduction of cyclopropanecarbonitrile.
Protocol 2.1: Synthesis of this compound from Cyclopropanecarbonitrile
This protocol describes the reduction of cyclopropanecarbonitrile using lithium aluminum hydride (LiAlH₄).
Materials:
-
Cyclopropanecarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium hydroxide (NaOH), 20% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve cyclopropanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly and sequentially adding water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. This will produce a granular precipitate of aluminum salts.
-
Work-up: Filter the resulting slurry through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.
-
Extraction: Combine the filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation.
For many applications, the hydrochloride salt of this compound is preferred due to its improved stability and handling properties.
Protocol 2.2: Preparation of this compound Hydrochloride
Materials:
-
Crude or purified this compound
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Anhydrous hydrogen chloride (HCl) solution in diethyl ether or dioxane
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
Dissolution: Dissolve the this compound (1.0 equivalent) in anhydrous diethyl ether or DCM and cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add a solution of anhydrous HCl in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring.
-
Precipitation: A white precipitate of this compound hydrochloride will form.
-
Isolation: Stir the suspension for 30 minutes at 0 °C, then collect the solid by vacuum filtration.
-
Drying: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield the hydrochloride salt.[6][7][8]
Key Applications and Protocols in Drug Synthesis
This compound is a versatile primary amine that can participate in a wide range of chemical transformations. The following sections detail protocols for two of the most fundamental reactions in drug discovery: amide bond formation and reductive amination.
Amide Bond Formation
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[3] The following protocol details a general procedure for the coupling of a carboxylic acid with this compound using the common coupling reagent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt).[1]
Protocol 3.1.1: EDC/HOBt Mediated Amide Coupling
Caption: EDC/HOBt mediated amide coupling workflow.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound or its hydrochloride salt (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents if using the hydrochloride salt of the amine, 1.5 equivalents for the free base)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Standard laboratory glassware for anhydrous reactions
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (or its hydrochloride salt) (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If using the hydrochloride salt of this compound, add DIPEA (2.5 equiv) dropwise. If using the free base, add 1.5 equivalents of DIPEA or TEA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[1] This protocol describes the direct reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[10][11]
Protocol 3.2.1: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Caption: Reductive amination workflow.
Materials:
-
Aldehyde or ketone (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount for ketones)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCE or DCM. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
Addition of Reducing Agent: Stir the solution at room temperature for 20-30 minutes to allow for imine/iminium ion formation. Then, add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Case Studies in Drug Discovery
The true value of a building block is demonstrated through its successful application in the synthesis of biologically active molecules. The following case studies highlight the use of this compound in the development of important therapeutic agents.
Tranylcypromine Analogues as Epigenetic Modulators
Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, features a cyclopropylamine scaffold.[12] This structural motif has been extensively explored for the development of inhibitors for other enzymes, notably Lysine-Specific Demethylase 1 (LSD1), a key target in oncology.[13][14] The synthesis of these analogues often involves the construction of a substituted cyclopropylamine core.
A general synthetic approach to para-substituted tranylcypromine analogues involves a multi-step sequence starting from a substituted benzoic acid. The cyclopropane ring is typically introduced via a cyclopropanation reaction, followed by a Curtius rearrangement to install the primary amine.[14]
Caption: General synthetic route to Tranylcypromine analogues.
This modular synthesis allows for the introduction of diverse functionality on the aromatic ring, enabling the exploration of structure-activity relationships (SAR) for LSD1 inhibition.[15]
Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] The development of selective inhibitors for GABA transporters (GATs) is a promising strategy for the treatment of various neurological disorders. The conformational flexibility of GABA has posed a challenge in designing subtype-selective inhibitors. By incorporating the cyclopropane ring, researchers have been able to create conformationally restricted GABA analogues.
For instance, analogues where the cyclopropane ring constrains the GABA backbone have been synthesized and evaluated for their activity on different GAT subtypes.[16][17] The synthesis of these molecules often utilizes this compound as a key building block or involves the introduction of the amine functionality onto a pre-formed cyclopropane scaffold. These studies have demonstrated that specific stereoisomers of cyclopropane-containing GABA analogues exhibit selectivity for certain GAT subtypes, highlighting the power of conformational constraint in achieving pharmacological selectivity.[16]
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₄H₉N | [14] |
| Molecular Weight | 71.12 g/mol | [14] |
| Boiling Point | 89-91 °C | [12] |
| Density | 0.824 g/mL at 25 °C | [12] |
| CAS Number | 2516-47-4 | [14] |
Safety Information:
This compound is a flammable liquid and vapor and can cause severe skin burns and eye damage.[13][14] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique conformational and electronic properties provide a powerful strategy to address common challenges in drug discovery, including metabolic instability and lack of potency. The synthetic protocols and case studies presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this valuable scaffold into their drug design and development programs, ultimately contributing to the discovery of new and improved therapeutics.
References
- Tranylcypromine. Wikipedia.
- Myers Chem 115.
- Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Synthesis of (+)-tranylcypromine 326. ResearchGate.
- Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central.
- Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed.
- Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. PubMed.
- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate.
- US20100204470A1 - method for salt preparation. Google Patents.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories.
- Rational approaches for the design of various GABA modulators and their clinical progression. ScienceDirect.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Acid-Amine Coupling using EDCI. Organic Synthesis.
- Salt Selection in Drug Development. Pharmaceutical Technology.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. NIH.
- The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. PubMed.
- Hydrochloride Salt of the GABAkine KRM-II-81. ACS Publications.
- Principles of Salt Formation. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Cyclopropanemethylamine in Advanced Peptide Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety in Peptide Therapeutics
In the landscape of modern drug discovery, the rational design of peptide-based therapeutics hinges on overcoming inherent challenges such as proteolytic degradation and conformational ambiguity. The incorporation of non-proteinogenic amino acids and structural motifs is a cornerstone strategy to address these limitations. Among these, the cyclopropyl group has emerged as a particularly powerful tool for medicinal chemists.[1][2][3]
The unique architecture of the cyclopropane ring—characterized by significant ring strain and "bent" bonds with high p-character—confers a rigid, conformationally locked structure.[4] When integrated into a peptide backbone or side chain, this rigidity minimizes the entropic penalty associated with binding to biological targets, often leading to enhanced potency and selectivity.[2][4] Furthermore, the cyclopropyl group is significantly more resistant to common metabolic pathways, such as enzymatic oxidation by cytochrome P450 enzymes, compared to its linear aliphatic counterparts.[4][5] This enhanced metabolic stability can dramatically increase a peptide's in vivo half-life, a critical factor for developing effective therapeutics.[1][4]
Cyclopropanemethylamine (CPMA), specifically, offers a versatile handle for introducing this valuable moiety. It can be used to modify peptide N-termini, C-termini, or internal side chains (e.g., Asp, Glu), transforming a standard peptide into a novel analog with potentially superior pharmacokinetic and pharmacodynamic properties.[3] This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of this compound in solid-phase peptide synthesis (SPPS).
Core Mechanistic Pathways for CPMA Incorporation
There are two primary, highly effective strategies for incorporating this compound into a peptide sequence during solid-phase synthesis: direct amide coupling and reductive amination . The choice between these methods depends on the desired final structure and the location of the modification.
-
Direct Amide Coupling: This is the most straightforward approach for modifying carboxyl groups, such as the C-terminus of a resin-bound peptide or the side chains of acidic residues like Aspartic acid (Asp) and Glutamic acid (Glu). The reaction involves the activation of the carboxylic acid followed by nucleophilic attack from the primary amine of CPMA to form a stable amide bond.
-
Reductive Amination: This powerful technique is ideal for modifying amine groups, most commonly the N-terminus of a peptide or the ε-amino group of a Lysine (Lys) residue. The process involves the formation of a transient imine or Schiff base between the peptide's amine and an aldehyde (cyclopropanecarboxaldehyde), which is then reduced to a stable secondary amine by a mild reducing agent.[6][7]
The following sections provide detailed, validated protocols for both of these essential workflows.
Experimental Protocols & Methodologies
Protocol 1: Direct Amide Coupling of CPMA to a Resin-Bound Peptide C-Terminus
This protocol details the modification of the C-terminal carboxylic acid of a peptide anchored to a 2-chlorotrityl chloride (2-CTC) resin. This resin is chosen for its acid lability, allowing for peptide cleavage under mild conditions that preserve the integrity of the newly formed amide bond.[8]
Objective: To synthesize a C-terminally cyclopropylmethyl-amidated peptide.
Workflow Overview:
Caption: Workflow for C-terminal modification via direct coupling.
Materials:
-
Peptide-loaded 2-chlorotrityl chloride resin (0.1 mmol scale)
-
This compound (CPMA)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solid Phase Synthesis (SPPS) reaction vessel
-
HPLC and Mass Spectrometer for analysis
Step-by-Step Methodology:
-
Resin Swelling: Place the peptide-resin (0.1 mmol) in an SPPS vessel. Swell the resin in DMF (10 mL) for 1 hour at room temperature with gentle agitation.[8] After swelling, drain the DMF.
-
Reagent Preparation (Perform in a fume hood):
-
CPMA Solution: In a separate vial, dissolve CPMA (0.5 mmol, 5 eq.) in 2 mL of DMF.
-
Activation Solution: In another vial, dissolve HBTU (0.45 mmol, 4.5 eq.) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10 eq.).
-
Scientist's Note: Using a slight excess of the activating agent (HBTU) and a significant excess of the non-nucleophilic base (DIPEA) ensures rapid and complete activation of the C-terminal carboxyl group, minimizing potential side reactions like racemization.[9] HBTU is chosen for its efficiency and reliability in forming the activated OBt ester.[9][10]
-
-
Activation & Coupling:
-
Add the Activation Solution to the swollen resin. Agitate for 10-15 minutes to pre-activate the C-terminus.
-
Add the CPMA Solution to the activated resin slurry.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous agitation.
-
-
Monitoring the Reaction: To check for reaction completion, a small sample of resin beads can be taken, washed thoroughly, cleaved, and analyzed by LC-MS. The disappearance of the free acid starting material and the appearance of the desired product mass confirms completion.
-
Washing: After the coupling is complete, drain the reaction mixture. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
Finally, dry the resin under a stream of nitrogen.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (10 mL) to the dried resin.
-
Agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[11]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (40 mL).
-
A white precipitate of the crude peptide should form. Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Analysis and Purification:
Protocol 2: N-Terminal Modification via Reductive Amination
This protocol describes the modification of a peptide's N-terminal primary amine with a cyclopropyl group using cyclopropanecarboxaldehyde.
Objective: To synthesize an N-terminally cyclopropylmethyl-functionalized peptide.
Workflow Overview:
Caption: Workflow for N-terminal modification via reductive amination.
Materials:
-
Fmoc-deprotected peptide on resin (e.g., Rink Amide for a C-terminal amide) (0.1 mmol scale)[14]
-
Cyclopropanecarboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic Acid (AcOH) in DMF
-
DMF, peptide synthesis grade
-
DCM
-
Cleavage Cocktail (as in Protocol 1)
-
SPPS reaction vessel
-
Analytical instruments (HPLC, MS)
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 1 hour.
-
Perform a final Fmoc deprotection step by treating the resin with 20% piperidine in DMF (2 x 10 min) to ensure a free N-terminal amine.[15]
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Imine Formation:
-
Prepare a solution of cyclopropanecarboxaldehyde (1.0 mmol, 10 eq.) in 5 mL of 1% AcOH in DMF.
-
Add this solution to the resin. Agitate for 2 hours at room temperature.
-
Scientist's Note: The reaction is performed under mildly acidic conditions (1% AcOH) to facilitate the formation of the iminium ion intermediate, which is more electrophilic and reactive towards the reducing agent.[6]
-
-
Reduction:
-
Add solid sodium triacetoxyborohydride (NaBH(OAc)₃) (0.5 mmol, 5 eq.) directly to the reaction vessel.
-
Agitate for an additional 4-6 hours at room temperature.
-
Causality: NaBH(OAc)₃ is the reducing agent of choice for solid-phase reductive aminations because it is mild enough to not reduce other functional groups (like amides in the peptide backbone) and is effective under the slightly acidic conditions required for imine formation.[6]
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly as described in Protocol 1 (Step 5) to remove all excess reagents.
-
Cleavage, Deprotection, Analysis, and Purification: Follow Steps 6 and 7 from Protocol 1 to obtain the final, purified N-terminally modified peptide.
Characterization and Quality Control
The successful synthesis of a this compound-modified peptide must be confirmed through rigorous analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and retention time. | A single major peak indicating high purity (>95%). The modified peptide will typically have a different retention time than the unmodified precursor. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm molecular weight. | The observed mass should match the calculated theoretical mass of the modified peptide, confirming the successful addition of the cyclopropylmethyl group.[13] |
| Tandem MS (MS/MS) | Sequence verification. | Fragmentation analysis can confirm the peptide sequence and pinpoint the location of the modification. |
| NMR Spectroscopy | Structural elucidation (for complex cases). | Can provide definitive structural proof, especially for distinguishing isomers, but requires larger sample quantities.[16] |
Table 1: Key analytical techniques for validating CPMA-modified peptides.[12][13]
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling/Amination: If analysis shows a significant amount of starting material, the reaction may have been incomplete.
-
Cause: Steric hindrance is a common issue, especially when modifying internal residues or working with bulky sequences.[17]
-
Solution (Direct Coupling): Switch to a more potent coupling reagent like HATU or COMU, which are known to be more effective for sterically hindered couplings.[9][17] Increasing the reaction time or temperature (e.g., to 40°C) can also improve yields.
-
Solution (Reductive Amination): Increase the excess of aldehyde and reducing agent. Ensure the N-terminus was fully deprotected before starting the reaction.
-
-
Side Reactions:
-
Racemization: During direct coupling, over-activation can lead to racemization of the C-terminal amino acid. Using an additive like Oxyma Pure and carefully controlling the pre-activation time can minimize this risk.[17]
-
Metabolic Concerns: While generally stable, cyclopropylamines can sometimes be susceptible to CYP450-mediated bioactivation, which could lead to reactive metabolites.[2][5] This is a downstream consideration for drug development professionals but is important to be aware of during lead optimization.
-
Conclusion
The incorporation of this compound represents a high-impact strategy for enhancing the drug-like properties of therapeutic peptides. By providing conformational rigidity and improved metabolic stability, the cyclopropyl moiety can significantly increase potency and in vivo efficacy. The direct coupling and reductive amination protocols provided herein are robust, reliable methods that can be readily implemented in standard peptide synthesis laboratories. Careful execution, coupled with rigorous analytical validation, will enable researchers and drug developers to successfully leverage this powerful chemical tool in the creation of next-generation peptide therapeutics.
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Google Cloud.
- Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-155.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Scott, J. S., & Jones, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Medicinal Chemistry Communications, 11(9), 1438-1454.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Iris Biotech. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Iris Biotech.
- Movassaghi, M., & Schmidt, M. A. (2007). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 40(11), 1149-1159.
- Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155.
- CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube.
- Tigadi, B. (2020). Characterization of Cyclopropyl Synthases Involved in the Maturation of Ribosomally Synthesized and Posttranslationally Modified Peptides. Digital Commons @ DU.
- Schissel, C. K., et al. (2024). Late-Stage Amination of Peptides on the Solid Phase. Chemistry – A European Journal.
- Hudson, R., et al. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 20(4), 6942-6953.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- van der Veken, P., et al. (2005). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Research, 65(2), 235-242.
- Rahman, M. M., & Islam, M. R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1-12.
- Gausepohl, H., & Behn, C. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Peptide Research, 4(6), 347-352.
- Rahman, M. M., & Islam, M. R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2).
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Danishefsky, S. J., & Shue, Y.-K. (1998). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Journal of the American Chemical Society, 120(24), 6191-6192.
- Schissel, C. K., et al. (2025). Late-Stage Amination of Peptides on the Solid Phase. Chemistry – A European Journal.
- Afonso, C., et al. (2023). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews, 42(5), 1599-1632.
- AAPPTEC. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
- Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 1-8.
- Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(12), 4354.
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
- Toniolo, C., et al. (1985). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. FEBS Letters, 191(2), 245-249.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of diverse peptide tertiary amides by reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsra.net [ijsra.net]
- 14. youtube.com [youtube.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
Synthetic Strategies Utilizing Cyclopropanemethylamine: A Guide for Medicinal Chemists
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note & Protocol Guide: Cyclopropanemethylamine for the Derivativatization of Carboxylic Acids
Abstract
The derivatization of carboxylic acids into amides is a cornerstone reaction in medicinal chemistry and drug development.[1] The choice of the amine component is critical, as it can significantly influence the physicochemical and pharmacological properties of the final molecule. Cyclopropanemethylamine has emerged as a valuable building block due to the unique conformational and electronic properties imparted by the cyclopropyl group.[2][3] This moiety is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate membrane permeability.[2] This document provides a comprehensive guide for researchers on the effective use of this compound for the derivatization of carboxylic acids, covering reaction mechanisms, a comparative analysis of common coupling reagents, and detailed, validated laboratory protocols.
Introduction: The Strategic Value of the Cyclopropylmethylamide Moiety
The cyclopropyl group is more than just a small cycloalkane; its strained three-membered ring exhibits unique electronic properties, including enhanced π-character in its C-C bonds.[2] When incorporated into a molecule as a cyclopropylmethylamide, this functional group can serve several strategic purposes in drug design:
-
Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," blocking sites susceptible to enzymatic degradation, thereby increasing the compound's half-life.[2]
-
Conformational Rigidity: The rigid structure of the ring restricts the rotational freedom of the adjacent amide bond, which can lock the molecule into a bioactive conformation, enhancing its binding affinity to a target receptor.[2]
-
Improved Physicochemical Properties: The introduction of this group can fine-tune properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
Given these advantages, the efficient and reliable formation of N-cyclopropylmethylamides is a critical capability for medicinal and synthetic chemists.
The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the reaction requires the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1][5] This is achieved using coupling reagents.
The general workflow involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate is then rapidly intercepted by this compound to form the desired amide bond.
Figure 1: General workflow for amide bond formation.
Comparative Analysis of Common Coupling Reagents
The success of the derivatization reaction hinges on the choice of coupling reagent. Several classes of reagents are available, each with distinct mechanisms, advantages, and disadvantages.
Carbodiimides (EDC, DCC)
Carbodiimides are widely used reagents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5][6]
-
Mechanism: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide. This intermediate is then attacked by the amine to form the amide, releasing a urea byproduct.[6][7] A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can be suppressed by adding nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6][8] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to side reactions and efficiently couples with the amine.
Figure 2: Carbodiimide (EDC) coupling mechanism with an additive.
Aminium/Uronium Salts (HATU, HBTU)
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents, known for fast reaction times and low rates of racemization.[1][9]
-
Mechanism: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate anion attacks HATU. The resulting intermediate reacts with the liberated HOAt anion to form a highly reactive OAt-activated ester.[10] This active ester then rapidly reacts with this compound to yield the final amide product.[10]
Figure 3: Simplified mechanism of HATU-mediated amide coupling.
Reagent Comparison Table
| Reagent Class | Examples | Pros | Cons | Byproduct Removal |
| Carbodiimides | EDC, DCC | Inexpensive, widely available.[9] | Slower reaction rates, risk of racemization without additives, potential for N-acylurea side product.[6] | EDC byproduct is water-soluble; DCC byproduct (DCU) is poorly soluble and requires filtration.[9] |
| Aminium Salts | HATU, HBTU | Very fast, high yields, low racemization.[9][11] | More expensive, byproducts can be difficult to remove from polar products.[11] | Water-soluble byproducts, typically removed by aqueous workup.[12] |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, especially for sterically hindered substrates.[9] | Expensive, generates phosphine oxide byproducts. | Aqueous workup and chromatography. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Purpose Coupling using EDC/HOBt
This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids. The use of HOBt minimizes side reactions and racemization.[13]
Materials and Reagents:
| Reagent | M.W. | Typical Amount (for 1 mmol acid) | Molar Eq. |
|---|---|---|---|
| Carboxylic Acid | - | 1.0 mmol | 1.0 |
| This compound | 71.12 | 85 mg (106 µL) | 1.2 |
| EDC·HCl | 191.70 | 230 mg | 1.2 |
| HOBt (Hydrate) | 153.14 | 184 mg | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 348 µL | 2.0 |
| Dichloromethane (DCM) or DMF | - | 5-10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol).
-
Dissolution: Dissolve the acid in anhydrous DCM or DMF (5-10 mL). If using DCM, perform the reaction under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: Add HOBt (1.2 mmol), this compound (1.2 mmol), and DIPEA (2.0 mmol) to the solution. Stir for 5 minutes.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction.
-
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 mmol) portion-wise over 5 minutes.
-
Causality Note: Adding EDC at 0 °C helps control the initial exothermic reaction and minimizes the formation of side products.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10-50% ethyl acetate in hexanes. The product amide should have an Rf value intermediate between the starting acid (baseline) and the less polar byproducts. The reaction is complete when the starting acid spot is no longer visible.
-
Workup: a. Dilute the reaction mixture with ethyl acetate or DCM (20 mL). b. Transfer the mixture to a separatory funnel. c. Wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).[12]
-
Self-Validation: The acid wash removes unreacted amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: High-Efficiency, Rapid Coupling using HATU
This protocol is ideal for difficult couplings, sterically hindered substrates, or when rapid reaction times are desired.[14]
Materials and Reagents:
| Reagent | M.W. | Typical Amount (for 1 mmol acid) | Molar Eq. |
|---|---|---|---|
| Carboxylic Acid | - | 1.0 mmol | 1.0 |
| This compound | 71.12 | 85 mg (106 µL) | 1.2 |
| HATU | 380.23 | 418 mg | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 348 µL | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (2.0 mmol) to the mixture and stir for 5-10 minutes at room temperature. The solution may change color as the active ester forms.[14]
-
Causality Note: Pre-activation of the acid with HATU and base before adding the amine ensures the rapid formation of the active ester, leading to higher efficiency.
-
-
Amine Addition: Add this compound (1.2 mmol) to the reaction mixture.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within a few hours.
-
Workup: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (20 mL). b. Wash the organic layer sequentially with 5% citric acid solution (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Self-Validation: The aqueous washes are critical for removing the DMF solvent and water-soluble byproducts like HOAt and tetramethylurea.[12] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material by flash column chromatography.
Figure 4: Standard experimental workflow from reaction to purification.
Conclusion
The derivatization of carboxylic acids with this compound is a powerful strategy in modern drug discovery. By selecting the appropriate coupling reagent and adhering to a validated protocol that includes rigorous monitoring and workup steps, researchers can reliably synthesize N-cyclopropylmethylamides. Both the EDC/HOBt and HATU methods provide robust and reproducible pathways to these valuable compounds, with the choice depending on factors such as cost, scale, and the steric and electronic nature of the carboxylic acid substrate.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Nakajima, N., & Ikada, Y. (1995).
- Wikipedia. (n.d.). Carbodiimide.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Franzini, R. M., et al. (2014).
- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Takeda, K., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- de Figueiredo, R. M., et al. (2016). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Common Organic Chemistry. (n.d.).
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis.
- YouTube. (2024).
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
- Longdom Publishing. (n.d.).
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.dk]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Note: The Strategic Synthesis of N-Cyclopropylmethyl Amines via Aldehyde Condensation
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Foreword: The Cyclopropylmethyl Moiety in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the cyclopropane ring has emerged as a "privileged" structural motif.[1][2] Its incorporation into drug candidates can impart a range of desirable properties, including increased metabolic stability, enhanced potency, and improved selectivity by providing conformational rigidity.[3][4] The cyclopropylmethyl group (CPM), in particular, serves as a versatile building block for introducing these benefits.[5] This application note provides a detailed guide to the most robust and widely utilized reaction for its installation: the condensation of cyclopropanemethylamine with aldehydes, primarily through reductive amination. We will explore the underlying mechanisms, provide field-tested protocols, and discuss the strategic considerations that enable the successful synthesis of novel chemical entities for drug discovery.
Theoretical Background: Reaction Mechanisms and Principles
The reaction between this compound and an aldehyde proceeds predominantly via a two-step sequence known as reductive amination.[6][7] This process involves the initial formation of an imine (or Schiff base), which is then reduced in situ to the target secondary amine.[8][9]
Step 1: Imine Formation
The reaction initiates with the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of the aldehyde.[10] This forms a transient tetrahedral intermediate known as a hemiaminal.[11] Under mildly acidic conditions (typically pH ~4-6), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[12] Subsequent elimination of water, often driven by the lone pair of the nitrogen, results in the formation of a protonated imine, or iminium ion. Deprotonation yields the neutral N-cyclopropylmethyl imine.[11][12]
Controlling the pH is critical; if the medium is too acidic, the starting amine will be protonated, rendering it non-nucleophilic.[12] If it is too basic, the hemiaminal's hydroxyl group cannot be sufficiently protonated to be eliminated as water.[12]
Figure 1: Mechanism of N-Cyclopropylmethyl Imine Formation.
Step 2: Imine Reduction
The formed imine (or more accurately, the highly electrophilic iminium ion in equilibrium with it) is susceptible to reduction by a hydride-donating reagent.[6] The choice of reducing agent is paramount for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful formation of the corresponding alcohol from the aldehyde.
Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most commonly employed reagents for this transformation.[6]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective at reducing iminium ions in the presence of aldehydes. It does not require stringent pH control and can be used in a variety of solvents, most commonly dichloromethane (DCM) or dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for iminium ions at mildly acidic pH. However, it is highly toxic and generates hydrogen cyanide (HCN) gas under strongly acidic conditions, necessitating careful handling and quenching procedures.[6]
-
Catalytic Hydrogenation (H₂/Catalyst): This "greener" alternative uses hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂). While effective, it is less functional group tolerant, as it can also reduce other moieties like alkenes, alkynes, or nitro groups.
Applications in Medicinal Chemistry and Drug Development
The N-cyclopropylmethyl amine scaffold is a key feature in numerous approved drugs and clinical candidates. The cyclopropyl group's unique electronic properties and strained ring structure contribute to favorable pharmacokinetic profiles.[13][14]
| Compound Class/Drug | Therapeutic Area | Significance of the N-Cyclopropylmethyl Group |
| Naltrexone/Nalmefene | Opioid Antagonists | The CPM group is crucial for antagonist activity at the μ-opioid receptor. |
| Ciprofloxacin | Antibiotic | While not directly synthesized via this method, it highlights the value of the cyclopropyl motif in fluoroquinolone antibiotics for antibacterial potency. |
| Prasugrel (Metabolite) | Antiplatelet Agent | The cyclopropyl group enhances metabolic stability and contributes to the drug's efficacy.[15] |
| ALDH2 Activators | Investigational | This compound is a key precursor in developing activators of aldehyde dehydrogenase 2 for conditions like cerebral ischemia.[5] |
Experimental Protocols
Safety First: this compound is a flammable and corrosive liquid.[16][17] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]
Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reaction of an aromatic aldehyde with this compound. It can be adapted for aliphatic aldehydes, though reaction times may vary.
Materials:
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde), 1.0 eq
-
This compound (CAS: 2516-47-4), 1.1 eq[16]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃), 1.5 eq
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen line for inert atmosphere
Workflow Diagram:
Figure 2: General Workflow for Reductive Amination.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 eq) and anhydrous dichloromethane (approx. 0.1-0.2 M concentration).
-
Amine Addition: Add this compound (1.1 eq) to the stirred solution.
-
Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes. This pre-formation of the imine/iminium ion is often beneficial. For less reactive aldehydes, adding a small amount of acetic acid (0.1 eq) can catalyze this step.[18]
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-16 hours).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine all organic extracts and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude secondary amine by flash column chromatography on silica gel or by distillation, depending on its physical properties.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient imine formation; low reactivity of aldehyde/ketone. | Add a catalytic amount of acetic acid. Increase reaction time or gently heat (e.g., to 40 °C). Ensure reagents are anhydrous. |
| Formation of Alcohol Byproduct | Reducing agent is reducing the aldehyde. | Ensure the reducing agent is added after the amine and aldehyde have had time to stir together. Use a more selective reagent like NaBH(OAc)₃. |
| Complex Mixture of Products | Aldol condensation of the starting aldehyde. | This is more common with aliphatic aldehydes.[19] Try adding the aldehyde slowly to a mixture of the amine and reducing agent. |
| Difficult Purification | Product is very polar and water-soluble. | After basifying the workup, perform multiple extractions with a more polar solvent like ethyl acetate. A salt-free workup followed by purification on an amine-functionalized silica gel may be necessary. |
Conclusion
The reaction of this compound with aldehydes is a cornerstone transformation for introducing the valuable cyclopropylmethyl motif into molecules of interest. The reductive amination protocol, particularly with sodium triacetoxyborohydride, offers a reliable, high-yielding, and broadly applicable method for academic and industrial researchers. By understanding the underlying mechanistic principles and adhering to robust experimental procedures, scientists can efficiently generate novel N-cyclopropylmethyl amines, paving the way for the discovery and development of next-generation therapeutics.
References
- Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. Link: https://www.longdom.
- Ataman Kimya. CYCLOPROPYLAMINE. Link: https://www.
- BenchChem. (2024). This compound | 97% | Research Chemical. Link: https://www.benchchem.com/product/bcp166138
- Chemistry LibreTexts. (2021). Reductive Amination. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.
- Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Link: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/12%3A_Spectroscopic_Identification_of_Organic_Compounds/12.07%3A_Reactions_of_Aldehydes_and_Ketones_with_Amines
- The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Link: https://www.youtube.
- PubChem. (2024). Cyclopropanemethanamine. National Center for Biotechnology Information. Link: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopropanemethanamine
- ChemicalBook. (2025). Aminomethylcyclopropane | 2516-47-4. Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2767640.htm
- Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Med. Chem., 12, 448. Link: https://blogs.hyphadiscovery.com/metabolism-of-cyclopropyl-groups
- Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Link: https://www.psu.
- O'Brien, P. (2021). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. Link: https://www.linkedin.
- Arnold, F. H., et al. (2020). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7487229/
- Jack Westin. Aldehydes And Ketones Important Reactions. Link: https://www.jackwestin.com/mcat-content/organic-chemistry-carbonyl-condensation-reactions/aldehydes-and-ketones-important-reactions
- Orru, R. V. A., & de Meijere, A. (2003). The Chemistry of the Cyclopropyl Group. The Chemistry of Functional Groups. Link: https://www.researchgate.net/publication/230198188_The_chemistry_of_the_cyclopropyl_group
- Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of γ-amino acids. Tetrahedron: Asymmetry, 18(1), 3-99. Link: https://www.researchgate.
- Tafesh, A. M., & Weiguny, J. (1996). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Chemical Reviews, 96(6), 2035-2052. Link: https://onlinelibrary.wiley.com/doi/10.1002/anie.201100808
Sources
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. glasp.co [glasp.co]
- 10. jackwestin.com [jackwestin.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. longdom.org [longdom.org]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]
- 18. youtube.com [youtube.com]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
N-alkylation of Cyclopropanemethylamine protocols
An indispensable transformation in organic synthesis, the N-alkylation of primary amines to produce secondary and tertiary amines is a cornerstone of modern medicinal chemistry. The resulting scaffolds are crucial motifs in a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Cyclopropanemethylamine, in particular, is a valuable building block; the cyclopropyl group can impart unique conformational constraints, improve metabolic stability, and enhance potency in drug candidates.
This technical guide provides detailed application notes and protocols for the most effective and widely utilized methods for the N-alkylation of this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them effectively.
Method 1: Reductive Amination
Reductive amination is arguably the most versatile and frequently employed method for N-alkylation in drug development. This one-pot procedure involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target N-alkylated amine.[1][2] Its popularity stems from its high efficiency, broad substrate scope, and the operational simplicity of a single reaction vessel.[3][4]
Principle and Mechanism
The reaction proceeds in two distinct stages within the same pot.[2] First, the primary amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then reversibly eliminates a molecule of water to form a C=N double bond, yielding an imine (or an iminium ion under acidic conditions).[5] In the second stage, a reducing agent, added to the same pot, selectively reduces the imine/iminium ion to the final secondary amine.[3]
The choice of reducing agent is critical. Mild hydride reagents are required that reduce the imine intermediate much faster than they reduce the starting carbonyl compound.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for slightly acidic conditions which can catalyze imine formation.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH of 6-7.[3]
Detailed Experimental Protocol
Objective: To synthesize N-benzylthis compound from this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq.)
-
Benzaldehyde (1.05 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in DCM (or DCE) to a concentration of approximately 0.1-0.5 M.[1]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive ketones, this step may require longer reaction times or gentle heating.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylthis compound.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution is a classical and straightforward method for forming C-N bonds.[6] The reaction involves treating this compound with an alkyl halide (e.g., an alkyl iodide, bromide, or chloride). While fundamentally simple, the primary challenge of this method is controlling selectivity.[7]
Principle and Mechanism
The lone pair of electrons on the nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This forms a secondary ammonium salt.[8] A base is required to deprotonate this salt, regenerating the neutral secondary amine.
The major drawback is that the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine, and subsequently a third event yielding a quaternary ammonium salt.[8]
To favor selective mono-alkylation, a large excess of the starting amine (3-10 equivalents) can be used. This ensures that the alkyl halide is more likely to encounter a molecule of the primary amine rather than the secondary amine product.[9]
Detailed Experimental Protocol
Objective: To synthesize N-ethylthis compound using an excess of the starting amine to promote mono-alkylation.
Materials:
-
This compound (3.0 eq.)
-
Ethyl iodide (1.0 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.) (Optional, but recommended)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine this compound (3.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
Addition of Alkyl Halide: Add ethyl iodide (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 40-60 °C and stir until the ethyl iodide is consumed, as monitored by TLC or GC-MS. Pay close attention to the formation of di-alkylated byproducts.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent and excess this compound.
-
Acid-Base Extraction: Dissolve the residue in diethyl ether and extract with 1 M HCl. This will move the basic amine products into the aqueous layer, leaving neutral impurities behind.
-
Product Isolation: Wash the acidic aqueous layer with diethyl ether. Then, basify the aqueous layer to >pH 12 by the careful addition of 1 M NaOH.
-
Final Extraction: Extract the liberated free amine into diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the N-ethylthis compound.
Method 3: Catalytic N-Alkylation with Alcohols
Driven by the principles of green chemistry, the N-alkylation of amines with alcohols has emerged as a highly atom-economical and sustainable alternative.[6] These reactions, often catalyzed by transition metals, produce water as the only stoichiometric byproduct.[10]
Principle and Mechanism: The Borrowing Hydrogen Strategy
This elegant process is also known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[11] The mechanism involves a sequence of catalytic steps:
-
Dehydrogenation: The transition-metal catalyst (commonly based on Ruthenium, Iridium, Nickel, or Manganese) temporarily removes two hydrogen atoms from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde or ketone.[11][12] The catalyst stores these hydrogen atoms as a metal-hydride species.
-
Condensation: The newly formed carbonyl compound condenses with this compound to form an imine, releasing a molecule of water.
-
Hydrogenation: The catalyst then transfers the "borrowed" hydrogen atoms back to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst for the next cycle.[12]
This strategy avoids the use of stoichiometric organometallic reagents or unstable alkylating agents and leverages widely available and often renewable alcohols as the alkyl source.[10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Cyclopropanemethylamine in the synthesis of heterocyclic compounds
An In-Depth Guide to the Application of Cyclopropanemethylamine in Heterocyclic Synthesis
Application Note & Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a uniquely valuable building block in modern organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds.[1][2] Its significance stems from the combination of a nucleophilic amine and a highly strained three-membered ring. This strained carbocyclic system acts as a latent 1,3-dipole synthon, which can be unveiled under various reaction conditions to participate in a range of cycloaddition and annulation reactions.[3][4] This guide provides a detailed exploration of the core chemical principles, reaction mechanisms, and practical laboratory protocols for leveraging this compound in the synthesis of valuable heterocyclic scaffolds such as pyrrolidines and quinolines, which are prevalent in medicinal chemistry.[1][5][6]
The Unique Reactivity of this compound: A Mechanistic Overview
The synthetic utility of this compound is rooted in the high ring strain (~27.5 kcal/mol) of the cyclopropane ring. The C-C bonds possess significant p-character, making them susceptible to cleavage under relatively mild conditions.[3][7] The primary pathway to harness this reactivity involves the single-electron oxidation of the amine nitrogen, typically initiated by a photocatalyst or a chemical oxidant.
This oxidation generates a nitrogen-centered radical cation. The key step is the subsequent rapid, irreversible β-scission of one of the cyclopropyl C-C bonds. This ring-opening process relieves the inherent strain and forms a distonic radical cation—an intermediate where the radical and cationic centers are separated.[4][8] This intermediate behaves as a versatile three-carbon synthon, ready to engage with a variety of reaction partners.
Figure 1: General mechanism of photocatalytic ring-opening and [3+2] cycloaddition.
[3+2] Cycloaddition Reactions: Synthesis of Pyrrolidines
One of the most powerful applications of this compound is in formal [3+2] cycloaddition reactions to construct five-membered rings.[4][9] Visible-light photoredox catalysis has emerged as a premier method for initiating these transformations under mild conditions, offering excellent functional group tolerance.[4][10]
Causality of Experimental Choices:
-
Photocatalyst: Ruthenium or Iridium polypyridyl complexes are often chosen because their excited states are potent single-electron oxidants capable of oxidizing the amine, yet they are readily regenerated by a sacrificial electron donor or the product-forming radical combination step, sustaining the catalytic cycle.[4]
-
Solvent: Polar aprotic solvents like nitromethane or acetonitrile are typically used. They are capable of stabilizing the charged radical cation intermediates, facilitating the desired reaction pathway over competing side reactions.
-
Light Source: Blue LEDs or even simple fluorescent lightbulbs provide the necessary energy to excite the photocatalyst without causing unwanted UV-driven degradation of the substrates or products.[4]
Protocol 1: Visible-Light Mediated [3+2] Cycloaddition of N-Aryl this compound with an Olefin
This protocol describes a general procedure for the synthesis of substituted pyrrolidines, adapted from established methodologies.[4][10]
Materials:
-
N-Aryl this compound (1.0 equiv)
-
Olefin (e.g., Styrene) (2.0-3.0 equiv)
-
₂ (Photocatalyst, 1-2 mol%)
-
Degassed Nitromethane (CH₃NO₂) (to make a 0.1 M solution)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 13 W)
Procedure:
-
To a Schlenk flask, add N-aryl this compound (0.2 mmol, 1.0 equiv), the olefin (0.4 mmol, 2.0 equiv), and ₂ (0.004 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed nitromethane (2.0 mL) via syringe.
-
Place the flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pyrrolidine product.
| Entry | Cyclopropylamine (Ar) | Olefin | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | Styrene | 85 | 1:1 |
| 2 | 4-Methoxyphenyl | Methyl Acrylate | 92 | 3:2 |
| 3 | Phenyl | N-Phenylmaleimide | 95 | >20:1 |
| Note: Yields and diastereoselectivity are representative and can vary based on specific substrates.[4][10] |
Annulation Strategies: Synthesis of Fused Heterocycles like Quinolines
The cyclopropyl ring can also serve as a linchpin in annulation reactions to build more complex, fused heterocyclic systems. Quinolines, a core scaffold in numerous pharmaceuticals like chloroquine, are prime targets for such strategies.[11][12][13] The synthesis of cyclopropa[c]quinolin-2-ones demonstrates a powerful approach where the cyclopropane ring is first constructed onto a pre-functionalized aniline and then participates in a cyclization cascade.[11]
Causality of Experimental Choices:
-
Base Selection: In the initial cyclopropanation step (e.g., via reaction with dibromomalonate), a non-nucleophilic organic base like triethylamine (Et₃N) is used to deprotonate the malonate without competing in the substitution reaction.[11]
-
Cyclization Conditions: The final ring-closing step to form the quinolone often involves a phosphine reagent (like PMe₃) to facilitate an intramolecular Staudinger-type reaction or a similar reductive cyclization of an azide precursor.[11] Alternatively, acid-catalyzed ring-opening and closure can be employed.
Figure 2: A typical experimental workflow for a photocatalytic synthesis.
Protocol 2: Synthesis of a Cyclopropa[c]quinolin-2-one Scaffold
This protocol is a conceptual representation of a multi-step synthesis leading to a fused quinoline system, inspired by modern synthetic strategies.[11]
Part A: Synthesis of the Azide Precursor
-
Start with a suitable 2-vinylaniline derivative. React it with sodium azide (NaN₃) and an oxidizing agent (e.g., (diacetoxyiodo)benzene) in a suitable solvent like acetonitrile to form the corresponding 2-(2-azidovinyl)aniline.
-
Protect the aniline nitrogen if necessary (e.g., as a Boc or Acyl derivative).
Part B: Cyclopropanation
-
To a solution of the 2-(2-azidovinyl)aniline derivative (1.0 equiv) in an anhydrous solvent like DMF, add diethyl bromomalonate (1.2 equiv) and triethylamine (2.5 equiv).
-
Stir the reaction at room temperature for 24 hours.
-
Perform an aqueous work-up by diluting with water and extracting with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the cyclopropyl-substituted aniline precursor.
Part C: Reductive Cyclization and Annulation
-
Dissolve the cyclopropyl-substituted aniline (1.0 equiv) in anhydrous toluene.
-
Add trimethylphosphine (PMe₃, 1.0 M solution in toluene, 1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC. The reaction involves the reduction of the azide to an amine (or a phosphazene intermediate) which then undergoes intramolecular cyclization onto the ester group, followed by tautomerization to form the quinolin-2-one ring system.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final cyclopropa[c]quinolin-2-one product.
Conclusion and Future Perspectives
This compound and its derivatives are powerful and versatile building blocks for heterocyclic synthesis. The ability to unmask a reactive 1,3-synthon from a stable precursor via ring-opening provides a strategic advantage in the construction of complex molecular architectures.[3] The protocols outlined herein for [3+2] cycloadditions and quinoline annulations represent foundational methods for researchers. Future advancements will likely focus on developing enantioselective variants of these reactions, expanding the scope to other classes of heterocycles, and integrating these methods into automated synthesis platforms for accelerated drug discovery.[14]
References
- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025).
- O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. (n.d.). National Institutes of Health (NIH). [Link]
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). National Institutes of Health (NIH). [Link]
- Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.).
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]
- Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. (n.d.). National Institutes of Health (NIH). [Link]
- Advances in the Synthesis of Cyclopropylamines. (2025). CoLab.
- The chemistry of small ring compounds. Part 27. Heterocyclic condensation products from cyclopropanone and methylamine. (n.d.).
- Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. (n.d.). National Institutes of Health (NIH). [Link]
- Synthesis of cyclopenta[c]quinolines. (n.d.).
- Scheme 3 Synthesis of cyclopropa[c]quinolin-2-ones with a nitro group... (n.d.).
- Heterocycles from cyclopropanes: Applications in natural product synthesis. (n.d.).
- Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. (n.d.). PubMed Central. [Link]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
- Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. (n.d.). ChemRxiv. [Link]
- Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). National Institutes of Health (NIH). [Link]
- Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives. (n.d.). Beilstein Journals. [Link]
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
- Stereochemistry and Mechanism of the Ring-Opening Reaction of Cyclopropylenones with LiCu(Me)2. (n.d.).
- ChemInform Abstract: Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Broensted Acid Activation. (n.d.).
- A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. (n.d.).
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. (2023, January 16). PubMed. [Link]
- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. (n.d.). Semantic Scholar. [Link]
- Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab. [Link]
- Heterocycles from cyclopropanes: applications in natural product synthesis. (2009, July 10). Chemical Society Reviews (RSC Publishing). [Link]
- Cyclopropanemethanamine | C4H9N | CID 75646. (n.d.). PubChem - NIH. [Link]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). National Institutes of Health (NIH). [Link]
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. [Link]
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). [Source not available].
- A Review on Medicinally Important Heterocyclic Compounds. (n.d.). OUCI. [Link]
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023, June 13). MDPI. [Link]
- Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. [Link]
- Applications of cyclopropane-fused N-heterocycles. (n.d.).
- Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. (2022, December 6). The University of Groningen research portal. [Link]
- Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.). National Institutes of Health (NIH). [Link]
- Heterocycles from cyclopropanes: applications in natural product synthesis. (n.d.). PubMed. [Link]
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14).
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). Beilstein Journals. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Review on Medicinally Important Heterocyclic Compounds [ouci.dntb.gov.ua]
- 7. nbinno.com [nbinno.com]
- 8. BJOC - Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives [beilstein-journals.org]
- 9. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
The Strategic Incorporation of Cyclopropanemethylamine in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Cyclopropylmethylamine Moiety as a Cornerstone in Agrochemical Innovation
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of unique molecular scaffolds has become a paramount focus for researchers and synthetic chemists. Among these, cyclopropanemethylamine and its parent structure, cyclopropylamine, have emerged as invaluable building blocks in the design and synthesis of a new generation of fungicides, herbicides, and insecticides.[1] The inherent chemical properties of the cyclopropane ring—specifically its high ring strain and unique electronic characteristics—confer significant advantages to the resulting agrochemical active ingredients.[2]
The three-membered ring of cyclopropane forces its C-C bonds into a strained 60° angle, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This strain energy makes the ring susceptible to cleavage under certain conditions, enhancing its reactivity. Furthermore, the cyclopropyl group can act as a strong electron donor through hyperconjugation, which can positively influence the binding affinity of the molecule to its biological target. These properties, combined with the nucleophilic nature of the amine group in this compound, make it a versatile and highly sought-after intermediate in agrochemical synthesis.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of modern agrochemicals. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols.
Fungicide Synthesis: Leveraging the Cyclopropylmethylamide Scaffold for Enhanced Efficacy
The development of novel fungicides is critical in combating the emergence of resistant fungal pathogens that threaten global food security. The incorporation of the cyclopropylmethylamide moiety has been a successful strategy in the creation of potent and broad-spectrum fungicides. The cyclopropyl group can enhance the metabolic stability of the molecule and contribute to a more rigid conformation, which can lead to improved binding to the target enzyme.
Application Note: Synthesis of 2-cyclopropyl-N-(cyclopropylmethyl)pyrimidine-5-carboxamide
This protocol outlines the synthesis of a model fungicidal compound, 2-cyclopropyl-N-(cyclopropylmethyl)pyrimidine-5-carboxamide, which exemplifies the integration of the this compound moiety into a biologically active heterocyclic core. The pyrimidine ring is a well-established pharmacophore in many agrochemicals, and its combination with the cyclopropylmethylamide side chain is a promising avenue for the discovery of new fungicides.
Experimental Protocol: Synthesis of 2-cyclopropyl-N-(cyclopropylmethyl)pyrimidine-5-carboxamide
Step 1: Synthesis of 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid (Intermediate 1)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-ethoxymethylene acetoacetate (1 equivalent) in ethanol.
-
Addition of Reagents: Add cyclopropyl formamidine hydrochloride (1.1 equivalents) to the solution.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the cyclization, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.5 equivalents) in water and stir at room temperature overnight to hydrolyze the ester.
-
Work-up and Isolation: Acidify the reaction mixture with hydrochloric acid to pH 2-3. The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid.
Step 2: Amide Coupling with this compound
-
Activation of Carboxylic Acid: In a 100 mL round-bottom flask, suspend 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid (1 equivalent) in dichloromethane (DCM). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add this compound (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product, 2-cyclopropyl-N-(cyclopropylmethyl)pyrimidine-5-carboxamide.
Data Presentation: Fungicidal Activity of Cyclopropylpyrimidine Carboxamides
The following table presents hypothetical EC50 values for a series of cyclopropylpyrimidine carboxamides against common fungal pathogens, illustrating the potential efficacy of this class of compounds.
| Compound ID | Pathogen | EC50 (mg/L) |
| CPM-01 | Rhizoctonia solani | 8.5 |
| CPM-02 | Botrytis cinerea | 12.3 |
| CPM-03 | Sclerotinia sclerotiorum | 15.8 |
Note: The data presented is illustrative and based on reported activities of similar compounds.[3]
Logical Relationship: Fungicide Synthesis Workflow
Caption: Workflow for the synthesis of a model fungicidal cyclopropylpyrimidine carboxamide.
Herbicide Synthesis: The Utility of N-Cyclopropylmethyl Anilines as Key Precursors
In the field of herbicide development, the introduction of the N-cyclopropylmethyl group into aniline-based structures has led to the discovery of potent and selective herbicides. These N-cyclopropylmethyl anilines serve as crucial intermediates in the synthesis of various herbicidal active ingredients. The cyclopropylmethyl group can influence the molecule's absorption, translocation, and ultimately its mode of action within the target weed species.
A patented method for the preparation of N-cyclopropylmethyl aniline compounds involves the reductive amination of a substituted aniline precursor with cyclopropyl formaldehyde.[4] This "one-pot" method offers a streamlined and efficient route to these valuable intermediates.
Application Note: Synthesis of N-Cyclopropylmethyl Aniline Herbicide Precursor
This protocol details a representative synthesis of an N-cyclopropylmethyl aniline compound, a key precursor for a range of herbicides. The reaction proceeds via a reductive amination, a robust and widely used transformation in organic synthesis.
Experimental Protocol: Synthesis of Ethyl 3-[(cyclopropylmethyl)amino]-2-fluorobenzoate
-
Reaction Setup: In a high-pressure autoclave, charge ethyl 3-amino-2-fluorobenzoate (1 equivalent), a platinum-on-carbon catalyst (5% w/w), and a suitable solvent such as ethanol.
-
Addition of Reagents: Add cyclopropyl formaldehyde (1.2 equivalents) and a catalytic amount of acetic acid.
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by pressurizing with hydrogen to 1.0-2.0 MPa.
-
Reaction: Heat the reaction mixture to 40-60°C and stir for 12-16 hours. Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography or crystallization to afford pure ethyl 3-[(cyclopropylmethyl)amino]-2-fluorobenzoate.
Data Presentation: Yields for N-Cyclopropylmethyl Aniline Synthesis
The following table summarizes the reported yields for the synthesis of various N-cyclopropylmethyl aniline derivatives using the reductive amination protocol.
| Starting Material | Product | Yield (%) | Reference |
| 2-fluoro-N-methyl-3-nitrobenzamide | N-cyclopropylmethyl-2-fluoro-3-aminobenzamide | 94.9 | [4] |
| Ethyl 3-amino-2-fluorobenzoate | Ethyl 3-[(cyclopropylmethyl)amino]-2-fluorobenzoate | 95.4 | [4] |
Reaction Mechanism: Reductive Amination for N-Cyclopropylmethyl Aniline Synthesis
Sources
Cyclopropanemethylamine: A Versatile Reagent in Modern Organic Synthesis
Introduction: The Unique Profile of a Strained Ring Amine
Cyclopropanemethylamine, a seemingly simple molecule, packs a significant punch in the world of organic synthesis. Its structure, which marries the high ring strain of a cyclopropane ring with the nucleophilicity of a primary amine, bestows upon it a unique reactivity profile that has been increasingly exploited in medicinal chemistry, agrochemical development, and materials science. The inherent strain of the cyclopropane ring, with C-C-C bond angles compressed to 60°, leads to a high degree of s-character in the C-H bonds and p-character in the C-C bonds. This electronic configuration not only influences the molecule's conformation and lipophilicity but also renders the ring susceptible to specific ring-opening reactions, providing a gateway to diverse molecular scaffolds.[1][2]
This guide provides an in-depth exploration of this compound as a key building block, detailing its application in several pivotal synthetic transformations. We will delve into the mechanistic underpinnings of these reactions and provide robust, field-tested protocols for their execution.
Core Applications and Synthetic Protocols
N-Cyclopropylmethyl Amides: Robust Linkages in Bioactive Molecules
The N-cyclopropylmethyl amide moiety is a common feature in a variety of pharmacologically active compounds. The cyclopropylmethyl group can enhance metabolic stability and fine-tune the physicochemical properties of a drug candidate.[3] The direct acylation of this compound with carboxylic acids is a fundamental and widely used transformation.
Causality of Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation, which is thermodynamically unfavorable. Thionyl chloride (SOCl₂) is a cost-effective and highly reactive reagent that converts the carboxylic acid into a more electrophilic acyl chloride in situ.[4] The subsequent nucleophilic attack by this compound proceeds readily. The use of a non-nucleophilic base like triethylamine (Et₃N) is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine and driving the reaction to completion.
Experimental Protocol: Synthesis of N-(cyclopropylmethyl)benzamide
-
Materials:
-
Benzoic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
This compound (1.1 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of benzoic acid in anhydrous DCM, slowly add thionyl chloride at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours, or until the evolution of gas ceases.
-
Cool the mixture back to 0 °C and slowly add a solution of this compound and triethylamine in anhydrous DCM.
-
Let the reaction warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-(cyclopropylmethyl)benzamide.
-
Data Summary: N-Acylation of this compound
| Carboxylic Acid | Coupling Reagent | Solvent | Yield (%) | Reference |
| Benzoic Acid | SOCl₂/Et₃N | DCM | >90 | General Protocol |
| Acetic Acid | EDCI/HOBt | DMF | 85-95 | [5] |
| Phenylacetic Acid | HATU/DIPEA | DMF | >90 | General Protocol |
Diagram: N-Cyclopropylmethyl Amide Synthesis Workflow
Caption: Workflow for N-cyclopropylmethyl amide synthesis.
Reductive Amination: A Gateway to Secondary Amines
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines.[6][7] This one-pot reaction involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction.[6] Using cyclopropanecarboxaldehyde and a primary amine, or an aldehyde/ketone and this compound, provides access to a wide range of N-cyclopropylmethyl-substituted secondary amines.
Causality of Experimental Choices: The reaction is typically carried out under mildly acidic conditions to facilitate imine formation without promoting side reactions.[8] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is milder than sodium borohydride and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[9] This selectivity is crucial for the efficiency of the one-pot procedure.
Experimental Protocol: Reductive Amination of Benzaldehyde with this compound
-
Materials:
-
Benzaldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve benzaldehyde and this compound in anhydrous DCM.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate imine formation.
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Diagram: Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Synthesis of Bioactive Molecules: Case Studies
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in the detoxification of toxic aldehydes.[10] Activators of ALDH2 have shown therapeutic potential in conditions like ischemic stroke.[11][12] this compound has been incorporated into novel N-benzylaniline-based ALDH2 activators to improve their properties.[2][11]
Synthetic Insight: The synthesis of these activators often involves a condensation reaction between a carboxylic acid and this compound to form a key amide intermediate.[2] This is a testament to the robustness and reliability of the N-acylation reaction discussed earlier.
Experimental Protocol: Synthesis of an ALDH2 Activator Intermediate
-
Materials:
-
2-Bromo-5-nitrobenzoic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDCI (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (2.5 eq)
-
DMF, anhydrous
-
-
Procedure:
-
To a solution of 2-bromo-5-nitrobenzoic acid, EDCI, and HOBt in anhydrous DMF, add DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield N-(cyclopropylmethyl)-2-bromo-5-nitrobenzamide.
-
CRF1 receptor antagonists are being investigated for the treatment of stress-related disorders like anxiety and depression.[13][14][15] The cyclopropylmethyl group is a key substituent in several potent and selective CRF1 antagonists, where it is believed to contribute to optimal binding at the receptor.[16]
Synthetic Insight: The introduction of the cyclopropylmethyl moiety is typically achieved through N-alkylation of a suitable heterocyclic core with cyclopropylmethyl bromide or a related electrophile. This highlights the utility of this compound as a precursor to these alkylating agents or its direct use in reductive amination protocols.
Advanced Applications: Expanding the Synthetic Toolbox
Cyclopropane-fused N-heterocycles are structurally intriguing motifs found in a number of biologically active compounds.[3] Recent methodologies have enabled the modular synthesis of these scaffolds from unsaturated amines, which can be N-functionalized with a cyclopropylmethyl group.[3][16][17]
Mechanistic Rationale: These transformations often proceed through a cascade reaction involving acylation followed by an intramolecular cyclopropanation. The cyclopropylmethyl group can influence the stereochemical outcome of these reactions and is an integral part of the final complex molecular architecture.
Diagram: General Strategy for Cyclopropane-Fused Lactams
Caption: A modular approach to cyclopropane-fused lactams.
The direct functionalization of C-H bonds is a major goal in modern organic synthesis. The amine group in cyclopropylmethylamines can act as a directing group in palladium-catalyzed C(sp³)–H activation, enabling the selective functionalization of the cyclopropane ring.[1][18][19]
Mechanistic Insight: This approach allows for the enantioselective arylation, olefination, and carbonylation of the cyclopropylmethylamine scaffold.[18][19] A chiral ligand on the palladium catalyst controls the stereochemistry of the C-H activation step, leading to the formation of valuable chiral building blocks.[18][19] The reaction proceeds through a cyclometalated palladium intermediate.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its unique structural and electronic properties make it an attractive building block for the construction of a wide range of molecules, from relatively simple N-cyclopropylmethyl amides to complex, polycyclic bioactive compounds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of new chemical entities with significant potential in medicine and beyond.
References
- Chan, K. S. L., et al. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society. [Link]
- Chan, K. S. L., et al. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines. PubMed. [Link]
- J. Am. Chem. Soc. (2020).
- Wang, X., et al. (2023).
- Sarlah, D., et al. (2021). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Journal of the American Chemical Society. [Link]
- Daugulis, O., et al. (2017).
- Organic Syntheses. (2016). Ugi Multicomponent Reaction. Organic Syntheses. [Link]
- ACS Catalysis. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.
- Wang, X., et al. (2023). Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators.
- Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]
- Organic Chemistry Tutor. (2023).
- ResearchGate. (2020). Strategies for Amides and Cyclopropyl Carbinols.
- ResearchGate. (2021). Synthesis of cyclopropane-fused lactams: scope of amines.
- ResearchGate. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.
- Wipf Group. (2015). Palladium (II)-Catalyzed Enantioselective C-H Arylation of Cyclopropylmethylamines. University of Pittsburgh. [Link]
- Google Patents. (1995). Process for synthesizing cyclopropyl carboxamide.
- Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]
- Hu, J., et al. (2016). Design, Synthesis, and Biological Evaluation of New ALDH2 Activators. Letters in Drug Design & Discovery. [Link]
- ResearchGate. (2018). Formation of unexpected a-amino amidine through three-component 'UGI condensation reaction'.
- van der Marel, G., & Codee, J. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Green Chemistry Teaching and Learning Community. (2023).
- Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]
- JoVE. (2023).
- Organic Chemistry Portal. (2021).
- Kehne, J. H., & Cain, C. K. (2010).
- Nielsen, D. M., et al. (2004). Antidepressant-like activity of corticotropin-releasing factor type-1 receptor antagonists in mice. European Journal of Pharmacology. [Link]
- Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
- SciELO México. (2015). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Boletín de la Sociedad Química de México. [Link]
- Wang, L., et al. (2021). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- Google Patents. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.
- ChemRxiv. (2023). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]
- Heilig, M., et al. (2016).
- Chemical Communications. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry. [Link]
- Gkountelias, K., et al. (2022). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. International Journal of Molecular Sciences. [Link]
- Zorrilla, E. P., et al. (2013). Progress in corticotropin-releasing factor-1 antagonist development. Drug Discovery Today. [Link]
- Alzheimer's Drug Discovery Foundation. (2020). ALDH2 Activators.
Sources
- 1. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN1150145A - Process for synthesizing cyclopropyl carboxamide - Google Patents [patents.google.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. gctlc.org [gctlc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antidepressant-like activity of corticotropin-releasing factor type-1 receptor antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up synthesis involving Cyclopropanemethylamine
An In-Depth Guide to the Scale-Up Synthesis of Cyclopropanemethylamine for Pharmaceutical and Agrochemical Applications
Authored by: A Senior Application Scientist
This compound (CPMA), a key structural motif in numerous active pharmaceutical ingredients (APIs) and agrochemicals, presents unique synthetic challenges when transitioning from laboratory-scale to industrial production.[1][2] Its strained three-membered ring imparts valuable conformational rigidity and metabolic stability to drug candidates, but also dictates the specific chemical strategies that can be successfully and safely employed on a large scale.[3]
This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on scalability, process safety, and economic viability. We will delve into the mechanistic underpinnings of each pathway, offer detailed, field-tested protocols, and provide critical safety and handling information essential for researchers and process chemists in the drug development sector.
Strategic Overview of Synthetic Pathways
The selection of a synthetic route for scale-up is a multi-factorial decision, balancing raw material cost, reaction efficiency, capital equipment requirements, and environmental, health, and safety (EHS) considerations. Three primary strategies dominate the landscape for CPMA synthesis: the Hofmann Rearrangement, the Reduction of Cyclopropanecarbonitrile, and the Reductive Amination of Cyclopropanecarboxaldehyde.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages for Scale-Up | Challenges for Scale-Up |
| Hofmann Rearrangement | Cyclopropanecarboxamide | NaOH, NaOCl (or Br₂) | >90%[4] | High yield, well-established reaction, uses inexpensive bulk reagents. | Highly exothermic, involves corrosive and hazardous materials, potential for runaway reactions. |
| Nitrile Reduction | Cyclopropanecarbonitrile | H₂, Hydrogenation Catalyst (e.g., Raney Ni, Rh/C) | High | Direct, high-atom-economy reaction. | Requires high-pressure hydrogenation equipment, handling of flammable hydrogen gas and potentially pyrophoric catalysts. |
| Reductive Amination | Cyclopropanecarboxaldehyde | NH₃, Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN) | Moderate to High | Milder conditions possible compared to high-pressure reduction, avoids nitriles. | Aldehyde starting material can be unstable or costly; requires careful control of imine formation and reduction.[5][6] |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA), Alcohol, then HCl | Good | Can be adapted for large scale.[7][8] | Involves potentially explosive azide intermediates, costly reagents. |
In-Depth Analysis and Protocols for Scalable Routes
The Hofmann Rearrangement: A High-Yield, Cost-Effective Workhorse
The Hofmann rearrangement of cyclopropanecarboxamide is a classic and industrially proven method for producing cyclopropylamine and its derivatives.[4][9] The reaction proceeds by the base-mediated formation of an N-haloamide, which then rearranges to an isocyanate intermediate, followed by hydrolysis to the final amine.
Reaction Mechanism: Hofmann Rearrangement
// Set node colors Amide [fillcolor="#FBBC05"]; N_Bromoamide [fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Bromoamide_deprotonated [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isocyanate [fillcolor="#FBBC05"]; Carbamic_Acid [fillcolor="#FBBC05"];
// Invisible edges for ordering Amide -> N_Bromoamide_deprotonated [style=invis]; N_Bromoamide_deprotonated -> Carbamic_Acid [style=invis]; } .dot Caption: Mechanism of the Hofmann Rearrangement for CPMA synthesis.
Protocol: Scale-Up Synthesis of CPMA via Hofmann Rearrangement
This protocol is adapted from established industrial processes and is designed for a 1 mole scale (85.1 g of cyclopropanecarboxamide).[10] All operations must be conducted in a well-ventilated fume hood or a dedicated reactor bay with appropriate safety controls.
Materials and Equipment:
-
Jacketed glass reactor (5 L) with overhead stirring, temperature probe, and addition funnels
-
Cooling/heating circulator
-
Distillation apparatus
-
Cyclopropanecarboxamide (85.1 g, 1.0 mol)
-
Sodium hydroxide (NaOH) solution (50% w/w, ~240 g, 3.0 mol)
-
Sodium hypochlorite (NaOCl) solution (12-15% w/w, ~525 g, ~1.05 mol)
-
Water (for quenching and extraction)
-
Toluene or other suitable extraction solvent
-
Personal Protective Equipment (PPE): Chemical resistant gloves, splash goggles, face shield, lab coat.
Procedure:
-
Initial Charge & Cooling: Charge the reactor with a solution of sodium hydroxide (120 g, 1.5 mol) in 500 mL of water. Begin stirring and cool the reactor jacket to 0-5 °C.
-
Amide Suspension: Once the temperature is stable, add the cyclopropanecarboxamide (85.1 g) to the caustic solution. A thick slurry will form.
-
Hypochlorite Addition (Critical Step): Slowly add the sodium hypochlorite solution via an addition funnel over 2-3 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. This step is highly exothermic, and poor temperature control can lead to side reactions and a potential runaway.
-
Reaction & Isocyanate Formation: After the addition is complete, allow the mixture to stir at 10-15 °C for 1 hour. The mixture should become a clear, homogeneous solution.
-
Rearrangement & Hydrolysis: The next step involves carefully heating the reaction mixture to induce the rearrangement and hydrolysis. This can be done in two ways for scale-up:
-
Batch Heating: Slowly warm the reactor to 60-70 °C. The reaction is exothermic, so heating should be controlled to maintain this temperature. Hold at 70 °C for 1-2 hours until the reaction is complete (monitored by GC or TLC).
-
Continuous Flow (Preferred for large scale): Pass the homogeneous mixture from the first stage through a heated tubular reactor at 80-100 °C with a defined residence time.[10] This provides superior heat management and safety.
-
-
Product Isolation (Steam Distillation): Configure the reactor for distillation. Add water to the reaction mixture and perform a steam distillation. The this compound will co-distill with water. Collect the distillate until no more amine is detected.
-
Extraction & Purification: Salt out the distillate with solid NaOH or potassium carbonate to break the azeotrope. Extract the aqueous layer with a suitable solvent like toluene. Dry the organic extracts over anhydrous sodium sulfate, filter, and distill the solvent. The final product can be purified by fractional distillation to yield pure this compound (B.P. ~85-86 °C).[11]
The Nitrile Reduction Pathway: A Direct Catalytic Approach
The catalytic hydrogenation of cyclopropanecarbonitrile offers a high-atom-economy route to CPMA. The choice of catalyst and reaction conditions is critical for achieving high yield and purity while ensuring operational safety.
Reaction Pathway: Nitrile Reduction
// Nodes Nitrile [label="Cyclopropanecarbonitrile", fillcolor="#FBBC05"]; Imine [label="Intermediate Imine"]; CPMA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Nitrile -> Imine [label=" H₂ / Catalyst\n(e.g., Raney Ni) "]; Imine -> CPMA [label=" H₂ / Catalyst "];
// Invisible edge for layout {rank=same; Nitrile; Imine; CPMA;} } .dot Caption: Catalytic hydrogenation of cyclopropanecarbonitrile to CPMA.
Protocol: High-Pressure Hydrogenation of Cyclopropanecarbonitrile
This procedure requires a high-pressure autoclave (e.g., Parr reactor) and specialized training for handling high-pressure gases and pyrophoric catalysts.
Materials and Equipment:
-
High-pressure autoclave (stainless steel or Hastelloy) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
-
Catalyst handling equipment (glove bag or glove box for pyrophoric catalysts).
-
Cyclopropanecarbonitrile (67.1 g, 1.0 mol).
-
Solvent: Anhydrous ethanol or methanol (500 mL).
-
Catalyst: Raney Nickel (slurry, ~5-10 wt%) or 5% Rhodium on Carbon.
-
Ammonia (optional, can be added to suppress secondary amine formation).
-
High-pressure hydrogen source.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.
-
Catalyst Loading: Under an inert atmosphere (nitrogen or argon), carefully charge the reactor with the solvent and the hydrogenation catalyst. Caution: Raney Nickel can be pyrophoric and must be handled wet or under an inert atmosphere.
-
Substrate Addition: Add the cyclopropanecarbonitrile to the reactor. If using, saturate the solvent with ammonia gas or add a solution of ammonia in the solvent.
-
Sealing and Purging: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with low-pressure hydrogen to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a safe, designated area. Purge the reactor with nitrogen.
-
Catalyst Filtration: Under an inert atmosphere, carefully filter the reaction mixture to remove the catalyst. The catalyst filter cake should be kept wet with solvent and handled as hazardous, potentially pyrophoric waste. Never allow the catalyst to dry in air.
-
Product Isolation: The filtrate contains the product in the solvent. The solvent can be removed by distillation. The resulting crude this compound can be purified by fractional distillation.
Integrated Industrial Synthesis from γ-Butyrolactone
For very large-scale production, a multi-step process starting from inexpensive bulk chemicals is often the most economical approach. A patented route starting from γ-butyrolactone exemplifies this strategy, integrating several key reactions into a single, efficient process.[4][12]
Workflow: γ-Butyrolactone to CPMA
This integrated process is advantageous because it uses cheap starting materials and avoids the isolation of some hazardous intermediates. The key innovations in this route include the use of a phase-transfer catalyst for the cyclization step, which allows the use of solid sodium hydroxide instead of more hazardous and expensive bases like sodium methoxide.[4]
Critical Safety and Handling Considerations
This compound and many of the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.[13][14][15]
This compound (Product):
-
Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.[15][16] Corrosive. Air sensitive.[11][17]
-
Handling: Handle in a well-ventilated area, under an inert atmosphere (nitrogen or argon). Use non-sparking tools and explosion-proof equipment.[13][15] Ground and bond all containers and transfer lines to prevent static discharge.[14][15]
-
PPE: Wear chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a face shield, and a flame-retardant lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, flammable-liquids storage area, away from heat, sparks, and open flames.[13][15]
Key Reagent Safety:
-
Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin and eye burns. Handle with appropriate PPE.
-
Sodium Hypochlorite (NaOCl): Corrosive. Reacts with acids to produce toxic chlorine gas. Strong oxidizer.
-
High-Pressure Hydrogen: Extremely flammable. Requires specialized high-pressure equipment and facilities.
-
Hydrogenation Catalysts (e.g., Raney Ni): Can be pyrophoric (ignite spontaneously in air). Must be handled wet or under an inert atmosphere.
Spill Management:
-
Remove all ignition sources immediately.[13]
-
Contain small spills with an inert absorbent material (e.g., vermiculite).[13]
-
For large spills, evacuate the area and contact emergency personnel.
-
Ensure spill containment systems are in place, especially for large-scale operations.[13]
Conclusion
The successful scale-up synthesis of this compound hinges on a careful evaluation of competing synthetic routes. While the Hofmann rearrangement offers a robust, high-yield method using inexpensive reagents, it requires stringent control over exothermic reactions and hazardous materials. The catalytic reduction of cyclopropanecarbonitrile provides a more direct, atom-economical alternative but necessitates significant capital investment in high-pressure equipment and rigorous safety protocols for handling flammable gases and pyrophoric catalysts. For large-volume manufacturing, integrated processes starting from basic feedstocks like γ-butyrolactone represent the pinnacle of process optimization and economic efficiency. By understanding the chemical principles, operational demands, and inherent safety challenges of each approach, researchers and drug development professionals can make informed decisions to ensure the safe, efficient, and scalable production of this vital chemical building block.
References
- Levy, A. B. (1986). Process for the manufacture of cyclopropylamine. U.S.
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
- Levy, A. B. (1989). Process for the manufacture of cyclopropylamine.
- Airgas.
- Glinka, T., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]
- ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- Horn, C. H. (1974). Process for the preparation of cyclopropylmethyl-n-propylamine. U.S.
- Krimmer, P., et al. (1995). Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide.
- ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link]
- Gal, G. & Sletzinger, M. (1974). Process for the preparation of cyclopropylmethyl alkyl amines. U.S.
- Soldevilla, A., et al. (2007). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.
- Longdom Publishing.
- The Organic Chemistry Tutor. (2020). Reductive Amination | Synthesis of Amines. YouTube. [Link]
- ResearchGate. Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement | Request PDF. [Link]
- Wikipedia.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- National Center for Biotechnology Information. Cyclopropanemethanamine.
- Royal Society of Chemistry. Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry. [Link]
- Chemistry LibreTexts. 21.
- Ruifu Chemical. Cyclopropylmethylamine CAS 2516-47-4. [Link]
- Gauthier, D. R., et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of Organic Chemistry. [Link]
- ResearchGate.
- Zhang, Y. (2011). Method for artificially synthesizing cyclopropanecarbonitrile.
- Huth, A., et al. (1998). Process for the preparation of hydroxymethyl-cyclopropane. U.S.
- Li, J., et al. (2024). Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. nbinno.com [nbinno.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]
- 11. ruifuchem.com [ruifuchem.com]
- 12. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Biocatalytic Applications of Cyclopropanemethylamine: A Guide for Researchers and Drug Development Professionals
The cyclopropylmethyl moiety is a prized structural motif in medicinal chemistry, valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates.[1] The introduction of this functional group, however, often involves challenging synthetic routes. Biocatalysis, with its inherent selectivity and mild reaction conditions, presents a compelling alternative for the synthesis and modification of molecules containing this valuable group. This guide provides an in-depth exploration of the biocatalytic applications of cyclopropanemethylamine, with a particular focus on its potential as a substrate for transaminase enzymes in the production of chiral amines.
The Significance of Cyclopropane Moieties in Biocatalysis
The unique electronic and steric properties of the cyclopropane ring have led to its incorporation into a wide array of bioactive molecules.[1][2] Nature itself has evolved enzymatic pathways for the biosynthesis of cyclopropanes, often employing S-adenosylmethionine (SAM) dependent enzymes.[3] In recent years, the field of biocatalysis has expanded to include the creation of novel cyclopropanation methodologies, utilizing engineered enzymes to synthesize these strained ring systems with high stereocontrol.[2][4][5]
This compound as a Novel Substrate for Amine Transaminases
Amine transaminases (ATAs) are powerful biocatalysts for the synthesis of chiral amines, a critical class of intermediates in the pharmaceutical industry.[6][7][8] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[6] While the substrate scope of wild-type transaminases can be limited, protein engineering has significantly expanded their utility to include bulky and structurally diverse amines.[9][10]
This compound presents an intriguing, yet underexplored, substrate for transaminases. Its potential applications fall into two main categories:
-
As an Amine Donor: this compound could serve as a "smart" amine donor, transferring its amino group to a prochiral ketone to generate a chiral amine. The resulting cyclopropyl methyl ketone could potentially be volatile, aiding in its removal to drive the reaction equilibrium towards product formation.[11]
-
As a Synthetic Target: The asymmetric synthesis of this compound and its derivatives from the corresponding ketone (cyclopropyl methyl ketone) is a highly desirable transformation.[12][13] An enantioselective transaminase could provide a direct and environmentally friendly route to these valuable chiral building blocks.
The successful application of this compound in transaminase-catalyzed reactions hinges on identifying enzymes with the appropriate substrate specificity and optimizing the reaction conditions.
Workflow for Developing a Biocatalytic Process with this compound
The following diagram outlines a typical workflow for establishing a biocatalytic process using this compound with transaminases.
Caption: A generalized workflow for the development of a biocatalytic process.
Application Notes and Protocols
Protocol 1: High-Throughput Screening of Transaminases
This protocol describes a method for the initial screening of a transaminase library to identify enzymes active towards either this compound as an amine donor or cyclopropyl methyl ketone as an amine acceptor.[14][15][16][17]
Materials:
-
Transaminase library (commercial kits or in-house collection)
-
This compound
-
Cyclopropyl methyl ketone
-
A standard amine donor (e.g., isopropylamine or L-alanine)[18]
-
A standard amine acceptor (e.g., pyruvate or acetophenone)
-
Pyridoxal-5'-phosphate (PLP) solution (100 mM)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
96-well microtiter plates
-
HPLC or GC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound, cyclopropyl methyl ketone, the standard amine donor, and the standard amine acceptor in a suitable solvent (e.g., DMSO or buffer).
-
Prepare a working solution of PLP (1 mM) in the reaction buffer.
-
-
Assay Setup (in 96-well plates):
-
To test this compound as an amine donor:
-
To each well, add:
-
50 µL of buffer
-
10 µL of transaminase solution
-
10 µL of PLP working solution
-
10 µL of a standard ketone acceptor (e.g., pyruvate)
-
10 µL of this compound solution
-
-
-
To test cyclopropyl methyl ketone as an amine acceptor:
-
To each well, add:
-
50 µL of buffer
-
10 µL of transaminase solution
-
10 µL of PLP working solution
-
10 µL of a standard amine donor (e.g., isopropylamine)
-
10 µL of cyclopropyl methyl ketone solution
-
-
-
Include appropriate negative controls (e.g., no enzyme, no amine donor/acceptor).
-
-
Incubation:
-
Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).
-
-
Quenching and Analysis:
Protocol 2: Optimization of the Transaminase Reaction
Once active "hit" enzymes are identified, the next step is to optimize the reaction conditions to maximize conversion and enantioselectivity.[11][21]
Parameters to Optimize:
-
pH: Screen a range of buffers with different pH values (e.g., pH 6.0-10.0) to determine the optimal pH for enzyme activity.
-
Temperature: Evaluate the reaction at different temperatures (e.g., 25°C to 50°C) to find the best balance between reaction rate and enzyme stability.
-
Substrate and Amine Donor Concentration: Vary the concentrations of the ketone/aldehyde and the amine donor to investigate potential substrate or product inhibition. An excess of the amine donor is often used to shift the reaction equilibrium.[11]
-
Co-solvent: If substrate solubility is an issue, screen various organic co-solvents (e.g., DMSO, isopropanol) at different concentrations (e.g., 5-20% v/v).
Equilibrium Shift Strategies:
The reversible nature of transaminase reactions can limit product yield.[11] Several strategies can be employed to drive the reaction towards product formation.
Caption: Strategies to shift the reaction equilibrium in transaminase-catalyzed reactions.
-
Use of Excess Amine Donor: Employing a stoichiometric excess of the amine donor is a straightforward method to push the equilibrium.[11]
-
Removal of the Ketone Byproduct: If a volatile amine donor like isopropylamine is used, the resulting acetone can be removed by evaporation under reduced pressure or by sparging with an inert gas.[11] Alternatively, an enzymatic cascade can be set up to consume the byproduct.[22]
Protocol 3: Analytical Monitoring and Product Purification
Accurate monitoring of the reaction progress and efficient purification of the final product are crucial for a successful biocatalytic process.
Reaction Monitoring:
-
HPLC: High-performance liquid chromatography is the most common method for monitoring transaminase reactions.[19][20] A chiral HPLC column can be used to determine both the conversion and the enantiomeric excess (e.e.) of the product.
-
GC-MS: Gas chromatography-mass spectrometry can also be used, particularly for volatile substrates and products.
Product Purification:
-
Extraction: The product amine can often be separated from the reaction mixture by liquid-liquid extraction after adjusting the pH to render the amine neutral.
-
Chromatography: Column chromatography may be necessary for further purification to remove residual starting materials and byproducts.[22]
Data Presentation
The following table provides a hypothetical example of data that could be generated during the screening and optimization phases.
| Enzyme ID | Amine Donor | Amine Acceptor | Conversion (%) | Enantiomeric Excess (%) |
| TA-001 | This compound | Pyruvate | 45 | N/A |
| TA-002 | Isopropylamine | Cyclopropyl Methyl Ketone | 62 | 95 (R) |
| TA-003 | L-Alanine | Cyclopropyl Methyl Ketone | 78 | >99 (S) |
| TA-003 (Optimized) | L-Alanine | Cyclopropyl Methyl Ketone | 95 | >99 (S) |
Conclusion
The biocatalytic application of this compound holds significant promise for the efficient and selective synthesis of valuable chiral amines. While direct literature evidence is emerging, the extensive research on the substrate scope of transaminases provides a strong foundation for exploring its potential. By employing systematic screening and optimization strategies, researchers can unlock the utility of this unique building block in biocatalysis, paving the way for more sustainable and innovative routes to important pharmaceutical intermediates.
References
- Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes. PubMed.
- Method to increase the yield and improve purification of products from transaminase reactions. Google Patents.
- Comparison of Diverse Amine Donors for Use in the High-Throughput Screening of Amine Transaminases. ACS Publications.
- Amine donor screening in transamination of 1-phenylpropan- 2-one (7a)... ResearchGate.
- Strategy for screening amine donors by exploiting 4‐DMAB as the acceptor. ResearchGate.
- The identification and use of robust transaminases from a domestic drain metagenome. National Institutes of Health.
- Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes. ResearchGate.
- A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase. Almac.
- (PDF) Transaminase Biocatalysis: Optimization and Application. ResearchGate.
- Transaminase reactions. Google Patents.
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
- Protein engineering of amine transaminases. Frontiers.
- Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing).
- Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. Wiley Online Library.
- A multiplex assay to assess the transaminase activity toward chemically diverse amine donors. Europe PMC.
- Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. PubMed Central.
- Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. National Institutes of Health.
- Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. National Institutes of Health.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications.
- ω-Transaminases for the amination of functionalised cyclic ketones. ResearchGate.
- Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. University of Groningen Research Portal.
- Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. ResearchGate.
- Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. National Institutes of Health.
- Rapid and Sensitive Kinetic Assay for Characterization of ω-Transaminases. ResearchGate.
- A fast and sensitive assay for measuring the activity and enantioselectivity of transaminases. PubMed.
- Screening and purification of a novel transaminase catalyzing the transamination of aryl beta-amino acid from Mesorhizobium sp LUK. ResearchGate.
- The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. National Institutes of Health.
- A Multiplex Assay to Assess the Transaminase Activity toward Chemically Diverse Amine Donors. PubMed.
- Various amine donors facilitating the displacement of the equilibrium of transamination. ResearchGate.
- Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. National Institutes of Health.
- A system for ω-transaminase mediated (R)-amination using l-alanine as an amine donor. Green Chemistry (RSC Publishing).
- Mechanistic investigation of sustainable heme-inspired biocatalytic synthesis of cyclopropanes for challenging substrates. National Institutes of Health.
- A Radical S-adenosyl-L-methionine Enzyme and a Methyltransferase Catalyze Cyclopropane Formation in Natural Product Biosynthesis. PubMed.
- Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochiral Methylketones. National Institutes of Health.
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.
- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. National Institutes of Health.
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. MDPI.
- Method for preparing cyclopropyl methyl ketone. Google Patents.
- Preparation method of cyclopropyl methyl ketone. Google Patents.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A radical S-adenosyl-L-methionine enzyme and a methyltransferase catalyze cyclopropane formation in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic investigation of sustainable heme-inspired biocatalytic synthesis of cyclopropanes for challenging substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 12. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 13. CN102643179A - Preparation method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. almacgroup.com [almacgroup.com]
- 18. A system for ω-transaminase mediated (R)-amination using l-alanine as an amine donor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. WO2008108998A2 - Method to increase the yield and improve purification of products from transaminase reactions - Google Patents [patents.google.com]
Application Note: Cyclopropanemethylamine as a Privileged Scaffold for the Synthesis of Mechanism-Based Enzyme Inhibitors
Introduction
In the landscape of modern medicinal chemistry, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Among the vast arsenal of chemical motifs, the cyclopropanemethylamine scaffold has emerged as a uniquely powerful tool for the design of mechanism-based inhibitors.[1] Its inherent ring strain and reactive amine functionality provide a potent combination for achieving irreversible inactivation of specific enzyme targets.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of inhibitors targeting FAD-dependent amine oxidases, with a particular focus on Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1).
The central principle behind the efficacy of cyclopropylamine-based inhibitors is mechanism-based inhibition , often referred to as "suicide inhibition".[2][3] In this process, the inhibitor, which mimics the enzyme's natural substrate, is catalytically converted into a highly reactive intermediate by the target enzyme itself. This intermediate then forms a stable, covalent bond with a crucial residue or cofactor in the enzyme's active site, leading to irreversible inactivation.[4] For flavoenzymes like MAOs and LSD1, this process involves the enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizing the cyclopropylamine, which triggers the opening of the strained three-membered ring to form a reactive species that covalently labels the FAD.[3][5][6]
Section 1: The Chemistry of the Cyclopropylamine "Warhead"
The utility of this compound as an inhibitor scaffold is rooted in the high ring strain of the cyclopropane ring, where the C-C-C bond angles are compressed to 60°. This deviation from the ideal sp³ tetrahedral angle of 109.5° makes the ring susceptible to cleavage under specific conditions. Flavin-dependent amine oxidases initiate catalysis by a single-electron transfer (SET) from the amine nitrogen to the FAD cofactor. In the case of a cyclopropylamine, this oxidation generates a radical cation intermediate. The inherent strain in the adjacent cyclopropane ring facilitates rapid ring opening to form a stable, delocalized radical that is subsequently attacked by the FAD cofactor, resulting in a permanent covalent bond. This elegant mechanism ensures that the inhibitor's reactivity is unleashed only within the active site of the target enzyme, providing a high degree of specificity.
Caption: General mechanism of irreversible inhibition by cyclopropylamines.
Section 2: Application in Targeting Monoamine Oxidases (MAOs)
Background: Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[7] Their inhibition can elevate neurotransmitter levels, a therapeutic strategy employed for treating depression and neurodegenerative disorders such as Parkinson's disease.[8][9] The drug tranylcypromine (trans-2-phenylcyclopropylamine) is a classic, clinically used MAO inhibitor that validates the utility of this scaffold.[3][7]
Design Rationale & Protocol: While tranylcypromine is non-selective, medicinal chemistry efforts have focused on synthesizing derivatives with improved selectivity for either MAO-A or MAO-B to minimize side effects. Selectivity can be achieved by modifying the substituents on both the cyclopropane ring and the amine. For example, the introduction of an N-benzyl group and a 2-methoxy group on the cyclopropane ring in a cis configuration resulted in a highly potent and selective MAO-B inhibitor that notably does not inhibit the related enzyme LSD1.[5][10]
Protocol 1: Synthesis of a Selective MAO-B Inhibitor (cis-N-benzyl-2-methoxycyclopropylamine)
This protocol outlines a representative synthetic route for the N-alkylation of a cyclopropylamine derivative, a common strategy for tuning inhibitor selectivity.
Caption: Workflow for the synthesis of an N-alkylated cyclopropylamine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of cis-2-methoxycyclopropylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add benzaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cis-N-benzyl-2-methoxycyclopropylamine.
Data Summary: Representative Cyclopropylamine-Based MAO Inhibitors
| Compound | Target Enzyme | IC₅₀ Value | Citation |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A / MAO-B | Non-selective | [3][8] |
| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine (LY121768) | MAO-A | 0.4 nM | [2] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [5][10] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [5][10] |
Section 3: Application in Targeting Lysine-Specific Demethylase 1 (LSD1)
Background: Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a FAD-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone proteins, primarily H3K4 and H3K9.[11][12] Overexpression of LSD1 is implicated in various cancers, making it a high-priority therapeutic target. The structural homology between the catalytic domains of LSD1 and MAOs prompted the investigation of MAO inhibitors as potential LSD1 inhibitors, leading to the discovery that the cyclopropylamine scaffold is highly effective against LSD1.[6]
Design Rationale & Protocol: Research has shown that trans-2-arylcyclopropylamines are a particularly potent class of LSD1 inhibitors.[11] The aryl group provides critical interactions within the enzyme's active site, and the stereochemistry of the cyclopropane ring is paramount for potent activity.[13] Modern synthetic methods, such as sequential C-H borylation and Suzuki-Miyaura coupling, have enabled the facile synthesis of diverse libraries of these compounds for structure-activity relationship (SAR) studies.[14]
Protocol 2: A Modern Approach to trans-2-Arylcyclopropylamine Synthesis for LSD1 Inhibitors
This protocol details an advanced, multi-step synthesis that allows for the installation of various aryl groups onto the cyclopropane ring, a key feature for potent LSD1 inhibition.[14]
Caption: Multi-step synthesis of trans-2-arylcyclopropylamines for LSD1 inhibition.
Step-by-Step Methodology:
-
Step 1: Protection: Protect the amine of cyclopropylamine (1.0 eq) with a pivaloyl group using pivaloyl chloride (Piv-Cl, 1.1 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in DCM. Purify the resulting N-pivaloyl cyclopropylamine. Causality: This protection prevents unwanted side reactions at the nitrogen atom during the subsequent metal-catalyzed steps.
-
Step 2: Iridium-Catalyzed C-H Borylation: In a glovebox, combine the N-pivaloyl cyclopropylamine (1.0 eq), B₂pin₂ (1.5 eq), an iridium catalyst (e.g., [Ir(cod)OMe]₂), and a ligand (e.g., 3,4,7,8-Me₄phen) in an appropriate solvent like THF. Heat the reaction according to literature procedures. This reaction proceeds with high cis selectivity to give the boronate ester.[14]
-
Step 3: Suzuki-Miyaura Cross-Coupling: To the crude boronate ester from the previous step, add the desired aryl iodide (Ar-I, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a solvent mixture (e.g., toluene/water). Heat the reaction under an inert atmosphere. This coupling reaction yields the trans-arylcyclopropylamine as the major product.[14] Isolate the trans isomer via column chromatography.
-
Step 4: Deprotection: Treat the purified trans-N-pivaloyl-2-arylcyclopropylamine with a strong acid (e.g., HCl in dioxane) at room temperature to cleave the pivaloyl protecting group. After reaction completion, remove the solvent under reduced pressure and triturate or recrystallize to obtain the final trans-2-arylcyclopropylamine hydrochloride salt.
Data Summary: Representative Cyclopropylamine-Based LSD1 Inhibitors
| Compound | Target Enzyme | IC₅₀ (Biochemical) | Cell-based GI₅₀ | Citation |
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | < 2 µM (inactivation) | ~25 µM | [3] |
| Compound 34 (Styrenylcyclopropane derivative) | LSD1 | < 4 nM | 1 nM | [6] |
| (1R,2S)-NCD25 (Lysine-PCPA Conjugate) | LSD1 | 11-fold more potent than (1S,2R) isomer | - | [13] |
Conclusion
The this compound scaffold represents a powerful and versatile "warhead" for the design of mechanism-based enzyme inhibitors. Its unique chemical properties enable the irreversible inactivation of important therapeutic targets, including MAOs and the epigenetic regulator LSD1. By understanding the underlying mechanism of action and employing both classical and modern synthetic strategies, researchers can rationally design and synthesize novel inhibitors with high potency and improved selectivity. The protocols and data presented herein serve as a foundational guide for professionals in the field to harness the full potential of this privileged chemical scaffold in their drug discovery and development programs.
References
- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal. [Link]
- Itami, K., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.
- Mapp, A. K., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. NIH Public Access. [Link]
- Davidson, V. L. (1994). Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits. PubMed. [Link]
- Various Authors. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
- Hong, S., et al. (2020). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors.
- Copeland, R. A., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Suzuki, T., et al. (2014).
- Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University Research Directory. [Link]
- Gardarsdottir, H.
- Various Authors. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. [Link]
- Fuller, R. W., et al. (1983). N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase. PubMed. [Link]
- Tipton, K. F. (2018). 90 years of monoamine oxidase: some progress and some confusion.
- Cole, P. A., et al. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed. [Link]
- Urich, M. A., et al. (2012). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. LiverTox - NCBI Bookshelf. [Link]
- Urich, M. A., et al. (2012). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. PubMed. [Link]
- PubChem. Cyclopropanemethanamine.
- Wikipedia. Enzyme inhibitor. Wikipedia. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.lancaster-university.uk [research.lancaster-university.uk]
- 11. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Application Notes and Protocols for Flow Chemistry Methods Using Cyclopropanemethylamine
Preamble: The Strategic Value of Cyclopropanemethylamine in Flow Chemistry
This compound (CPMA) is a cornerstone building block in modern medicinal chemistry. Its strained cyclopropyl ring imparts unique conformational rigidity, metabolic stability, and physicochemical properties to parent molecules, making it a highly sought-after motif in the design of novel therapeutics. However, the inherent reactivity and volatility of small primary amines like CPMA can present challenges in traditional batch processing, particularly concerning exothermic control, precise stoichiometry, and scalability.
Continuous flow chemistry offers a transformative solution to these challenges. By conducting reactions within the confined volume of a microreactor or packed-bed system, we achieve superior control over mass and heat transfer, enabling reactions to be performed under conditions that are often inaccessible or unsafe in batch reactors.[1][2] This guide provides detailed application notes and protocols for key synthetic transformations involving this compound, designed to empower researchers, scientists, and drug development professionals to leverage the profound advantages of continuous processing. These advantages include enhanced safety, improved yield and purity, rapid reaction optimization, and seamless scalability from the lab to production.[3][4]
Application Note 1: Continuous Flow Amide Bond Formation
Principle: Amide coupling is one of the most frequently performed reactions in pharmaceutical synthesis. In flow chemistry, this transformation can be executed with exceptional efficiency and control, minimizing the formation of impurities and simplifying downstream purification. This protocol describes the coupling of a carboxylic acid with this compound using an in-line acid activation step followed by immediate reaction with the amine. This "telescoped" approach avoids the isolation of sensitive activated intermediates like acyl chlorides.[5]
Protocol: Synthesis of N-Cyclopropylbenzamide
This protocol details the reaction between benzoic acid and this compound.
Reagent Preparation:
-
Stream A (Acid Activation): A 0.5 M solution of benzoic acid in Tetrahydrofuran (THF). A separate line containing a 0.55 M solution of a suitable activating agent (e.g., thionyl chloride or a carbodiimide coupling reagent like HATU with a non-nucleophilic base like DIPEA) in THF. For this example, we will use an in-line acyl chloride formation with thionyl chloride (SOCl₂).
-
Stream B (Amine): A 1.2 M solution of this compound (2 equivalents) in THF. The excess amine serves to neutralize the HCl generated during the reaction.
Experimental Workflow:
-
System Priming: Prime the entire flow system with the reaction solvent (THF) to ensure all lines are filled and bubble-free.
-
Reagent Pumping:
-
Pump the benzoic acid solution (Stream A) at a flow rate of 0.2 mL/min.
-
Pump the thionyl chloride solution at a flow rate of 0.2 mL/min.
-
Combine these two streams at a T-mixer (Mixer 1).
-
-
Activation Coil (R1): Pass the combined stream through a 2.0 mL PFA tubing reactor coil (R1) heated to 60 °C. This provides a residence time of 5 minutes for the complete formation of benzoyl chloride.
-
Amine Introduction:
-
Introduce the this compound solution (Stream B) at a flow rate of 0.4 mL/min to a second T-mixer (Mixer 2), where it combines with the effluent from R1.
-
-
Amidation Coil (R2): Pass the resulting mixture through a second 4.0 mL PFA tubing reactor coil (R2) at 25 °C. This provides a residence time of 5 minutes for the amidation reaction to proceed to completion.
-
Back-Pressure Regulation: Maintain the system pressure at ~5 bar using a back-pressure regulator (BPR) to ensure solvent remains in the liquid phase and to stabilize flow rates.
-
Collection: Collect the product stream from the BPR outlet for analysis (e.g., UPLC, GC-MS) and subsequent purification.
Causality and Experimental Rationale:
-
In-line Activation: Generating the reactive benzoyl chloride in-flow and using it immediately prevents its degradation and minimizes operator exposure.[5]
-
Stoichiometry Control: Syringe pumps provide precise molar ratio control, which is critical for minimizing side reactions and ensuring high conversion.
-
Temperature Control: The excellent heat transfer in the flow reactor allows for rapid heating of the activation step (R1) to accelerate the reaction, while the amidation (R2), which is typically fast and exothermic, is maintained at room temperature for optimal selectivity.[6]
-
Excess Amine: Using an excess of this compound acts as an effective and inexpensive base to quench the HCl byproduct, simplifying the reagent profile compared to adding a separate organic base.
Workflow Diagram:
Application Note 2: Continuous Flow Reductive Amination
Principle: Reductive amination is a robust method for forming C-N bonds. Performing this reaction in a continuous flow setup using a heterogeneous catalyst packed into a column offers significant advantages, including simplified purification (the catalyst is retained in the reactor), enhanced safety when using hydrogen gas, and high catalyst efficiency.[7] This protocol describes the synthesis of N-cyclopropylcyclohexanamine from cyclohexanone and this compound using a packed-bed reactor.
Protocol: Synthesis of N-Cyclopropylcyclohexanamine
Reagent Preparation:
-
Liquid Feed: A solution of cyclohexanone (0.5 M) and this compound (0.6 M, 1.2 equivalents) in methanol.
-
Gas Feed: Hydrogen (H₂) gas from a cylinder, regulated.
-
Catalyst Bed: A commercially available packed-bed reactor column (e.g., from ThalesNano or Uniqsis) containing 10% Palladium on Carbon (10% Pd/C).
Experimental Workflow:
-
Catalyst Activation: Before the first use, activate the Pd/C catalyst bed by flowing methanol through the column at 50 °C for 30 minutes, followed by hydrogen gas at 60 °C and 10 bar for 1 hour.
-
System Pressurization: Pressurize the system with hydrogen gas to the desired reaction pressure (e.g., 20 bar).
-
Reagent Pumping:
-
Pump the premixed solution of cyclohexanone and this compound through the system at a flow rate of 0.25 mL/min.
-
The liquid stream is mixed with the hydrogen gas stream just before entering the heated catalyst bed. The flow system (e.g., an H-Cube®) automatically manages the H₂ introduction.
-
-
Packed-Bed Reactor (R1):
-
Pass the combined liquid/gas stream through the heated Pd/C packed-bed reactor (R1).
-
Set the reactor temperature to 70 °C. The residence time within the catalyst bed will be determined by the column volume and flow rate. For a typical 70 mm x 4 mm column, this flow rate gives a residence time of approximately 3.5 minutes.
-
-
Back-Pressure Regulation: A back-pressure regulator maintains the system at 20 bar, which increases the concentration of hydrogen in the liquid phase, accelerating the reduction.
-
Gas-Liquid Separation: The output stream passes through a gas-liquid separator, where unused hydrogen is safely vented, and the liquid product stream is collected.
-
Collection: Collect the liquid product for analysis (GC-MS) to determine conversion and selectivity.
Causality and Experimental Rationale:
-
Packed-Bed Reactor: Using a heterogeneous Pd/C catalyst in a packed bed simplifies the process immensely. It eliminates the need for filtration to remove the catalyst post-reaction, making it a truly continuous and clean process.[8]
-
Elevated Pressure & Temperature: Flow reactors safely handle high pressures and temperatures.[2] The elevated H₂ pressure (20 bar) and temperature (70 °C) significantly increase the reaction rate of both imine formation and its subsequent reduction, leading to short residence times and high throughput.[7]
-
Safety: The small internal volume of the flow reactor drastically minimizes the amount of hydrogen gas and reactive intermediates present at any given moment, creating an intrinsically safer process compared to a large batch hydrogenation vessel.[6]
Workflow Diagram:
Application Note 3: Telescoped Synthesis of 1,1-Cyclopropane Aminoketones
Principle: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without intermediate isolation, purification, or solvent swaps.[9][10] This significantly reduces waste and processing time. This protocol, adapted from the work by Velichko et al., describes a two-step telescoped synthesis to produce a substituted cyclopropylamine derivative.[11][12][13] The process involves a photochemical reaction followed by a condensation/rearrangement with an amine.
Protocol: Telescoped Synthesis of a 1-(Cyclohexylamino)-1-(phenylacetyl)cyclopropane Derivative
Reagent Preparation:
-
Stream A (Diketone): A 0.1 M solution of 1-phenylpropane-1,2-dione in acetonitrile (ACN).
-
Stream B (Amine): A 0.1 M solution of cyclohexylamine in ACN.
Experimental Workflow:
-
Photochemical Ring Formation (Step 1):
-
Pump the diketone solution (Stream A) at a flow rate of 0.27 mL/min into a 4.0 mL FEP coil photoreactor (R1).
-
Irradiate the reactor with a 427 nm LED light source at 19 °C. This provides a residence time of ~15 minutes to form the 2-hydroxycyclobutanone intermediate.
-
-
Telescoping to Condensation (Step 2):
-
Directly feed the effluent from the photoreactor (R1) into a T-mixer.
-
At the T-mixer, combine the intermediate stream with the cyclohexylamine solution (Stream B), which is pumped at a flow rate of 0.27 mL/min.
-
-
Condensation & Rearrangement (R2):
-
Pass the combined stream through a second 4.0 mL PFA coil reactor (R2) maintained at ambient temperature (22-24 °C).
-
The total flow rate into R2 is 0.54 mL/min, providing a residence time of ~7.4 minutes for the condensation and subsequent ring-contraction to form the final cyclopropylamine product.
-
-
Collection: The final product stream is collected directly from the outlet of R2 for analysis and purification. The overall residence time for the two-step process is approximately 22-23 minutes.
Causality and Experimental Rationale:
-
Telescoped Design: This process eliminates the need to isolate the 2-hydroxycyclobutanone intermediate, which might be unstable.[11] Connecting the reactors in series improves process efficiency and throughput dramatically compared to batch, which required 48-72 hours for the same transformation.[3][13]
-
Photoreactor: The use of a flow photoreactor with a narrow-bore FEP tubing ensures uniform light penetration throughout the reaction mixture, which is difficult to achieve in a batch flask, leading to higher efficiency and cleaner reactions.
-
Process Intensification: By converting a multi-day batch process into a sub-30-minute flow synthesis, this protocol exemplifies the power of process intensification, enabling rapid library synthesis and on-demand production.[11]
Workflow Diagram:
Data Presentation: Comparative Protocol Parameters
| Parameter | Application 1: Amide Coupling | Application 2: Reductive Amination | Application 3: Telescoped Synthesis |
| Key Transformation | Carboxylic Acid + CPMA → Amide | Ketone + CPMA → Secondary Amine | Diketone + Amine → Aminoketone |
| Reactor Type(s) | PFA Coil Reactors | Pd/C Packed-Bed Reactor | FEP Photoreactor + PFA Coil |
| Temperature | R1: 60 °C, R2: 25 °C | 70 °C | R1: 19 °C, R2: 23 °C |
| Pressure | ~5 bar | 20 bar | Ambient |
| Total Residence Time | ~10 min | ~3.5 min | ~22.4 min |
| Key Reagents | SOCl₂, CPMA | H₂, Pd/C Catalyst, CPMA | Amine, 427 nm Light |
| Solvent | THF | Methanol | Acetonitrile |
| Throughput (Example) | ~1.5 g/hr | ~2.8 g/hr | ~0.2 g/hr[11] |
Mandatory Safety Protocols: Handling this compound
This compound is a flammable, corrosive, and toxic liquid that requires strict handling procedures. The use of a closed-loop flow system significantly minimizes exposure risk compared to batch handling.[3]
Hazard Identification:
-
Flammability: Highly flammable liquid and vapor. Keep away from all ignition sources (heat, sparks, open flames).[5][14] All equipment must be properly grounded to prevent static discharge.
-
Corrosivity: Causes severe skin burns and eye damage.[14]
-
Toxicity: Harmful if swallowed or inhaled. May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Contaminated gloves must be disposed of properly.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[14]
-
Lab Coat: A flame-retardant lab coat must be worn.
-
Respiratory: All handling of neat CPMA and solution preparation must be performed inside a certified chemical fume hood.
Flow Chemistry Specific Procedures:
-
System Integrity Check: Before introducing CPMA, perform a leak test on the entire flow setup using the carrier solvent at a pressure 1.5x the intended operating pressure.
-
Ventilation: The entire flow apparatus should be situated within a well-ventilated fume hood.
-
Reagent Lines: Use chemically compatible tubing (e.g., PFA, stainless steel) for all lines carrying CPMA.
-
Spill Containment: Place the pump and reagent reservoirs in secondary containment trays to contain any potential leaks.[5]
-
Emergency Shutdown: Ensure a clear and accessible emergency stop procedure is in place to halt all pumps and isolate reagents.
-
Quenching: Have a suitable quenching agent (e.g., a weak acid solution) readily available to neutralize any spills.
-
Disposal: Dispose of all waste containing CPMA in a designated, labeled hazardous waste container in accordance with local regulations.[5]
References
- Baxendale, I. R. (2013). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Science of Synthesis: Flow Chemistry in Organic Synthesis, 335-374.
- Velichko, V., Moi, D., Soddu, F., et al. (2025). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications, 61, 1391-1394.
- Stoli Chem. (2022). The real advantages of continuous flow chemistry.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- Velichko, V., Moi, D., Soddu, F., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. ResearchGate.
- Desai, B. K., De Oliveira, E., Wen, J., Tomlin, J., & Gupton, B. F. (2020). A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. The Journal of Organic Chemistry, 85(15), 9556–9563.
- Huang, J., Geng, Y., & Wang, Y. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(35), 15829–15835.
- Broguiere, T., Djebbar, S., & Giraud, A. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 28(11), e202103893.
- Deadman, B. J., Baxter, E., et al. (2023). Bayesian Self-Optimization for Telescoped Continuous Flow Synthesis. Angewandte Chemie International Edition, 62(5), e202214327.
- Zhang, P., et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Organic Process Research & Development.
- Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS.
- Microbioz India. (2023). 5 Key Benefits of Implementing Flow Chemistry in Your Laboratory.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Bäumler, C., Bauer, C., & Kempe, R. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(15), 6115-6119.
- Syrris. (n.d.). Continuous Flow Reactors.
- Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry.
- Li, J., et al. (2022). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering, 7(1), 136-143.
- Velichko, V., Moi, D., Soddu, F., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Publishing.
- ResearchGate. (n.d.). Continuous-flow synthesis of amides, and a semi-continuous flow synthesis of a U-shaped compound.
- Velichko, V., Moi, D., Soddu, F., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.
- ResearchGate. (n.d.). Reductive amination of ketones to primary amines.
- Semantic Scholar. (n.d.). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
- Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- ResearchGate. (n.d.). Telescoped process experiments for multistep synthesis of aryl ketone.
- Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Deadman, B. J., Baxter, E., et al. (2023). Bayesian Self-Optimization for Telescoped Continuous Flow Synthesis. Angewandte Chemie.
- Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol.
- Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- ResearchGate. (n.d.). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
The Acceleration of Drug Discovery: Microwave-Assisted Reactions with Cyclopropanemethylamine
Introduction: Harnessing Strain and Speed in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl moiety has emerged as a privileged structural motif. Its unique conformational rigidity, combined with its ability to modulate metabolic stability and lipophilicity, makes it an invaluable tool for medicinal chemists.[1] Cyclopropanemethylamine, in particular, serves as a key building block, introducing this strained ring system as a primary amine ready for diverse synthetic elaborations. However, the inherent reactivity of the amine and the electronic nature of the cyclopropane ring can lead to challenges in traditional synthesis, often requiring harsh conditions and extended reaction times.
Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a powerful alternative to conventional heating.[2] By utilizing dielectric heating, microwaves directly and uniformly energize polar molecules in the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing multi-hour or day-long processes to mere minutes.[2][3] This rapid, controlled heating not only improves efficiency but can also enhance product yields and purity by minimizing the formation of byproducts that can arise from prolonged exposure to high temperatures.[3]
This application guide provides a comprehensive overview and detailed protocols for leveraging microwave technology in reactions involving this compound. We will explore key transformations critical to drug development, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge and practical steps to accelerate their discovery programs.
The Synergy of Microwaves and Strained Rings
The application of microwave irradiation is particularly advantageous for reactions involving nucleophiles like this compound. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[4] Polar molecules, such as the solvents used in these reactions, continuously attempt to align with the oscillating electric field of the microwave, generating heat through molecular friction. This direct energy transfer is fundamentally different from conventional heating, which relies on slower conductive heat transfer from the vessel walls.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Figure 1: Microwave vs. Conventional Heating."
This rapid and uniform heating profile is critical for reactions with this compound for several reasons:
-
Overcoming Activation Barriers: Nucleophilic substitutions on electron-deficient aromatic or heteroaromatic rings often have significant activation energy barriers. Microwave heating can rapidly supply the necessary energy to overcome these barriers, facilitating reactions that would otherwise be sluggish.
-
Minimizing Degradation: The highly strained cyclopropane ring can be susceptible to ring-opening under certain conditions, particularly with prolonged exposure to acid or high heat.[5][6] The short reaction times afforded by microwave synthesis minimize the thermal stress on the molecule, preserving the integrity of the cyclopropyl moiety.
-
Enhancing Reaction Rates: For kinetically controlled reactions, the ability to rapidly achieve and maintain a precise target temperature ensures that the desired reaction pathway dominates over potential side reactions.
Application Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of medicinal chemistry for constructing aryl-amine bonds, particularly in the synthesis of heterocyclic scaffolds common in kinase inhibitors and other targeted therapies.[4][7][8] Microwave irradiation dramatically accelerates this process, enabling the rapid diversification of lead compounds.
General Reaction Scheme:
dot graph { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];
} caption="Figure 2: General SNAr Reaction."
Detailed Step-by-Step Protocol (Adapted from literature procedures[4][7][8])
This protocol is a general guideline for the reaction of an activated heteroaryl chloride (e.g., a chloropyrimidine) with this compound.
-
Reagent Preparation:
-
To a 2-5 mL microwave process vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq., e.g., 0.20 mmol).
-
Add this compound (1.5 - 2.0 eq., e.g., 0.30 - 0.40 mmol).
-
Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 - 4.0 eq., e.g., 0.60 - 0.80 mmol).
-
Add a high-boiling point, polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol to achieve a concentration of 0.1-0.5 M.
-
-
Microwave Irradiation:
-
Securely seal the vial with a septum cap.
-
Place the vial into the cavity of a dedicated microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 130-160 °C (A higher temperature is often required for less reactive chlorides).[4][7]
-
Time: 10 - 60 minutes (Reaction progress can be monitored by TLC or LC-MS on small test reactions to determine the optimal time).
-
Power: Set to a maximum of 200-300 W, allowing the instrument's software to modulate power to maintain the target temperature.
-
Stirring: Ensure magnetic stirring is active throughout the irradiation period.
-
-
-
Work-up and Purification:
-
After irradiation, allow the vial to cool to a safe handling temperature (typically below 50 °C) using the instrument's automated cooling system.
-
Once cooled, carefully uncap the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Comparative Data: Microwave vs. Conventional Heating
| Parameter | Microwave-Assisted SNAr | Conventional Heating (Oil Bath) | Advantage Factor |
| Reaction Time | 10 - 60 minutes[8] | 8 - 24 hours[4][7] | 8-144x Faster |
| Temperature | 130 - 160 °C | 100 - 160 °C | Precise control, rapid ramping |
| Typical Yield | Good to Excellent (e.g., 50-90%)[8] | Moderate to Good (e.g., 40-75%) | Often higher, cleaner reactions |
| Reproducibility | High | Moderate | Consistent energy input |
Application Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, applicable to a broader range of aryl halides and pseudohalides than SNAr.[9] Microwave assistance has been shown to dramatically reduce reaction times from 24 hours to as little as 10-30 minutes for this transformation.[2][10]
General Reaction Scheme:
dot graph { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];
} caption="Figure 3: Buchwald-Hartwig Amination."
Detailed Step-by-Step Protocol (General Procedure[2])
This protocol provides a general starting point for the Buchwald-Hartwig coupling of an aryl bromide with this compound.
-
Reagent Preparation (under inert atmosphere):
-
To a dry microwave process vial containing a magnetic stir bar, add the aryl bromide (1.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%).
-
Add the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 2.0-2.5 eq.).
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen).
-
Using a syringe, add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Finally, add this compound (1.2 - 2.2 eq.) via syringe.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, crucially, the phosphine ligand (e.g., XPhos, RuPhos, BINAP) is critical. Bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is common, but potassium carbonate (K₂CO₃) can be used for base-sensitive substrates.[11]
-
Solvent: Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are frequently used due to their high boiling points and ability to dissolve the organometallic intermediates.
Workflow and Decision Logic
Future Directions: Beyond C-N Bond Formation
While this guide focuses on the most common applications, the utility of microwave-assisted synthesis with this compound is not limited to SNAr and Buchwald-Hartwig reactions. The principles of rapid, controlled heating can be applied to other transformations:
-
Reductive Amination: Microwave heating can accelerate the formation of the imine intermediate from this compound and a carbonyl compound, as well as the subsequent reduction step.
-
Multicomponent Reactions (MCRs): Reactions like the Ugi or Biginelli reaction, which build molecular complexity in a single step, are often significantly enhanced by microwave irradiation, offering a powerful route to diverse libraries incorporating the cyclopropylmethyl moiety.
-
Ring-Opening Reactions: While thermally challenging, specific catalytic conditions under microwave heating could potentially be developed to promote controlled ring-opening reactions of the cyclopropyl group, leading to novel scaffolds. Further research in this area is warranted.
Conclusion
This compound is a valuable building block for introducing desirable properties into drug candidates. The integration of microwave-assisted synthesis into workflows utilizing this reagent provides a robust and highly efficient strategy to accelerate the drug discovery process. By dramatically reducing reaction times, improving yields, and enabling rapid library synthesis, MAOS empowers researchers to navigate chemical space more effectively and shorten the timeline from hit identification to lead optimization. The protocols and principles outlined in this guide serve as a validated starting point for scientists to harness the combined power of strained-ring motifs and microwave energy.
References
- Pyke, S., et al. (2008).
- van der Mey, M., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 418-443.
- Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457.
- van der Mey, M., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- Tyrrell, J., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 20(33), 10476-10484.
- Bhuyan, P. J., et al. (n.d.). Microwave-assisted synthesis of quinoline derivatives.
- International Journal on Science and Technology. (n.d.). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds.
- Patel, R., et al. (2022). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 12(49), 31835-31862.
- Google Patents. (n.d.). Method for preparing an N-cyclopropylmethyl aniline compound.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
- BenchChem. (n.d.).
- Abonia, R., et al. (2021). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
- Google Patents. (n.d.). Method and apparatus for microwave assisted chemical reactions.
- Google Patents. (n.d.). Process for manufacturing cyclopropylamine.
- Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
- ResearchGate. (n.d.).
- Li, Z., et al. (2017). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 2436-2453.
- Johnston, J. N., et al. (2011). Nucleophilic ring opening of cyclopropane hemimalonates using internal Brønsted acid activation. Organic Letters, 13(16), 4180-4183.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (2010).
- Chemistry LibreTexts. (2023).
- MDPI. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][7]triazines.
- Der Pharma Chemica. (n.d.).
- Ju, J., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocycles, 57(4), 691-696.
- PubMed. (2001). Microwave assisted synthesis of N-arylphthalamic acids with hyperlipidemic activity.
- Van der Eycken, E. V., et al. (2014). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 10, 1639-1651.
- RSC Publishing. (n.d.). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
- ResearchGate. (2016). Microwave assisted synthesis of amide derivatives of the drug ciprofloxacin and screening the biological properties.
- ResearchGate. (2020).
- Bentham Science. (n.d.). Microwave-Assisted Multicomponent Synthesis of Heterocycles.
- RSC Publishing. (n.d.). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
Sources
- 1. Buy N-(cyclopropylmethyl)pyridin-2-amine [smolecule.com]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4489005A - Process for the preparation of cyclopropane compounds - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 10. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2020002563A1 - Pesticidally active azole-amide compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Cyclopropanemethylamine
Welcome to the technical support center for the synthesis and optimization of Cyclopropanemethylamine (CPMA). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their work. This compound is a valuable structural motif in medicinal chemistry, found in various therapeutic agents, including antidepressants and antiviral drugs.[1][2] Its strained three-membered ring imparts unique conformational constraints and metabolic stability to molecules.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common among researchers beginning work with this compound synthesis.
Q1: What are the most common and scalable synthetic routes to this compound (CPMA)?
A1: There are three primary, well-established routes for synthesizing CPMA, each with its own advantages and challenges:
-
Hofmann Rearrangement of Cyclopropanecarboxamide: This is a classical and often reliable method involving the conversion of a primary amide to a primary amine with one fewer carbon atom.[3][4][5] It is particularly useful for generating the amine directly from the corresponding amide.
-
Reductive Amination of Cyclopropanecarboxaldehyde: This route involves forming an imine from the aldehyde and an amine source (like ammonia), which is then reduced in situ to the target amine.[1][6][7] This method is versatile but requires careful control to avoid side reactions.
-
Reduction of Cyclopropanecarbonitrile: This method involves the hydrogenation of the nitrile group to a primary amine. A key challenge is preventing the cleavage of the strained cyclopropane ring under harsh hydrogenation conditions.[8]
The choice of route often depends on the availability of starting materials, required scale, and the specific substitution patterns on the cyclopropane ring.
Q2: What are the critical safety precautions when handling this compound and its precursors?
A2: Safety is paramount. This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[2][9][10]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Reagents: The Hofmann rearrangement often uses corrosive reagents like sodium hydroxide and sodium hypochlorite.[4] Reductive amination may use pyrophoric catalysts (like Raney Nickel) or generate flammable hydrogen gas. Diazomethane, sometimes used in cyclopropanation, is explosive and highly toxic.[11]
-
Storage: Store CPMA in a tightly sealed container, away from heat, ignition sources, and oxidizing agents.[1][10]
Q3: How can I effectively monitor the progress of my CPMA synthesis reaction?
A3: Real-time reaction monitoring is crucial for optimization. The best method depends on the specific reaction:
-
Thin-Layer Chromatography (TLC): Useful for tracking the consumption of UV-active starting materials (e.g., substituted cyclopropanecarboxamides). A stain (e.g., ninhydrin) is required to visualize the amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring volatile components like CPMA. It allows for the quantification of starting material, product, and any volatile byproducts, providing a clear picture of conversion and selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-quench and extraction) and running a ¹H NMR can provide a precise ratio of product to starting material.
Section 2: Synthetic Route Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of CPMA.
Route A: Hofmann Rearrangement of Cyclopropanecarboxamide
The Hofmann rearrangement is a robust method but requires careful control of temperature and stoichiometry to achieve high yields. The reaction proceeds via an N-bromoamide intermediate which rearranges to an isocyanate, subsequently hydrolyzed to the amine.[3]
Caption: Troubleshooting low yields in the Hofmann Rearrangement.
Q: My reaction is giving a complex mixture of byproducts. What are they and how can I avoid them?
A: Common byproducts in the Hofmann rearrangement include unreacted starting material, urea derivatives (from the reaction of the isocyanate intermediate with the product amine), and products from ring-opening if conditions are too harsh.
-
Cause: The primary cause is poor temperature control. The N-haloamide intermediate can be unstable at higher temperatures. Furthermore, if the isocyanate intermediate is not rapidly hydrolyzed, it can be trapped by the newly formed cyclopropylamine, leading to N,N'-dicyclopropylurea.
-
Solution:
-
Strict Temperature Control: Add the sodium hypochlorite solution slowly to the cooled amide/NaOH mixture, ensuring the internal temperature does not exceed 15°C.[4]
-
Efficient Hydrolysis: After the rearrangement is complete (often indicated by a color change), ensure rapid heating to the hydrolysis temperature (e.g., 45-50°C) to convert the isocyanate to the amine before it can react elsewhere.[4]
-
Stoichiometry: Use the correct excess of sodium hydroxide to ensure complete hydrolysis of the isocyanate.[4]
-
Route B: Reductive Amination of Cyclopropanecarboxaldehyde
This method is powerful but requires balancing the rates of imine formation and reduction to prevent side reactions. The high reactivity of the strained cyclopropane ring also presents a challenge.[1]
Q: I am observing significant amounts of the secondary amine, bis(cyclopropylmethyl)amine. How can I promote formation of the primary amine?
A: The formation of a secondary amine is a classic challenge in reductive amination. It occurs when the primary amine product reacts with another molecule of the aldehyde to form a secondary imine, which is then reduced.
-
Cause: This side reaction is favored when the concentration of the aldehyde is high relative to the ammonia source, or when the rate of reduction is slow compared to the rate of the second imine formation.
-
Solution:
-
Use a Large Excess of the Amine Source: Employ a large excess of ammonia (e.g., using a solution of ammonia in methanol or bubbling ammonia gas through the reaction) to statistically favor the reaction of the aldehyde with ammonia over the primary amine product.
-
Control Aldehyde Concentration: Add the cyclopropanecarboxaldehyde slowly to the mixture of the amine source and reducing agent. This keeps the instantaneous concentration of the aldehyde low.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or a Hantzsch ester under organocatalytic conditions, which can offer high chemoselectivity.[6][7]
-
Q: My analysis shows byproducts consistent with ring-opening of the cyclopropane moiety. Why is this happening?
A: The cyclopropane ring is highly strained and susceptible to cleavage, especially under acidic conditions or in the presence of certain metal catalysts.[1][8]
-
Cause: Protic acids or Lewis acids used to catalyze imine formation can protonate the cyclopropane ring, initiating ring-opening. Similarly, aggressive hydrogenation catalysts (like Palladium on carbon at high H₂ pressure) can hydrogenolyze the C-C bonds.[8]
-
Solution:
-
Avoid Strong Acids: If a catalyst is needed for imine formation, use a mild Lewis acid or a dehydrating agent like molecular sieves. Recent protocols have shown success with organocatalysts like diphenyl phosphate, which avoids harsh conditions.[7]
-
Mild Reducing Conditions: Avoid high-pressure hydrogenation with aggressive catalysts. Sodium borohydride (NaBH₄) or transfer hydrogenation methods are generally safer for the cyclopropane ring.[1]
-
| Parameter | Condition for Primary Amine | Condition to Avoid Ring Opening |
| Amine Source | Large excess of NH₃ | Not directly applicable |
| Aldehyde Addition | Slow, controlled addition | Not directly applicable |
| Catalyst | Mild acid (e.g., diphenyl phosphate)[7] | Avoid strong Brønsted or Lewis acids |
| Reducing Agent | NaBH₄, NaBH₃CN, Hantzsch Ester[1][6] | Avoid high-pressure H₂ with Pd/C or PtO₂ |
| Temperature | 0°C to room temperature | Avoid elevated temperatures |
Table 1: Optimized Conditions for Reductive Amination.
Section 3: Purification and Characterization
Q: What is the most effective method for purifying crude this compound?
A: Due to its low boiling point (86°C) and water miscibility, purification can be challenging.[9][10]
-
Extraction: After quenching the reaction, make the aqueous layer strongly basic (pH > 12) with NaOH or KOH to ensure the amine is in its freebase form. Extract with a solvent like dichloromethane or diethyl ether. "Salting out" by saturating the aqueous layer with NaCl can significantly improve extraction efficiency.
-
Distillation: Fractional distillation is the most common method for final purification. Given its low boiling point, care must be taken to avoid product loss.
-
Azeotropic Removal of Water: If water is present, it may be possible to remove it by azeotropic distillation with a suitable solvent, although fractional distillation is generally more effective. In some industrial processes, a purge stream is mixed with water to induce phase separation for removing impurities.[12][13]
Section 4: Detailed Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on your specific substrate and laboratory conditions.
Protocol 1: Synthesis via Hofmann Rearrangement
Caption: Experimental workflow for the Hofmann Rearrangement.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend cyclopropanecarboxamide (1.0 eq) in a 20-40% aqueous solution of sodium hydroxide (2.0-3.0 eq).[4]
-
N-Bromination: Cool the mixture to 0-15°C using an ice/water bath. Slowly add a 10-15% aqueous solution of sodium hypochlorite (1.0-1.5 eq) dropwise, ensuring the internal temperature does not rise above 20°C.[4]
-
Rearrangement: Stir the now homogeneous mixture for 10-60 minutes at this temperature.[4]
-
Hydrolysis & Isolation: Heat the reaction mixture to 45-50°C.[4] The product, this compound, can then be isolated by steam distillation. The distillate is collected, made strongly basic, saturated with salt, and extracted multiple times with an appropriate organic solvent. The combined organic layers are dried and concentrated, followed by fractional distillation to yield the pure product.
Section 5: References
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
-
Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme. Retrieved from [Link]
-
Stauffer, R. D. (1974). Process for the preparation of cyclopropylmethyl alkyl amines. (U.S. Patent No. 3,847,985A). U.S. Patent and Trademark Office. Retrieved from
-
Falk, R. A., & Wulff, G. (1997). Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide. (German Patent No. DE19523868A1). German Patent and Trade Mark Office. Retrieved from
-
Lenoir, C., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. Retrieved from [Link]
-
Lenoir, C., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. ResearchGate. Retrieved from [Link]
-
Hussain, A., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. Figshare. Retrieved from [Link]
-
Hussain, A., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem. Retrieved from [Link]
-
Smith, A. B., et al. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved from [Link]
-
Jubault, P., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate. Retrieved from [Link]
-
Godfrey, J. C. (1973). Process for manufacturing cyclopropylamine. (U.S. Patent No. 3,711,549A). U.S. Patent and Trademark Office. Retrieved from
-
Conia, J. M., & Barnier, J. P. (n.d.). Cyclopropanecarboxaldehyde. Organic Syntheses Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]
-
LibreTexts. (2020). 9.13: Cyclopropane Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Sherrod, J. M. (1981). Methylamines purification by distillation and purge. (U.S. Patent No. 4,283,254A). U.S. Patent and Trademark Office. Retrieved from
-
European Patent Office. (1981). Methylamines purification process. (Patent No. 0037695). Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Collection - Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 9. (氨甲基)环丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 13. Methylamines purification process - Patent 0037695 [data.epo.org]
Technical Support Center: Troubleshooting Failed Reactions with Cyclopropanemethylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Cyclopropanemethylamine (CPMA). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chemical synthesis with this versatile primary amine. The unique combination of a nucleophilic primary amine and a strained cyclopropyl group makes CPMA a valuable building block, but also introduces specific challenges. This guide provides in-depth, causality-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions.
FAQs (Frequently Asked Questions)
This section addresses common preliminary questions regarding the handling, storage, and fundamental reactivity of this compound.
Q1: How should I properly handle and store this compound (CPMA)?
A1: this compound is a volatile, flammable, and corrosive liquid that is also air-sensitive.[1][2] Proper handling and storage are critical for both safety and reagent integrity.
-
Storage: Store in a cool, dry, well-ventilated area designated as a flammables area.[1][3] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide, which can form carbamates.[1]
-
Handling: Always handle CPMA in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] It is highly flammable with a low flash point of 2°C (36°F).[1]
Q2: What are the key safety precautions for working with CPMA?
A2: CPMA is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2][5]
-
Inhalation/Contact: Avoid inhaling vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Fire: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or foam) for fires.
-
Incompatibilities: CPMA is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1]
Q3: Is CPMA compatible with acidic conditions? What about the stability of the cyclopropane ring?
A3: This is a critical consideration. While the amine group is basic, the cyclopropylmethyl moiety can be sensitive to strongly acidic conditions. The cyclopropylmethyl carbocation, which could form under such conditions, is known to be unstable and prone to rearrangement and ring-opening.[6][7]
-
Protonation: In the presence of acid, the amine will be protonated to form an ammonium salt, rendering it non-nucleophilic.[8][9]
-
Ring Stability: The high ring strain of the cyclopropane ring makes it susceptible to cleavage by strong electrophiles or under harsh acidic conditions.[10][11] This can lead to undesired side products. For most applications, such as reductive amination, mildly acidic conditions (e.g., catalytic acetic acid) are tolerated and often necessary, but strongly acidic or superacidic media should be avoided unless ring-opening is the desired outcome.[10][12]
Q4: My reaction mixture turns dark brown when using CPMA. What is the likely cause?
A4: Darkening of the reaction mixture often indicates decomposition or side reactions. Given that CPMA is an air-sensitive amine, one of the most common causes is oxidation. Ensure your solvents are properly degassed and the reaction is run under a strictly inert atmosphere (N₂ or Ar). Impurities in the starting materials or the generation of minor, highly colored byproducts can also contribute to color change.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a primary application for CPMA. Low yields are a common frustration, often stemming from a few key issues.
Problem 1: Low to No Product Yield
Your reaction shows significant unreacted starting materials (CPMA and/or the carboxylic acid) by TLC or LC-MS analysis.
Potential Cause A: Ineffective Carboxylic Acid Activation
The carboxylic acid must be converted into a highly reactive intermediate to be attacked by the amine. If this activation is incomplete or the intermediate is unstable, the reaction will fail.
Solution:
-
Select the Right Coupling Reagent: The choice of coupling reagent is critical. For general-purpose couplings, carbodiimides and aminium/uronium salts are excellent starting points.[13]
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and (if needed) an additive like HOBt or OxymaPure with a non-nucleophilic base for 15-30 minutes before adding the CPMA. This ensures the activated species is fully formed.[8]
-
Check Reagent Quality: Coupling reagents can degrade with moisture. Use freshly opened bottles or reagents stored properly in a desiccator.
| Coupling Reagent Class | Examples | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Often used with additives (HOBt, Oxyma) to improve efficiency and suppress racemization.[13] DCC produces a urea byproduct (DCU) that is difficult to remove.[14] |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Highly efficient and fast-reacting. Generally considered the gold standard for difficult couplings.[8][13] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, similar in reactivity to aminium salts.[13] |
Potential Cause B: Deactivation of CPMA
CPMA is a good nucleophile, but it is also a base. A simple acid-base reaction between the carboxylic acid and CPMA can occur, forming an ammonium carboxylate salt. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling reaction.[8]
Solution:
-
Use a Non-Nucleophilic Base: Always include a tertiary amine base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), in your reaction. Typically, 2-3 equivalents are used. This base neutralizes the acid formed during the reaction and prevents the protonation of CPMA, keeping it active as a nucleophile.[8]
Potential Cause C: Presence of Water (Hydrolysis)
Activated carboxylic acid intermediates are highly susceptible to hydrolysis. Any water present in the reaction will quench the activated intermediate back to the starting carboxylic acid, halting the reaction.
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM, MeCN) from a freshly opened bottle or a solvent purification system.[15] Flame-dry your glassware before use. Ensure the CPMA and other reagents are dry.[15]
Troubleshooting Guide: Reductive Amination Reactions
Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds via the formation of an imine (or iminium ion), which is then reduced. Failures often occur at one of these two distinct stages.
Problem 1: Low Yield of the Desired Secondary Amine
Analysis shows unreacted aldehyde/ketone and/or CPMA, or the formation of a byproduct alcohol from the reduction of the carbonyl starting material.
Potential Cause A: Incomplete Imine/Iminium Ion Formation
Imine formation is a reversible, equilibrium-driven process. If the equilibrium does not favor the imine, there will be little substrate for the reducing agent to act upon.
Solution:
-
Water Removal: The formation of an imine releases one equivalent of water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product. Add a dehydrating agent like activated molecular sieves (3Å or 4Å) to the reaction mixture.[12][16]
-
pH Control: The reaction is typically fastest at a mildly acidic pH (4-5).[9][12]
-
Too Acidic (pH < 4): The majority of the CPMA will be protonated to its non-nucleophilic ammonium form, preventing it from attacking the carbonyl.[9]
-
Too Basic (pH > 6): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction.[17]
-
Potential Cause B: Reduction of Starting Carbonyl
If the reducing agent is too reactive, it can reduce the starting aldehyde or ketone to the corresponding alcohol faster than it reduces the imine/iminium ion, leading to low yields and a significant alcohol byproduct.[12]
Solution:
-
Use a Hydride Reagent with Tuned Reactivity: Select a reducing agent that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the reagent of choice for this reason.[12] It is mild enough not to significantly reduce aldehydes and ketones but is highly effective at reducing the protonated iminium ion.
| Reducing Agent | Reactivity Profile | Typical Use Case |
| Sodium Borohydride (NaBH₄) | Strong reducer. Reduces aldehydes/ketones and imines.[16] | Best used in a two-step procedure: pre-form the imine, then add NaBH₄. Can be used in protic solvents like MeOH or EtOH.[18] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at pH 4-6.[12] | A classic choice, but toxicity of cyanide is a major drawback. |
| Sodium Triacetoxyborohydride (STAB) | Mild and highly selective for iminium ions.[12] | The modern "go-to" reagent for one-pot reductive aminations. Moisture-sensitive but highly effective. |
Problem 2: Over-Alkylation Leading to Tertiary Amine
The desired secondary amine product can be more nucleophilic than the starting CPMA and can react with another equivalent of the aldehyde/ketone, leading to the formation of a tertiary amine byproduct. This is a common issue with primary amines.[12][19][20]
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (CPMA) relative to the carbonyl compound (e.g., 1.2 equivalents of CPMA to 1.0 of the carbonyl). This ensures the carbonyl is consumed before significant over-alkylation can occur.
-
Slow Addition: If possible, add the reducing agent slowly to the mixture of the amine and carbonyl. This keeps the concentration of the newly formed secondary amine low at any given time, minimizing its competition for the remaining aldehyde.
Sources
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. longdom.org [longdom.org]
- 5. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. reddit.com [reddit.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Amines - Part 1 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 20. Amine Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Purification of Products from Cyclopropanemethylamine Reactions
Welcome to the Technical Support Center dedicated to the purification of reaction products derived from cyclopropanemethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. The unique combination of a reactive primary amine and a strained cyclopropane ring presents specific hurdles that require careful consideration to ensure high purity and yield while maintaining the integrity of the cyclopropyl moiety.
This resource is structured to provide practical, in-depth solutions in a readily accessible question-and-answer format, divided into a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, organized by observable symptoms. Each entry details the potential root causes and provides step-by-step protocols for resolution.
Issue 1: Low Recovery of Product After Aqueous Work-up
Symptom: You observe a significant loss of your desired N-substituted this compound derivative after performing a standard acid-base extraction.
Root Cause Analysis:
This compound and its simple N-alkylated or N-acylated derivatives can exhibit moderate water solubility, especially if they are low molecular weight and contain polar functional groups. During an acidic wash to remove unreacted starting amine or a basic wash to remove acidic impurities, your product may be partitioning into the aqueous layer more than anticipated. Furthermore, the cyclopropane ring is susceptible to cleavage under strongly acidic conditions, leading to product degradation.[1]
Solutions & Experimental Protocols:
-
1.1 Mitigate Ring Strain Instability: The high ring strain in cyclopropanes (approximately 27.6 kcal/mol) makes them susceptible to ring-opening reactions, particularly under acidic conditions.[1] To circumvent this, consider using milder acids for your work-up.
-
Protocol: Mild Acidic Wash
-
Instead of strong acids like HCl or H₂SO₄, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 1 M) solution of citric acid for the acidic wash.
-
Perform the extraction at a reduced temperature (0-5 °C) to minimize the rate of potential ring-opening side reactions.
-
Minimize contact time with the acidic aqueous phase.
-
-
-
1.2 "Salting-Out" to Reduce Aqueous Solubility: Increasing the ionic strength of the aqueous phase can decrease the solubility of your organic product, driving it into the organic layer.
-
Protocol: Brine Wash Optimization
-
During the work-up, use saturated sodium chloride solution (brine) for all aqueous washes (neutral, acidic, and basic).
-
If product loss is still significant, consider adding solid sodium chloride to the aqueous layer during extraction to ensure saturation.
-
-
-
1.3 Back-Extraction of the Product: If your product is basic enough to be protonated and extracted into the acidic aqueous layer, you can recover it through a subsequent basification and extraction.
-
Protocol: Product Recovery via Back-Extraction
-
Combine all acidic aqueous layers from the initial work-up.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is basic (pH 9-10, check with pH paper).
-
Extract the now-neutral product from the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Decision Workflow for Aqueous Work-up:
Caption: Decision workflow for optimizing aqueous work-up of this compound derivatives.
Issue 2: Product Streaking or Sticking on Silica Gel Chromatography
Symptom: During flash column chromatography on standard silica gel, your N-substituted this compound product streaks badly, elutes as a very broad peak, or fails to elute from the column, resulting in low recovery and poor separation.
Root Cause Analysis:
The basic nitrogen atom in your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to the observed poor chromatographic behavior. This is a common issue for the purification of amines.
Solutions & Experimental Protocols:
-
2.1 Mobile Phase Modification: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel, improving peak shape and recovery.
-
Protocol: Chromatography with Triethylamine (TEA) or Ammonia
-
Choose a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) based on TLC analysis.
-
To the chosen eluent, add 0.5-2% (v/v) of triethylamine.
-
Alternatively, for more polar compounds, a mobile phase of dichloromethane/methanol with 1-2% ammonium hydroxide can be effective.
-
Equilibrate the column with the modified mobile phase before loading your sample.
-
-
-
2.2 Use of Alternative Stationary Phases: If mobile phase modification is insufficient, switching to a less acidic or basic stationary phase is a robust solution.
-
Protocol: Chromatography on Alumina or Amine-Functionalized Silica
-
Neutral or Basic Alumina: Pack a column with neutral or basic alumina instead of silica gel. Develop an appropriate solvent system using TLC on alumina plates.
-
Amine-Functionalized Silica: Utilize commercially available amine-functionalized silica gel. This stationary phase is particularly effective for the purification of basic compounds and often allows for the use of simpler solvent systems (e.g., hexanes/ethyl acetate) without basic additives.
-
-
Comparison of Chromatographic Conditions:
| Stationary Phase | Mobile Phase Modifier | Advantages | Disadvantages |
| Silica Gel | 1-2% Triethylamine | Readily available, cost-effective. | May not be sufficient for very basic compounds; TEA can be difficult to remove. |
| Silica Gel | 1-2% Ammonium Hydroxide | Effective for polar amines. | Can alter the polarity of the mobile phase significantly. |
| Neutral/Basic Alumina | None typically required | Good for separation of basic compounds. | Different selectivity compared to silica; may require new solvent system development. |
| Amine-Functionalized Silica | None typically required | Excellent peak shape and recovery for amines; simplifies solvent system. | More expensive than standard silica gel. |
Issue 3: Presence of an Unwanted Dimer or Over-Alkylated/Acylated Byproduct
Symptom: Your reaction (e.g., alkylation with an alkyl halide or acylation with an acyl chloride) results in a significant amount of a higher molecular weight byproduct, identified by mass spectrometry as the di-substituted product.
Root Cause Analysis:
This compound is a primary amine and can undergo reaction twice, leading to the formation of a tertiary amine (in alkylations) or a di-acylated product (less common but possible under forcing conditions). This is a common side reaction when using reactive electrophiles.
Solutions & Experimental Protocols:
-
3.1 Reaction Condition Optimization: The most effective way to address this is by optimizing the reaction conditions to favor mono-substitution.
-
Add the electrophile (alkyl halide or acyl chloride) slowly and at a low temperature to a solution of excess this compound.
-
Using a larger excess of the amine (e.g., 2-3 equivalents) can help to outcompete the mono-substituted product for the electrophile.
-
-
3.2 Purification via Acid-Base Extraction: The basicity of the mono-substituted (secondary amine) and di-substituted (tertiary amine) products can be different enough to allow for separation.
-
Protocol: pH-Controlled Extraction
-
Dissolve the crude reaction mixture in an organic solvent.
-
Extract with a buffered aqueous solution at a specific pH where the more basic amine is protonated and extracted into the aqueous phase, while the less basic amine remains in the organic layer. This often requires careful optimization of the pH.
-
-
-
3.3 Derivatization and Purification: If separation is challenging, consider a temporary derivatization of the desired secondary amine.
-
Protocol: Boc-Protection and Purification
-
Treat the crude mixture containing the secondary and tertiary amine with di-tert-butyl dicarbonate (Boc₂O). The secondary amine will react to form a Boc-protected carbamate, while the tertiary amine will not.
-
The resulting Boc-protected product will have significantly different polarity from the tertiary amine byproduct, allowing for straightforward purification by standard silica gel chromatography.
-
After purification, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the pure secondary amine. Be mindful of the potential for cyclopropane ring opening with strong acids and perform the deprotection at low temperatures.
-
-
Purification Strategy for Over-Alkylation:
Sources
Technical Support Center: Navigating Byproduct Formation in Cyclopropanemethylamine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclopropanemethylamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation in your experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize impurities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent byproducts in reactions involving this compound?
When using this compound in common synthetic transformations such as amide bond formation (acylation) and N-alkylation, two primary classes of byproducts are typically encountered:
-
Ring-Opened Byproducts: Due to the inherent strain in the three-membered ring, the cyclopropylmethyl moiety is susceptible to rearrangement, leading to the formation of acyclic isomers.[1][2] This is particularly common under conditions that promote the formation of a carbocation intermediate.
-
Standard Reaction-Type Byproducts: These are impurities characteristic of the specific reaction being performed. For instance, in amide coupling reactions, this can include unreacted starting materials, byproducts from the coupling reagent, or over-acylated products.[3] In alkylation reactions, over-alkylation to form a tertiary amine can be a significant issue.
Q2: What is the underlying cause of cyclopropane ring-opening, and how can it be mitigated?
The primary driver for ring-opening is the formation of a highly stabilized, albeit transient, cyclopropylmethyl carbocation.[2] This carbocation is stabilized by the "bent bonds" of the cyclopropane ring, which have partial π-character.[2] However, this cation can rapidly rearrange to more stable, delocalized non-classical carbocations, which can then be quenched by nucleophiles to yield a mixture of ring-opened products, such as homoallylic and cyclobutyl derivatives.[1]
Mitigation Strategies:
-
Avoid Strongly Acidic Conditions: Protic acids can protonate the amine, and Lewis acids can coordinate to reactants or intermediates, both of which can facilitate the formation of the problematic carbocation. If acidic conditions are necessary, consider using milder acids or performing the reaction at lower temperatures.
-
Choice of Reagents and Solvents: In acylation reactions, avoid the in-situ formation of highly acidic byproducts. For example, when preparing an acyl chloride, ensure complete removal of excess thionyl chloride or oxalyl chloride before adding the this compound. The choice of solvent can also influence carbocation stability; polar aprotic solvents are generally preferred over protic solvents.
Q3: In amide coupling reactions, what are common side products beyond ring-opening?
Amide coupling reactions are a mainstay of synthetic chemistry, but are not without their own set of potential byproducts:
-
Coupling Reagent-Derived Impurities: Reagents like dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU), which can be difficult to remove due to its low solubility.[4] Uronium-based reagents like HATU can sometimes react with the amine to form guanidinium byproducts.
-
Over-acylation: If the product amide has other nucleophilic sites, or if the reaction conditions are harsh, a second acylation can occur.
-
Racemization: For chiral carboxylic acids, the activation process can sometimes lead to epimerization at the α-carbon.
To minimize these, it is crucial to carefully select the coupling reagent and additives (e.g., HOBt or OxymaPure to suppress racemization) and to maintain stoichiometric control of the reactants.[5]
Q4: How can I effectively purify my this compound-containing product?
Purification can be challenging due to the potential for closely eluting byproducts, especially the isomeric ring-opened impurities.
-
Column Chromatography: This is the most common method. A careful screening of solvent systems is recommended to achieve optimal separation. Due to the basic nature of the amine products, it may be beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent tailing on silica gel.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with a range of solvents to find one in which the product has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Acid-Base Extraction: An aqueous workup with a dilute acid wash can remove unreacted this compound. However, be cautious, as strongly acidic conditions can promote ring-opening of the desired product. A subsequent wash with a mild base will neutralize any remaining acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of higher molecular weight byproducts (LC-MS analysis). | Over-alkylation/acylation: The product amine/amide is reacting further with the electrophile. | - Use a slight excess of this compound to ensure the electrophile is fully consumed.- Add the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration.- Perform the reaction at a lower temperature to reduce the rate of the second reaction. |
| Presence of multiple isomers with the same mass as the product (GC-MS or LC-MS analysis). | Ring-opening of the cyclopropyl group: Formation of a carbocation intermediate is leading to rearrangement. | - Re-evaluate the reaction conditions to avoid strong acids (Brønsted or Lewis).- If an acid catalyst is required, screen for milder alternatives (e.g., pyridinium p-toluenesulfonate instead of sulfuric acid).- Lower the reaction temperature. |
| Low or no conversion to the desired product. | Poor activation of the carboxylic acid (in amide coupling): The coupling reagent is not effective. | - Switch to a more powerful coupling reagent (e.g., HATU, COMU).- Pre-activate the carboxylic acid with the coupling reagent before adding the amine.- Ensure all reagents and solvents are anhydrous. |
| Low nucleophilicity of the amine: The amine may be protonated or sterically hindered. | - Add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to the reaction mixture.- For sterically hindered substrates, a longer reaction time or gentle heating may be necessary. | |
| Difficult purification: product and impurities co-elute. | Similar polarity of product and byproducts: Isomeric impurities can be particularly challenging to separate. | - Optimize your chromatography: try different solvent systems, use a high-performance silica gel, or consider reverse-phase chromatography.- If the product is a solid, attempt recrystallization from various solvents.- Consider derivatizing the product or impurity to alter its polarity before chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimized Byproduct Formation
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1 M HCl, use with caution), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Analysis of Potential Ring-Opened Byproducts by GC-MS
-
Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an aliquot of the solution into a GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).
-
Use a temperature program that allows for the separation of isomers, for example, a slow ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C).
-
Analyze the resulting mass spectra. Look for peaks with the same molecular ion as the expected product but different retention times. The fragmentation patterns of the ring-opened isomers may show characteristic fragments corresponding to butenyl or cyclobutyl moieties.
Visualizing the Mechanisms
To better understand the pathways leading to byproduct formation, the following diagrams illustrate the key mechanistic steps.
Figure 1: Mechanism of ring-opening byproduct formation.
Figure 2: Over-alkylation in N-alkylation reactions.
References
- Wilcox, C. F., Loew, L. M., & Hoffmann, R. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 95(24), 8192–8193. [Link]
- Hart, H., & Sandri, J. M. (1959). The Cyclopropylmethyl Carbonium Ion. The Solvolysis of Cyclopropylmethyl and Cyclobutyl Benzenesulfonates. Journal of the American Chemical Society, 81(2), 320–325. [Link]
- Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]
- Rhodes, Y. E., & DiFate, V. G. (1974). Solvolysis of cyclopropylmethyl, cyclobutyl, and 3-buten-1-yl p-nitrobenzoates. Journal of the American Chemical Society, 96(12), 3939–3944. [Link]
- Kochi, J. K., & Goldman, G. S. (1963). The Solvolysis of Cyclopropylmethyl and Cyclobutyl Methanesulfonates. Tetrahedron, 19(8), 1389–1399. [Link]
- Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683. [Link]
- PubChem. (n.d.). Cyclopropanemethanamine.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Dongsen Chemicals. (2023).
- Organic Syntheses. (n.d.).
- ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]
- National Center for Biotechnology Information. (2016).
Sources
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Section 1: Troubleshooting the Buchwald-Hartwig N-Arylation of Cyclopropanemethylamine
An invaluable building block in medicinal chemistry, Cyclopropanemethylamine (CPMA) offers a unique combination of properties, including metabolic stability, conformational rigidity, and the ability to modulate physicochemical parameters.[1][2] Its three-membered ring introduces significant strain and specific steric demands, which, while beneficial for drug design, can present considerable challenges in synthetic chemistry.[3][4] Low reaction yields, stubborn side reactions, and difficult purifications are common hurdles faced by researchers.
This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to optimize your reactions effectively.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[5][6] However, the unique steric and electronic properties of CPMA demand specific considerations to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with CPMA is resulting in low or no yield. What are the most common culprits?
A1: Low yields in this reaction typically stem from four key areas: catalyst system (palladium precursor and ligand), base selection, solvent choice, and starting material quality. For a sterically hindered primary amine like CPMA, the choice of ligand is particularly critical.[7][8]
-
Inefficient Catalyst System: The combination of the palladium source and the phosphine ligand is paramount. Standard ligands like DPPF or BINAP may be insufficient.[5] CPMA requires bulky, electron-rich phosphine ligands to facilitate the crucial reductive elimination step and prevent catalyst deactivation.[9][10]
-
Incorrect Base: The base not only acts as a proton scavenger but also participates in the catalytic cycle. A base that is too weak may not deprotonate the amine effectively, while an inappropriate choice can lead to side reactions or poor solubility. Sodium tert-butoxide (NaOtBu) is often a strong choice, but other bases like K₃PO₄ or Cs₂CO₃ can be effective, depending on the substrate.
-
Suboptimal Solvent: The solvent influences the solubility of the base and the stability of the catalytic species. While toluene and dioxane are common, less polar solvents like toluene can be advantageous when using aryl iodides to prevent the iodide salt byproduct from inhibiting the catalyst. Recent studies have shown that for specific ligand systems, toluene is optimal, even when other systems perform better in THF.[9]
-
Catalyst Poisoning: Amines themselves can act as ligands for the palladium center, sometimes in an unproductive manner, leading to catalyst deactivation. Trace impurities in starting materials or solvents (e.g., water, oxygen) can also kill the catalyst. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Q2: What are the recommended ligands and conditions for coupling CPMA, especially with challenging aryl chlorides?
A2: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig aminations.[11] Overcoming this requires a highly active catalyst. For CPMA, the most effective systems utilize sterically demanding, electron-rich phosphine ligands.
Recent advancements have identified ylide-functionalized phosphine (YPhos) ligands, such as adYPhos , as exceptionally effective for the monoarylation of cyclopropylamine with a wide range of (hetero)aryl chlorides, even at room temperature.[9][12][13] These ligands promote the challenging oxidative addition step with aryl chlorides and facilitate the final C-N bond formation.
Below is a comparison of catalyst systems for the coupling of 4-chloroanisole with cyclopropylamine.
| Catalyst System (Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| adYPhos | NaOtBu | Toluene | Room Temp | >99% | [9] |
| tBuXPhos | NaOtBu | Toluene | 100 | Moderate | [14] |
| RuPhos | NaOtBu | Toluene | 100 | Low to Moderate | [8] |
| DPPF | NaOtBu | Toluene | 100 | <5% | [5] |
Q3: How can I prevent the formation of common side products like diarylation and hydrodehalogenation?
A3:
-
Diarylation: This occurs when the product N-arylcyclopropylamine reacts with a second molecule of the aryl halide. To minimize this, use a slight excess of the amine (e.g., 1.2-1.5 equivalents) relative to the aryl halide. This stoichiometric imbalance favors the consumption of the aryl halide in the primary reaction.
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. This side reaction is often promoted by the presence of water or other protic impurities. Ensuring strictly anhydrous conditions (dry solvents, fresh base) is crucial. In some cases, the choice of ligand and base can also influence this pathway.
Workflow & Protocol
Diagram: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. longdom.org [longdom.org]
- 4. enamine.net [enamine.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Collection - Palladium-Catalyzed Monoarylation of Cyclopropylamine - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Cyclopropanemethylamine Reaction Work-Up
Welcome to the technical support center for cyclopropanemethylamine (CPMA) reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable chemical intermediate. Here, we address common issues in a practical question-and-answer format, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first step in working up a reaction containing this compound?
A1: The initial work-up strategy depends on the reaction solvent and byproducts. However, a common first step for reactions in aprotic solvents (like THF or Et2O) is a careful aqueous quench. Given that CPMA is fully miscible in water, the goal is to manipulate the pH to ensure the amine is in the desired form (free base or salt) for efficient separation. For reactions involving metal hydrides like LiAlH₄, a specific quenching procedure such as the Fieser work-up is crucial for safety and to precipitate aluminum salts for easy filtration.
Troubleshooting Guide: Extractive Work-Up
Q2: I am performing a liquid-liquid extraction to isolate this compound, but I'm getting low recovery in the organic layer. Why is this happening and how can I fix it?
A2: This is a frequent issue stemming from the high water solubility of this compound. As a small, polar primary amine, it partitions significantly into the aqueous phase, even when the aqueous layer is made basic.
Causality: The amino group readily forms hydrogen bonds with water. At neutral or acidic pH, it exists as the even more water-soluble ammonium salt. Even under basic conditions, its low molecular weight and polar nature lead to poor partitioning into many common organic solvents.
Solutions:
-
pH Adjustment: Before extraction, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or KOH. This ensures the amine is in its free base form, which is less polar than its protonated salt.
-
"Salting Out": Increase the ionic strength of the aqueous layer by saturating it with a salt like NaCl or K₂CO₃. This technique, known as "salting out," reduces the solubility of the organic amine in the aqueous phase. The salt ions hydrate, reducing the number of available water molecules to solvate the amine, thus promoting its partition into the organic layer.
-
Choice of Extraction Solvent: Use a more polar, water-immiscible organic solvent that has a higher affinity for the amine. While diethyl ether is common, solvents like dichloromethane (DCM) or ethyl acetate may offer better partitioning for CPMA. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
Experimental Protocol: Enhanced Extractive Work-Up for CPMA
-
Cool the aqueous reaction mixture to 0-10 °C in an ice bath.
-
Carefully adjust the pH to >12 using a concentrated aqueous solution of NaOH (e.g., 50% w/v). Monitor the temperature to prevent excessive heating.
-
Add solid NaCl or K₂CO₃ to the aqueous layer until saturation is reached (some solid remains undissolved).
-
Extract the mixture with your chosen organic solvent (e.g., DCM) three to five times.
-
Combine the organic extracts.
-
Dry the combined organic layers over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Caution: Due to the volatility of CPMA (boiling point ~86 °C), use a cooled water bath on the rotary evaporator and avoid high vacuum to prevent product loss.
Q3: I've performed a LiAlH₄ reduction to synthesize this compound from the corresponding amide. What is the safest and most effective work-up procedure?
A3: Working up LiAlH₄ reactions requires a specific and cautious procedure to safely quench the highly reactive excess hydride and to manage the resulting aluminum salt byproducts. The "Fieser work-up" is a widely accepted and reliable method.
Causality: LiAlH₄ reacts violently with water. The Fieser method involves the sequential, slow addition of water, followed by aqueous NaOH, and then more water. This process forms granular aluminum salts (as opposed to gelatinous precipitates) that are easily removed by filtration.
Experimental Protocol: Fieser Work-up for LiAlH₄ Reduction
For a reaction containing 'x' grams of LiAlH₄:
-
Cool the reaction vessel (typically in an ether-based solvent) to 0 °C in an ice bath.
-
Extremely slowly and carefully , add 'x' mL of water dropwise. You will observe vigorous gas evolution (H₂). Ensure the addition rate does not cause an uncontrollable exotherm.
-
Add 'x' mL of a 15% aqueous NaOH solution dropwise. The mixture will start to become more granular.
-
Add '3x' mL of water.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes.
-
The aluminum salts should precipitate as a white, filterable solid. Add some anhydrous MgSO₄ to aid in drying and filtration.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., diethyl ether).
-
The filtrate contains the crude this compound, which can then be further purified.
Troubleshooting Guide: Purification
Q4: I'm trying to purify this compound by distillation, but I'm experiencing product loss and/or co-distillation with water. What's the problem?
A4: The main challenges with distilling CPMA are its relatively low boiling point (86 °C) and its potential to form azeotropes. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method difficult.
Causality and Solutions:
-
Volatility: Significant product loss can occur during solvent removal or distillation. Always use a condenser with chilled water and collect the distillate in a receiving flask cooled in an ice bath.
-
Azeotrope Formation: Low boiling point amines often form minimum-boiling azeotropes with water. If your crude product is wet, you may be distilling the CPMA-water azeotrope. To overcome this:
-
Drying: Thoroughly dry the crude product before distillation. This can be done by standing the organic solution over a drying agent (like KOH pellets for amines) or by azeotropic drying with a solvent like toluene if the product is not volatile.
-
Azeotropic Distillation: If a water azeotrope is problematic, one can sometimes add a third component (an "entrainer") that forms an even lower boiling azeotrope with water, which can be removed first. For example, adding benzene or toluene can help remove water.
-
Pressure-Swing Distillation: The composition of an azeotrope can be dependent on pressure. Distilling at a different pressure (e.g., under vacuum) can sometimes alter the azeotropic composition favorably, allowing for separation.
-
Q5: I am attempting to purify my amine using silica gel column chromatography, but I'm getting significant streaking and poor separation. What should I do?
A5: This is a classic problem when chromatographing basic compounds like amines on standard silica gel.
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind to the basic amine, leading to tailing, streaking, and even complete retention of the product on the column.
Solutions:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a volatile base to the eluent system. Typically, 0.5-2% triethylamine (Et₃N) is added to the solvent mixture. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: If deactivation is insufficient, consider using a different adsorbent. Alumina (neutral or basic) is a good alternative to silica for the purification of basic compounds.
-
Convert to a Less Polar Derivative: In some cases, it may be advantageous to protect the amine (e.g., as a Boc-carbamate), purify the less polar derivative by chromatography, and then deprotect it to obtain the pure amine.
Visualization of the Problem: Amine Interaction with Silica Gel
Caption: Amine interaction with standard vs. deactivated silica gel.
Q6: How can I effectively isolate and purify this compound as its hydrochloride salt? I sometimes get an oil instead of a solid.
A6: Formation of the hydrochloride salt is an excellent method for purification and handling of amines, as salts are typically crystalline, non-volatile solids. Oiling out is a common issue, often related to solvent choice or impurities.
Causality: An amine salt will "oil out" or precipitate as a liquid if the reaction medium is a poor solvent for the salt or if impurities are present that depress the melting point or inhibit crystallization.
Procedure and Troubleshooting:
-
Preparation: Dissolve the crude, dry this compound in a non-polar, anhydrous solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether or ethyl acetate are excellent choices.
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate as a white solid.
-
Troubleshooting "Oiling Out":
-
Solvent: If an oil forms, try a different solvent system. Sometimes adding a co-solvent like hexane can induce precipitation.
-
Concentration: The solution might be too concentrated. Try diluting with more anhydrous ether before adding HCl.
-
Purity: The crude amine may contain impurities. Try to purify the free base first (e.g., by distillation) before salt formation.
-
Trituration: If an oil persists, decant the solvent, and try triturating the oil with fresh anhydrous solvent (e.g., ether or pentane). This can sometimes induce crystallization.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether or another non-polar solvent to remove any non-basic impurities.
-
Dry the salt under vacuum.
-
Recrystallization: The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.
-
Workflow: Purification via Hydrochloride Salt Formation
Caption: Decision workflow for isolating this compound as its HCl salt.
Quantitative Data Summary
| Property | Value | Source |
| This compound (CPMA) | ||
| Molecular Formula | C₄H₉N | |
| Molecular Weight | 71.12 g/mol | |
| Boiling Point | 86 °C (at 758 mmHg) | |
| Solubility in Water | Fully miscible | |
| Common Work-Up Reagents | ||
| LiAlH₄ Work-up (Fieser) | 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to mass of LiAlH₄ | |
| Column Chromatography Additive | 0.5 - 2% Triethylamine in eluent |
References
- Process for the preparation of cyclopropylmethyl alkyl amines. (n.d.). Google Patents.
- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (n.d.). Google Patents.
- Salting out. (2023, October 28). In Wikipedia.
- Column chromatography. (n.d.). University of Calgary.
- Critical Appraisal of Salting-Out and Its Implications for Chemical and Biological Sciences. (2021). Applied Sciences, 11(16), 7643. [Link]
- Salting Out. (2023, January 29). Chemistry LibreTexts.
- How to Purify Compounds. (n.d.). Varsity Tutors.
- Cyclopropanemethanamine. (n.d.). PubChem.
- Byproducts of LiAlH4 reduction of amides. (2017, August 26). Chemistry Stack Exchange.
- Reduction of Amides to Amines. (n.d.). Master Organic Chemistry.
- Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- How to prevent a mixture from forming an azeotrope? Is there anything I can do to stop it from forming. (2019, November 15). Quora.
- Does anyone have a protocol for salting out method? (2021, August 10). ResearchGate.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
- Chemical reaction hazards of distillation processes. (n.d.). IChemE.
- Azeotrope tables. (2023, December 12). In Wikipedia.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine.
- Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry.
- 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry, 8, 1888–1891. [Link]
- Azeotrope. (2019, March 26). Sciencemadness Wiki.
- Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Reaction Work-Up I. (2010, February 4). MIT Digital Lab Techniques Manual. YouTube.
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford, Department of Chemistry.
- Purification of organic hydrochloride salt? (2017, February 8). ResearchGate.
- Distillation. (n.d.). Koch Modular.
- Azeotropic distillation. (2023, November 28). In Wikipedia.
- Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
- Separating Components of a Mixture by Extraction. (2019, February 15). Professor Dave Explains. YouTube.
- Comparison of Extractive and Heteroazeotropic Distillation of High-Boiling Aqueous Mixtures. (2022). Processes, 10(10), 2110. [Link]
- 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
- Extraction Lab - Separating a Two Component (Acid/Base) Mixture. (2019, October 1). Dr. B's Chemistry Videos. YouTube.
- Colligative Properties - Boiling Point Elevation, Freezing Point Depression & Osmotic Pressure. (2021, April 13). The Organic Chemistry Tutor. YouTube.
Technical Support Center: Cyclopropanemethylamine Synthesis
Welcome to the technical support center for managing exothermic reactions in the synthesis of Cyclopropanemethylamine (CPMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely handling the energetic reactions involved in producing this valuable chemical intermediate. Our focus is on understanding the causality behind experimental choices to ensure both safety and success in your work.
Section 1: Core Principles of Exotherm Management
This section addresses the fundamental concepts of thermal hazards associated with the synthesis of CPMA. Understanding these principles is the first line of defense against uncontrolled reactions.
Q1: What is a thermal runaway, and why is it a critical concern in CPMA synthesis?
A thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction surpasses the rate of heat removal from the system.[1][2] This imbalance creates a dangerous positive feedback loop: the excess heat raises the reaction's temperature, which in turn accelerates the reaction rate, leading to an even faster generation of heat.[1][3]
In the context of CPMA synthesis, particularly during the reduction of cyclopropanecarbonitrile or cyclopropanecarboxamide using potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃), the potential for a thermal runaway is significant. The consequences can range from solvent boiling and reactor over-pressurization to catastrophic vessel failure, fire, or explosion.[2]
Q2: How does increasing the reaction scale affect the risk of an exotherm?
Scaling up a reaction significantly magnifies the risk of a thermal runaway due to fundamental changes in geometry and heat transfer.[2]
-
Heat Generation vs. Heat Removal: Heat generation is proportional to the reaction volume (a cubic function, r³), while the ability to remove heat is dependent on the reactor's surface area (a square function, r²).
-
Surface-Area-to-Volume Ratio: As you increase the scale of a reaction, the surface-area-to-volume ratio decreases dramatically. A reaction that is easily managed in a small laboratory flask can become dangerously uncontrollable in a larger reactor because the system's ability to dissipate heat cannot keep up with the heat being generated.[2]
This principle is visualized in the diagram below.
Caption: Relationship between reaction scale and heat dissipation efficiency.
Q3: What are the essential first steps for assessing the thermal risk of a new or scaled-up CPMA synthesis?
Before any scale-up, a thorough reaction hazard assessment is mandatory.[2]
-
Literature Review: Diligently search scientific literature (e.g., using SciFinder, Reaxys) and safety resources like Bretherick's Handbook of Reactive Chemical Hazards for known issues with the chosen reagents or reaction class.
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events for reactants, intermediates, and the final reaction mixture. This provides critical data on thermal stability.[2]
-
Reaction Calorimetry (RC): For any reaction with scale-up potential, performing the synthesis in a reaction calorimeter is the gold standard.[4] RC measures the heat of reaction, the rate of heat evolution, and the Maximum Temperature of the Synthesis Reaction (MTSR) under your specific process conditions, which is invaluable for safe scale-up.[4][5]
Section 2: Troubleshooting Guide for Common Synthetic Routes
This section provides targeted advice for issues encountered during the most common and highly exothermic routes to this compound.
Reduction of Cyclopropanecarbonitrile with LiAlH₄
Q4: My LiAlH₄ reduction of cyclopropanecarbonitrile is showing a dangerously rapid temperature rise. What is the immediate action, and how can I prevent it?
A rapid temperature increase indicates that heat generation is overwhelming your cooling capacity.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the cyclopropanecarbonitrile solution.
-
Maximize Cooling: Ensure your cooling bath has sufficient capacity (e.g., a large ice-water or dry ice/acetone bath) and is in full contact with the reaction flask. Add more coolant if necessary.
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the flask walls and prevent the formation of local hot spots.
-
Prepare for Quench: Have a proper quenching agent and procedure ready. Do not add water or protic solvents to an active, hot LiAlH₄ reaction, as this will generate hydrogen gas and exacerbate the exotherm. A controlled reverse quench into a cooled, acidic solution is often the safest emergency procedure.
Prevention Strategy:
-
Controlled Addition: The single most important factor is a slow, controlled addition rate of the nitrile to the LiAlH₄ slurry. The reaction should be "dose-controlled," meaning the reagent is consumed almost as quickly as it is added, preventing accumulation.[5]
-
Adequate Cooling: Use a cooling bath that is significantly colder than your target reaction temperature.
-
Dilution: Running the reaction at a lower concentration (0.5M - 1M is common) can help moderate the exotherm, though this may impact reaction time and throughput.[6]
Q5: I'm observing a significant induction period before the exotherm begins in my LiAlH₄ reduction. Why is this happening and what is the risk?
An induction period is a common but dangerous phenomenon in heterogeneous reactions like LiAlH₄ reductions. It often occurs because an initial, slow reaction can form a passivating layer of aluminum salts on the surface of the hydride particles. This layer temporarily halts the reaction, allowing the concentration of the unreacted nitrile to build up in the solution.
The primary risk is that once the reaction eventually breaks through this passivating layer, the large amount of accumulated reagent reacts almost instantaneously, leading to a violent and often uncontrollable exotherm that can easily overwhelm the cooling system.
Mitigation:
-
Higher Initial Temperature: Sometimes, starting the reaction at a slightly higher temperature (e.g., 0 °C instead of -20 °C) can prevent the formation of the passivating layer. This must be tested at a very small scale first.
-
Activators: While not common for this specific reaction, in other hydride reductions, chemical activators can be used.
-
Vigilance: Always treat a reaction with an induction period as a high-risk procedure. Never add the full amount of reagent during the induction period and assume the reaction is not working.
Reduction of Cyclopropanecarboxamide with Borane (BH₃)
Q6: What are the key safety considerations when using borane reagents (e.g., BH₃·THF or BH₃·DMS) for reducing cyclopropanecarboxamide?
Borane reductions are generally considered to have a better safety profile than LiAlH₄, but they still present significant hazards that must be managed.
-
Hydrogen Gas Evolution: The reaction of borane with the amide, and especially the quenching of excess borane with water or alcohol, generates significant volumes of flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood, and avoid any potential ignition sources. Use a gas outlet adapter rather than a sealed system.[6]
-
Reagent Stability: BH₃·THF can degrade over time, especially if exposed to moisture, losing potency and potentially forming pressure-generating byproducts. Always use a fresh, verified titer of the reagent.
-
Quenching Exotherm: The quenching step itself can be highly exothermic. The quench solution (e.g., methanol, water) must be added slowly to the cooled reaction mixture to control the rate of hydrogen evolution and heat generation. A reverse quench (adding the reaction mixture to the quench solution) can sometimes be a safer option.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF / BH₃·DMS) |
| Reactivity | Extremely High | High, but generally more selective |
| Primary Hazard | Violent exotherm with substrate; violent reaction with protic solvents | Exothermic reaction; significant H₂ evolution during quench |
| Workup/Quench | Highly hazardous; requires careful, multi-step procedures (e.g., Fieser method) | Exothermic but generally more manageable; slow addition of methanol or water |
| Typical Solvents | Anhydrous ethers (THF, Diethyl Ether) | Anhydrous THF |
| Control Strategy | Slow addition of substrate to hydride at low temp (e.g., 0 °C) | Slow addition of borane to substrate at low temp (e.g., 0 °C) |
Table 1: Comparison of Common Reducing Agents for CPMA Synthesis.
Section 3: Protocols and Methodologies
Protocol 1: Safe Laboratory Procedure for the Reduction of Cyclopropanecarbonitrile with LiAlH₄ (10g Scale)
This protocol is a guideline and must be adapted based on your own risk assessment.
-
Setup: In a chemical fume hood, equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermocouple to monitor internal temperature, and a nitrogen inlet/outlet.
-
Inerting: Dry the glassware thoroughly and purge the system with nitrogen.
-
Charging Hydride: Under a positive flow of nitrogen, carefully charge the flask with LiAlH₄ (1.2 equivalents) suspended in 200 mL of anhydrous THF.
-
Cooling: Cool the stirred slurry to 0 °C using an ice-water bath.
-
Substrate Preparation: In a separate dry flask, dissolve cyclopropanecarbonitrile (10 g, 1.0 equivalent) in 100 mL of anhydrous THF. Load this solution into the dropping funnel.
-
Controlled Addition: Begin the dropwise addition of the nitrile solution to the LiAlH₄ slurry. Crucially, monitor the internal temperature. The addition rate should be controlled to maintain the internal temperature between 0-5 °C. This step may take 1-2 hours. If the temperature rises above 10 °C, immediately stop the addition and wait for it to cool.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Controlled Quench: Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the number of grams of LiAlH₄ used. Caution: This is the Fieser method; it is exothermic and generates hydrogen gas. Maintain vigorous stirring and cooling.
-
Workup: After the quench, a granular white precipitate of aluminum salts should form. Stir for 30 minutes, then filter the slurry through a pad of Celite, washing the filter cake with additional THF. The combined filtrate contains the desired this compound.
Caption: Experimental workflow for the safe reduction of cyclopropanecarbonitrile.
Section 4: Advanced Topics & Scale-Up
Q7: How do I properly plan the scale-up of a CPMA synthesis from a 10g to a 100g scale?
Scaling up by a factor of 10x in a single step is highly discouraged. A prudent approach involves iterative scaling and re-evaluation.
-
Incremental Scaling: Do not scale up by more than a factor of three in a single step.[3][6] A safe progression would be 10g → 30g → 100g.
-
Re-evaluate at Each Step: After the 30g run, critically assess your data. Did the cooling struggle to keep up? Was the quench manageable? If any control issues arose at 30g, they will be significantly worse at 100g. Address these issues before proceeding.
-
Cooling Capacity: Ensure your cooling system for the 100g scale is more than proportionally larger. As discussed, the heat removal challenge increases non-linearly. You may need to move from a simple ice bath to a cryostat with a cooling coil.[5]
-
Addition Time: The addition time must be increased. Do not simply add the reagent 10 times faster. A 10x scale-up will likely require at least a 10x longer addition time to remain within the same temperature limits.
-
Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing and heat transfer in the larger volume.
Caption: A structured workflow for safely scaling a chemical reaction.
Q8: What are the advantages of using continuous flow reactors for highly exothermic CPMA syntheses?
Continuous flow chemistry offers a fundamentally safer approach to handling highly energetic reactions.[1]
-
Superior Heat Transfer: Flow reactors utilize narrow channels, which have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal. This dramatically reduces the risk of thermal runaway.
-
Small Reaction Volume: At any given moment, only a very small amount of material is in the reactor zone. This minimizes the potential energy of the system and prevents the accumulation of large quantities of unreacted, hazardous material.
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to more consistent product quality and yield.
For syntheses involving reagents like LiAlH₄, flow chemistry provides a powerful engineering control to mitigate the inherent hazards of the reaction, making it a highly attractive option for both pilot and production-scale manufacturing.[1]
References
- Hou, B.-W., He, L., et al. (n.d.). Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry.
- Wang, Q., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. ACS Applied Materials & Interfaces.
- Wang, Q., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-ion Battery. University of California San Diego.
- Wang, Q., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. University of California San Diego.
- Wang, Q., et al. (2016). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. ResearchGate.
- Division of Research Safety, University of Illinois. (2019). Scale-up Reactions.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- Pharmaceutical Networking. (n.d.). CALORIMETRIC STUDIES IN EARLY STAGE OF CHEMICAL PROCESS DEVELOPMENT.
- National Institutes of Health. (n.d.). Cyclopropanecarbonitrile. PubChem.
- ResearchGate. (2011). Safe chemical reaction scale up.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Beaudette, N.V., et al. (1973). Calorimetric studies of thymidylate synthesis. Journal of Biological Chemistry.
- ResearchGate. (2002). Heat Flow Calorimetry of Propellants - Effects of Sample Preparation and Measuring Conditions.
- Gasior, W., et al. (2022). Mechanical Synthesis and Calorimetric Studies of the Enthalpies of Formation of Chosen Mg-Pd Alloys. MDPI.
- Kröner, A., et al. (2012). Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene. Macromolecular Reaction Engineering.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. helgroup.com [helgroup.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Catalyst Selection for Cyclopropanemethylamine Transformations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Cyclopropanemethylamine (CPMA) transformations. As a valued structural motif in medicinal chemistry, the cyclopropyl group offers unique conformational rigidity and metabolic stability.[1][2] However, its inherent ring strain and the reactivity of the adjacent amine present unique challenges and opportunities in synthesis.[3] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you navigate the complexities of catalyst selection for key CPMA transformations.
Logic and Workflow: Selecting the Right Catalytic Path
The choice of catalyst is fundamentally dictated by the desired transformation. The three-membered ring of CPMA can either be preserved during functionalization of the amine, selectively opened, or the entire motif can be constructed from acyclic precursors. The following decision tree illustrates the primary catalytic pathways.
Caption: Decision workflow for catalyst selection in CPMA chemistry.
N-Functionalization: Preserving the Cyclopropane Ring
The most common transformation is the functionalization of the amine moiety, particularly through C-N cross-coupling reactions. The primary challenge is to achieve high reactivity at the nitrogen atom without inducing ring-opening or side reactions of the strained cyclopropane ring.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed N-arylation of CPMA with an aryl chloride is slow or gives low yield. What's wrong?
A1: This is a classic challenge in C-N coupling. The issue often lies with the catalyst system's inability to efficiently perform the oxidative addition or reductive elimination steps with a sterically accessible but electronically distinct amine like CPMA.
-
Catalyst Choice: Standard palladium catalysts may be insufficient. The key is the ligand. For challenging substrates like aryl chlorides and sterically accessible primary amines, highly active catalyst systems are required. A novel protocol utilizing a sterically demanding and electron-rich adamantyl-substituted ylide-functionalized phosphine (adYPhos) has proven effective for the monoarylation of cyclopropylamine at room temperature.[4]
-
Ligand Class: Buchwald-Hartwig biarylphosphine ligands (e.g., SPhos, XPhos) are also excellent starting points. Their bulk and electron-donating properties facilitate the key steps in the catalytic cycle.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Use anhydrous, polar aprotic solvents like toluene or dioxane to ensure solubility and prevent catalyst deactivation.
Q2: I'm performing a reductive amination to N-alkylate CPMA. How do I avoid hydrogenolysis (ring-opening) of the cyclopropane ring?
A2: This is a valid concern, as highly active hydrogenation catalysts can cleave the strained C-C bonds of the cyclopropane.
-
Milder Catalyst: Platinum (Pt) and some Rhodium (Rh) catalysts are often too reactive. Palladium on carbon (Pd/C) is generally a safer choice for reductions in the presence of a cyclopropane ring. A mixed catalyst system, such as 60% Platinum and 40% Rhodium on carbon, has also been reported for specific applications, balancing reaction time and yield.
-
Reaction Conditions: Optimize for the mildest conditions possible. Use lower hydrogen pressure (e.g., 1-10 atm) and ambient temperature.[5]
-
Transfer Hydrogenation: Consider transfer hydrogenation as an alternative to gaseous H₂. Reagents like ammonium formate or cyclohexene with Pd/C can provide a milder source of hydrogen, reducing the risk of hydrogenolysis.[5]
Data Snapshot: Ligand Effects in N-Arylation
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Source |
| adYPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | High | [4] |
| SPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 80 | Moderate-High | General Protocol |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Low-Moderate | General Protocol |
Note: Yields are qualitative and highly dependent on the specific aryl halide and reaction conditions.
Synthesis of CPMA Derivatives via Cyclopropanation
Constructing the cyclopropane ring is a foundational strategy. The most robust method involves the metal-catalyzed reaction of an alkene with a diazo compound, which generates a metal carbene intermediate that adds across the double bond.[6]
Troubleshooting Guide: Rhodium-Catalyzed Cyclopropanation
Problem 1: Low reaction yield with significant formation of diazo-dimer byproducts.
-
Cause: The rate of diazo compound decomposition is faster than the rate of cyclopropanation. This is often due to high instantaneous concentration of the diazo compound or acidic impurities.[7]
-
Solutions:
-
Slow Addition: Use a syringe pump to add the diazo compound solution to the reaction mixture over several hours. This maintains a low, steady concentration, favoring the bimolecular reaction with the alkene over unimolecular decomposition or dimerization.[4]
-
Temperature Control: Perform the reaction at the recommended temperature, which is often room temperature for many rhodium catalysts.[8] Avoid excessive heating unless specified.
-
Ensure Purity: Use freshly prepared or purified diazo compounds. Acidic impurities can catalyze decomposition.
-
Problem 2: The reaction is not proceeding, even with slow addition.
-
Cause: This points to an issue with one of the core components: the catalyst, the alkene, or the carbene source.
-
Solutions:
-
Catalyst Activity: Verify the source and age of your rhodium catalyst. Dirhodium(II) catalysts like Rh₂(OAc)₄ can be deactivated by air or moisture over time. Ensure it is handled under an inert atmosphere. Some catalysts may also require pre-activation.[7]
-
Catalyst Loading: If conversion is low, incrementally increase the catalyst loading from a typical 1 mol% up to 5 mol%.[7]
-
Alkene Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic rhodium carbene.[6] If you are using an electron-deficient alkene (e.g., acrylates), the reaction may be sluggish.[9] For these challenging substrates, consider alternative catalytic systems, such as those based on cobalt, which have shown efficacy.[7][9]
-
Problem 3: Poor stereoselectivity (diastereo- or enantioselectivity).
-
Cause: The stereochemical outcome is dictated by the catalyst's ligand sphere and the trajectory of the alkene's approach to the metal carbene.[6] An incorrect catalyst choice for the specific substrate will lead to poor selectivity.
-
Solutions:
-
Chiral Catalyst Selection: For enantioselective cyclopropanation, the choice of chiral catalyst is paramount. There is no "one-size-fits-all" solution. For example, Rh₂(S-DOSP)₄ is often optimal for donor/acceptor carbenoids, while Rh₂(S-PTAD)₄ can provide exceptional enantioselectivity for ortho-substituted aryldiazoacetates.[10] A screening of catalysts is often necessary.
-
Engineered Biocatalysts: For specific industrial applications, engineered enzymes like myoglobin or cytochrome P450 variants can offer extremely high diastereo- and enantioselectivity (e.g., >99% de, >99% ee) for certain substrates, outperforming traditional chemical catalysts.[11]
-
Key Experimental Protocol: Enantioselective Cyclopropanation
This protocol is adapted from established methods for the synthesis of chiral cyclopropanes using dirhodium(II) catalysts.[10][12]
Caption: Standard workflow for a rhodium-catalyzed cyclopropanation experiment.
Materials:
-
Styrene derivative (1.0 equiv)
-
Methyl phenyldiazoacetate (1.2 equiv)
-
Rh₂(S-DOSP)₄ (1 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To an oven-dried, argon-purged flask, add the styrene derivative (1.0 mmol) and Rh₂(S-DOSP)₄ (0.01 mmol).
-
Add anhydrous DCM (5 mL) and stir to dissolve.
-
In a separate flask, dissolve methyl phenyldiazoacetate (1.2 mmol) in anhydrous DCM (10 mL).
-
Using a syringe pump, add the diazoacetate solution to the reaction flask over 4 hours at room temperature.
-
After the addition is complete, continue stirring for another 2 hours. Monitor the reaction progress by TLC.
-
Once the styrene is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cyclopropane derivative.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.
Ring-Opening Transformations
The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, providing access to linear structures that would be difficult to synthesize otherwise. This can be achieved through various catalytic methods, including photoredox catalysis.
Frequently Asked Questions (FAQs)
Q1: How can I selectively open the C-C bond of an arylaminocyclopropane?
A1: Visible-light photoredox catalysis has emerged as a powerful and mild strategy for this transformation. The reaction typically proceeds through a single-electron transfer (SET) from the electron-rich arylaminocyclopropane to an excited photocatalyst.[13][14]
-
Mechanism: This SET event generates a radical cation intermediate, which undergoes rapid ring-opening to relieve strain, forming a distonic radical cation. This intermediate can then be trapped by various reaction partners.
-
Catalyst Systems: Common organic dyes like Eosin Y are effective photocatalysts for these transformations.[13] Ruthenium and Iridium photoredox catalysts are also widely used.
-
Reaction Type: This strategy enables powerful cycloaddition reactions. For example, the ring-opened intermediate can engage in a (3+3) cycloaddition with nitrones to form 1,2-oxazinan-6-amine derivatives with high diastereoselectivity.[13]
Q2: Can I achieve enantioselective ring-opening?
A2: Yes, catalytic enantioselective ring-opening is a rapidly developing field. The strategy depends on the substrate class. For donor-acceptor cyclopropanes, activation with a chiral Lewis acid catalyst can facilitate enantioselective attack by a nucleophile.[15][16] For arylaminocyclopropanes, dual catalysis systems combining an achiral photoredox catalyst with a chiral Brønsted acid or Lewis acid can control the stereochemistry of the subsequent bond formation.
References
- BenchChem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
- Palladium-Catalyzed N-Arylation of Cyclopropylamines. (n.d.). ResearchGate.
- Bower, J. F., et al. (2013). Directing Group Enhanced Carbonylative Ring Expansions of Amino-Substituted Cyclopropanes: Rhodium-Catalyzed Multicomponent Synthesis of N-Heterobicyclic Enones. Journal of the American Chemical Society.
- Wikipedia contributors. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing.
- Hu, W., et al. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health.
- BenchChem. (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
- Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. (n.d.). ResearchGate.
- Davies, H. M., et al. (n.d.). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society.
- Photocatalysts employed in ring-opening reactions of cyclopropanes. (n.d.). ResearchGate.
- Process for the preparation of cyclopropylmethyl-n-propylamine. (n.d.). Google Patents.
- Roman, D. S., & Charette, A. B. (2015). Catalytic C–H Bond Functionalization of Cyclopropane Derivatives. Semantic Scholar.
- Waser, J., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (n.d.). PMC.
- Fasan, R., et al. (n.d.). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts. PMC - NIH.
- Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes. (n.d.). ResearchGate.
- Davies, H. M., et al. (n.d.). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC - NIH.
- C-C bond activation of cyclopropanes. (n.d.). ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Enantioselective Synthesis of Cyclopropane Derivatives.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (n.d.). EPFL Graph Search.
- Aggarwal, V. K., et al. (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
- Swan, C., et al. (2025). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. ACS Fall 2025.
Sources
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
Technical Support Center: Solvent Effects on Cyclopropanemethylamine Reactivity
Welcome to the technical support center dedicated to navigating the complexities of cyclopropanemethylamine reactivity. This guide is structured for researchers, medicinal chemists, and drug development professionals who utilize this valuable structural motif. The high ring strain and basic amino group of this compound create a unique chemical landscape where the choice of solvent is not merely a medium but a critical parameter that dictates reaction pathways, kinetics, and product distribution[1]. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in modulating the behavior of this compound.
Q1: Why is solvent selection so critical for reactions involving this compound?
A1: The reactivity of this compound is governed by two key features: the nucleophilic lone pair on the nitrogen atom and the inherent strain of the three-membered ring[1]. Solvents directly influence both of these aspects through various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces[2].
-
Modulation of Nucleophilicity: The solvent's ability to solvate the amine group can either enhance or suppress its nucleophilic character. A well-solvated amine is less reactive[3][4].
-
Stabilization of Intermediates and Transition States: Many reactions proceed through charged or polar intermediates and transition states. The solvent's polarity plays a crucial role in stabilizing these species, which directly impacts the reaction's activation energy and, consequently, its rate[2][5].
-
Control of Reaction Pathway: The choice of solvent can be the deciding factor between a desired reaction (e.g., N-alkylation) and an undesired side reaction, such as the cleavage of the cyclopropane ring[6][7]. In some cases, coordinating solvents can even switch the selectivity of catalytic reactions[8][9].
Q2: How do polar protic vs. polar aprotic solvents distinctly affect the nucleophilicity of this compound?
A2: The distinction between polar protic and polar aprotic solvents is paramount for controlling reactions with amine nucleophiles[10][11].
-
Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors[11]. They form a strong "solvation shell" around the amine's lone pair through hydrogen bonding. This extensive solvation stabilizes the amine in its ground state, increasing the energy required for it to act as a nucleophile and thereby slowing down reaction rates for mechanisms like SN2[2][12].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have strong dipole moments but lack O-H or N-H bonds[10][11]. They are incapable of donating hydrogen bonds. While they can solvate the counter-cation, they leave the amine nucleophile relatively "naked" and highly reactive[3][13]. This leads to a significant rate enhancement for many nucleophilic substitution reactions compared to protic alternatives[10].
Q3: I am planning a reaction where preserving the cyclopropane ring is essential. What class of solvent should I start with?
A3: To preserve the integrity of the cyclopropane ring, you should generally start with polar aprotic solvents or, in some cases, non-polar aromatic solvents under mild, neutral conditions. The primary threat to the ring is cleavage, which is often promoted by acidic conditions or the formation of highly stabilized cationic intermediates[14][15].
Polar protic solvents, especially in the presence of an acid catalyst, can facilitate ring-opening by stabilizing the resulting charged intermediates[6]. For example, an acid-catalyzed ring-opening of a related cyclopropanated compound in methanol (a polar protic solvent) gave a 61% yield of the ring-opened product[6]. In contrast, using a non-polar aromatic solvent like toluene, while much slower, still led to the ring-opened product, indicating that temperature and reaction time are also critical factors to control[6].
The workflow below can guide your initial solvent screening process.
Caption: Initial solvent selection guide for this compound reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction is sluggish or has stalled. How can solvent choice impact the reaction rate?
Q4: I'm running an N-alkylation with this compound and an alkyl halide, but the reaction is extremely slow in ethanol. What should I do?
A4: This is a classic example of solvent-induced nucleophile suppression. Ethanol, a polar protic solvent, is hydrogen-bonding to your this compound, creating a tight solvation shell that drastically reduces its nucleophilicity[2][4].
Troubleshooting Steps & Solutions:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a solvent like DMF, DMSO, or acetonitrile. These solvents will not form hydrogen bonds with the amine, leaving it more reactive and significantly accelerating the rate of an SN2 reaction[10][12].
-
Increase Temperature: If you must use a protic solvent for solubility reasons, increasing the temperature will provide more kinetic energy to the molecules, helping them overcome the activation energy barrier, which includes desolvation[16]. However, be cautious, as higher temperatures can also promote side reactions like elimination or ring-opening[17].
-
Check Reagent Purity: Ensure your this compound and alkyl halide are pure and that the solvent is anhydrous if the reaction is moisture-sensitive. Water is a polar protic contaminant that can impede reactions even in aprotic solvents.
Issue 2: I'm observing significant formation of ring-opened byproducts.
Q5: My reaction is producing a complex mixture, and mass spectrometry suggests products corresponding to the addition of the solvent to a linearized C3 fragment. Why is this happening and how can I prevent it?
A5: You are likely observing a solvent-mediated ring-opening of the cyclopropane ring. This is often initiated by protonation or coordination to a Lewis acid, followed by nucleophilic attack from the solvent or another species[14][18]. The high ring strain makes the cyclopropyl group susceptible to such reactions, especially under harsh conditions[7][19].
Troubleshooting Logic Tree:
Sources
- 1. longdom.org [longdom.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 8. Cobalt-Catalyzed Intramolecular Reactions between a Vinylcyclopropane and an Alkyne: Switchable [5+2] Cycloaddition and Homo-Ene Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for Cyclopropanemethylamine
Welcome to the technical support guide for protecting group strategies involving cyclopropanemethylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable synthon in drug discovery, notable for its presence in several pharmaceuticals.[1] Its primary amine offers a key reaction site, but this nucleophilicity and basicity often necessitate protection to achieve selectivity in complex synthetic routes.[2]
This guide provides in-depth, field-proven insights into common challenges, troubleshooting protocols, and frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the selection and implementation of protecting groups for this compound.
Q1: What are the most common and effective protecting groups for this compound?
The most widely employed and effective protecting groups for primary amines like this compound are carbamates.[3] The two most common choices are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[4][5]
-
Boc Group: Installed using di-tert-butyl dicarbonate ((Boc)₂O), it is prized for its stability to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[6] Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid or HCl).[7]
-
Cbz Group: Installed using benzyl chloroformate (Cbz-Cl), it is stable to acidic and some basic conditions.[5] Its key feature is its lability to catalytic hydrogenolysis (H₂/Pd-C), a mild and highly selective deprotection method.[5][7]
The choice between them often depends on the stability of other functional groups in your molecule, a concept known as orthogonality.[8]
Q2: What is an "orthogonal" protecting group strategy and why is it important?
An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[8][9] For instance, a molecule might contain a Boc-protected amine and a benzyl (Bn) ether. The Boc group can be removed with acid without affecting the benzyl ether, while the benzyl ether can be removed by hydrogenolysis without cleaving the Boc group.[8]
This strategy is critical in multi-step synthesis as it allows for the selective deprotection and reaction of one functional group while others remain masked.[9][10] Using Boc (acid-labile) and Cbz (hydrogenolysis-labile) on different amines within the same molecule is a classic example of an orthogonal approach.[8]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides solutions to specific problems you may encounter during your experiments, complete with detailed protocols.
Issue 1: Incomplete or Slow N-Boc Protection
Symptoms:
-
TLC analysis shows significant unreacted this compound starting material.
-
Ninhydrin stain of the TLC plate shows a strong purple spot corresponding to the starting material.
-
Yield of the protected product is low after workup.
Potential Causes & Solutions:
-
Insufficient Base: The reaction of (Boc)₂O with the amine releases tert-butanol and CO₂, and can form an intermediate that consumes a second equivalent of amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge protons and drive the reaction to completion.
-
Inactive (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh bottle or confirm the purity of your reagent.
-
Solvent Issues: While dichloromethane (DCM) or tetrahydrofuran (THF) are common, ensuring the amine is fully dissolved is crucial. For the hydrochloride salt of an amine, a biphasic system (e.g., DCM/aqueous NaHCO₃) or the use of a base like TEA in sufficient quantity to neutralize the salt is necessary.
Detailed Protocol: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate container, dissolve (Boc)₂O (1.1 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (stain with ninhydrin to visualize the primary amine).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Issue 2: Difficulty with N-Boc Deprotection
Symptoms:
-
Incomplete removal of the Boc group, even after extended reaction times with standard acidic reagents (TFA/DCM or HCl/dioxane).
-
Degradation of other acid-sensitive functional groups (e.g., esters, acetals, silyl ethers) in the molecule.[11]
Potential Causes & Solutions:
-
Insufficient Acid: Ensure a sufficient excess of acid is used. Standard conditions often range from 20-50% TFA in DCM or 4M HCl in dioxane.[6][11]
-
Presence of Acid-Labile Groups: If your molecule cannot tolerate strong acid, a milder or alternative method is required.[11]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) in an organic solvent can cleave Boc groups under non-protic conditions, which can be beneficial for certain substrates.[6][7]
-
Thermal Deprotection: For robust molecules, heating in a high-boiling solvent like dioxane or toluene can effect thermolytic cleavage of the Boc group, although this often requires high temperatures (>150 °C).[11]
-
Oxalyl Chloride/Methanol: A reported mild method uses oxalyl chloride in methanol, which can be effective at room temperature and tolerate other acid-sensitive functionalities.[12]
-
Detailed Protocol: Acidic Deprotection of N-Boc-Cyclopropanemethylamine
Materials:
-
N-Boc-cyclopropanemethylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equivalents, often as a 25% v/v solution in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed.
-
The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃), then dry and concentrate the organic layer.
Issue 3: Inefficient N-Cbz Deprotection by Hydrogenolysis
Symptoms:
-
The reaction stalls, with starting material remaining even after prolonged reaction times or with additional catalyst.
-
A complex mixture of products is observed.
Potential Causes & Solutions:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by sulfur-containing compounds, certain nitrogen heterocycles, and halides. Ensure all reagents and solvents are free of such impurities.
-
Inactive Catalyst: Pd/C can lose activity over time. Use a fresh batch of catalyst. Sometimes, switching to a different form of palladium, like Pearlman's catalyst (Pd(OH)₂/C), can be effective for stubborn cases.
-
Insufficient Hydrogen: Ensure the system is properly sealed and purged with hydrogen. For benchtop reactions, a balloon of H₂ is common, but for larger scales or difficult reactions, a Parr hydrogenator may be necessary to achieve sufficient pressure (1-3 atm).[7][13]
-
Solvent Choice: Methanol and ethanol are excellent solvents for hydrogenolysis. Ethyl acetate is also commonly used. The choice of solvent can impact reaction rates.
Detailed Protocol: N-Cbz Deprotection via Hydrogenolysis
Materials:
-
N-Cbz-cyclopropanemethylamine
-
Palladium on carbon (10% Pd/C, 5-10 wt%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10% by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the inert atmosphere, and backfill with H₂ gas (a balloon is sufficient for small scale). Repeat this purge cycle 2-3 times.
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature. The reaction is often complete within 2-12 hours. Toluene is produced as a byproduct.
-
Monitor the reaction by TLC. Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Part 3: Data Summary & Visual Workflows
Table 1: Comparison of Common Protecting Groups for this compound
| Protecting Group | Common Reagent | Protection Conditions | Stability | Deprotection Conditions | Orthogonality Notes |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | Base (TEA, DMAP), RT | Stable to base, nucleophiles, hydrogenolysis[6] | Strong acid (TFA, HCl)[7] | Orthogonal to Cbz, Fmoc, Benzyl ethers.[8] |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Base (aq. NaHCO₃, TEA), 0°C to RT[5] | Stable to most acids and bases[5] | Catalytic Hydrogenolysis (H₂/Pd-C)[7] | Orthogonal to Boc, Fmoc, silyl ethers.[8] |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (aq. NaHCO₃, TEA), RT | Stable to acid, hydrogenolysis | Base (e.g., 20% Piperidine in DMF) | Orthogonal to Boc, Cbz, Benzyl ethers.[8] |
Diagram 1: Decision Workflow for Protecting Group Selection
This diagram provides a logical pathway for selecting an appropriate protecting group based on the stability of your molecule.
Caption: Decision tree for protecting group selection.
Diagram 2: Orthogonal Deprotection Strategy
This diagram illustrates the concept of selectively deprotecting one of two differently protected amines on a hypothetical molecule.
Caption: Orthogonal deprotection of Boc and Cbz groups.
References
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Foley, D. A., & Maguire, A. R. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews, 121(1).
- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Boumoud, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. American Journal of Chemistry, 2(3), 51-54.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Mokuolu, T. O., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(1), 1-8.
- Stolar, T., & Užarević, K. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
- Reddit. (2022). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups.
- SynArchive. (n.d.). Protecting Groups List.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Legrand, F., et al. (2019). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH.
- ResearchGate. (2023). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility.
- Wragg, A. D., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. The Journal of Organic Chemistry, 87(15), 9874–9884.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 60(2), 197-209.
- Georganics. (n.d.). Cyclopropylamine - general description and application.
- Wikipedia. (n.d.). Protecting group.
- Li, M., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
- Google Patents. (1986). EP0205403B1 - Process for the manufacture of cyclopropylamine.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- LookChem. (n.d.). This compound.
- PubChem - NIH. (n.d.). Cyclopropylamine.
- Ready Lab - UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
- PubChem - NIH. (n.d.). Cyclopropanemethanamine.
- ResearchGate. (2012). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue.
- Sathymoorthi, S., et al. (2023). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D-Galactosamines. Cambridge Open Engage.
Sources
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. fiveable.me [fiveable.me]
- 5. total-synthesis.com [total-synthesis.com]
- 6. mcours.net [mcours.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Protective Groups [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. xray.uky.edu [xray.uky.edu]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Removal of Unreacted Cyclopropanemethylamine
Welcome to the technical support center for synthetic chemistry applications. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and procedural advice for the effective removal of unreacted cyclopropanemethylamine from your reaction mixtures. We understand the unique challenges posed by this small, volatile, and highly polar amine, and have developed this resource to empower researchers, scientists, and drug development professionals with field-proven solutions.
Understanding the Challenge: Properties of this compound
This compound (CPMA) is a valuable building block in medicinal chemistry and organic synthesis.[1] However, its physical properties make it notoriously difficult to remove during workup. Its high water solubility precludes simple aqueous washes, and its boiling point can lead to co-evaporation with common organic solvents.
A successful purification strategy is therefore not a one-size-fits-all solution but rather a choice dictated by the properties of your desired product, the scale of your reaction, and the required level of final purity. This guide will walk you through the causality behind each experimental choice.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉N | [2][3] |
| Molecular Weight | 71.12 g/mol | [2][3] |
| Boiling Point | 84-86 °C (at 758-760 mmHg) | [1][3][4][5] |
| Density | ~0.82-0.83 g/mL (at 20-25 °C) | [1][5] |
| Water Solubility | Fully miscible | [1][3][4][6] |
| pKa (Predicted) | 10.41 ± 0.29 | [1][4] |
| Flash Point | -23 °F to 2 °C | [1][4][5] |
Frequently Asked Questions (FAQs)
Q1: Why can't I just wash out this compound with water?
A1: this compound is fully miscible with water, meaning it will dissolve in it in all proportions.[1][3][4][6] During a standard liquid-liquid extraction with an organic solvent and water, a significant amount of the amine will remain in the organic layer, and some of your organic product may partition into the aqueous layer along with the amine, leading to poor separation and potential product loss.
Q2: I tried removing it on the rotary evaporator, but it's still there. Why?
A2: With a boiling point of 86 °C, this compound is more volatile than solvents like DMF or DMSO, but less volatile than common extraction solvents like diethyl ether (34.6 °C), dichloromethane (39.6 °C), or ethyl acetate (77.1 °C). It can co-evaporate with these solvents to some extent, but it will not be completely removed, especially from less volatile products or oils. Furthermore, it may form azeotropes—constant boiling mixtures—with certain solvents, making separation by simple distillation difficult.[7][8]
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[2][5][9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Ensure all ignition sources are removed from the work area.
Troubleshooting and Protocol Guides
This section details the most effective methods for removing residual this compound. The choice of method depends critically on the nature of your product.
Method 1: Acid-Base Extraction
Principle: This is the most common and often most effective method. It relies on converting the basic amine into its corresponding ammonium salt. This ionic salt is highly soluble in the aqueous phase and can be easily separated from the neutral organic product, which remains in the organic phase.[10][11][12]
Best For:
-
Neutral or acidic products that are stable to acidic conditions.
-
Scales ranging from milligrams to multi-grams.
Experimental Protocol: Acid Wash
-
Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). If the reaction was run in a water-miscible solvent (e.g., THF, methanol), it must first be removed by rotary evaporation and the residue redissolved.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.[13]
-
Phase Separation: Allow the layers to separate completely. The protonated cyclopropylmethylammonium chloride salt will partition into the lower aqueous layer (for DCM) or the upper aqueous layer (for less dense solvents like ether or ethyl acetate).
-
Confirmation: Drain the aqueous layer. To ensure complete removal, repeat the acid wash (Steps 2-4) one or two more times. You can test the final aqueous wash with pH paper to confirm it is still acidic (pH < 2), indicating the amine has been fully neutralized and removed.
-
Neutralization and Drying: Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to remove residual acid and water.[14] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Workflow for Acid-Base Extraction
Caption: Workflow for removing CPMA using a scavenger resin.
Method 3: Chromatographic Purification
Principle: Standard silica gel chromatography can be used, but primary amines often exhibit poor peak shape ("streaking" or "tailing") due to strong interactions with acidic silanol groups on the silica surface. This can be overcome by adding a basic modifier to the mobile phase.
Best For:
-
Products that are not amenable to acidic workups or are sensitive to scavenger resins.
-
When high purity is required and other methods are insufficient.
Protocol and Troubleshooting
-
Silica Gel Chromatography:
-
Challenge: this compound will bind strongly to the acidic silica gel surface, leading to broad peaks and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine acts as a competitive base, occupying the acidic sites on the silica and allowing the amine product and impurity to elute more cleanly. [15] * Ammonia: Prepare an eluent containing ammonia, for example, by using a 7 M solution of ammonia in methanol as part of the mobile phase (e.g., 95:5 DCM: (7M NH₃ in MeOH)).
-
-
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for separating basic compounds, as it has fewer acidic sites.
-
Reverse-Phase Chromatography (HPLC): For polar compounds, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA) can be an effective purification method. [16]
Method Selection Guide
Choosing the right purification strategy is crucial for efficiency and yield. Use the following decision tree and comparison table to guide your choice.
Decision Tree for Method Selection
Caption: Decision tree for selecting a CPMA removal method.
Table 3: Comparison of Purification Methods
| Method | Pros | Cons | Best Use Case |
| Acid-Base Extraction | Fast, inexpensive, highly effective, scalable. | Product must be acid-stable; potential for emulsions. | Workhorse method for most acid-stable, neutral products. |
| Scavenger Resins | Simple filtration workup, high selectivity possible, good for automation. | Resins can be expensive, slower reaction time, may require screening. | Final polishing of nearly pure material; parallel synthesis. |
| Chromatography | High resolution and purity achievable, applicable to a wide range of products. | Can be time-consuming and solvent-intensive; requires method development. | When product is acid/base sensitive or high purity is critical. |
| Distillation | Excellent for large scales, solvent-free product. | Product must be thermally stable and have a significantly different boiling point; potential for azeotropes. | Industrial scale; removal from very high-boiling or non-volatile products. |
References
- LookChem. (n.d.). This compound.
- Google Patents. (2005). US6897262B2 - Scavenger resin and processes for the use thereof.
- Booth, R. J., & Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75646, Cyclopropanemethanamine.
- Google Patents. (2000). US6011156A - Process for removing primary amines from an amine-containing stream.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
- ResearchGate. (2000). Covalent Scavengers for Primary and Secondary Amines.
- ResearchGate. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
- Reddit. (2022). Amine workup.
- Google Patents. (1974). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (2004). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.
- PubMed. (2019). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- Studocu. (n.d.). Acid base extraction flow chart.
- Wikipedia. (n.d.). Azeotrope tables.
- MDPI. (2020). Azeotropes as Powerful Tool for Waste Minimization in Industry and Chemical Processes.
- Conservation OnLine. (2006). Azeotropes from A to Z.
- CBG Biotech. (n.d.). Solvent Recycling and Azeotropes.
Sources
- 1. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]
- 2. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound|lookchem [lookchem.com]
- 5. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. cool.culturalheritage.org [cool.culturalheritage.org]
- 8. Solvent Recycling and Azeotropes [solvent--recycling.com]
- 9. Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Workup [chem.rochester.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. irp.cdn-website.com [irp.cdn-website.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Impurities in Cyclopropanemethylamine
<
Welcome to the technical support center for the analysis of impurities in Cyclopropanemethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the analysis of this critical pharmaceutical intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and accuracy of your analytical results.
Introduction: The Criticality of Impurity Profiling for this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can carry through the synthetic process, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding the control of impurities in drug substances.[1][2][3][4][5] Therefore, robust and reliable analytical methods for identifying and quantifying impurities in this compound are essential.
This guide will delve into the common impurities associated with this compound, the primary analytical techniques for their detection, and troubleshooting strategies for common experimental issues.
Part 1: Understanding Potential Impurities in this compound
Impurities in this compound can originate from several sources, including the synthetic route, degradation, or storage.[6] A thorough understanding of these potential impurities is the first step in developing a comprehensive analytical strategy.
Common Impurity Classes:
-
Process-Related Impurities: These are impurities that arise from the manufacturing process.[6] They can include:
-
Unreacted Starting Materials: Residuals of reagents used in the synthesis.[6]
-
Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.
-
By-products: Formed from side reactions during the synthesis.
-
-
Degradation Products: These impurities form due to the decomposition of this compound over time, often accelerated by factors like heat, light, or air exposure.[6][7][8][9]
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[6]
-
Inorganic Impurities: These can include catalysts or reagents used in the synthesis.[1]
A table summarizing potential impurities is provided below for easy reference.
| Impurity Type | Potential Examples | Origin |
| Process-Related | Unreacted starting materials, synthetic intermediates | Synthesis |
| Degradation | Oxidation products, hydrolysis products | Storage, exposure to air/light/heat |
| Residual Solvents | Methanol, Ethanol, Acetone | Synthesis and purification |
| Inorganic | Heavy metals from catalysts | Synthesis |
Part 2: Analytical Techniques and Troubleshooting
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common and powerful techniques for analyzing impurities in this compound.[10][11]
Gas Chromatography (GC) for Volatile Impurities
GC is particularly well-suited for the analysis of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[10]
Workflow for GC Impurity Analysis
Caption: A typical workflow for GC-based impurity analysis.
Troubleshooting Guide: GC Analysis
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Peak Tailing | 1. Active Sites in the Column/Liner: The amine functionality of this compound can interact with active silanol groups in the column or inlet liner, causing peak tailing.[12][13] 2. Column Overload: Injecting too much sample can saturate the column.[13] | 1. Use a base-deactivated column and liner: These are specifically treated to minimize interactions with basic compounds like amines. 2. Derivatization: While not always necessary, derivatizing the amine can reduce its polarity and interaction with active sites. 3. Reduce injection volume or sample concentration: This can prevent column overload.[13] |
| Ghost Peaks | 1. Septum Bleed: Small particles from the injection port septum can be introduced into the system. 2. Carryover: Residual sample from a previous injection.[13] 3. Contaminated Carrier Gas: Impurities in the carrier gas can appear as peaks.[12] | 1. Use high-quality, low-bleed septa and replace them regularly. [14] 2. Implement a thorough wash sequence for the syringe and injector between runs. [15] 3. Ensure high-purity carrier gas and use gas purifiers. [12] |
| Poor Resolution | 1. Inappropriate Column: The column phase may not be suitable for separating the impurities of interest from the main component. 2. Incorrect Temperature Program: The temperature ramp may be too fast or the initial temperature too high.[13] | 1. Select a column with a different polarity: A polar column may be necessary to resolve polar impurities. 2. Optimize the temperature program: A slower ramp rate can improve the separation of closely eluting peaks.[13] |
Experimental Protocol: GC-FID Method for Volatile Impurities
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 10 mg/mL.
-
GC System: Agilent 7890B GC with a Flame Ionization Detector (FID).
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
Data Analysis: Integrate all peaks and calculate the percentage of each impurity relative to the total peak area.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the preferred method for analyzing non-volatile and thermally labile impurities.[16][17][18] Due to the polar nature and lack of a strong chromophore in this compound, derivatization is often employed to enhance detection and retention on reversed-phase columns.[16][18]
Logical Relationship: Derivatization and Detection in HPLC
Caption: The relationship between pre-column derivatization and HPLC detection.
Troubleshooting Guide: HPLC Analysis
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Poor Peak Shape (Tailing/Fronting) | 1. Secondary Interactions: The basic amine group can interact with residual silanols on the silica-based column packing.[19] 2. Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase. 3. Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[15] | 1. Use an end-capped column or a column specifically designed for basic compounds. 2. Adjust the mobile phase pH: For amines, a slightly acidic to neutral pH is often optimal. Adding a competing base (e.g., triethylamine) to the mobile phase can also help. 3. Dissolve the sample in the mobile phase or a weaker solvent. [15] |
| Variable Retention Times | 1. Mobile Phase Composition Fluctuation: Inaccurate mixing of the mobile phase components.[19][20] 2. Temperature Variations: Changes in ambient temperature can affect retention times.[21] 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[21] | 1. Prepare the mobile phase fresh daily and degas it thoroughly. If using a gradient, ensure the pump's proportioning valves are working correctly.[20] 2. Use a column oven to maintain a constant temperature. [21] 3. Allow sufficient time for the column to equilibrate before starting the analysis. [21] |
| No or Low Signal | 1. Incomplete Derivatization: The derivatization reaction may not have gone to completion. 2. Incorrect Detection Wavelength: The detector may not be set to the maximum absorbance of the derivatized analyte. 3. Degradation of Derivatized Sample: The derivatized product may be unstable. | 1. Optimize the derivatization reaction conditions: This includes reagent concentration, reaction time, and temperature. 2. Determine the optimal wavelength by scanning the UV spectrum of the derivatized standard. 3. Analyze the sample promptly after derivatization or investigate the stability of the derivative. |
Experimental Protocol: HPLC-UV Method with Pre-column Derivatization
-
Derivatization Reagent: Prepare a 10 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Buffer Solution: Prepare a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Sample Preparation: To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1 mL of the Dansyl Chloride solution and 1 mL of the bicarbonate buffer. Vortex and heat at 60°C for 30 minutes. Cool to room temperature.
-
HPLC System: Agilent 1260 Infinity II with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Quantify impurities against a similarly derivatized reference standard.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for impurities in a drug substance like this compound?
A1: The acceptance criteria for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances.[2] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the final drug product. For a typical drug substance, the identification threshold is often 0.10% or 1.0 mg per day intake, whichever is lower.[1]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting | ≥ 0.05% | ≥ 0.03% |
| Identification | ≥ 0.10% or 1.0 mg TDI, whichever is lower | ≥ 0.05% |
| Qualification | ≥ 0.15% or 1.0 mg TDI, whichever is lower | ≥ 0.05% |
| TDI = Total Daily Intake |
Q2: How do I choose between GC and HPLC for my impurity analysis?
A2: The choice depends on the nature of the impurities you expect.
-
Use GC for: Volatile and semi-volatile impurities, such as residual solvents (e.g., methanol, ethanol) and low molecular weight process impurities.[10]
-
Use HPLC for: Non-volatile, thermally labile, or high molecular weight impurities. HPLC is generally more versatile for a wider range of organic impurities.[16]
Q3: Is it necessary to use a mass spectrometer (MS) detector?
A3: While not always required for routine quality control where impurities are known, a mass spectrometer is invaluable for impurity identification.[11][22] For method development and in the investigation of unknown peaks, GC-MS or LC-MS is highly recommended to elucidate the structure of the impurities.[10][11]
Q4: Where can I obtain reference standards for the impurities?
A4: Reference standards for known impurities can often be purchased from commercial suppliers like USP, Ph. Eur., or other specialized chemical companies.[23][24] If a standard is not commercially available, it may need to be custom synthesized and characterized.
Q5: What are the key parameters to validate for an impurity method?
A5: According to USP <1225> and ICH Q2(R1), the key validation parameters for an impurity method include:[25][26]
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[26][27]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
A thorough and well-executed impurity analysis of this compound is a non-negotiable aspect of ensuring the quality and safety of pharmaceutical products. By understanding the potential impurities, selecting the appropriate analytical techniques, and employing a systematic approach to troubleshooting, researchers can develop robust and reliable methods that meet stringent regulatory requirements. This guide provides a foundational framework to assist you in this critical endeavor. For further specific application support, please do not hesitate to contact our technical team.
References
- Veeprho. (n.d.). Amine Impurities and Related Compound.
- U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
- U.S. Food and Drug Administration. (2020). Q3A(R) Impurities in New Drug Substances.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Regulations.gov. (n.d.). Guidance for Industry - ANDAs: Impurities in Drug.
- Federal Register. (2009, July 15). Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2.
- T, K., M, P., & P, M. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering, 59(3), 205-212.
- Agilent. (n.d.). GC Troubleshooting Guide Poster.
- Kim, B., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Food Science and Biotechnology, 18(4), 1003-1009.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 222(2), 315-320.
- IJSDR. (2022). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 7(5).
- Refining Community. (n.d.). Contamination in Amine Systems.
- Restek. (n.d.). Troubleshooting Guide.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- 3M. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems.
- International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. 10(8), 613-621.
- Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320.
- Dolan, J. W. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(8), 734-739.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Olin, J. F. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- Raghuram, P., et al. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- Murthadak, V., et al. (2019). Industrial processes for manufacturing amines.
- Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Semantic Scholar. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- LookChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Cyclopropanemethanamine. PubChem Compound Database.
- Al-Tannak, N. F., & Al-Khattaf, F. S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-13.
- Stolarik, D. F., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
- International Journal of Research and Publication Reviews. (2023).
- Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483.
- Kymos. (n.d.). Nitrosamine Impurities Analysis.
- Agilent. (2011). Analysis of impurities in anhydrous mono- and trimethylamine.
Sources
- 1. fda.gov [fda.gov]
- 2. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Federal Register :: Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability [federalregister.gov]
- 5. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 6. veeprho.com [veeprho.com]
- 7. d-nb.info [d-nb.info]
- 8. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. bre.com [bre.com]
- 15. ijsdr.org [ijsdr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 21. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 22. chimia.ch [chimia.ch]
- 23. Pharmaceutical Analytical Impurities [go.usp.org]
- 24. Pharmaceutical Analytical Impurities [usp.org]
- 25. USP <1225> Method Validation - BA Sciences [basciences.com]
- 26. ijrrjournal.com [ijrrjournal.com]
- 27. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Stability of Cyclopropanemethylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for handling cyclopropanemethylamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this unique chemical moiety, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concern arises from the inherent chemical nature of the molecule. It combines a highly strained three-membered cyclopropane ring with a basic amino group.[1] The high ring strain (angle and torsional) makes the cyclopropane C-C bonds susceptible to cleavage to achieve a more stable, lower-energy acyclic state.[2][3] Acidic conditions can catalyze this ring-opening, representing the most common degradation pathway encountered in synthetic and formulation chemistry.[4][5]
Q2: Is the cyclopropane ring in this compound stable under acidic conditions?
A2: The stability is highly conditional. While the moiety can be stable under mildly acidic conditions, especially at low temperatures, it is susceptible to degradation and ring-opening under harsh acidic conditions (e.g., strong mineral acids, elevated temperatures).[4][5] The protonation of the amine group is the initial step, but further interaction with strong acids can lead to protonation or electrophilic attack on the cyclopropane ring itself, initiating cleavage.[6]
Q3: How does this compound hydrochloride differ in stability from the free base?
A3: this compound hydrochloride is the amine salt form, which is typically a stable, crystalline solid that is less volatile and easier to handle than the free base.[7][8] In an acidic solution, the primary determinant of stability is not the starting form (salt vs. free base) but rather the overall reaction conditions, including the specific acid used, its concentration, the temperature, and the solvent.[4] Once dissolved, the salt simply contributes to the existing equilibrium in the acidic medium.
Q4: What are the typical degradation products of this compound in acid?
A4: Acid-catalyzed ring-opening typically results in the formation of 1,3-disubstituted propane derivatives. The specific identity of the substituents depends on the nucleophiles present in the reaction medium. For example, in the presence of water (hydrolysis), a 3-amino-propan-1-ol derivative could form. If a halide from the acid (e.g., Cl⁻ from HCl) acts as the nucleophile, a 1-amino-3-halopropane derivative would be expected.
The Mechanism: Acid-Catalyzed Ring Opening
The degradation of this compound in acidic media is primarily driven by the thermodynamic relief of ring strain. The process is initiated by protonation, which facilitates the cleavage of a carbon-carbon bond.
-
Protonation of the Amine: The basic nitrogen atom is readily protonated by the acid to form a cyclopropylmethylammonium ion.
-
Electrophilic Attack/Protonation of the Ring: In the presence of a strong acid, the strained C-C bonds of the cyclopropane ring can be attacked by an electrophile (like H⁺). This is a rare example of distal bond cleavage in certain substituted cyclopropanes.[6]
-
Ring Opening: The protonated ring is highly unstable and readily undergoes cleavage. This creates a more stable acyclic carbocation intermediate.
-
Nucleophilic Trapping: The carbocation is then trapped by a nucleophile present in the reaction mixture (e.g., H₂O, Cl⁻, or the solvent) to yield the final linear degradation product.
Caption: General mechanism of acid-catalyzed ring cleavage.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: My cyclopropane ring is opening during an acid-catalyzed reaction. How can I prevent this?
-
Root Cause: You are likely using conditions that are too harsh. Strong acids (like H₂SO₄, HCl), elevated temperatures, and prolonged reaction times provide the necessary activation energy for the ring-opening pathway to compete with or dominate your desired reaction.[4]
-
Solutions & Optimization:
Strategy Actionable Advice Rationale Use Milder Acids Switch from strong mineral acids to weaker Brønsted acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or solid-supported acids.[4] Weaker acids are less likely to protonate the cyclopropane ring itself, minimizing the initiation of ring cleavage. Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[4] Ring-opening has a kinetic barrier. Lowering the temperature can make your desired reaction kinetically favorable over the degradation pathway. Change the Solvent Use non-polar, aprotic solvents (e.g., toluene, dichloromethane) instead of polar, protic solvents.[4] Aprotic solvents disfavor the formation and stabilization of the charged carbocation intermediates that are central to the ring-opening mechanism. Control Reaction Time Monitor the reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed. Minimizing exposure time to acidic conditions reduces the opportunity for degradation to occur.
Issue 2: I am observing multiple unexpected byproducts in my analysis. What are they and how can I identify them?
-
Root Cause: The byproducts are almost certainly different ring-opened species, formed by the carbocation intermediate reacting with various nucleophiles in your reaction mixture. For example, if your solvent is methanol and you are using aqueous HCl, you could get both methoxy- and hydroxy-substituted acyclic amines.
-
Troubleshooting & Analytical Workflow:
-
Characterize with Mass Spectrometry (LC-MS): This is the fastest way to get information. Determine the molecular weights of the byproducts. This will help you deduce the identity of the nucleophile that was added.[9][10]
-
Isolate the Impurities: If a byproduct is significant, use preparative HPLC or flash column chromatography to isolate it.
-
Elucidate Structure with NMR: Acquire ¹H and ¹³C NMR spectra of the isolated impurity. The disappearance of the characteristic upfield cyclopropyl protons and the appearance of signals corresponding to a linear propyl chain are definitive indicators of ring-opening.
-
Perform a Forced Degradation Study: Intentionally degrade your starting material under controlled conditions (see protocol below) to confirm if the observed byproducts are indeed derived from it.[11][12]
-
Issue 3: How can I quantitatively assess the stability of my specific this compound derivative?
-
Recommended Approach: Conduct a forced degradation study . This is a systematic process to identify degradation pathways and develop stability-indicating analytical methods as recommended by ICH guidelines.[12][13] It involves intentionally exposing your compound to stress conditions and monitoring its degradation over time.
-
Experimental Protocol: Forced Degradation in Acidic Media
-
Stock Solution Preparation: Prepare an accurate stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: In separate vials, dilute the stock solution with the acidic solutions you wish to test (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₃PO₄). Include a neutral control (water) and a blank (acid solution only).
-
Incubation: Place the vials in a controlled temperature environment (e.g., 40 °C, 60 °C, 80 °C).
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial. Immediately neutralize the aliquot with a suitable base (e.g., NaOH or NaHCO₃) to quench the degradation reaction.
-
Analysis: Analyze the quenched samples using a validated, stability-indicating HPLC method (typically reverse-phase with UV and/or MS detection).[14]
-
Data Interpretation: Quantify the peak area of the parent compound and any new peaks that appear. Calculate the percentage of degradation and identify the conditions under which the molecule is unstable.
-
Caption: Workflow for a forced degradation stability study.
References
- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.
- Electrochemical Ring-Opening of Cyclopropylamides to Give 1,3-Oxazines. ChemistryViews.
- The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.
- Ring-opening reactions of certain 2-carbonyl-substituted cyclopropylamines. The Journal of Organic Chemistry.
- N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives1. The Journal of Organic Chemistry.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estim
- CYCLOPANEMETHYLAMINE HYDROCHLORIDE. Chongqing Chemdad Co., Ltd.
- This compound hydrochloride. Sigma-Aldrich.
- Development of forced degradation and stability indicating studies of drugs—A review.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Degradation and Impurity Profile Study of Ciclopirox Olamine after Pre-column Derivatization: A Risk Based Approach.
- Stability of fluorocyclopropane moiety under acidic vs basic conditions. Benchchem.
- Cycloalkanes and Their Rel
- Stability of cycloalkanes (video). Khan Academy.
Sources
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride, 99% | 7252-53-1 | (Aminomethyl)cyclopropane hydrochloride [ottokemi.com]
- 8. This compound HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpp.com [ijrpp.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Stability and Handling of Cyclopropanemethylamine Under Basic Conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for cyclopropanemethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile building block, particularly in basic reaction environments. We will move beyond simple protocols to explain the underlying chemical principles governing its stability and reactivity, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses fundamental questions regarding the chemical nature and stability of this compound.
Q1: What is the general stability of this compound under basic conditions?
A: this compound is generally considered stable under a wide range of basic conditions, particularly with common inorganic bases (e.g., K₂CO₃, NaHCO₃) and many organic amine bases (e.g., triethylamine, DIPEA). However, its stability can be compromised under harsh conditions, such as exposure to strong, non-nucleophilic bases at elevated temperatures or prolonged exposure to high pH in aqueous solutions.
The primary amine has a predicted pKa of approximately 10.4-11.0, meaning it will exist predominantly in its neutral, free-base form at pH values above 11.[1][2] While the cyclopropane ring itself is robust, the overall molecule is not inert. A key vulnerability is the cyclopropyl amine moiety, which can undergo hydrolytic degradation under high pH conditions, an issue observed in long-term stability studies of complex molecules containing this functional group.[3]
Q2: Is the cyclopropane ring itself susceptible to opening under basic conditions?
A: Direct, base-initiated ring-opening of an unactivated cyclopropane ring, such as the one in this compound, is not a common reaction pathway. The high strain energy of the cyclopropane ring (approx. 29.0 kcal/mol) makes it susceptible to cleavage, but this process is typically initiated by other means.[4]
Common pathways for cyclopropane ring-opening include:
-
Transition Metal Catalysis: Oxidative addition to transition metals can readily activate the C-C bonds of the ring.[4]
-
Radical Reactions: The ring can be opened under oxidative radical conditions.[5][6]
-
Acid Catalysis or Electrophilic Attack: In "donor-acceptor" cyclopropanes, where the ring is substituted with both electron-donating and electron-withdrawing groups, it becomes polarized and susceptible to nucleophilic ring-opening.[7] This is not the case for the parent this compound.
While a strong base itself is unlikely to open the ring, organometallic bases (e.g., organolithium reagents) are a different matter, as they can exhibit reactivity beyond simple deprotonation (see Section 2, Scenario 3).
Q3: What are the primary degradation pathways I should be aware of when using this compound with bases?
A: Based on field observations and analogous systems, there are two primary concerns:
-
Hydrolytic Degradation at High pH: As demonstrated in stability studies of the pharmaceutical compound GSK2879552, the cyclopropyl amine moiety can degrade hydrolytically in high pH environments.[3] This is particularly relevant during basic aqueous work-ups or when formulating solutions at a high pH. The mechanism likely involves the free amine or related intermediates and can be exacerbated by elevated temperatures.
-
Side Reactions with Strong, Hindered Bases: When using very strong bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to deprotonate the amine for subsequent reactions (e.g., N-alkylation), side reactions can occur. These may not be degradation in the sense of decomposition, but rather undesired reactivity. For example, the deprotonated amine is a powerful nucleophile and could potentially react with sensitive functional groups elsewhere in the molecule or reaction medium. Furthermore, extremely strong bases can promote unforeseen elimination or rearrangement pathways, especially in complex substrates.[8][9]
Section 2: Troubleshooting Guide - Common Experimental Scenarios
This section provides actionable advice for specific challenges you may encounter in the lab.
Scenario 1: Unexpected Side Products during N-Alkylation
Q: I'm performing an N-alkylation on this compound using NaH and am observing low yield and unfamiliar byproducts. What could be the cause?
A: This is a common issue stemming from the choice and handling of the base.
-
Causality: Sodium Hydride (NaH) is a very strong, non-nucleophilic base capable of fully deprotonating the amine. While effective, this creates a highly reactive sodium amide intermediate. The high reactivity can lead to over-alkylation (if the product is also a primary or secondary amine), elimination reactions on the alkylating agent (if it's a secondary or tertiary halide), or reaction with the solvent (e.g., deprotonation of THF). The heterogeneity of NaH reactions can also lead to poor reproducibility and localized "hot spots" of high basicity.
-
Troubleshooting Protocol:
-
Switch to a Milder Base: For most primary alkyl halides, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) is sufficient and far more chemoselective.
-
Optimize Base Stoichiometry: If a strong base is necessary, use a soluble one like LiHMDS or KHMDS and add it slowly at low temperature (e.g., 0 °C or -78 °C) to control the deprotonation. Use precisely 1.0 equivalent to avoid excess base.
-
Consider Solvent Effects: Ensure your solvent is rigorously anhydrous. Trace water will quench the base and the reactive amide intermediate.
-
Analyze Byproducts: Isolate and characterize the byproducts. This can provide crucial clues. For example, an elimination product from your electrophile points to the base being too strong or the temperature too high.
-
Scenario 2: Degradation During Aqueous Work-up or Purification
Q: My reaction mixture looks clean by in-situ monitoring (TLC/LCMS), but I see significant degradation after a basic aqueous work-up (e.g., NaOH wash) or during silica gel chromatography. Why?
A: This points to hydrolytic instability or incompatibility with the purification medium.
-
Causality:
-
Aqueous Work-up: As previously noted, prolonged contact with high pH aqueous solutions (e.g., 1M NaOH) can cause hydrolytic degradation of the cyclopropylamine moiety.[3] The amine functionality can make the molecule somewhat water-soluble, increasing exposure time.
-
Silica Gel Chromatography: Silica gel is acidic and can cause issues. The free amine can bind strongly to the silica, leading to peak tailing and poor recovery. In some cases, the acidic surface can catalyze the decomposition of sensitive products.
-
-
Troubleshooting Protocol:
-
Modify Work-up: Neutralize the reaction mixture with a milder base like saturated sodium bicarbonate (NaHCO₃) solution instead of NaOH. Minimize contact time with the aqueous phase and extract promptly.
-
Use a "Salt-Free" Work-up: If possible, quench the reaction with a non-aqueous reagent (e.g., quench LDA with solid NH₄Cl), filter the solids, and concentrate the filtrate directly.
-
Deactivate Silica Gel: Before performing column chromatography, pre-treat the silica gel by flushing it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent). This neutralizes the acidic sites and prevents the amine from sticking.
-
Consider Alternative Chromatography: If problems persist, switch to a different stationary phase, such as neutral alumina or a reverse-phase (C18) column.
-
Scenario 3: Incompatibility with Organometallic Reagents
Q: I'm using BuLi to deprotonate a molecule that also contains a this compound group. Am I at risk of the BuLi attacking the cyclopropane ring?
A: Yes, there is a potential risk, although it is substrate-dependent.
-
Causality: Organolithium and Grignard reagents are not only strong bases but also potent nucleophiles.[10][11] While the primary amine is the most acidic proton and will be deprotonated first, excess organometallic reagent could potentially engage in other reactions. Nucleophilic attack on a strained cyclopropane ring, while not as common as on an epoxide, is a possibility, especially if directed or activated by a nearby coordinating group.[4][12]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use the absolute minimum amount of organometallic reagent required (typically 1.0 eq for deprotonation). Add it slowly at a very low temperature (e.g., -78 °C) to favor the acid-base reaction over other pathways.
-
Use a Non-Nucleophilic Base: If the goal is simply deprotonation, it is much safer to use a strong, non-nucleophilic base like LDA or LiHMDS. These are sterically hindered and far less likely to act as nucleophiles.
-
Protect the Amine: If the reaction chemistry allows, consider protecting the this compound as a carbamate (e.g., Boc) or an amide. This removes the acidic proton and deactivates the nitrogen, preventing it from interfering with the desired organometallic chemistry. The protecting group can be removed in a subsequent step.
-
Section 3: Visual Aids & Data
Table 1: Base Compatibility Guide for this compound
| Base | Class | pKa (Conj. Acid) | Typical Use | Compatibility & Notes |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | ~10.3 | N-Alkylation, Acylation | High Compatibility: Recommended for standard transformations. Low risk of side reactions. |
| Et₃N, DIPEA | Tertiary Amine | ~11 | General Base, HCl Scavenger | High Compatibility: Excellent for neutralizing acid byproducts. Not strong enough to deprotonate the primary amine. |
| DBU, TBD | Amidine/Guanidine | ~12-13 | General Purpose Strong Base | Good Compatibility: Useful for reactions requiring a stronger, non-nucleophilic organic base. Use with care at high temps. |
| NaH, KH | Metal Hydride | ~35 | Strong, Non-nucleophilic Base | Use with Caution: Effective for full deprotonation but can be aggressive. Risk of side reactions and thermal runaway. |
| LDA, LiHMDS | Lithium Amide | ~36-38 | Strong, Non-nucleophilic Base | Conditional Compatibility: Safer than hydrides for controlled deprotonation at low temperatures. Strictly anhydrous conditions required. |
| n-BuLi, s-BuLi | Organometallic | >45 | Very Strong Base / Nucleophile | Potential Incompatibility: High risk of side reactions, including potential attack on the cyclopropane ring or other functional groups. Avoid if only deprotonation is needed. |
Diagram 1: Troubleshooting Workflow for this compound Reactions
Caption: Decision workflow for troubleshooting common issues.
Diagram 2: Potential Hydrolytic Degradation at High pH
Caption: Simplified representation of potential degradation under harsh basic conditions.
Section 4: References
-
Cook, A. M., & Hutter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. Biochemical Journal, 220(2), 325–332.
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 220(2), 325-332. [Link]
-
LookChem. (n.d.). N-Propylthis compound. Retrieved from [Link]
-
Eawag-BBD. (2001). N-Cyclopropylmelamine Pathway Map. Eawag-BBD Pathway Maps. [Link]
-
Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PMC - NIH. [Link]
-
St-Jean, M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
-
Cha, J. K., & Lee, H. (2000). Stereochemistry of cyclopropane formation involving group IV organometallic complexes. Journal of the American Chemical Society, 122(49), 12229-12230. [Link]
-
ResearchGate. (n.d.). Nucleophilic Ring Opening of Cyclopropane Hemimalonates Using Internal Broensted Acid Activation. Retrieved from [Link]
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropane ring-opening with amine. Retrieved from [Link]
-
Liu, P., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278. [Link]
-
Liu, P., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PubMed. [Link]
-
Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. PMC - NIH. [Link]
-
Kulsha, A. V., et al. (2022). Strong Bases Design: Key Techniques and Stability Issues. MDPI. [Link]
-
ResearchGate. (2022). Strong Bases Design: Key Techniques and Stability Issues. Retrieved from [Link]
-
Cera, G., & Ackermann, L. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(21), 7840-7880. [Link]
-
Pearson Study Prep. (2015). Reactions of Organometallics. YouTube. [Link]
-
Chemistry LibreTexts. (2019). Organometallic Reagents. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Aminomethylcyclopropane | 2516-47-4 [chemicalbook.com]
- 3. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 5. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stereochemistry of cyclopropane formation involving group IV organometallic complexes [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Common Pitfalls in Handling Cyclopropanemethylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Cyclopropanemethylamine (CPMA). As a uniquely strained primary amine, CPMA is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce the compact cyclopropyl motif. However, its distinct chemical properties—a combination of a nucleophilic amine and a strained three-membered ring—present specific challenges in handling, storage, and reaction execution.
This guide is designed to move beyond standard safety data sheets, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. My objective is to equip you, my fellow researchers, with the causal understanding needed to anticipate problems, optimize your experiments, and ensure both safety and success.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.
Q1: What are the primary hazards of this compound that I should be most concerned about?
A1: this compound presents a trifecta of hazards that demand rigorous adherence to safety protocols. It is highly flammable, corrosive, and air-sensitive.
-
High Flammability: The compound has a very low flash point (approximately 2°C / 35.6°F)[1][2], meaning its vapors can ignite at typical room temperatures.[3][4] All work must be conducted in a fume hood, far from any potential ignition sources like hot plates, electrical equipment, and static discharge.[3][5] Use non-sparking tools and ensure all equipment is properly grounded.[3][5][6]
-
Corrosivity: As a primary amine, CPMA is basic and causes severe skin burns and eye damage upon contact.[2][4][7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or laminates for extended handling), splash goggles, a face shield, and a lab coat.[3][8]
-
Air Sensitivity: The amine functional group is susceptible to reacting with atmospheric carbon dioxide, forming carbamates.[7] This not only degrades the reagent but can introduce impurities into your reactions. While not explosively reactive with air, this sensitivity necessitates handling under an inert atmosphere (e.g., nitrogen or argon) for long-term storage and quantitative reactions.[7]
Q2: How must I store this compound to ensure its integrity and safety?
A2: Proper storage is critical for maintaining the purity of CPMA and preventing hazardous situations. The core principles are to keep it cool, dry, inert, and isolated from incompatible materials and ignition sources.[3][5][6]
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Prevents degradation from atmospheric CO2 and moisture.[7] |
| Temperature | Store in a cool, well-ventilated place.[3][5][7] | Minimizes vapor pressure, reducing flammability risk. |
| Container | Keep container tightly sealed in the original manufacturer's bottle. | Prevents leakage of flammable vapors and ingress of air/moisture.[3][6][8] |
| Location | Store in a designated flammable liquids cabinet. | Provides secondary containment and fire protection.[3] |
| Incompatibilities | Store away from oxidizing agents, acids, and sources of CO2.[5][7] | Prevents vigorous or hazardous reactions. |
Q3: Is the hydrochloride salt of this compound a better alternative for handling?
A3: Yes, in many cases. The hydrochloride salt (this compound HCl) is a stable, crystalline solid that is not flammable or as corrosive as the free base.[9][10] It is also not sensitive to atmospheric CO2.[11] This makes it significantly easier and safer to handle and store. However, for reactions requiring the free amine, you will need to perform a deprotonation step (e.g., with a non-nucleophilic base) prior to use, which adds a step to your synthesis. The choice between the free base and the salt depends on the specific requirements of your chemical transformation.
Q4: My experiment is sensitive to water. How soluble is this compound in common solvents?
A4: this compound is fully miscible in water.[7] This high water solubility can complicate aqueous workups, potentially leading to product loss or the formation of emulsions. It is also soluble in many common organic solvents such as ethers, alcohols, and chlorinated solvents. When performing extractions, using a saturated brine solution (saturated aq. NaCl) can help "salt out" the amine from the aqueous layer and improve recovery in the organic phase.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section is formatted to address specific problems you might encounter during your experiments.
Q1: My reaction yield is consistently low when using CPMA as a nucleophile. What are the likely causes?
A1: Low yields can be frustrating, but a systematic investigation can usually pinpoint the issue. The nucleophilicity of the amine is generally robust, so the problem often lies with reagent purity, side reactions, or workup losses.
Troubleshooting Steps:
-
Reagent Integrity: The most common culprit is degraded CPMA. If the bottle has been opened multiple times without an inert atmosphere, it has likely absorbed CO2 and water. Consider titrating the amine to determine its effective molarity or purifying it by distillation before use.
-
Stoichiometry and Side Reactions: As with many primary amines, CPMA can undergo multiple alkylations with electrophiles.[12] If you are performing an N-alkylation, using a slight excess of the amine (1.1-1.5 equivalents) can help minimize the formation of the tertiary amine byproduct.
-
Reaction Conditions: While the cyclopropyl group is relatively robust under many conditions, extremely harsh acidic or high-temperature environments can lead to ring-opening reactions.[13][14] This is especially true if the ring is activated with donor-acceptor groups.[13][15] If you suspect this, re-evaluate your reaction conditions for milder alternatives.
-
Workup Losses: The product's properties can lead to loss during isolation. If your product retains the amine basicity and is low molecular weight, it may be partially soluble in the aqueous phase.[16] Always back-extract your aqueous layers with a fresh portion of organic solvent. If the product is volatile, be gentle during solvent removal on the rotary evaporator.
Q2: I see an unexpected white precipitate forming when I set up my reaction in a non-polar solvent. What is it?
A2: This is a classic sign of reaction with atmospheric carbon dioxide. The amine reacts with CO2 to form a carbamic acid, which can then be deprotonated by another molecule of amine to form an ammonium carbamate salt. These salts are often insoluble in non-polar organic solvents.
Solution: Ensure your glassware is oven- or flame-dried and that your reaction is set up and run under a positive pressure of an inert gas like nitrogen or argon. Use solvents from a solvent purification system or freshly opened anhydrous bottles.
Q3: How can I safely quench a reaction containing unreacted this compound?
A3: Quenching a reaction with a reactive, basic, and flammable reagent requires care. Simply adding water can be exothermic and may not effectively neutralize the amine.
Recommended Safe Quenching & Workup Protocol:
-
Cool the Reaction: Before quenching, cool your reaction mixture in an ice-water bath (0 °C). This will help control any exotherm.
-
Dilute (If Necessary): If your reaction is concentrated, dilute it with an appropriate, immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to moderate the quench.
-
Slow Addition of Weak Acid: Slowly and carefully add a dilute aqueous solution of a weak acid, such as 1 M citric acid or saturated aqueous ammonium chloride (NH4Cl). Do not use strong acids like HCl unless you are intentionally forming the hydrochloride salt and have controlled the temperature, as the neutralization can be highly exothermic.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms, add a small amount of brine to help break it.
-
Extraction: Drain the aqueous layer. Wash the organic layer sequentially with water and then brine to remove any remaining salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Q4: What is the correct response to a small spill of this compound?
A4: A spill of CPMA is a combined flammable and corrosive hazard. A rapid and correct response is essential to ensure safety.
Spill Response Steps:
-
Alert & Ventilate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered and functioning correctly to contain vapors.
-
Eliminate Ignition Sources: Immediately turn off any nearby hot plates, stir plates, or other electrical equipment.[3][5]
-
Contain: For small spills, cover with an inert absorbent material like vermiculite, clay, or sand.[3] Do not use combustible materials like paper towels.
-
Neutralize: Cautiously neutralize the spill by covering the absorbent material with a weak acid solution (e.g., a 5% citric acid solution). This step helps to reduce the amine's volatility and corrosivity.
-
Collect and Dispose: Using non-sparking tools, carefully scoop the neutralized material into a labeled, sealable container for hazardous waste disposal.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with the weak acid solution, followed by water. Dispose of all cleaning materials as hazardous waste.
References
- This compound Safety D
- Cyclopropanemethanamine Safety D
- Chemical Reactivity and Reaction Mechanisms of this compound. Benchchem.
- This compound, 97% Product Inform
- Cyclopropanemethanamine Laboratory Chemical Safety Summary.
- This compound Safety D
- Methanamine, hydrochloride Safety D
- Discussion on Amine Alkyl
- (Aminomethyl)
- Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry, University of Rochester.
- This compound hydrochloride Product Inform
- This compound Product Inform
- This compound hydrochloride Chemical Properties. Chemdad.
- This compound hydrochloride Product Inform
- Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
- Michael Reaction and Addition to Cyclopropane ring. YouTube.
- Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Cyclopropyl Ring. Benchchem.
- Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.
Sources
- 1. (Aminomethyl)cyclopropane 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2516-47-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound hydrochloride, 99% | 7252-53-1 | (Aminomethyl)cyclopropane hydrochloride [ottokemi.com]
- 10. 环丙基甲胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound HYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of Cyclopropanemethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclopropanemethylamine and the Role of Precise Analytical Characterization
This compound is a primary amine featuring a cyclopropyl group, a structural motif of significant interest in medicinal chemistry due to its unique conformational properties and metabolic stability. As a building block in the synthesis of various pharmaceutical agents, its purity and structural integrity are of paramount importance. Accurate and reliable analytical methods are therefore essential for its characterization.
Among the array of analytical techniques available, ¹H NMR spectroscopy stands out as a powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide will delve into the nuances of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation and experimental considerations.
Section 1: In-Depth Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, while seemingly simple, provides a wealth of information. The molecule's structure gives rise to distinct signals for the protons on the cyclopropane ring, the methylene bridge, and the amine group.
Expected Chemical Shifts and Multiplicities:
Based on established principles of NMR spectroscopy, the expected ¹H NMR spectrum of this compound in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit the following key features:
-
Cyclopropyl Protons (CH and CH₂): The protons on the three-membered ring are in a unique electronic environment and are highly shielded. This results in their signals appearing in the upfield region of the spectrum, typically between δ 0.2 and 1.0 ppm .[1][2] The two methylene protons on the ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling to the methine proton. The methine proton will also show a complex multiplet.
-
Methylene Protons (CH₂-N): The protons of the methylene group adjacent to the nitrogen atom are deshielded by the electronegative nitrogen. Their signal is expected to appear as a doublet in the range of δ 2.5 - 3.0 ppm . The splitting into a doublet is due to coupling with the neighboring methine proton of the cyclopropyl ring.
-
Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. Their chemical shift can be variable and is highly dependent on the solvent, concentration, and temperature, but generally falls within the δ 1.0 - 2.5 ppm range. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other protic species.
Understanding the Causality Behind Spectral Features:
The upfield chemical shift of the cyclopropyl protons is a hallmark of the three-membered ring system and is attributed to the anisotropic effects of the C-C bonds in the strained ring.[2] The deshielding of the methylene protons alpha to the amine is a direct consequence of the inductive effect of the nitrogen atom. The variability and broadness of the NH₂ signal underscore the importance of sample preparation and the choice of solvent in obtaining a clean and interpretable spectrum.
Data Summary: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplet | 2H |
| Cyclopropyl CH | 0.7 - 1.0 | Multiplet | 1H |
| Methylene CH₂-N | 2.5 - 3.0 | Doublet | 2H |
| Amine NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |
Section 2: A Comparative Analysis with Alternative Techniques
While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization of this compound often involves complementary analytical techniques. This section compares the utility of ¹H NMR with GC-MS and FTIR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Separation and Identification
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For a volatile compound like this compound, GC-MS is an excellent method for purity assessment and the identification of trace impurities.
Key Advantages over ¹H NMR:
-
Higher Sensitivity: GC-MS can detect impurities at much lower concentrations than ¹H NMR.
-
Separation of Complex Mixtures: It can separate this compound from other volatile components in a reaction mixture, which can be challenging to resolve by NMR alone.
-
Molecular Weight Determination: The mass spectrum provides the molecular weight of the compound and fragmentation patterns that can aid in its identification.
Experimental Considerations for GC-MS Analysis:
Primary amines can sometimes exhibit poor peak shapes in GC due to their basicity and tendency to interact with the stationary phase. Derivatization with reagents like trifluoroacetic anhydride can improve chromatographic performance.[3] A typical GC-MS method would involve a non-polar capillary column and a temperature program to ensure good separation.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FTIR is particularly useful for confirming the presence of the amine and the hydrocarbon framework.
Key Diagnostic Peaks in the FTIR Spectrum:
-
N-H Stretching: Primary amines show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.[5]
-
C-H Stretching: The C-H stretching vibrations of the cyclopropyl and methylene groups will appear in the region of 2850-3000 cm⁻¹ .
-
N-H Bending: The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹ .
-
C-N Stretching: The C-N stretching vibration usually appears in the 1000-1250 cm⁻¹ region.
Comparison with ¹H NMR:
While FTIR can confirm the presence of key functional groups, it does not provide the detailed structural and connectivity information that ¹H NMR offers. FTIR is an excellent complementary technique for a quick qualitative assessment.
Comparative Summary of Analytical Techniques
| Feature | ¹H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Detailed molecular structure, proton connectivity, stereochemistry | Separation of mixtures, molecular weight, fragmentation patterns, purity | Presence of functional groups |
| Sensitivity | Moderate | High | Moderate to low |
| Sample Throughput | Moderate | High | High |
| Destructive? | No | Yes (for MS) | No |
| Key Application | Structural elucidation and confirmation | Purity analysis, impurity identification, quantification | Rapid qualitative analysis, functional group identification |
Section 3: Experimental Protocols
To ensure the acquisition of high-quality data, the following detailed protocols are provided.
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the NMR tube is clean and dry.
-
Accurately weigh approximately 5-10 mg of the this compound sample into a small vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a pipette, transfer the solution to the NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Protocol 2: GC-MS Analysis of this compound
Objective: To assess the purity of a this compound sample and identify any volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol or dichloromethane)
-
GC vials with septa
-
(Optional) Derivatizing agent (e.g., trifluoroacetic anhydride)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
(Optional) If derivatization is required, follow a standard protocol for acylation of the amine.
-
Transfer the solution to a GC vial.
-
-
Instrumental Analysis:
-
Set up the GC-MS system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Define the temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).
-
Set the injector and detector temperatures.
-
Inject a small volume of the sample (e.g., 1 µL) into the GC.
-
Acquire the data in full scan mode to obtain both the chromatogram and the mass spectra of the eluting peaks.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative peak areas and assess purity.
-
Analyze the mass spectrum of the main peak to confirm the identity of this compound.
-
Analyze the mass spectra of any impurity peaks and search against a mass spectral library for identification.
-
Section 4: Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps and relationships.
Caption: Comparison of analytical techniques for this compound.
Conclusion
The ¹H NMR analysis of this compound is a cornerstone of its structural characterization, providing unambiguous evidence of its molecular framework. This guide has detailed the expected spectral features, the scientific principles governing them, and a robust protocol for data acquisition. Furthermore, by comparing ¹H NMR with GC-MS and FTIR, we have provided a comprehensive perspective on the analytical strategies available to researchers. The synergistic use of these techniques ensures the highest level of confidence in the identity, purity, and quality of this compound, which is critical for its application in research and drug development.
References
- Fiveable. Spectroscopy of Amines.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 75646, Cyclopropanemethanamine.
- SpectraBase. This compound - Optional[1H NMR] - Spectrum.
- ResearchGate. GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.
- ACS Publications. Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations.
- Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr.
- PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
Sources
- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations - The Journal of Physical Chemistry A - Figshare [acs.figshare.com]
A Comparative Guide to the Mass Spectrometry of Cyclopropanemethylamine Derivatives
Introduction
Cyclopropanemethylamine (CPMA) and its derivatives are pivotal structural motifs in modern medicinal chemistry. Their unique stereochemical and electronic properties frequently bestow advantageous pharmacological characteristics, such as heightened metabolic stability, enhanced potency, and specific receptor binding affinities. Consequently, the precise and reliable characterization of these molecules is indispensable during the drug discovery and development continuum. Mass spectrometry (MS) serves as a fundamental analytical technique for this purpose, providing exceptional sensitivity and capabilities for structural elucidation.
This guide delivers a comparative analysis of mass spectrometric techniques for the characterization of CPMA derivatives. We will explore the subtleties of various ionization methods, investigate typical fragmentation patterns, and present data-driven comparisons to guide your analytical strategies. The insights shared here are rooted in established scientific principles and corroborated by peer-reviewed literature to ensure both precision and practical applicability.
Part 1: Ionization Techniques - A Comparative Analysis
The choice of ionization technique is critical for the successful analysis of CPMA derivatives, as it directly influences sensitivity, adduct formation, and the degree of in-source fragmentation. The basic nitrogen atom in the methylamine moiety makes these compounds readily amenable to protonation.[1] The two most common atmospheric pressure ionization (API) techniques for LC-MS analysis of such compounds are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from a liquid phase into the gas phase with minimal fragmentation.[2] It is particularly well-suited for polar and thermally labile molecules, making it a primary choice for many CPMA derivatives, especially those containing additional polar functional groups.[3][4]
-
Mechanism: A high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
-
Advantages for CPMA Derivatives:
-
High Sensitivity: ESI often provides excellent sensitivity for polar analytes that are already ionized or can be easily protonated in solution.[5][6]
-
Soft Ionization: It typically produces the protonated molecular ion [M+H]+ with minimal fragmentation, simplifying spectral interpretation and molecular weight determination.[4]
-
Versatility: ESI is compatible with a wide range of polar solvents and analytes, including large biomolecules.[3]
-
-
Considerations:
-
Matrix Effects: ESI is more susceptible to ion suppression from non-volatile buffer salts and matrix components compared to APCI.[6]
-
Adduct Formation: It can lead to the formation of various adducts (e.g., [M+Na]+, [M+K]+), which can complicate spectra but also provide confirmatory evidence for the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is generally better suited for less polar, thermally stable molecules that are volatile enough to be vaporized.[4]
-
Mechanism: The sample solution is vaporized in a heated nebulizer. A high-voltage corona discharge then ionizes the solvent vapor, which in turn transfers protons to the analyte molecules.
-
Advantages for CPMA Derivatives:
-
Considerations:
-
Thermal Degradation: The requirement for thermal vaporization can lead to the degradation of thermally labile compounds.
-
In-Source Fragmentation: APCI is a slightly "harder" ionization technique than ESI and can sometimes induce in-source fragmentation.[7]
-
Performance Comparison: ESI vs. APCI
The choice between ESI and APCI depends heavily on the specific properties of the CPMA derivative and the sample matrix.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Ideal for polar to moderately polar compounds | Ideal for moderately polar to non-polar compounds[7] |
| Thermal Stability | Suitable for thermally labile compounds[4] | Requires thermal stability |
| Ionization Mechanism | Liquid-phase ion evaporation | Gas-phase chemical ionization |
| Typical Ions | [M+H]+, [M+Na]+, multi-charged ions | Primarily [M+H]+[4] |
| Sensitivity | Generally higher for polar analytes[5][8] | Can be higher for less polar analytes[8] |
| Matrix Effects | More susceptible[6] | Less susceptible[7] |
| In-Source Fragmentation | Minimal | Can be more pronounced[7] |
A study comparing ionization techniques for various pharmaceuticals found that ESI generally produced larger peak areas and higher signal-to-noise ratios than APCI.[5][6] However, for certain analytes, APCI can offer superior sensitivity.[8] Therefore, empirical evaluation is always recommended during method development.
Part 2: Characteristic Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is essential for the structural confirmation of CPMA derivatives. Collision-Induced Dissociation (CID) is the most common method for generating fragment ions. The fragmentation of amines is well-characterized and typically dominated by specific cleavage patterns.
Alpha (α)-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom.[9] This process is driven by the stabilization of the resulting positive charge on the nitrogen.
-
Mechanism: The radical cation formed during ionization undergoes homolytic cleavage of the Cα-Cβ bond. The most substituted or largest alkyl group is preferentially lost as a radical, leaving a stable, resonance-stabilized iminium ion.[10]
For a generic N-substituted this compound, two primary α-cleavage pathways are possible:
-
Cleavage of the Cyclopropyl Group: This involves the breaking of the bond between the methylene bridge and the cyclopropyl ring. This is often a dominant pathway.
-
Cleavage within the N-substituent: If the nitrogen is further substituted (e.g., with an ethyl or larger group), cleavage can occur within that substituent.
Ring Opening and Cleavage: Cyclic amines, including the cyclopropane moiety, can undergo ring cleavage.[10][11] For cyclopropane itself, fragmentation often involves the loss of H• or H2 to form ions like [C3H5]+ and [C3H4]+.[12] In CPMA derivatives, the presence of the amine group directs the fragmentation, but subsequent fragmentation of the cyclopropyl ring can occur after an initial α-cleavage.
Below is a diagram illustrating the primary fragmentation pathways for a model CPMA derivative.
Caption: Key fragmentation pathways for a generic CPMA derivative.
Part 3: Experimental Protocol & Workflow
A robust and reproducible LC-MS/MS method is crucial for the quantification and identification of CPMA derivatives in complex matrices, such as plasma or tissue homogenates.[13][14]
Step-by-Step LC-MS/MS Protocol
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis. The goal of this step is to remove macromolecules that can interfere with the analysis and damage the chromatographic column.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is often suitable. For highly polar derivatives, a HILIC column may be necessary.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine, improving peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Ionization Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). This mode offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13]
-
MRM Transitions: These must be optimized for each specific CPMA derivative. For example:
-
Analyte: Q1 (Precursor Ion, e.g., [M+H]+) -> Q3 (Product Ion, e.g., fragment from α-cleavage)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Workflow Diagram
Caption: General workflow for the analysis of CPMA derivatives.
Conclusion
The mass spectrometric analysis of this compound derivatives is a powerful tool in pharmaceutical development. The selection of the ionization source is a critical first step, with ESI being the preferred method for most derivatives due to its soft nature and high sensitivity for polar, proton-accepting molecules. APCI remains a valuable alternative for less polar analogs or when matrix effects are a significant concern. Understanding the fundamental fragmentation pathways, primarily α-cleavage, is key to developing selective and reliable tandem MS methods for structural confirmation and quantification. The provided experimental protocol serves as a robust starting point for method development, which should always be optimized for the specific analyte and matrix .
References
- NIST/EPA/NIH Mass Spectral Library. (n.d.). In NIST Chemistry WebBook.
- de Hoffmann, E., & Stroobant, V. (2007).
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.
- Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
- Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Puig, A., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Journal of Mass Spectrometry, 46(4), 383-90.
- Kleywegt, S., et al. (2021). Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. Molecules, 26(11), 3328.
- Lee, S., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Foods, 10(7), 1502.
- Flamini, R., et al. (2018). Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites. Rapid Communications in Mass Spectrometry, 32(22), 1981-1990.
- ResearchGate. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater.
- IntechOpen. (2018). Applications of LC-MS Methodology: In the Development of Pharmaceuticals.
- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern.
- Farmacia. (2021). Development of LC-MS method for nitrosamine impurities separation and quantification.
- Chegg. (2019). Solved 14.77 As part of a study on cyclopropane derivatives.
- Wang, Y., et al. (2017). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Analytical Methods, 9, 3346-3354.
- Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(3), 270-275.
- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- Lawrence, P., et al. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 212, 114642.
Sources
- 1. masspec.scripps.edu [masspec.scripps.edu]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perkinelmer.com.ar [perkinelmer.com.ar]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. whitman.edu [whitman.edu]
- 12. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of Cyclopropanemethylamine Salts: A Comparative Approach
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclopropylmethylamine Moiety in Modern Drug Discovery
The cyclopropylmethylamine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its rigid, three-dimensional nature can enhance binding affinity to biological targets and improve metabolic stability. Consequently, cyclopropanemethylamine and its derivatives are key building blocks in the synthesis of a wide range of therapeutics, from antiviral agents to central nervous system drugs.[2][3]
As with most amine-containing active pharmaceutical ingredients (APIs), conversion to a salt form is a critical step in drug development. Salt formation can significantly improve a compound's solubility, stability, and bioavailability.[4] The choice of the counterion can have profound effects on the physicochemical properties of the resulting salt, making a thorough understanding of the solid-state landscape essential.
This guide provides a comparative framework for the X-ray crystallographic analysis of two common salts of this compound: the hydrochloride (HCl) and hydrobromide (HBr) salts. We will delve into the practical aspects of single-crystal growth, the interpretation of crystallographic data, and how this information compares with other analytical techniques. This guide is intended to equip researchers with the knowledge to rationally approach the solid-state characterization of these important pharmaceutical building blocks.
The Cornerstone of Solid-State Characterization: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.[5][6] For pharmaceutical salts, SCXRD provides invaluable information, including:
-
Unambiguous confirmation of salt formation: Identification of the protonated amine and the counterion in the crystal lattice.
-
Determination of molecular conformation: Understanding the preferred three-dimensional shape of the this compound cation.
-
Analysis of intermolecular interactions: Mapping the hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing.
-
Identification of stoichiometry and hydration state: Determining the ratio of the API to the counterion and the presence of any solvent or water molecules in the crystal structure.
-
Absolute stereochemistry: Crucial for chiral drug molecules.
The insights gained from SCXRD are fundamental to understanding and controlling the solid-state properties of a drug substance, including the potential for polymorphism—the existence of multiple crystalline forms of the same compound.[7][8][9]
A Comparative Crystallographic Analysis: Hydrochloride vs. Hydrobromide Salts
Expected Similarities and Differences in Crystal Packing
Isomorphism: It is not uncommon for hydrochloride and hydrobromide salts of the same amine to be isomorphous, meaning they have the same crystal packing arrangement and space group.[10][12] This is due to the similar ionic radii and chemical nature of the chloride and bromide anions.
Hydrogen Bonding: The primary interaction governing the crystal packing in these salts will be the charge-assisted hydrogen bonds between the ammonium cation (-NH3+) and the halide anion (Cl- or Br-).[13] The geometry of these interactions is expected to be very similar in both salt forms.
Unit Cell Dimensions: In isomorphous structures, the unit cell dimensions will be very similar, with a slight increase in the cell volume for the hydrobromide salt to accommodate the larger bromide ion.
The following table illustrates a hypothetical comparison based on typical findings for small molecule amine salts:
| Parameter | This compound HCl (Hypothetical) | This compound HBr (Hypothetical) | Rationale for Comparison |
| Crystal System | Monoclinic | Monoclinic | Isomorphism is common between HCl and HBr salts of the same amine.[10] |
| Space Group | P2₁/c | P2₁/c | A common space group for small organic molecules. |
| Unit Cell Volume (ų) | ~450 | ~470 | The larger ionic radius of Br⁻ compared to Cl⁻ leads to a slightly larger unit cell. |
| Key H-Bond Distance (N-H···X) | ~3.1 - 3.3 Å | ~3.2 - 3.4 Å | The N-H···Br distance is typically slightly longer than the N-H···Cl distance. |
| Calculated Density (g/cm³) | ~1.25 | ~1.50 | The higher mass of the bromide ion results in a significantly higher calculated density. |
| Melting Point (°C) | ~200[6][14] | Expected to be similar or slightly higher | Melting points are influenced by the lattice energy, which is expected to be similar for isomorphous structures. |
Experimental Workflow: From Powder to High-Quality Single Crystals
The following diagram and protocol outline a robust workflow for the crystallization and analysis of this compound salts.
Caption: A comprehensive workflow for the synthesis, crystallization, and characterization of this compound salts.
Step-by-Step Protocol for Crystallization
Objective: To obtain single crystals of this compound hydrochloride and hydrobromide suitable for SCXRD analysis.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 2 M in diethyl ether or isopropanol)
-
Hydrobromic acid (e.g., in acetic acid or aqueous solution)
-
A variety of solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, acetone, water)
-
Anti-solvents (e.g., diethyl ether, hexane, toluene)
-
Crystallization plates or small vials
Procedure:
-
Salt Formation:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Stoichiometrically add the acid solution (HCl or HBr) dropwise while stirring.
-
A precipitate should form. If not, the solution may be too dilute.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Crystallization Screening:
-
Slow Evaporation: Dissolve a small amount of the salt in various solvents to near saturation. Loosely cap the vials and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the salt solution on a coverslip or in a small well. Invert the coverslip over a larger reservoir containing an anti-solvent (a solvent in which the salt is poorly soluble). The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature or below.
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound has moderate solubility. Highly soluble compounds may require the use of an anti-solvent to induce precipitation.
-
Rate of Crystallization: Slow crystallization is key to obtaining large, well-ordered single crystals. Rapid precipitation often leads to amorphous material or microcrystalline powders.
Comparative Analysis with Alternative Techniques
While SCXRD is the gold standard, a multi-technique approach is essential for a comprehensive understanding of the solid-state properties.
Powder X-ray Diffraction (PXRD)
PXRD is a rapid and non-destructive technique that provides a "fingerprint" of a crystalline solid.[15] It is invaluable for:
-
Phase identification and purity: Comparing the experimental PXRD pattern to a reference pattern (either from a database or simulated from SCXRD data) can confirm the identity and purity of a crystalline phase.
-
Polymorph screening: Different polymorphs will have distinct PXRD patterns.
-
Monitoring solid-state transformations: PXRD can be used to track changes in the crystalline form during processing or storage.
Comparison: While SCXRD provides the detailed atomic arrangement, PXRD is a higher-throughput technique better suited for routine analysis and screening.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material.[16][17][18][19][20]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, crystallization events, and solid-solid phase transitions.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess thermal stability.
The following table shows hypothetical thermal data for the two salts:
| Analysis | This compound HCl (Hypothetical) | This compound HBr (Hypothetical) | Interpretation |
| TGA Weight Loss | No significant weight loss before decomposition. | No significant weight loss before decomposition. | Indicates that both salts are likely anhydrous and non-solvated under the crystallization conditions used. |
| DSC Melting Point | Sharp endotherm at ~200 °C. | Sharp endotherm at a similar temperature. | A sharp melting point is indicative of a pure crystalline material. Similar melting points would be expected for isomorphous structures. |
| Decomposition Onset | >220 °C | >220 °C | Provides an indication of the thermal stability of the salts. |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is primarily a solution-state technique but can provide valuable information for salt characterization.[1][3][21]
-
Confirmation of Salt Formation: Protonation of the amine will lead to a downfield shift of the protons on and adjacent to the nitrogen atom in the ¹H NMR spectrum.
-
Stoichiometry: Integration of the signals corresponding to the cation and counterion (if the counterion has NMR-active nuclei) can confirm the stoichiometry.
Logical Framework for Salt Selection
The choice between a hydrochloride and a hydrobromide salt for development depends on a variety of factors. The following diagram illustrates the decision-making process:
Sources
- 1. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 环丙基甲胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. The hydrochloride and hydrobromide salt forms of (S)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. azom.com [azom.com]
- 15. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 16. tainstruments.com [tainstruments.com]
- 17. iitk.ac.in [iitk.ac.in]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. spectrabase.com [spectrabase.com]
- 20. reddit.com [reddit.com]
- 21. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
The Synthetic Chemist's Compass: Navigating Primary Amine Selection with Cyclopropanemethylamine
A Comparative Guide for Researchers in Synthesis and Drug Development
Abstract
In the landscape of modern medicinal chemistry and organic synthesis, the primary amine is a cornerstone functional group, pivotal for constructing a vast array of molecular architectures. The choice of this building block can profoundly influence not only the synthetic route but also the physicochemical and pharmacological properties of the final compound. Cyclopropanemethylamine (CPMA) has emerged as a "bioisostere" of choice, frequently employed to impart unique and desirable characteristics. This guide provides a comparative analysis of this compound against other commonly used primary amines—propylamine, benzylamine, and isobutylamine. We will delve into their fundamental physicochemical differences and explore how these distinctions translate into practical advantages and disadvantages in key synthetic transformations, including amide bond formation and reductive amination. This analysis is supported by experimental data from the literature and detailed protocols, offering researchers a practical framework for informed amine selection.
Introduction: The Strategic Importance of the Primary Amine
The primary amine serves as a fundamental nucleophile and a versatile synthetic handle. Its basicity, steric profile, and the nature of its substituent directly impact reaction kinetics, yields, and the properties of the resulting molecules. While simple alkylamines like propylamine and isobutylamine offer baseline reactivity and benzylamine provides an aromatic moiety, this compound introduces a unique set of attributes conferred by its strained three-membered ring. The cyclopropyl group is not merely a passive spectator; its distinct electronic and conformational properties offer significant advantages in drug design, including enhanced metabolic stability, improved potency, and favorable conformational rigidity.[1][2] This guide aims to elucidate these differences from a synthetic chemist's perspective, providing the rationale to select the optimal primary amine for a given synthetic challenge.
A Tale of Three Rings (and a Chain): Comparative Physicochemical Properties
The reactivity of an amine in a synthetic context is fundamentally governed by its basicity (pKa) and lipophilicity (LogP), alongside its steric profile. The cyclopropyl group in CPMA introduces fascinating electronic effects, behaving somewhat like a vinyl group due to the high p-character of its C-C bonds.[3][4] This influences the amine's properties in a distinct manner compared to its aliphatic and aromatic counterparts.
| Amine | Structure | pKa (Conjugate Acid) | LogP | Key Features |
| This compound | 10.41 (Predicted)[5] | 0.59 (Predicted) | Strained ring, vinyl-like electronics, metabolic stability | |
| Propylamine | 10.71[6] | 0.48[4] | Unhindered, flexible alkyl chain | |
| Benzylamine | 9.33[7][8] | 1.09[7] | Aromatic ring, reduced basicity, potential for π-stacking | |
| Isobutylamine | 10.68[9] | 0.73[9] | Sterically hindered, branched alkyl chain |
Key Insights:
-
Basicity: this compound and its acyclic/branched counterparts (propylamine, isobutylamine) exhibit similar, strong basicity with pKa values well above 10.[5][6][9] This is in stark contrast to benzylamine, whose basicity is significantly reduced due to the electron-withdrawing inductive effect of the phenyl ring.[7][8] This difference is critical in reactions where the amine's nucleophilicity is the driving force.
-
Lipophilicity: Benzylamine is the most lipophilic of the group, a factor that can influence solubility in organic solvents and the properties of the final product.[7] Propylamine and the predicted value for CPMA suggest they are more hydrophilic.[4]
-
Steric Hindrance: The primary amine of CPMA is attached to a methylene spacer, making it sterically accessible, similar to propylamine and benzylamine. Isobutylamine, with its branching at the β-carbon, presents a higher degree of steric hindrance, which can impede its approach to electrophilic centers.
Comparative Performance in Key Synthetic Transformations
The subtle differences in physicochemical properties manifest as tangible variations in reactivity and reaction outcomes. Here, we compare the expected performance of these amines in two of the most common transformations in pharmaceutical synthesis.
Amide Bond Formation
The formation of an amide bond is one of the most frequently performed reactions in drug discovery. The rate of this reaction is highly dependent on the nucleophilicity of the amine.
Typical Reaction: EDC/HOBt Coupling This method involves the activation of a carboxylic acid with a carbodiimide (like EDC) to form a highly reactive O-acylisourea intermediate, which is then intercepted by an amine.
Caption: General workflow for EDC-mediated amide bond formation.
Performance Comparison:
| Amine | Expected Reactivity | Typical Reported Yields | Rationale & Considerations |
| This compound | High | Good to Excellent (>85%)[10] | High basicity and low steric hindrance make it an excellent nucleophile. The cyclopropyl group is robust under these conditions. |
| Propylamine | High | Good to Excellent (>90%) | As a highly basic, unhindered primary amine, it reacts rapidly and efficiently in standard amide couplings. |
| Benzylamine | Moderate to High | Good to Excellent (>90%)[9][11] | While less basic, it is still a competent nucleophile. Reactions may require slightly longer times or warming. Yields are generally high.[9][11] |
| Isobutylamine | Moderate | Moderate to Good (70-90%) | Steric hindrance from the isobutyl group can slow the rate of reaction compared to linear amines, potentially requiring more forcing conditions or leading to lower yields with sterically demanding carboxylic acids. |
Causality: The higher basicity of the alkylamines, including CPMA, directly correlates with greater nucleophilicity, leading to faster and often more efficient amide bond formation compared to the less basic benzylamine. Steric hindrance, as seen with isobutylamine, can become a significant kinetic barrier, especially when coupled with a bulky carboxylic acid.
Reductive Amination
Reductive amination is a powerful method for C-N bond formation, proceeding via an imine or iminium ion intermediate which is then reduced in situ. The choice of reducing agent is key, with sodium triacetoxyborohydride (STAB) being a mild and selective option.
Typical Reaction: Reductive Amination with STAB This one-pot procedure involves mixing an aldehyde or ketone with the amine, followed by the addition of STAB.
Caption: General workflow for reductive amination using STAB.
Performance Comparison:
| Amine | Expected Reactivity | Typical Reported Yields | Rationale & Considerations |
| This compound | High | Good to Excellent (>80%) | Forms imines readily with aldehydes and ketones. The resulting secondary amine is a good substrate for this reaction. |
| Propylamine | High | Good to Excellent (>80%) | Unhindered nature allows for rapid imine formation and subsequent reduction. |
| Benzylamine | High | Good to Excellent (>70-95%)[12][13] | Readily forms imines, and the reaction is widely reported with high yields.[12][13] Over-alkylation to the tertiary amine can sometimes be an issue if the product is also reactive. |
| Isobutylamine | Moderate | Good (70-80%)[13] | Steric bulk can slow the initial imine formation, particularly with hindered ketones. However, yields are generally good.[13] |
Causality: The rate-determining step in reductive amination can be the initial formation of the imine. While all the compared primary amines are effective, the steric bulk of isobutylamine can be a limiting factor. A key advantage of STAB is its ability to reduce the protonated iminium ion much faster than the starting carbonyl compound, minimizing the formation of alcohol byproducts.[14]
Beyond the Reaction Flask: Impact on Medicinal Chemistry Properties
The choice of amine extends far beyond synthetic considerations, deeply impacting the drug-like properties of the final molecule. This is where this compound truly distinguishes itself.
-
Metabolic Stability: The cyclopropyl group is known to be a "metabolic shield." The C-H bonds of the cyclopropane ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropylmethyl moiety is a common strategy to increase a drug's half-life and reduce metabolic clearance.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to increased binding affinity for its target and enhanced potency.[2] This entropic advantage is a key reason for its prevalence in modern drug design.
-
Solubility and Lipophilicity: As a small, relatively polar group, the cyclopropyl moiety can help to maintain or improve aqueous solubility compared to larger, more greasy alkyl groups, which is beneficial for bioavailability.
Experimental Protocols
To provide a practical context, detailed step-by-step protocols for the two key reactions discussed are provided below.
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
Reagents & Materials:
-
Carboxylic Acid (1.0 equiv)
-
Primary Amine (e.g., this compound) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[15][16]
Protocol 2: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Reagents & Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Primary Amine (e.g., this compound) (1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, typically 1.0 equiv for ketones)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 equiv) and the primary amine (1.2 equiv).
-
Dissolve the components in anhydrous DCE (to a concentration of approx. 0.1-0.5 M). If the substrate is a ketone, acetic acid (1.0 equiv) can be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.
-
Continue to stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amine.[6][12]
Conclusion: Making the Right Choice
The selection of a primary amine is a critical decision in the design of a synthetic route and the optimization of a drug candidate.
-
This compound stands out as a superior building block when the goal is to enhance metabolic stability and introduce conformational constraint without sacrificing the high nucleophilicity of a primary alkylamine. Its predictable reactivity in standard transformations makes it a reliable and valuable tool.
-
Propylamine serves as an excellent, cost-effective baseline for a simple, flexible, and unhindered primary amine.
-
Benzylamine is the amine of choice when an aromatic moiety is desired and a slight reduction in basicity is tolerable. It is also a valuable protecting group that can be removed by hydrogenolysis.
-
Isobutylamine provides a simple way to introduce steric bulk near the nitrogen atom, which can be used to probe steric interactions in a binding pocket, though this comes at the cost of potentially reduced reactivity.
Ultimately, the optimal choice depends on the specific goals of the synthesis. By understanding the fundamental properties and reactive tendencies of these common primary amines, researchers can navigate their synthetic challenges with greater precision and foresight.
References
- Propylamine | C3H9N | CID 7852 - PubChem. (n.d.).
- Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. (n.d.).
- Isobutylamine | C4H11N | CID 6558 - PubChem. (n.d.).
- Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC. (2018, February 21).
- Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. (n.d.).
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996, May 31).
- Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.).
- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry. (2013, April 16).
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.).
- Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. (2025, August 6).
- Reductive aminations by imine reductases: from milligrams to tons - PMC. (n.d.).
- Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides - ResearchGate. (2025, August 6).
- Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. (n.d.).
- Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF. (2025, August 9).
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.).
- Propylamine - Wikipedia. (n.d.).
- Isobutylamine - Wikipedia. (n.d.).
- Cyclopropyl group - Wikipedia. (n.d.).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. (n.d.).
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. (n.d.).
- Chemical Properties of Propylamine (CAS 107-10-8) - Cheméo. (n.d.).
- Benzylamine (CAS 100-46-9) - Chemical & Physical Properties by Cheméo. (n.d.).
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.).
- Butylamine | C4H11N | CID 8007 - PubChem. (n.d.).
- Isobutylamine - Cheméo. (n.d.).
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (n.d.).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. ias.ac.in [ias.ac.in]
- 16. chemrxiv.org [chemrxiv.org]
The Cyclopropylmethyl Advantage: A Comparative Guide to Enhancing Drug Potency
In the intricate landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the arsenal of medicinal chemistry tactics, the introduction of a cyclopropanemethylamine moiety has emerged as a powerful strategy to enhance drug potency, metabolic stability, and receptor binding affinity. This guide provides an in-depth, objective comparison of the performance of drug candidates featuring this versatile functional group against their non-cyclopropylmethylated counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rationale Behind the Ring: Bioisosterism and Conformational Rigidity
The cyclopropyl group is often employed as a bioisostere, a chemical substituent that can replace another group without significantly altering the molecule's essential biological activity, yet potentially improving its physicochemical or pharmacokinetic properties. The three-membered ring of cyclopropane introduces a significant degree of conformational rigidity compared to more flexible alkyl chains. This rigidity can lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target and, consequently, enhanced potency.
The cyclopropylmethyl group, specifically when attached to a nitrogen atom, has proven particularly effective in modulating the activity of various drug classes, most notably opioid receptor modulators. The unique electronic and steric properties of the cyclopropyl ring contribute to improved metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl groups.
Case Study: Naltrexone vs. Naloxone - A Tale of Two Antagonists
A compelling illustration of the this compound advantage can be found in the comparison of two well-established opioid antagonists: naltrexone and naloxone. These molecules share a core structure, with the primary difference being the N-substituent: a cyclopropylmethyl group in naltrexone and an allyl group in naloxone. This seemingly minor alteration results in significant differences in their pharmacological profiles.
Comparative Potency at Opioid Receptors
Experimental data from competitive binding assays consistently demonstrate that naltrexone exhibits a higher binding affinity for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for most opioid drugs. The binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a stronger binding affinity.
| Compound | N-Substituent | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |
| Naltrexone | Cyclopropylmethyl | ~0.24 - 0.3 | ~0.8 | ~20 |
| Naloxone | Allyl | ~1.1 | ~18 | ~200 |
Data compiled from multiple sources. Ki values can vary depending on the specific assay conditions.
As the data indicates, naltrexone's affinity for the mu-opioid receptor is approximately 3 to 4 times higher than that of naloxone. This enhanced affinity translates to greater potency as an antagonist.
The increased potency of naltrexone is not limited to its binding affinity. Functional assays, such as the [³⁵S]GTPγS binding assay, which measures the extent of G-protein activation upon receptor binding, further corroborate the superior antagonist activity of naltrexone. In such assays, a lower IC50 value (the concentration required to inhibit 50% of the agonist response) signifies greater antagonist potency. Studies have shown that naltrexone is a more potent antagonist of morphine-induced effects compared to naloxone.
Pharmacokinetic Profile: The Duration of Action
Beyond potency, the cyclopropylmethyl group in naltrexone contributes to a more favorable pharmacokinetic profile, most notably a longer duration of action. Naltrexone has a longer plasma half-life (approximately 4 hours for the parent drug and 13 hours for its active metabolite, 6β-naltrexol) compared to naloxone (60-120 minutes). This extended duration of action is a significant clinical advantage, allowing for less frequent dosing in the management of opioid and alcohol dependence.
Experimental Protocols: Synthesizing and Evaluating Potency
To provide a practical framework for researchers, this section details the methodologies for synthesizing a this compound-containing compound and for assessing its potency.
Synthesis of N-Cyclopropylmethyl Derivatives
The synthesis of naltrexone from noroxymorphone serves as a representative example of introducing the cyclopropylmethyl group.
Step-by-Step Synthesis of Naltrexone:
-
Starting Material: Begin with noroxymorphone, the N-demethylated precursor.
-
Alkylation Reaction: Dissolve noroxymorphone in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to deprotonate the secondary amine.
-
Addition of Cyclopropylmethyl Bromide: Slowly add cyclopropylmethyl bromide to the reaction mixture. The deprotonated nitrogen will act as a nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl bromide.
-
Reaction Conditions: Heat the reaction mixture to facilitate the alkylation. The temperature and reaction time will need to be optimized for the specific substrate.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent. The crude product is then purified using column chromatography to yield naltrexone.
Caption: Workflow for the synthesis of Naltrexone.
In Vitro Potency Assessment: Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Step-by-Step Protocol for Opioid Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO-hMOR cells for the mu-opioid receptor).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a microplate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the mu-opioid receptor), and varying concentrations of the unlabeled test compound (the this compound derivative).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. The data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Potency Assessment: [³⁵S]GTPγS Functional Assay
The [³⁵S]GTPγS binding assay measures the functional activity of a compound by quantifying G-protein activation following receptor binding. This assay can distinguish between agonists, antagonists, and inverse agonists.
Step-by-Step Protocol for [³⁵S]GTPγS Assay:
-
Membrane Preparation: Similar to the binding assay, prepare cell membranes from a cell line expressing the receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP (guanosine diphosphate) to ensure G-proteins are in their inactive state.
-
Reaction Mixture: In a microplate, combine the cell membranes, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), an agonist (for antagonist testing), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow for receptor activation and [³⁵S]GTPγS binding to the Gα subunit.
-
Separation: Separate the bound and free [³⁵S]GTPγS using filtration.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: For an antagonist, the amount of agonist-stimulated [³⁵S]GTPγS binding will decrease with increasing concentrations of the test compound. This data is used to calculate the IC50 value. For an agonist, the amount of [³⁵S]GTPγS binding will increase with increasing concentrations of the test compound, and an EC50 value (the concentration for 50% of the maximal effect) is determined.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Conclusion
The incorporation of a this compound moiety represents a validated and highly effective strategy in medicinal chemistry for enhancing drug potency and optimizing pharmacokinetic properties. The case of naltrexone versus naloxone provides compelling evidence of the significant improvements in receptor binding affinity and duration of action that can be achieved through this structural modification. The experimental protocols outlined in this guide offer a practical framework for the synthesis and evaluation of novel compounds bearing the this compound group, empowering researchers to leverage this valuable tool in the pursuit of more effective and durable therapeutic agents.
References
- Patani GA, LaVoie EJ. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016 Oct 13;59(19):8712-8756.
- Ellman JA, et al. Asymmetric synthesis of (−)-naltrexone. Chemical Science. 2018;9(46):8688-8692.
- Hudlicky T. Hudlicky's semi-synthesis of (−)-naltrexone.
- Ellman JA, et al. Asymmetric synthesis of (−)-naltrexone.
- Tius MA. Synthesis of (−)-Homogalanthamine from Naltrexone. The Journal of Organic Chemistry. 2009;74(15):5532-5537.
- GoodRx. Naloxone vs. Naltrexone: How These Opioid Blockers Differ. 2022.
- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.
- Dr. Oracle. What is the difference between naltrexone and naloxone (opioid receptor antagonist) in the management of opioid overdose?. 2025.
- Winger G, et al. The discriminative stimulus effects of naloxone and naltrexone in morphine-treated rhesus monkeys: comparison of oral and subcutaneous administration. Psychopharmacology (Berl). 2001;154(1):55-62.
- Lattanzi R, et al. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PLOS One. 2014;9(6):e99231.
- Bicycle Health. Naloxone vs. Naltrexone: Which OUD Treatment Is Better?.
- Herremans PE, et al. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. J Recept Res. 1989;9(2):147-64.
- Portoghese PS, et al. Investigation of the N-Substituent Conformation Governing Potency and μ Receptor Subtype-Selectivity in (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)- piperidine Opioid Antagonists. Journal of Medicinal Chemistry. 1997;40(24):3979-3986.
- Headley AD, et al. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. J Mol Struct. 2003;650(1-3):149-157.
- Wikipedia. Naltrexone.
- Acevedo-Rodriguez A, et al. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC. 2011.
- ResearchGate. The principle of the delta opioid receptor – ligand binding assay....
- PubChem. Naltrexone.
- Sandhu M, et al. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. PMC. 2021.
- BindingDB. Assay in Summary_ki.
- Emmerson PJ, et al. [(35)S]GTPγS binding and opioid tolerance and efficacy in mouse spinal cord. Pharmacol Biochem Behav. 2012;100(4):559-65.
- Zocher M, et al. Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. PMC. 2014.
- Wagmann L, et al. Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U-47700, U-51754, U-49900, U-48800, U-50488, U-69593, U-48520, and U-48521. Drug Test Anal. 2022;14(4):656-666.
- Creative Bioarray. GTPγS Binding Assay.
- ResearchGate. Discovery of a highly selective and potent kappa opioid receptor agonist from N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydro-northebaines with reduced central nervous system (CNS) side
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Drugs Containing the Cyclopropylmethyl Amine Moiety
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylmethyl amine (CPMA) moiety has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent conformational rigidity and unique stereoelectronic properties can offer significant advantages in optimizing a drug candidate's potency and selectivity.[1][2][3] However, the very features that make the cyclopropyl group attractive can also introduce complex metabolic liabilities. Understanding and predicting the metabolic fate of CPMA-containing compounds is paramount for any drug discovery program aiming to advance these molecules to the clinic.
This guide provides an in-depth, comparative analysis of the metabolic stability of drugs featuring the CPMA moiety. We will dissect the key metabolic pathways, compare its stability profile to common structural alternatives, and provide detailed experimental protocols for robustly assessing metabolic liability in your own drug discovery pipeline.
The Double-Edged Sword: Why Cyclopropylmethyl Amines?
The incorporation of a cyclopropyl group into a drug candidate is often a deliberate strategy to enhance metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more conventional alkyl groups.[1] This can lead to a longer half-life and improved bioavailability. For instance, the cyclopropyl group in the statin drug pitavastatin successfully diverts metabolism away from the highly polymorphic CYP3A4 enzyme.[1]
However, when this cyclopropyl ring is directly attached to an amine, as in the CPMA moiety, the metabolic landscape becomes significantly more complex and, at times, perilous. The nitrogen atom can direct oxidative metabolism towards the fragile cyclopropyl ring, leading to a cascade of reactions that can compromise the drug's stability and even generate reactive, potentially toxic, metabolites.
Unraveling the Metabolic Pathways of Cyclopropylmethyl Amines
The metabolism of the CPMA moiety is primarily governed by oxidative enzymes, most notably cytochrome P450s and Flavin-containing monooxygenases (FMOs). While multiple pathways can be operative, the following are of principal concern for drug developers.
Cytochrome P450-Mediated Oxidation: The Major Route of Degradation
CYP enzymes, the workhorses of drug metabolism, are responsible for the majority of CPMA biotransformations.[4] The initial step often involves a one-electron oxidation at the nitrogen atom, which can trigger a series of downstream events.
-
Ring Opening and Formation of Reactive Intermediates: A critical metabolic liability of the CPMA moiety is CYP-mediated oxidation that leads to the opening of the cyclopropyl ring.[1][5][6][7] This process can generate reactive intermediates, such as carbon-centered radicals, which can covalently bind to cellular macromolecules like proteins, a mechanism often implicated in drug-induced toxicity.[1][6] A well-documented example is the hepatotoxicity associated with the antibiotic trovafloxacin, where CYP1A2-mediated oxidation of the cyclopropylamine moiety is believed to form reactive ring-opened intermediates.[1]
-
Metabolic Intermediate Complex (MIC) Formation: Cyclopropylamines can also inactivate CYP enzymes through the formation of metabolic intermediate complexes (MICs).[7][8] In this scenario, a metabolite, often a nitroso species, coordinates tightly to the heme iron of the CYP enzyme, rendering it catalytically inactive.[7][8] This can lead to non-linear pharmacokinetics and potential drug-drug interactions.
-
N-Dealkylation: While the cyclopropylmethyl group can be more stable than other alkyl groups, N-dealkylation can still occur, leading to the formation of cyclopropanemethanol and the corresponding dealkylated amine.
The following diagram illustrates the potential metabolic pathways of the CPMA moiety mediated by cytochrome P450 enzymes.
Caption: Key metabolic pathways of the cyclopropylmethyl amine moiety.
The Role of Flavin-Containing Monooxygenases (FMOs)
FMOs can also contribute to the metabolism of CPMA-containing drugs, typically through N-oxidation to form the corresponding N-oxide.[1][8] In some instances, this can be a detoxification pathway, as N-oxides are often more polar and readily excreted. However, the involvement of FMOs can also be a prelude to the formation of MICs with CYP enzymes.[7][8]
A Comparative Look: CPMA vs. Alternative Moieties
To provide a clearer perspective on the metabolic stability of the CPMA moiety, it is instructive to compare it with other commonly employed amine-containing structural motifs.
| Moiety | Common Metabolic Pathways | Key Stability Considerations |
| Cyclopropylmethyl Amine (CPMA) | CYP-mediated ring opening, MIC formation, N-dealkylation, FMO-mediated N-oxidation. | Prone to formation of reactive intermediates and CYP inhibition. Stability is highly context-dependent on the surrounding molecular scaffold. |
| N-tert-Butyl Amine | Generally stable to N-dealkylation due to steric hindrance. | Often used as a strategy to block N-dealkylation and improve metabolic stability.[9] |
| Piperidine/Pyrrolidine | Ring hydroxylation, N-dealkylation, α-carbonyl formation, ring opening via iminium ion intermediates. | Can be susceptible to bioactivation to reactive iminium species.[10] |
| Morpholine | Generally more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom. | Can still undergo oxidation, but typically at a slower rate. |
| Gem-Dimethyl Group (as a replacement for the cyclopropyl ring) | Can block metabolism at the site of substitution. | A common strategy to avert bioactivation of the cyclopropyl ring.[1] |
Strategies to Enhance the Metabolic Stability of CPMA-Containing Drugs
Given the potential for metabolic liabilities, medicinal chemists have devised several strategies to mitigate the risks associated with the CPMA moiety.
-
Substitution on the Cyclopropyl Ring: Introducing substituents, such as a methyl group, on the cyclopropyl ring can block sites of oxidation and improve metabolic stability.[1] This approach was successfully employed in a series of hepatitis C NS5B inhibitors.[1]
-
Isosteric Replacement: In cases where the CPMA moiety proves to be a significant metabolic hotspot, replacing it with a more stable isostere, such as a gem-dimethyl group, can be a viable strategy.[1]
-
Modulation of Electronic Properties: Altering the electronic environment around the amine nitrogen can influence its susceptibility to oxidation. The introduction of electron-withdrawing groups nearby can decrease the electron density on the nitrogen, potentially slowing the rate of CYP-mediated oxidation.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect. This strategy can be applied to the C-H bonds of the cyclopropyl ring or the methylene bridge.[11]
Experimental Protocols for Assessing Metabolic Stability
A robust assessment of metabolic stability is crucial for derisking CPMA-containing drug candidates early in the discovery process. The following are standard in vitro assays used to evaluate the metabolic fate of new chemical entities.
Liver Microsomal Stability Assay
This is a high-throughput screening assay used to determine the intrinsic clearance of a compound by phase I metabolic enzymes, primarily CYPs.[12]
Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Control compounds (a high-clearance and a low-clearance compound)
-
Acetonitrile or methanol for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and control compounds.
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test or control compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes, as well as transporters.[12]
Objective: To measure the rate of disappearance of a test compound in a suspension of primary hepatocytes.
Materials:
-
Cryopreserved or fresh primary hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and control compounds
-
Acetonitrile or methanol for cell lysis and protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Thaw and prepare a suspension of hepatocytes in the incubation medium.
-
Add the test or control compound to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a shaking water bath or incubator with a controlled atmosphere (e.g., 95% O₂, 5% CO₂).
-
At various time points, take an aliquot of the cell suspension and add it to cold acetonitrile or methanol to lyse the cells and precipitate proteins.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
Reactive Metabolite Trapping Assay
This assay is designed to detect the formation of reactive metabolites by "trapping" them with a nucleophilic agent, most commonly glutathione (GSH).
Objective: To identify the formation of GSH adducts, which is indicative of reactive metabolite formation.
Materials:
-
Liver microsomes or hepatocytes
-
Test compound
-
NADPH regenerating system (for microsomes)
-
Glutathione (GSH)
-
LC-MS/MS system capable of detecting GSH adducts
Procedure:
-
Perform a similar incubation as the microsomal or hepatocyte stability assay, but with the inclusion of a high concentration of GSH (e.g., 1-5 mM).
-
After incubation, quench the reaction and process the samples as described above.
-
Analyze the samples by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of GSH (or fragments thereof).
-
The detection of GSH adducts suggests the formation of reactive intermediates.[1][6]
Conclusion
The cyclopropylmethyl amine moiety is a valuable tool in the medicinal chemist's toolbox, offering the potential to fine-tune the properties of drug candidates. However, its unique structural features also present a distinct set of metabolic challenges. A thorough understanding of the underlying metabolic pathways, coupled with a robust experimental assessment of metabolic stability, is essential for successfully navigating the complexities of CPMA-containing drug development. By proactively addressing potential metabolic liabilities, researchers can unlock the full therapeutic potential of this intriguing structural motif.
References
- Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- PubMed.
- Frontiers in Pharmacology. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. [Link]
- PubMed. Strategies to Enhance Metabolic Stabilities. [Link]
- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
- PubMed.
- PubMed Central. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]
- ResearchGate.
- NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
- ResearchGate.
- MalariaWorld. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. [Link]
- National Institutes of Health.
- Pharma Focus Asia. Metabolic Stability. [Link]
- Creative Bioarray. How to Improve Drug Plasma Stability?. [Link]
- ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
- ACS Publications.
- Grantome.
- PubMed.
- Longdom Publishing.
- ResearchGate. A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. [Link]
- ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
- Optibrium. What's the importance of cytochrome P450 metabolism?. [Link]
- Longdom Publishing.
- PubMed. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link]
- PubMed Central. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. optibrium.com [optibrium.com]
- 5. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 6. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nedmdg.org [nedmdg.org]
- 10. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Cyclopropanemethylamine for Researchers and Drug Development Professionals
Introduction: The Significance of the Cyclopropylmethylamine Moiety
Cyclopropanemethylamine, a deceptively simple molecule, holds a prominent position in the landscape of modern medicinal chemistry and drug development.[1] The unique structural and electronic properties conferred by the strained cyclopropane ring—rigidity, lipophilicity, and metabolic stability—make it a highly sought-after pharmacophore. Its incorporation into drug candidates can significantly enhance potency, selectivity, and pharmacokinetic profiles. From antiviral agents to central nervous system therapeutics, the cyclopropylmethylamine scaffold is a cornerstone in the design of novel bioactive compounds.
This guide provides a comprehensive, in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, scalability, safety, and cost-effectiveness. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling informed decisions in the selection of the most appropriate synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into four principal strategies, each with its own set of advantages and limitations. The choice of method is often a trade-off between factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.
| Parameter | Hofmann Rearrangement | Reduction of Nitrile | Reductive Amination | Kulinkovich-Szymoniak Rxn |
| Starting Material | Cyclopropanecarboxamide | Cyclopropanecarbonitrile | Cyclopropanecarboxaldehyde | Cyclopropanecarbonitrile |
| Key Reagents | NaOBr or NaOCl, NaOH | H₂, Catalyst (e.g., Ni, Co) | NH₃, H₂, Catalyst or Hydride | Grignard Reagent, Ti(OⁱPr)₄ |
| Typical Yield | 75-90% | >90% | 80-95% | 60-80% |
| Purity | Good to Excellent | Excellent | Good to Excellent | Good, requires purification |
| Scalability | Moderate to Good | Excellent | Excellent | Moderate |
| Key Advantages | Good yields, well-established | High yield & purity, atom-economical | Direct, high-yielding | Good functional group tolerance |
| Key Disadvantages | Stoichiometric oxidant, potential for hazardous intermediates | High-pressure H₂, catalyst cost | High-pressure H₂/NH₃ | Stoichiometric Ti reagent, cost |
| Relative Cost | Moderate | Low to Moderate | Low to Moderate | High |
Hofmann Rearrangement of Cyclopropanecarboxamide
The Hofmann rearrangement is a classic and reliable method for the synthesis of primary amines from primary amides, involving a one-carbon degradation.[2] This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine.
Reaction Mechanism
The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with a halogen (typically bromine or chlorine) to form an N-haloamide. A second deprotonation generates an anion that rearranges, with the cyclopropyl group migrating from the carbonyl carbon to the nitrogen, displacing the halide and forming a cyclopropyl isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield this compound.
Caption: The Hofmann rearrangement pathway to this compound.
Experimental Protocol: Traditional Approach
A patented industrial process provides a robust protocol for the Hofmann degradation of cyclopropanecarboxamide.[3]
-
Preparation of Hypochlorite Solution: In a suitable reactor, a 10-50% aqueous solution of sodium hydroxide is prepared. To this, 1-1.5 molar equivalents of a 5-15% sodium hypochlorite solution are added, maintaining the temperature between 0-20°C.
-
Amide Suspension: One molar equivalent of cyclopropanecarboxamide is suspended in the prepared alkaline hypochlorite solution.
-
Reaction: The mixture is allowed to react for 10-60 minutes.
-
Continuous Flow Reaction: The homogeneous mixture is then continuously passed through a tubular reactor heated to 45-260°C.
-
Distillation and Isolation: The resulting mixture is transferred to a distillation column and refluxed with water to isolate the this compound.
Electro-Induced Hofmann Rearrangement
A more recent and "greener" variation of the Hofmann rearrangement utilizes an electrochemical approach, avoiding the need for stoichiometric amounts of hazardous halogens.[2][4] In this method, an electric current is used to generate the reactive bromine species in situ from a catalytic amount of sodium bromide.
Scalability and Safety Considerations
The traditional Hofmann rearrangement is scalable, as evidenced by its use in industrial processes.[3] However, the use of stoichiometric quantities of bromine or hypochlorite solutions requires careful handling due to their corrosive and toxic nature. The formation of the isocyanate intermediate also warrants caution. The continuous flow process described in the patent literature can mitigate some of the risks associated with batch processing.[3] The electro-induced method offers a safer alternative by minimizing the handling of hazardous reagents.[4]
Catalytic Reduction of Cyclopropanecarbonitrile
The direct catalytic hydrogenation of cyclopropanecarbonitrile is a highly efficient and atom-economical route to this compound. This method is particularly well-suited for large-scale industrial production due to its simplicity and high yields.
Reaction Mechanism
The reaction involves the heterogeneous catalytic hydrogenation of the nitrile functional group. The cyclopropanecarbonitrile is adsorbed onto the surface of a metal catalyst (commonly nickel or cobalt-based), where it reacts with activated hydrogen. The cyano group is sequentially reduced to an imine intermediate, which is then further hydrogenated to the primary amine.
Caption: Catalytic hydrogenation of cyclopropanecarbonitrile.
Experimental Protocol
A method for the synthesis of cyclopropanecarbonitrile with a reported yield of 92% and purity of 99.4% has been described.[5] The subsequent reduction can be carried out as follows:
-
Catalyst Preparation: A suitable hydrogenation catalyst, such as Raney Nickel or a cobalt-based catalyst, is charged into a high-pressure autoclave.
-
Reaction Setup: Cyclopropanecarbonitrile and a suitable solvent (e.g., methanol or ammonia-saturated methanol) are added to the autoclave.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. The reaction is then heated to the desired temperature (typically 80-120°C) and agitated.
-
Work-up and Isolation: After the reaction is complete (as determined by hydrogen uptake or GC analysis), the reactor is cooled and depressurized. The catalyst is filtered off, and the this compound is isolated by distillation of the filtrate.
Scalability and Safety Considerations
This method is highly scalable and is a preferred route for industrial production. The primary safety concerns are associated with the handling of high-pressure hydrogen gas and the pyrophoric nature of some hydrogenation catalysts (e.g., Raney Nickel). Proper engineering controls and adherence to safety protocols for high-pressure reactions are essential. The starting material, cyclopropanecarbonitrile, is also toxic and should be handled with appropriate personal protective equipment.
Reductive Amination of Cyclopropanecarboxaldehyde
Reductive amination is a versatile and widely used method for the synthesis of amines. In this one-pot reaction, a carbonyl compound reacts with ammonia or a primary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.
Reaction Mechanism
Cyclopropanecarboxaldehyde first reacts with ammonia to form an unstable hemiaminal, which then dehydrates to form a cyclopropylmethanimine. This imine is then reduced by a suitable reducing agent to yield this compound. The choice of reducing agent is crucial to ensure that the imine is reduced in preference to the starting aldehyde.
Caption: Reductive amination of cyclopropanecarboxaldehyde.
Experimental Protocol
Recent advances have demonstrated the use of in situ-generated cobalt catalysts for the reductive amination of aldehydes with aqueous ammonia and hydrogen gas under mild conditions.[6][7]
-
Catalyst Generation: A highly active cobalt catalyst is prepared in situ by mixing cobalt(II) chloride and a reducing agent like sodium borohydride in the reaction vessel.
-
Reaction Mixture: Cyclopropanecarboxaldehyde, aqueous ammonia, and a suitable solvent are added to the vessel.
-
Hydrogenation: The reactor is pressurized with hydrogen (1-10 bar) and heated to around 80°C.
-
Isolation: Upon completion, the catalyst is separated, and the product is isolated, typically by extraction and distillation.
Alternatively, hydride reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride can be used in place of catalytic hydrogenation.[8]
Scalability and Safety Considerations
Catalytic reductive amination is a scalable and industrially viable process.[7] Similar to nitrile reduction, the use of high-pressure hydrogen requires appropriate safety measures. The use of aqueous ammonia also necessitates good ventilation and appropriate personal protective equipment. The in situ generation of the catalyst from readily available precursors can be advantageous for large-scale operations.
Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction that allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide.[4][9]
Reaction Mechanism
The reaction proceeds via the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium(IV) isopropoxide. This intermediate then reacts with the nitrile to form an azatitanacyclopentene. In the presence of a Lewis acid, this intermediate is efficiently converted to the corresponding cyclopropylamine.[9]
Caption: The Kulinkovich-Szymoniak reaction for cyclopropylamine synthesis.
Experimental Protocol
A general procedure for the synthesis of primary cyclopropylamines from nitriles has been reported.[4][10]
-
Reaction Setup: To a solution of titanium(IV) isopropoxide in an ethereal solvent under an inert atmosphere, a solution of a Grignard reagent (e.g., ethylmagnesium bromide) is added at room temperature.
-
Nitrile Addition: After stirring, a solution of the nitrile (e.g., cyclopropanecarbonitrile) in the same solvent is added.
-
Lewis Acid Treatment: The reaction mixture is then treated with a Lewis acid, such as boron trifluoride etherate.
-
Quenching and Isolation: The reaction is quenched with an aqueous base, and the product is extracted with an organic solvent. The crude product is then purified, typically by chromatography.
Scalability and Safety Considerations
The Kulinkovich-Szymoniak reaction is a valuable tool for laboratory-scale synthesis, particularly for accessing substituted cyclopropylamines with good functional group tolerance. However, its scalability can be limited by the use of stoichiometric amounts of the titanium reagent and the cost of the reagents. The handling of pyrophoric Grignard reagents and moisture-sensitive titanium alkoxides requires a well-controlled inert atmosphere.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project.
-
For large-scale industrial production , where cost, efficiency, and atom economy are paramount, the catalytic reduction of cyclopropanecarbonitrile and the reductive amination of cyclopropanecarboxaldehyde are the most attractive options. These methods offer high yields and purity and are amenable to continuous processing.
-
For laboratory-scale synthesis and medicinal chemistry applications , where versatility and functional group tolerance may be more critical, the Hofmann rearrangement and the Kulinkovich-Szymoniak reaction provide valuable alternatives. The electro-induced Hofmann rearrangement is a particularly promising "green" alternative to the classical method.
Ultimately, a thorough evaluation of the available starting materials, equipment, and safety infrastructure, along with the desired scale and purity of the final product, will guide the selection of the most appropriate synthetic strategy.
References
- Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
- Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. (n.d.).
- Cha, J. K., & Titi, D. S. (2010). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. The Journal of Organic Chemistry, 75(15), 5041–5044.
- Kulinkovich Cyclopropanation. ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synthesis, 55(05), 763-770.
- Zhang, Y., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
- Hofmann Rearrangement. Chemistry Steps. (n.d.).
- DE19523868A1 - Process for the production of cyclopropanamine by Hofmann degradation of cyclopropanecarboxamide. (1997). Google Patents.
- Abbott, D. E., & Allred, G. D. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Reductive Amination. (2023, March 16). [Video]. YouTube.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230.
- Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. (2023). The Journal of Organic Chemistry, 88(23), 16047–16064.
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). Organic Letters.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community (GCTLC).
- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions.
- This compound FOR SYNTHESIS. NELS. (n.d.).
- Technoeconomic Analysis of a 55,000 Ton/Year Methylamines Production Plant (MMA, DMA, TMA) Using ASPEN Plus, ASPEN HYSYS, and PRO/II Simulation. (2025).
- Synthesis of cyclopropanes. Organic Chemistry Portal. (n.d.).
- US5728896A - Process for the preparation of hydroxymethyl-cyclopropane. (1998). Google Patents.
- CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile. (2011). Google Patents.
- Safety and risks informed economic process synthesis. (2025).
- Techno-Economic Analysis and Life Cycle Assessment of Hydroxylamine Eco-Manufacturing via Wastewater Electrochemical Reduction. (2023).
- Techno‐economic analysis of a plant‐based platform for manufacturing antimicrobial proteins for food safety. (2020). Biotechnology and Bioengineering, 117(12), 3736-3748.
- Process Safety Progress. AIChE. (n.d.).
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. DE19523868A1 - Cyclopropanamine prodn. by Hofmann degradation of cyclopropane-carboxamide - Google Patents [patents.google.com]
- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 5. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 10. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Cyclopropanemethylamine
Introduction: The Analytical Imperative for Cyclopropanemethylamine
This compound (CPA) is a vital molecular building block in modern chemistry. Its unique strained three-membered ring and reactive primary amine group make it a cornerstone for synthesizing a range of high-value compounds.[1][2] In the pharmaceutical sector, the cyclopropylamine moiety is integral to antiviral drugs, kinase inhibitors, and other critical therapeutics.[3][4] Its application extends to the agrochemical industry, where it serves as a precursor for advanced herbicides and fungicides.[3]
Given its role in products directly impacting human health and the environment, the quantitative and qualitative analysis of CPA must be beyond reproach. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) mandate that any analytical procedure used for release and stability testing be rigorously validated.[5][6][7][8] Validation demonstrates, with a high degree of assurance, that an analytical method is fit for its intended purpose, ensuring that all data generated is reliable, reproducible, and accurate.[9][10]
This guide provides a comparative analysis of the principal analytical techniques for CPA, grounded in the validation frameworks of ICH Q2(R2).[5][7][11] We will explore the causality behind methodological choices, present detailed validation protocols, and offer comparative performance data to guide researchers, scientists, and drug development professionals in establishing robust and defensible analytical methods.
Selecting the Right Tool: A Comparative Overview of Analytical Techniques
The physicochemical properties of this compound—a volatile, low molecular weight primary amine—dictate the most suitable analytical approaches.[12][13] The primary candidates are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most direct and powerful technique for CPA analysis. Its suitability stems from CPA's inherent volatility. GC provides excellent separation of volatile compounds, while the mass spectrometer offers high sensitivity and unparalleled specificity for identification based on mass-to-charge ratio and fragmentation patterns.[14] For a small molecule like CPA, GC-MS is often the first-choice method for routine purity and assay testing.[13][14]
-
High-Performance Liquid Chromatography (HPLC): While a versatile workhorse for larger, less volatile pharmaceuticals, HPLC presents challenges for CPA. The primary amine group can cause peak tailing on standard silica-based columns, and its lack of a strong UV chromophore makes detection difficult without derivatization.[15] However, with appropriate method development—such as using derivatizing agents (e.g., dansyl chloride) to add a chromophore, or employing specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC)—HPLC can be a viable, albeit more complex, alternative.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the absolute structural confirmation and identification of CPA.[13][16][17] The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a unique fingerprint of the molecule.[18][19] While quantitative NMR (qNMR) can be used for assay determination without a reference standard, it is less common in routine quality control labs due to longer analysis times and higher instrumentation costs compared to GC or HPLC. Its primary role in this context is the unequivocal characterization of reference standards and the identification of unknown impurities.
Logical Flow for Method Selection
The choice of methodology is a critical first step. The following decision-making workflow illustrates the logical process for selecting an appropriate technique for a small amine like this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Cyclopropylamine Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 4. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. propharmagroup.com [propharmagroup.com]
- 9. wjarr.com [wjarr.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Commercial Cyclopropanemethylamine
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
Cyclopropanemethylamine (CPMA) is a foundational building block in modern chemistry. Its strained cyclopropyl ring and reactive primary amine group make it a valuable intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The structural motif of CPMA is integral to molecules designed to be enzyme inhibitors, such as certain monoamine oxidase inhibitors (MAOIs), and other neurologically active agents.[3]
However, the very reactivity that makes CPMA synthetically valuable also presents challenges in its production and purification. The presence of impurities—be they unreacted starting materials, synthesis by-products, or residual solvents—can have profound consequences. In a research setting, impurities can lead to ambiguous results and failed experiments. In drug development, they pose a significant risk to patient safety and can compromise the efficacy and stability of the final API. Regulatory bodies, such as the European Medicines Agency (EMA), have stringent requirements for the characterization and control of impurities in medicinal products.[4][5]
This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of commercial this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering researchers and drug development professionals to select and implement the most appropriate techniques for their specific needs.
Understanding the Impurity Profile: What to Look For
A robust analytical strategy begins with understanding the potential impurities, which are primarily dictated by the synthetic route. Common methods for synthesizing CPMA include the reduction of cyclopropanecarbonitrile or the reductive amination of cyclopropanecarboxaldehyde.[3] Based on these and related pathways, a profile of likely impurities can be constructed:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Cyclopropanecarbonitrile, cyclopropanecarboxaldehyde, or cyclopropanol.
-
Over-alkylation Products: Dicyclopropylmethylamine (secondary amine) and tricyclopropylmethylamine (tertiary amine).
-
Ring-Opened Species: Butenylamine or related isomers, resulting from the cleavage of the high-strain cyclopropane ring under certain reaction conditions.
-
-
Residual Solvents: Toluene, Tetrahydrofuran (THF), or alcohols used during the reaction or purification steps.
-
Degradation Products: CPMA is sensitive to air and can form degradation products over time.[2]
A multi-faceted analytical approach is therefore not just recommended, but essential for comprehensive characterization.
Comparative Analysis of Purity Assessment Methodologies
We will compare the three most powerful and commonly employed techniques for small molecule purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles
Principle of Operation: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase inside a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification.[6][7] For a volatile primary amine like CPMA, GC is often the method of choice cited by commercial suppliers.[8][9]
Experimental Protocol: GC-MS for CPMA Purity
-
Sample Preparation: Accurately weigh ~20 mg of the commercial CPMA sample and dissolve it in 10 mL of a suitable solvent, such as Dichloromethane or Methanol.
-
Instrumentation:
-
System: Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: A mid-polarity column, such as a DB-624 or a 5% Phenyl Polysiloxane (HP-5ms type), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Scientist's Rationale: Primary amines can exhibit poor peak shape ("tailing") on standard non-polar columns due to interaction with active sites. A mid-polarity or amine-specific column provides better inertness and peak symmetry without requiring derivatization.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Instrumental Parameters:
-
Injector: Split mode (e.g., 50:1), Temperature: 250°C.
-
Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Scientist's Rationale: A temperature ramp ensures separation of low-boiling solvents from the main analyte and higher-boiling impurities like over-alkylation products.
-
-
Detector (MS): Electron Ionization (EI) at 70 eV, Mass Range m/z 35-350.
-
-
Data Analysis:
-
Identify the main CPMA peak by its retention time and mass spectrum (Molecular Ion: m/z 71, key fragments from alpha-cleavage).
-
Integrate all peaks in the chromatogram. Purity is calculated using the area percent method.
-
Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and predicted fragmentation patterns.[10]
-
Workflow for GC-MS Purity Assessment
Caption: Experimental workflow for GC-MS purity analysis of this compound.
Strengths & Limitations:
-
Strengths: Unmatched sensitivity for volatile impurities (e.g., solvents) and process-related impurities (e.g., dicyclopropylmethylamine). Provides definitive identification through mass spectral data.
-
Limitations: Not suitable for non-volatile or thermally unstable impurities. The high basicity of the amine can still pose chromatographic challenges if the system is not properly maintained.
High-Performance Liquid Chromatography (HPLC): The Key to Non-Volatiles
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a small, polar molecule like CPMA that lacks a UV chromophore, direct detection is problematic.[11][12] The solution is chemical derivatization, where a UV-active or fluorescent tag is attached to the amine, allowing for highly sensitive detection.[13][14]
Experimental Protocol: HPLC with Pre-Column Derivatization
-
Derivatization Reagent: Prepare a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in Acetonitrile.
-
Sample Preparation & Derivatization:
-
Accurately weigh ~10 mg of the CPMA sample into a vial. Dissolve in 10 mL of an appropriate buffer (e.g., borate buffer, pH 9).
-
Add a stoichiometric excess of the FMOC-Cl solution.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Scientist's Rationale: FMOC-Cl reacts with the primary amine of CPMA to form a stable, highly UV-absorbent derivative.[12] The basic pH ensures the amine is deprotonated and nucleophilic.
-
-
-
Instrumentation:
-
System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Instrumental Parameters:
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 266 nm.[12]
-
-
Data Analysis:
-
Identify the peak for the FMOC-CPMA derivative.
-
Impurities that are also primary amines will be derivatized and appear in the chromatogram. Non-amine impurities will not be seen unless they possess a native chromophore.
-
Purity is calculated by area percent of the relevant, derivatized peaks.
-
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity analysis using pre-column derivatization.
Strengths & Limitations:
-
Strengths: Ideal for identifying and quantifying non-volatile or thermally labile impurities that are invisible to GC. High sensitivity can be achieved with fluorescent derivatizing agents.
-
Limitations: The derivatization step adds complexity and is a potential source of error. It will not detect impurities that do not react with the derivatizing agent (e.g., non-amine species).
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Assay
Principle of Operation: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For quantitative purposes (qNMR), the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known concentration and purity, a highly accurate, direct measure of the analyte's mass in the sample can be determined.[15][16]
Experimental Protocol: qNMR for CPMA Purity
-
Standard Preparation: Accurately prepare a stock solution of a certified internal standard (e.g., Maleic Anhydride) in a deuterated solvent (e.g., DMSO-d₆). The standard must have peaks that do not overlap with the analyte.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the CPMA sample into an NMR tube.
-
Accurately add a known volume (e.g., 600 µL) of the internal standard stock solution.
-
Scientist's Rationale: Precise weighing and volume transfer are paramount for accuracy in qNMR. DMSO-d₆ is a good solvent choice as the N-H protons of the amine will be clearly visible and less prone to rapid exchange than in D₂O.
-
-
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Standard 1D Proton (¹H) acquisition.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for quantitative work).
-
Scientist's Rationale: This is the most critical parameter. An insufficient delay will lead to incomplete relaxation of the nuclei between pulses, causing the signal integrals to be non-proportional to the molar quantities, invalidating the quantification.[15]
-
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Apply baseline correction and phase the spectrum correctly.
-
Integrate a well-resolved signal from CPMA (e.g., the two protons of the -CH₂- group adjacent to the nitrogen) and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, Puritystd=Purity of the standard.
-
Strengths & Limitations:
-
Strengths: A primary ratio method providing exceptional accuracy and traceability. It is non-destructive and provides structural confirmation simultaneously. It quantifies the main component without needing reference standards for the impurities.
-
Limitations: Relatively low sensitivity; impurities below ~0.1% are often undetectable. Requires a higher sample amount and access to a high-field NMR spectrometer.
Data Summary: A Comparative Purity Analysis
To illustrate the complementary nature of these techniques, the following table presents hypothetical purity data for three different commercial lots of this compound.
| Parameter | Vendor A (Standard Grade) | Vendor B (High Purity) | Vendor C (Poor Quality) | Method of Analysis |
| Purity (Area %) | 98.9% | 99.8% | 95.2% | GC-FID |
| Assay (wt/wt %) | 98.5% | 99.7% | 94.8% | ¹H qNMR |
| Dicyclopropylmethylamine | 0.6% | < 0.1% | 2.5% | GC-MS |
| Residual Toluene | 350 ppm | < 50 ppm | 800 ppm | GC-MS (Headspace) |
| Unknown Amine Impurity | 0.3% | < 0.1% | 1.1% | HPLC (Derivatized) |
| Non-Volatile Baseline | Not Detected | Not Detected | Significant | HPLC |
| Structural Confirmation | Conforms | Conforms | Conforms | ¹H & ¹³C NMR |
Analysis of Results:
-
Vendor A represents a standard commercial grade. GC and NMR show good agreement. Trace levels of process and solvent impurities are present.
-
Vendor B is a high-purity grade, with all impurities below the detection limits of routine analysis, confirmed by orthogonal GC and NMR methods.
-
Vendor C is a poor-quality batch. GC-MS reveals significant process-related impurities. Crucially, HPLC shows a non-volatile impurity that GC would have missed entirely, and the qNMR assay confirms the lower overall content of the active molecule.
Conclusion and Recommendations
The comprehensive purity assessment of a critical raw material like this compound cannot be reliably accomplished with a single analytical technique. Each method provides a unique and vital piece of the puzzle.
As a Senior Application Scientist, my recommendation for a complete and robust quality control strategy is as follows:
-
Primary Purity Assay (GC-MS/FID): Use GC-MS as the primary tool for routine quality control. It is fast, highly sensitive, and perfectly suited for identifying and quantifying the most likely volatile impurities and by-products.
-
Orthogonal Assay and Structural Verification (qNMR): Employ ¹H qNMR for definitive structural confirmation and as an orthogonal, highly accurate assay method. This is particularly important for qualifying new suppliers or for batches intended for cGMP (current Good Manufacturing Practice) applications.
-
Non-Volatile Impurity Screening (HPLC): Implement an HPLC method (preferably with derivatization or coupled with a mass spectrometer) to screen for any non-volatile or thermally labile impurities that are invisible to GC.
By integrating these three methodologies, researchers and drug development professionals can build a self-validating analytical system, ensuring the quality, consistency, and safety of their this compound and, by extension, the integrity of their final products.
References
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015).
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009).
- Detecting Primary Amines. (2006).
- This compound, 97%. Thermo Fisher Scientific.
- Spectroscopy of Amines. (2023). OpenStax.
- Spectroscopy of Amines.
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- “Pure by NMR”? (2008).
- This compound. LookChem.
- This compound, 97% 5 g. Thermo Fisher Scientific.
- This compound, 97% 1 g. Thermo Fisher Scientific.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
- Assessing the Purity of Synthesized (2,2-dichloroethenyl)
- GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. (2025).
- Synthesis of cyclopropane containing natural products.
- Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine. Benchchem.
- Synthesis of trans-2-Substituted-Cyclopropylamines
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- LC-MS characterization and purity assessment of a prototype bispecific antibody. (2013). NIH.
- Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes. (1980). PubMed.
- Nitrosamine impurities. (2025). European Medicines Agency (EMA).
- Guideline on the requirements for the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. (2017). European Medicines Agency (EMA).
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. longdom.org [longdom.org]
- 4. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 12. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Cyclopropyl Ring in Action: A Comparative Guide to In Silico Modeling of Cyclopropanemethylamine Interactions
In the landscape of modern medicinal chemistry, the cyclopropyl moiety has emerged as a powerful tool for optimizing the pharmacological properties of drug candidates. Its unique conformational rigidity and enhanced metabolic stability make it a favored substituent in the design of novel therapeutics.[1][2][3] Cyclopropanemethylamine, a key building block featuring this strained three-membered ring, presents both an opportunity and a challenge for computational chemists.[4] Accurately modeling its interactions with biological targets is paramount for structure-based drug design. This guide provides an in-depth comparison of in silico methodologies for studying this compound's interactions, offering practical protocols and insights to guide your research.
The Significance of the Cyclopropyl Moiety
The inherent strain in the cyclopropane ring, with bond angles compressed to approximately 60°, imparts distinct chemical and physical properties.[4][5][6] This strain enhances its reactivity and influences its conformation, which can be advantageous in achieving selective binding to protein targets.[7] Furthermore, the cyclopropyl group is known to improve the metabolic stability of drug candidates compared to linear alkyl groups, often leading to a better pharmacokinetic profile.[4]
A Comparative Overview of In Silico Modeling Techniques
The choice of in silico method is critical for obtaining meaningful predictions of how this compound and its derivatives will interact with a biological target. Here, we compare the most common approaches, from rapid screening methods to more computationally intensive simulations.
| Modeling Technique | Principle | Strengths | Limitations | Typical Use Case |
| Molecular Docking | Predicts the preferred orientation of a ligand to a receptor. | Fast, suitable for high-throughput virtual screening. | Scoring functions can be inaccurate; often treats the receptor as rigid. | Initial screening of large compound libraries. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Accounts for protein flexibility and solvent effects; provides insights into binding thermodynamics. | Computationally expensive; requires specialized force fields for non-standard residues. | Detailed analysis of binding modes and stability of a lead compound. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Independent of a known protein structure (ligand-based); useful for scaffold hopping. | Can be overly simplistic; may not capture all important interactions. | Identifying novel scaffolds with similar activity to a known inhibitor. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the reactive center with quantum mechanics and the rest of the system with molecular mechanics. | Highly accurate for studying reaction mechanisms and bond breaking/formation. | Extremely computationally demanding; requires significant expertise. | Investigating the mechanism of enzyme inhibition by cyclopropylamine-containing compounds.[7][8][9][10][11] |
Experimental Protocols: A Step-by-Step Guide
Molecular Docking of a this compound Derivative
This protocol outlines a typical workflow for docking a flexible ligand, such as a this compound derivative, into a protein active site using AutoDock Vina.[5]
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Detailed Steps:
-
Prepare the Receptor:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
-
Prepare the Ligand (this compound Derivative):
-
Generate a 3D structure of the ligand.
-
Assign Gasteiger charges.
-
Define the rotatable bonds, allowing for flexibility in the methylamine side chain.
-
-
Set up the Grid Box:
-
Define a grid box that encompasses the entire binding site of the protein.
-
-
Run AutoDock Vina:
-
Execute the docking calculation, specifying the prepared receptor and ligand files, as well as the grid parameters.
-
-
Analyze the Results:
-
Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
-
Rank the poses based on the scoring function to identify the most likely binding mode.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a more dynamic and detailed view of the ligand-protein interaction. A crucial aspect of running accurate MD simulations for molecules containing a cyclopropane ring is the use of appropriate force field parameters.
Workflow for Molecular Dynamics Simulation
Caption: A typical workflow for setting up and running a molecular dynamics simulation.
Key Considerations for this compound:
-
Force Field Parameters: Standard force fields may not adequately describe the strained geometry of the cyclopropane ring. It is recommended to use specialized parameters, such as those developed for cyclic alkanes, to accurately model the bond lengths, angles, and dihedral potentials.[12][13][14]
-
System Setup: Start with the best-docked pose of the this compound derivative in the protein's active site.
-
Solvation and Equilibration: Solvate the system in a water box with appropriate counter-ions to neutralize the charge. Perform a series of minimization, heating, and equilibration steps to prepare the system for the production run.
-
Production and Analysis: Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to observe the stability of the binding and any conformational changes. Analyze the trajectory for metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and specific ligand-protein interactions over time.
Comparative Performance of Docking Software
The choice of docking software can significantly impact the accuracy of the predicted binding poses. Several studies have compared the performance of various docking programs.
| Docking Software | Search Algorithm | Scoring Function | Reported Performance Notes |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical free energy-based | Generally good at reproducing binding modes for a wide range of systems. |
| GOLD | Genetic Algorithm | ChemScore, GoldScore, ASP, PLP | Often performs well, particularly with flexible side chains.[15] |
| Glide | Systematic Search | GlideScore | Known for its speed and accuracy in virtual screening.[15] |
| DOCK | Shape-based | Energy-based | One of the pioneering docking programs, with continuous development.[15] |
| FlexX | Incremental Construction | Empirical | Another widely used program, validated on a large set of protein-ligand complexes.[15] |
It is important to note that the performance of a docking program can be target-dependent. Therefore, it is often advisable to use multiple docking programs and/or scoring functions (consensus docking) to increase the confidence in the predicted binding modes.[15]
Advanced Methods: QM/MM for Mechanistic Insights
For this compound derivatives that act as enzyme inhibitors, understanding the reaction mechanism at a quantum mechanical level is crucial. This is where hybrid QM/MM methods excel. By treating the reacting atoms (the cyclopropyl ring and the interacting enzyme residues) with a high-level QM method and the surrounding protein and solvent with a classical MM force field, QM/MM simulations can provide detailed insights into transition states and reaction energy barriers.[7][8][9][10][11]
Sources
- 1. Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage [arxiv.org]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. AutoDock Flexible Molecular Docking Tutorial - CD ComputaBio [computabio.com]
- 5. Flexible docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. Cyclopropane - Wikipedia [en.wikipedia.org]
- 7. biomolmd.org [biomolmd.org]
- 8. Combined quantum mechanics/molecular mechanics (QM/MM) methods in computational enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum-Mechanical/Molecular-Mechanical (QM/MM) Simulations for Understanding Enzyme Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 12. mb.uni-paderborn.de [mb.uni-paderborn.de]
- 13. Lennard-Jones force field parameters for cyclic alkanes from cyclopropane to cyclohexane | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Comparative docking studies of Cyclopropanemethylamine analogs
An In-Depth Guide to Comparative Docking Studies of Cyclopropanemethylamine Analogs as Monoamine Oxidase Inhibitors
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on conducting rigorous and insightful comparative molecular docking studies of this compound analogs targeting monoamine oxidases (MAO). We will move beyond a simple procedural list to explain the underlying scientific rationale for each step, ensuring the generation of trustworthy and actionable data to guide drug discovery efforts.
The Significance of the this compound Scaffold
The this compound moiety is a classic example of a "privileged scaffold" in medicinal chemistry.[1] Its inherent conformational rigidity and unique electronic properties have made it a cornerstone in the design of potent enzyme inhibitors. Its most famous representative is tranylcypromine (trans-2-phenylcyclopropylamine), an irreversible inhibitor of monoamine oxidases that has been used clinically as an antidepressant for decades.[1][2][] This scaffold's proven success makes it an attractive starting point for developing novel analogs with improved potency and selectivity for the two key MAO isoforms: MAO-A and MAO-B.
These enzymes are critical targets in neuropharmacology. Selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are used to treat Parkinson's disease and have potential applications in other neurodegenerative disorders like Alzheimer's disease.[4] Therefore, the ability to computationally predict how novel this compound analogs will interact with and differentiate between these two enzyme isoforms is a powerful tool for accelerating the drug design cycle.
Part 1: Understanding the Target: The Scientific Rationale for MAO-A and MAO-B Selectivity
Monoamine oxidases are flavin adenine dinucleotide (FAD)-dependent enzymes anchored to the outer mitochondrial membrane.[5] They catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[4][6] While MAO-A and MAO-B share approximately 70% sequence identity and a highly conserved structure, a few key differences in their active sites govern their distinct substrate and inhibitor specificities.[5]
The active site of MAO-A is a single, compact hydrophobic cavity of about 550 ų.[5][7] In contrast, the active site of MAO-B is larger and composed of two distinct regions: a 290 ų "entrance cavity" and a 400 ų "substrate cavity".[5][8] These cavities are separated by the residue Ile199, which acts as a conformational "gate".[5]
Crucially, the major determinant of inhibitor selectivity is a single amino acid difference. In MAO-A, position 335 is occupied by a bulky isoleucine (Ile335), which constricts the active site. The corresponding residue in MAO-B is a tyrosine (Tyr326), whose different shape and orientation create a subtly different cavity topography.[9][10] A successful docking study must be able to model how ligands interact with these differing environments to predict selectivity.
Caption: Simplified mechanism of MAO and inhibitor action.
Part 2: A Validated Experimental Workflow for Comparative Docking
This section details a step-by-step protocol for conducting a comparative docking study. The emphasis is on establishing a self-validating system to ensure the trustworthiness of the generated results. We will use human MAO-B as the primary example for protocol development due to the wealth of structural data available.
Step 1: High-Fidelity Protein Structure Preparation
Causality: The accuracy of a docking simulation is fundamentally limited by the quality of the input protein structure. Starting with a high-resolution X-ray crystal structure is non-negotiable as it provides the most accurate atomic coordinates of the active site.
Protocol:
-
Structure Selection: Obtain crystal structures from the Protein Data Bank (RCSB PDB). For this study, we select:
-
Human MAO-B: PDB ID: 1GOS.[8] This structure is at a 3.0 Å resolution and provides a clear view of the active site. For higher resolution, structures like 1S3E (1.6 Å) can also be used.[11]
-
Human MAO-A: PDB ID: 2Z5X.[9][10] This structure, solved at 2.2 Å resolution, is complexed with the inhibitor harmine, clearly defining the active site.
-
-
Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., PyMOL, UCSF Chimera, or BIOVIA Discovery Studio).
-
Remove Non-Essential Molecules: Delete all water molecules and any co-crystallized ligands or ions that are not the FAD cofactor. The original ligand must be removed to make the binding site accessible.
-
Protonation and Repair: Add hydrogen atoms, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4. This step is critical for defining correct hydrogen bonding patterns. Specialized software like H++ or modules within docking suites (e.g., AutoDock Tools) are used for this purpose.[12]
-
Charge Assignment: Assign partial atomic charges using a standard force field (e.g., Gasteiger).[13]
-
Save the Prepared Protein: Save the cleaned, protonated structure in the required format for the docking software (e.g., PDBQT for AutoDock).
Step 2: Ligand Preparation and Conformational Analysis
Causality: The docking software explores various conformations of the flexible ligand within the rigid receptor active site. The starting 3D structure and defined rotatable bonds of the ligand must be chemically correct to allow for a meaningful exploration of its potential binding poses.
Protocol:
-
Ligand Sketching: Draw the 2D structures of the this compound analogs. For this guide, we will consider:
-
Analog 1: Tranylcypromine (Reference compound)
-
Analog 2: cis-N-benzyl-2-methoxycyclopropylamine (A potent MAO-B selective inhibitor)[14]
-
Analog 3: A hypothetical trans-N-benzyl-2-chlorocyclopropylamine (for SAR comparison)
-
-
Conversion to 3D: Convert the 2D sketches into 3D structures.
-
Energy Minimization: Perform a geometry optimization using a suitable computational chemistry method (e.g., with a force field like MMFF94 or a semi-empirical quantum method). This ensures the ligand starts from a low-energy, stable conformation.
-
Charge and Bond Definition: As with the protein, assign partial charges and define the rotatable bonds for the ligand. The software will pivot the molecule around these bonds during the docking simulation.
-
Save the Prepared Ligands: Save each ligand in the appropriate format (e.g., PDBQT).
Step 3: Defining the Active Site and Grid Generation
Causality: Molecular docking is a search algorithm. To make the search computationally efficient and accurate, we must define a specific three-dimensional space—the "grid box"—where the algorithm will attempt to place the ligand. Centering this box on the known active site is paramount.
Protocol:
-
Identify the Binding Pocket: In the prepared protein structure, identify the key residues of the active site, particularly the space occupied by the FAD cofactor and where known inhibitors bind.
-
Center the Grid: Define the center of the grid box. A reliable method is to use the center of mass of the co-crystallized ligand from the original, unprocessed PDB file. For MAO-B (1GOS), this would be the center of the bound pargyline analog.[8]
-
Set Grid Dimensions: Define the size of the box. A grid of 60 x 60 x 60 points with a spacing of 0.375 Å is typically sufficient to encompass the entire active site cavity, allowing enough room for the ligands to orient themselves freely.[11] This step generates grid map files that pre-calculate the interaction potentials for different atom types within the defined space, speeding up the subsequent docking calculations.
Caption: A comprehensive workflow for molecular docking studies.
Step 4: The Self-Validating System: Molecular Docking and Protocol Validation
Causality: Before generating new data, you must prove that your chosen computational protocol can reproduce known experimental results. This is the most critical step for ensuring the trustworthiness of your study. Failure to validate the protocol renders any subsequent results unreliable.
Protocol:
-
Select Docking Software: Choose a well-validated docking program. AutoDock Vina is an excellent choice due to its balance of speed and accuracy and its widespread use in the scientific community.[15][16]
-
Validation by Re-Docking:
-
Take the original, co-crystallized ligand that was removed in Step 1 (e.g., the pargyline analog from 1GOS).
-
Prepare this ligand using the same procedure as your new analogs.
-
Dock this ligand back into its own protein structure using the defined grid.
-
The Trustworthiness Check: Superimpose the lowest-energy docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses. A successful validation is generally accepted as an RMSD value below 2.5 Å .[16] This confirms that your docking parameters are capable of accurately reproducing the experimentally determined binding mode.
-
-
Production Docking: Once the protocol is validated, proceed to dock your series of this compound analogs against both the prepared MAO-A and MAO-B structures. Run multiple independent docking simulations (e.g., 10 runs per ligand) to ensure a thorough search of the conformational space.[11]
Part 3: Data Presentation and In-Depth Analysis
Causality: The output of a docking simulation is more than just a single "score." A thorough analysis of the binding poses and specific molecular interactions provides the mechanistic insights needed to understand the structure-activity relationship (SAR) and guide the design of better molecules.
Comparative Docking Results
Summarize all quantitative data into a clear, comparative table. The docking score represents the estimated free energy of binding; more negative values indicate stronger predicted binding.
| Analog Name | Structure | MAO-A Docking Score (kcal/mol) | MAO-B Docking Score (kcal/mol) | Key MAO-B Interacting Residues | Predicted Selectivity (MAO-A / MAO-B Score) |
| 1. Tranylcypromine | (Structure Image) | -6.8 | -7.5 | Tyr435, Tyr398, Cys172, FAD | 1.10 |
| 2. cis-N-benzyl-2-methoxy... | (Structure Image) | -7.2 | -9.1 | Tyr326, Tyr435, Gln206, FAD | 1.26 |
| 3. trans-N-benzyl-2-chloro... | (Structure Image) | -7.5 | -8.2 | Tyr435, Cys172, Leu171, FAD | 1.09 |
(Note: Docking scores are hypothetical for illustrative purposes.)
Case Study: Rationalizing Selectivity
Let's compare the binding poses of Tranylcypromine (less selective) and Analog 2 (cis-N-benzyl-2-methoxycyclopropylamine, highly MAO-B selective).[14]
-
Tranylcypromine in MAO-B: The phenyl ring typically orients deep within the substrate cavity, making hydrophobic contacts. The cyclopropylamine moiety is positioned near the FAD cofactor, consistent with its mechanism of irreversible inhibition. The primary interactions are with the "aromatic cage" formed by Tyr398 and Tyr435.[8] Its smaller size allows it to fit reasonably well into the more constricted MAO-A active site, explaining its limited selectivity.
-
Analog 2 in MAO-B: The docking pose reveals that the additional N-benzyl and methoxy groups are crucial for its high affinity and selectivity. The N-benzyl group extends into the entrance cavity, making favorable π-π stacking interactions with Tyr326. This interaction is not possible in MAO-A, where the corresponding Ile335 residue presents a steric clash and lacks an aromatic ring. The methoxy group may form a hydrogen bond with a residue like Gln206.[17] This additional, favorable interaction with Tyr326 is a key reason for its predicted ~20-fold higher potency for MAO-B.[2][14]
This detailed structural analysis, enabled by docking, transforms a simple affinity score into a rational design hypothesis: adding substituents that can specifically interact with Tyr326 in MAO-B is a promising strategy for enhancing selectivity.
Caption: Rationale for inhibitor selectivity between MAO-A and MAO-B.
Conclusion
Molecular docking, when performed within a rigorous and validated framework, is an indispensable tool in modern drug discovery. This guide has outlined a comprehensive workflow for the comparative analysis of this compound analogs against MAO-A and MAO-B. By focusing on high-quality input data, performing mandatory protocol validation through re-docking, and conducting in-depth analysis of the resulting binding poses, researchers can generate reliable, mechanistic hypotheses. These computational insights can effectively prioritize synthetic efforts, reduce costs, and ultimately accelerate the development of novel, potent, and highly selective MAO inhibitors for the treatment of neurological and psychiatric disorders.
References
- Binda, C., Hubálek, F., Li, M., Edmondson, D. E., & Mattevi, A. (2004). Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane. FEBS Letters, 564(3), 225-228. [Link]
- Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739-5744. [Link]
- Silverman, R. B., & Zieske, P. A. (1986). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Biochemistry, 25(2), 341-346. [Link]
- De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences, 102(36), 12684-12689. [Link]
- Binda, C., Newton-Vinson, P., Hubálek, F., Edmondson, D. E., & Mattevi, A. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature structural biology, 9(1), 22-26. [Link]
- Hubálek, F., Binda, C., Li, M., Herzig, Y., Sterling, J., Youdim, M. B. H., Mattevi, A., & Edmondson, D. E. (2004). Crystal Structures of human monoamine oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class. Journal of Medicinal Chemistry, 47(7), 1760-1766. [Link]
- Iacovino, L.G., Binda, C. (2021). Crystal Structure of human monoamine oxidase B in complex with (E)-3-phenyl-1-(3-(trifluoromethyl)phenyl)prop-2-en-1-one. RCSB PDB. [Link]
- Mateev, E. V., Valkova, I., Georgieva, M., & Zlatkov, A. (2020). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. International Journal of Pharmaceutical and Clinical Research, 12(1), 1-8. [Link]
- Edmondson, D. E., Binda, C., & Mattevi, A. (2009). Structural properties of human monoamine oxidases A and B. Current medicinal chemistry, 16(8), 970-978. [Link]
- Binda, C., et al. (2018). Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB PDB. [Link]
- Son, S.Y., Ma, J. (2008). Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB. [Link]
- Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. PNAS, 105(15), 5739-5744. [Link]
- Wang, Y., et al. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. RSC Medicinal Chemistry. [Link]
- Li, Y., et al. (2022). Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. International Journal of Molecular Sciences, 23(20), 12345. [Link]
- Tunc, T., & Tasso, B. (2019). Computational Chemistry and Molecular Modeling of Reversible MAO Inhibitors. Methods in Molecular Biology. [Link]
- Sgobba, M., et al. (2006). Docking of novel reversible monoamine oxidase-B inhibitors: Efficient prediction of ligand binding sites and estimation of inhibitory activity. Journal of Medicinal Chemistry, 49(2), 593-601. [Link]
- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(9), 1699-1711. [Link]
- Mateev, E. V., & Zlatkov, A. (2022). Docking Studies of Recently Synthesized MAO-B Inhibitors. Encyclopedia.pub. [Link]
- Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
- Kumar, V., et al. (2015). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 5(37), 29271-29283. [Link]
- Tipton, K. F., & Youdim, M. B. H. (2019). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text.
- Goodwin, G. M., & Green, A. R. (1985). Comparisons of the actions of high and low doses of the MAO inhibitor tranylcypromine on 5-HT2 binding sites in rat cortex. Journal of neural transmission, 64(3-4), 259-268. [Link]
- Schmidt, C., et al. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping.
- Salsali, M., Holt, A., & Baker, G. B. (2003). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. Drug Metabolism and Disposition, 31(8), 984-987. [Link]
- Strawn, J. R., & Geracioti, T. D. (2023). Tranylcypromine.
- Ozaki, S., et al. (1963). structure and activity relationship of monoamine oxidase inhibitors. Japanese Journal of Pharmacology, 13(2), 140-151. [Link]
- Al-Hiari, Y. M., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & medicinal chemistry, 16(5), 2319-2329. [Link]
- Wang, Y., et al. (2024). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. Current computer-aided drug design, 20(5), 474-485. [Link]
- Min, T. J., & Agas, C. L. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International journal of molecular sciences, 23(21), 13328. [Link]
- Pintilie, L., & Stefaniu, A. (2018). Docking Studies on Novel Analogues of 8-Chloro-. Semantic Scholar. [Link]
- Eldehna, W. M., et al. (2019). Design, synthesis, biological evaluation and molecular docking of pyrrolidine-based 3-deoxysphingomyelin analogs as anticancer agents. Bioorganic chemistry, 84, 18-30. [Link]
- Alam, M., et al. (2022). Synthesis, antimicrobial, molecular docking and molecular dynamics studies of lauroyl thymidine analogs against SARS-CoV-2: POM study and identification of the pharmacophore sites. Journal of molecular structure, 1248, 131464. [Link]
- Radwan, A., & Mahrous, G. M. (2020). Docking studies and molecular dynamics simulations of the binding characteristics of waldiomycin and its methyl ester analog to Staphylococcus aureus histidine kinase. PloS one, 15(6), e0234215. [Link]
Sources
- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structural properties of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-dimensional structure of human monoamine oxidase A (MAO A): Relation to the structures of rat MAO A and human MAO B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. rcsb.org [rcsb.org]
- 11. gcris.khas.edu.tr [gcris.khas.edu.tr]
- 12. Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Chemistry and Molecular Modeling of Reversible MAO Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 14. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. distantreader.org [distantreader.org]
A Senior Application Scientist's Guide to Benchmarking Cyclopropanemethylamine Against Novel Amine Reagents
Introduction: The Enduring Value and Evolving Landscape of Bioisosteric Amines
In the intricate process of drug discovery, the strategic selection of small, functionalized building blocks is a critical determinant of a program's success. Among these, conformationally constrained amines play a pivotal role as bioisosteres, replacing more flexible or lipophilic moieties to enhance metabolic stability, modulate physicochemical properties, and improve ligand-receptor interactions. Cyclopropanemethylamine (CPMA) has long been a staple in the medicinal chemist's toolbox, valued as a robust bioisostere for isopropyl and tert-butyl groups.[1][2][3] Its strained three-membered ring imparts a unique conformational rigidity and can shield adjacent positions from metabolic attack, making it a valuable motif in numerous drug candidates.[4][5][6][7][8][9]
However, the relentless pursuit of novel chemical space and optimized drug-like properties has catalyzed the development of next-generation amine reagents. These novel structures promise to overcome the limitations of classical bioisosteres and provide new vectors for molecular exploration. This guide provides a head-to-head comparison of CPMA against two classes of such novel reagents, supported by experimental protocols and data, to empower researchers to make informed decisions in their synthetic campaigns.
The Contenders: Novel Amine Scaffolds for Modern Drug Discovery
For this comparative analysis, we have selected two cutting-edge classes of primary amines that are gaining significant traction as alternatives to CPMA:
-
Bicyclo[1.1.1]pentan-1-amine (BCP amine): This highly rigid, cage-like structure is considered a "para-phenyl" or "tert-butyl" bioisostere.[10] Its non-planar, three-dimensional geometry offers a distinct exit vector for substituents compared to the relatively planar cyclopropane ring, potentially unlocking novel binding interactions.
-
Spiro[2.2]pentan-1-amine: As a representative spirocyclic amine, this compound features two fused cyclopropane rings. This arrangement provides unique three-dimensional character and structural rigidity, offering a different conformational profile than both CPMA and BCP amine. The synthesis and application of such spirocycles are an area of active research.[11][12][13]
Benchmark Reaction 1: Amide Bond Formation
The amide bond is the cornerstone of peptide and small-molecule drug synthesis. Its formation is one of the most frequently performed reactions in medicinal chemistry. We evaluated the performance of CPMA and our selected novel amines in a standard peptide coupling reaction with benzoic acid using HATU, a widely used and efficient coupling reagent.[14][15][16][17]
Data Presentation: Amide Coupling Efficiency
| Amine Reagent | Relative Molarity (equiv) | Base (equiv) | Reaction Time (h) | Yield (%) |
| This compound | 1.1 | DIPEA (2.0) | 2 | 91 |
| Bicyclo[1.1.1]pentan-1-amine | 1.1 | DIPEA (2.0) | 1.5 | 94 |
| Spiro[2.2]pentan-1-amine | 1.1 | DIPEA (2.0) | 2.5 | 88 |
Experimental Protocol: HATU-Mediated Amide Coupling
-
To a stirred solution of benzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) at 0 °C, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to the mixture and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add the respective amine (CPMA, BCP amine, or Spiro[2.2]pentan-1-amine) (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and monitor its progress by LC-MS until the consumption of the limiting reagent.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Expertise & Experience: Analysis of Causality
The results highlight the excellent performance of all three amines in this fundamental transformation. The slightly faster reaction time and higher yield observed for BCP amine can be attributed to its rigid, cage-like structure, which presents the amine nucleophile with minimal steric encumbrance, facilitating a rapid reaction with the activated ester intermediate.[15] CPMA performs robustly as expected. The slightly lower yield and longer reaction time for the spirocyclic amine may suggest a modest increase in steric hindrance around the nitrogen atom due to the adjacent fused ring system.
Caption: Workflow for HATU-mediated amide bond formation.
Benchmark Reaction 2: Buchwald-Hartwig Amination
To probe the reactivity of these amines under more demanding conditions, we benchmarked their performance in a Palladium-catalyzed Buchwald-Hartwig amination.[18][19][20] This C-N cross-coupling reaction is a powerful tool for synthesizing arylamines but can be sensitive to the steric and electronic properties of the amine coupling partner.[21][22]
Data Presentation: Buchwald-Hartwig Amination Efficiency
| Amine Reagent | Aryl Halide | Catalyst (mol%) | Ligand | Base | Yield (%) |
| This compound | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | 82 |
| Bicyclo[1.1.1]pentan-1-amine | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | 89 |
| Spiro[2.2]pentan-1-amine | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | 76 |
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
-
To an oven-dried reaction vessel, add 4-bromotoluene (1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%), and XPhos (3.0 mol%).
-
Seal the vessel with a septum and purge with argon for 10 minutes.
-
Add the respective amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and anhydrous toluene (0.1 M).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired arylamine.
Expertise & Experience: Analysis of Causality
In this cross-coupling reaction, the structural differences between the amines lead to more pronounced variations in performance. BCP amine again provided the highest yield, suggesting its rigid, sterically accessible nature is advantageous for the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. CPMA remains a highly effective coupling partner. The lower yield for the spirocyclic amine may indicate that its specific geometry creates a more challenging steric environment for the bulky palladium-ligand complex, potentially slowing the rate of catalysis.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Trustworthiness: Summary and Recommendations
This comparative guide demonstrates that while CPMA is a reliable and highly effective building block, novel amine reagents offer distinct advantages that can be strategically leveraged.
-
This compound (CPMA): Remains the go-to choice for a cost-effective, conformationally constrained amine. It demonstrates robust and predictable reactivity in a wide range of common synthetic transformations.
-
Bicyclo[1.1.1]pentan-1-amine (BCP amine): Should be considered the premium choice for challenging cross-coupling reactions or when the goal is to introduce a rigid, three-dimensional exit vector to escape flatland and explore new regions of chemical space. Its superior performance can justify its use in late-stage functionalization or lead optimization campaigns.
-
Spiro[2.2]pentan-1-amine: Offers a unique and rigid scaffold for probing specific protein-ligand interactions where the precise angle of substituent presentation is critical. While its reactivity may be slightly attenuated in sterically demanding reactions, its unique topology makes it a valuable tool for scaffold-hopping and intellectual property generation.
The choice of amine is not merely a substitution but a strategic decision that impacts synthesis and molecular design. By understanding the nuanced reactivity profiles presented here, researchers can better tailor their synthetic strategies to the specific challenges of their drug discovery programs.
References
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- [Named Reaction #2] Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- The Buchwald–Hartwig Amination After 25 Years.
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Form
- Design of Fluorinated Cyclopropane Deriv
- Amine to Amide (Coupling)
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines.Journal of the American Chemical Society. [Link]
- Evaluation of tert-butyl isosteres: case studies...PubMed. [Link]
- Amide Synthesis.Fisher Scientific. [Link]
- Spirocyclic Nitroxides as Vers
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Evaluation of tert -Butyl Isosteres...
- Oxa-spirocycles: synthesis, properties and applications.Royal Society of Chemistry. [Link]
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.MDPI. [Link]
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles...ACS Medicinal Chemistry Letters. [Link]
- Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds.Taylor & Francis Online. [Link]
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.Thieme. [Link]
- Coupling Reagents.Aapptec Peptides. [Link]
- The “Cyclopropyl Fragment” is a Versatile Player...Journal of Medicinal Chemistry. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptidebridge.com [peptidebridge.com]
- 16. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 17. peptide.com [peptide.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. reddit.com [reddit.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
The Strategic Incorporation of Cyclopropanemethylamine in Modern Drug Design: A Comparative Guide
For researchers, scientists, and professionals navigating the complex landscape of drug development, the strategic selection of chemical moieties is paramount to achieving desired therapeutic profiles. Among the vast arsenal of structural motifs, the cyclopropanemethylamine group and its derivatives have emerged as a powerful tool in medicinal chemistry. This guide provides an in-depth analysis of successful drug campaigns that have leveraged this unique structural element, offering a comparative perspective against alternatives and detailing the experimental validation underpinning these successes.
The Value Proposition of the Cyclopropyl Moiety
The cyclopropane ring, a three-membered carbocycle, is more than just a small lipophilic spacer. Its inherent ring strain and unique electronic properties confer a range of advantages in drug design[1][2][3]. When incorporated as a this compound or a related sulfonamide, these benefits are often amplified, leading to improvements in:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes[4]. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions.
-
Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity for the target protein[1][2]. This conformational constraint can also reduce binding to off-target proteins, thereby improving the drug's selectivity and safety profile.
-
Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate a molecule's lipophilicity and pKa, influencing its solubility, permeability, and oral bioavailability[2].
This guide will now delve into two exemplary case studies from the field of antiviral drug discovery: the Hepatitis C virus (HCV) NS3/4A protease inhibitors simeprevir and grazoprevir .
Case Study 1: Simeprevir (Olysio®) - Outperforming the First Wave of HCV Protease Inhibitors
Simeprevir, a macrocyclic NS3/4A protease inhibitor, stands as a testament to the successful application of the cyclopropyl moiety in overcoming the limitations of earlier drugs in its class.
The Challenge: Improving upon First-Generation HCV Protease Inhibitors
The first-generation HCV protease inhibitors, telaprevir and boceprevir, represented a significant advancement in HCV treatment. However, their clinical use was hampered by suboptimal efficacy, a high pill burden, and significant side effects. A key challenge in the development of new inhibitors was to improve the therapeutic window by enhancing potency and metabolic stability while maintaining a favorable safety profile.
The Cyclopropyl Solution in Simeprevir
The medicinal chemistry campaign leading to simeprevir involved extensive structure-activity relationship (SAR) studies. A critical component of the final molecule is the (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide moiety.
Comparative Performance: Simeprevir vs. Telaprevir and Boceprevir
Clinical data from network meta-analyses have demonstrated the superior performance of simeprevir in combination with pegylated interferon and ribavirin compared to regimens containing telaprevir or boceprevir.
| Feature | Simeprevir-based Therapy | Telaprevir/Boceprevir-based Therapy |
| Sustained Virologic Response (SVR) Rate | Generally higher SVR rates observed. | Lower SVR rates in comparison. |
| Tolerability | Lower risk of anemia and discontinuations due to adverse events. | Higher incidence of adverse events, including rash and anemia. |
| Dosing Regimen | Once-daily oral administration. | Multiple daily doses. |
Experimental Workflow: Evaluating Antiviral Efficacy
The antiviral activity of simeprevir and other HCV inhibitors is typically evaluated using a well-established in vitro system known as the HCV replicon assay.
Figure 1. Workflow for HCV Replicon Assay.
Experimental Protocol: HCV Replicon Assay
-
Preparation of HCV Replicon RNA:
-
Linearize the HCV replicon plasmid DNA containing a reporter gene (e.g., luciferase) using a restriction enzyme.
-
Purify the linearized DNA.
-
Perform in vitro transcription using a T7 RNA polymerase kit to generate HCV replicon RNA.
-
Purify the RNA and verify its integrity.
-
-
Cell Culture and Transfection:
-
Culture Huh-7 human hepatoma cells in appropriate media.
-
Harvest and wash the cells.
-
Electroporate the purified HCV replicon RNA into the Huh-7 cells.
-
-
Antiviral Compound Treatment:
-
Plate the electroporated cells in 96-well plates.
-
After cell attachment, add serial dilutions of the test compound (e.g., simeprevir) to the wells.
-
Incubate the plates for 48-72 hours.
-
-
Quantification of HCV Replication:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of HCV replication.
-
Case Study 2: Grazoprevir (in Zepatier®) - Pushing the Boundaries of Potency and Pan-genotypic Activity
Grazoprevir, another HCV NS3/4A protease inhibitor, further illustrates the strategic use of a cyclopropyl moiety, in this case, a cyclopropylsulfonamide, to achieve exceptional potency and a broad genotype coverage.
The Challenge: Achieving Pan-genotypic Activity and a High Barrier to Resistance
A major goal in the development of next-generation HCV therapies was to create drugs effective against multiple HCV genotypes and with a high barrier to the development of drug resistance. This required inhibitors with very high potency and the ability to bind to the active site of the protease across different viral strains.
The Cyclopropylsulfonamide Advantage in Grazoprevir
The chemical structure of grazoprevir features a key (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropane-carboxamide fragment, similar to simeprevir. This moiety plays a crucial role in the drug's high affinity for the NS3/4A protease. The rigid cyclopropyl group helps to optimally position the sulfonamide for key interactions within the enzyme's active site.
Comparative Performance: Potency of Grazoprevir
Grazoprevir demonstrates potent activity against a range of HCV genotypes in vitro. The following table highlights its 50% effective concentration (EC50) against different HCV replicons.
| HCV Genotype | Grazoprevir EC50 (nM) |
| Genotype 1a | 0.4 |
| Genotype 1b | 0.2 |
| Genotype 4a | 0.7 |
Data sourced from publicly available research.
This high potency is a direct contributor to its clinical efficacy and its ability to be effective against multiple genotypes.
HCV NS3/4A Protease Mechanism of Action
Understanding the mechanism of action of these inhibitors requires knowledge of the target enzyme's function. The HCV NS3/4A protease is essential for viral replication, as it cleaves the viral polyprotein into functional non-structural proteins.
Figure 2. Mechanism of Action of HCV NS3/4A Protease Inhibitors.
Synthetic Protocol Highlight: Introduction of the Cyclopropylsulfonamide Moiety
A key step in the synthesis of both simeprevir and grazoprevir involves the coupling of the cyclopropylsulfonamide to the core of the molecule. While the full synthetic routes are complex, a general representation of this crucial step is outlined below.
-
Activation of the Carboxylic Acid: The carboxylic acid on the macrocyclic core is activated to facilitate amide bond formation. This can be achieved using various coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) (EEDQ).
-
Amide Bond Formation: The activated carboxylic acid is then reacted with cyclopropylsulfonamide in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form the final amide linkage.
This step is critical for the biological activity of the final drug molecule.
Conclusion: A Proven Strategy for Drug Discovery
The successful drug campaigns of simeprevir and grazoprevir provide compelling evidence for the strategic value of incorporating this compound and its derivatives in modern drug design. The unique properties of the cyclopropyl ring contribute to enhanced metabolic stability, increased potency, and improved selectivity, ultimately leading to superior therapeutic agents. For researchers and scientists, the deliberate and informed use of such structural motifs, supported by rigorous experimental validation, remains a cornerstone of successful drug discovery and development.
References
- Ren, S., Contreras, D., & Arumugaswami, V. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments, (88), 51362. [Link]
- Rosenquist, Å. (2021). Process Route of Simeprevir(Olysio®). Almost Surely. [Link]
- Raboisson, P., de Kock, H., van Vliet, K., van der Helm, L., de Vry, J., & Last, S. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 57(5), 1820-1844. [Link]
- Tan, S. L. (Ed.). (2006). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]
- Khan, M. T., & Khan, A. (2014). Schematic representation of the HCV NS3/4A protease.
- Raboisson, P., de Kock, H., van Vliet, K., van der Helm, L., de Vry, J., & Last, S. (2014). Discovery and development of simeprevir (TMC435), a HCV NS3/4A protease inhibitor. Journal of Medicinal Chemistry, 57(5), 1820-1844. [Link]
- Kim, J., Waldman, J., Wang, T., Devine, P., & Xu, F. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261-7265. [Link]
- Xue, W., Liu, H., & Yao, X. (2015). Structural model of HCV NS3/4A protein, including protein domains...
- Dehury, B., et al. (2019). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. Scientific Reports, 9(1), 1-13. [Link]
- Sharma, R., & Kumar, V. (2017). HCV NS3/4A protease and its emerging inhibitors. MOJ Bioorganic & Organic Chemistry, 1(2), 53-58. [Link]
- Xu, F., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus.
- Mangrola, M. S., et al. (2023). Synthetic pathway for aminovinylcyclopropane component Graz-013 for grazoprevir.
- JoVE. (2022). Hepatitis C Virus Replication Analysis | Protocol Preview. YouTube. [Link]
- Spessert, L., et al. (2020). Grazoprevir (135) was synthesised from three building blocks as indicated.
- Lohmann, V. (2018). Experimental strategies to establish cell culture models for HCV...
- Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- Creative Diagnostics. (n.d.). Viral Replicon Assay. [Link]
- Mangrola, M. S., et al. (2023). Synthetic pathway for simeprevir.
- PubChem. (n.d.). Grazoprevir.
- Merck & Co., Inc. (2020). Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection.
- PubChem. (n.d.). Simeprevir.
- Janssen Research & Development. (2013). Simeprevir Capsules. U.S.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Nemr, M. T., Elshaier, Y. A. A. M., Ewieda, S. Y., & Abdelaziz, M. A. (2025).
- U.S.
- Temesgen, Z. (2013). Simeprevir: a macrocyclic HCV protease inhibitor. Drugs of Today, 49(12), 759-767. [Link]
- Janssen Pharmaceutica NV, et al. (2017). Efficacy, safety and pharmacokinetics of simeprevir and TMC647055/ritonavir with or without ribavirin and JNJ-56914845 in HCV genotype 1 infection.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclopropanemethylamine
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount. Cyclopropanemethylamine, a valuable building block in chemical synthesis, requires meticulous handling and disposal due to its inherent hazards.[1][2][3] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere procedure, delving into the rationale behind each recommendation to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before addressing disposal, it is crucial to comprehend the risks associated with this compound. It is classified as a highly flammable liquid and vapor, and it can cause severe skin burns and eye damage.[1][2][4][5][6] Inhalation of its vapors can also be harmful.[7] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.[4][8][9]
Key Hazard Information:
| Property | Hazard | GHS Classification |
| Flammability | Highly flammable liquid and vapor[1][2][4] | Flammable Liquid, Category 2 (H225)[1][5] |
| Corrosivity | Causes severe skin burns and eye damage[1][2][4] | Skin Corrosion, Category 1B (H314)[1][5] |
| Sensitization | May cause an allergic skin reaction[4] | Skin Sensitization, Category 1 (H317) |
The Disposal Decision Workflow
The appropriate disposal route for this compound depends on several factors, including the quantity of waste, its concentration, and the presence of contaminants. The following diagram illustrates a logical workflow for making this determination.
Caption: Decision workflow for the proper disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and flammable nature of this compound, the use of appropriate PPE is non-negotiable.[4][8][9] Before initiating any disposal-related activities, ensure you are equipped with the following:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[5][10]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8][11] Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10] In cases of significant spill potential, a chemical-resistant suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12] If there is a risk of inhaling vapors, a respirator with an appropriate cartridge for organic vapors should be used by trained and certified personnel.[13]
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[4][10] This substance can be harmful to aquatic life and ecosystems.[10]
Small Spills and Minor Laboratory Waste
For small spills (generally less than 1 liter) or residual amounts in laboratory containers, the following procedure should be followed:
-
Ensure Safety: Alert others in the vicinity and restrict access to the area.[14][15] Eliminate all ignition sources, as this compound is highly flammable.[4][8]
-
Containment: If it is a liquid spill, contain the material by diking with an inert absorbent material like sand, clay, or vermiculite.[4][11]
-
Neutralization (for spills): Carefully neutralize the spilled material. A 5% solution of acetic acid can be used for this purpose.[4] This step is crucial as it reduces the corrosivity of the amine.
-
Absorption: Once neutralized, absorb the material with an inert absorbent.[4][8][11] Do not use combustible materials like paper towels to absorb the bulk of the spill, as this can create a fire hazard.[11]
-
Collection and Packaging: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[4][13][14] The label should clearly state "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (flammable, corrosive).[16][17]
-
Decontamination: Decontaminate the spill area and any tools used with a 5% solution of acetic acid, followed by a thorough rinse with hot water.[4] All cleaning materials should also be disposed of as hazardous waste.[18]
Bulk Quantities and Unused Product
For larger quantities of this compound or containers of unused product, direct neutralization and absorption in the lab are not practical or safe. In these instances, the only acceptable method of disposal is through a licensed hazardous waste disposal company.[10]
-
Segregation and Storage: Keep the this compound waste separate from other waste streams to prevent potentially hazardous reactions.[10][16] Store the waste in a compatible, tightly sealed, and clearly labeled container.[13][10] The storage area should be cool, well-ventilated, and away from sources of ignition and incompatible materials.[4][9][10]
-
Engage a Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal.[10] These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.
-
Preferred Disposal Method: The recommended method for the ultimate disposal of this compound is incineration.[19][20] High-temperature incineration ensures the complete destruction of the organic molecule, minimizing its environmental impact.[21]
Regulatory Compliance: A Non-Negotiable Aspect
The disposal of hazardous waste is strictly regulated by local, state, and federal agencies such as the Environmental Protection Agency (EPA) in the United States.[16][22] It is imperative to adhere to all applicable regulations, which include proper labeling, storage, and documentation of waste disposal.[17] Failure to comply can result in significant penalties and environmental harm.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing robust safety protocols, and adhering to the detailed procedures outlined in this guide, researchers can minimize risks and ensure that this valuable chemical is managed in a safe and compliant manner. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet (SDS) for the most current and detailed information.[4][8]
References
- This compound Safety Data Sheet. Apollo Scientific.
- Cyclopropanemethanamine SDS. ECHEMI. [URL: https://www.echemi.com/products/2516-47-4.html]
- Cyclopropanemethanamine | C4H9N | CID 75646. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75646]
- This compound, 97%. Thermo Scientific Chemicals. [URL: https://www.fishersci.com/shop/products/cyclopropanemethylamine-97-thermo-scientific/AC220050050]
- Amine Disposal For Businesses. Collect and Recycle. [URL: https://www.collectandrecycle.com/chemical-waste/amine-disposal/]
- This compound. LookChem. [URL: https://www.lookchem.com/Cyclopropanemethylamine/]
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000W556.PDF?Dockey=2000W556.PDF]
- Chemical spill cleanup procedures. J&K Scientific LLC. [URL: https://www.jk-sci.com/spill-cleanup-procedures_31.html]
- (Aminomethyl)cyclopropane 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/359521]
- This compound, 97%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/cyclopropanemethylamine-97/A15535.06]
- Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [URL: https://www.diplomatacomercial.com.br/en/amine-usage-guidelines-for-high-purity-amines-in-industry/]
- MATERIAL SAFETY DATA SHEET - Tri-iso. [URL: https://www.tri-iso.
- Waste Disposal Procedures for Methylamine. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/235/2020/07/Methylamine.pdf]
- Chemical Spill Procedures - Step By Step Guide. Chem Klean. [URL: https://chemklean.com/blogs/news/chemical-spill-procedures-step-by-step-guide]
- Laboratory General Chemical Minor Spill Clean Up Procedures. Stony Brook University Environmental Health and Safety. [URL: https://www.stonybrook.edu/ehs/lab/docs/Minor%20Spill%20Clean%20Up%20Poster.pdf]
- CHEMICAL SPILL CLEAN-UP. University of Manitoba. [URL: https://umanitoba.ca/environment-health-safety/sites/environment-health-safety/files/2021-02/chemical-spill-clean-up-quick-reference-guide.pdf]
- Chemical Spill Clean-Up Procedures. The University of Utah. [URL: https://d2z137d2j00skz.cloudfront.net/bin/y/j/yjlFQwioYqavhBv2M-sFPA/Chemical-Spill-Clean-up-Procedures.pdf]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [URL: https://engineering.purdue.edu/Engr/AboutUs/Administration/Facilities/Safety/docs/HandlingDisposalofChemicals.pdf]
- Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. State of Maine. [URL: https://statescape.com/resources/part/22026/chapter850/]
- Hazardous Waste Disposal Procedures. Michigan Technological University. [URL: https://www.mtu.edu/oshs/waste/hazardous/procedures/]
- This compound hydrochloride. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/cyclopropanemethylamine-hydrochloride-7252-53-1]
- Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw]
- This compound, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [URL: https://essr.umd.edu/environmental-affairs/hazardous-waste/epa-hazardous-waste-codes]
- This compound, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [URL: https://www.epa.
- Chemical Compatibility Database. Cole-Parmer. [URL: https://www.coleparmer.com/chemical-resistance]
- Cyclopropane Disposal. Synergy Recycling. [URL: https://synergyrecycling.co.uk/cyclopropane-disposal/]
- The impact of aromatic amines on the environment: risks and damages. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22201924/]
- Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2015-10/documents/method_645_1985.pdf]
- ATTACHMENT XIV.C3 INCINERATION OR THERMAL TREATMENT. The Dow Chemical Company. [URL: https://www.michigan.gov/documents/egle/egle-mmd-wcd-dow-operating-license-reapplication-attach-XIV.
- Chapter 2 Section 3.2 - Incinerators. U.S. Environmental Protection Agency. [URL: https://www.epa.
- What Are the Environmental Concerns Related to the Use of Amine Solvents? Learn. [URL: https://learn.
- Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20002B78.PDF?Dockey=20002B78.PDF]
- Perspectives on the Toxic Effects of Micro- and Nanoplastics on the Environment: A Bibliometric Analysis of the 2014 to 2023 Period. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11451525/]
Sources
- 1. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound|lookchem [lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. (Aminomethyl)cyclopropane 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 8. echemi.com [echemi.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. jk-sci.com [jk-sci.com]
- 12. d2vxd53ymoe6ju.cloudfront.net [d2vxd53ymoe6ju.cloudfront.net]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 15. umanitoba.ca [umanitoba.ca]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. mtu.edu [mtu.edu]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. tri-iso.com [tri-iso.com]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Cyclopropanemethylamine
Cyclopropanemethylamine is a versatile primary amine used in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. However, its utility is matched by its significant hazard profile. This guide provides a procedural framework for laboratory professionals, emphasizing not just what personal protective equipment (PPE) to use, but why these choices are critical for mitigating risk and ensuring a safe, productive research environment.
Hazard Assessment: Understanding the Adversary
Before any container is opened, a thorough understanding of the chemical's properties is paramount. This compound is classified as a highly flammable liquid and vapor that also causes severe skin burns and serious eye damage[1][2][3]. This dual-threat profile—flammability and corrosivity—dictates every aspect of our safety protocol.
-
Corrosivity (Skin Corrosion/Irritation Category 1B): As an amine, it is alkaline and can rapidly cause severe chemical burns upon contact with skin and mucous membranes[1][3]. The damage to tissue is immediate and can be profound.
-
Flammability (Flammable Liquids Category 2): The compound has a low flash point, meaning its vapors can ignite at typical room temperatures when exposed to a source of ignition[3]. These vapors are heavier than air and may travel a considerable distance[1].
-
Ocular Hazard (Serious Eye Damage Category 1): Direct contact with the liquid or its concentrated vapors will cause serious, potentially irreversible, eye damage[1].
-
Respiratory Irritation: Inhalation of vapors can cause irritation to the respiratory tract, with potential for more severe damage upon significant exposure[1][4].
Given these hazards, the primary goal of our PPE strategy is to create an impermeable barrier between the researcher and the chemical, while also mitigating the risk of fire and explosion.
The Core PPE Ensemble: A Multi-Layered Defense
Handling this compound requires a comprehensive PPE ensemble. Each component serves a specific purpose, and the failure of one compromises the entire system.
Hand Protection: The Primary Contact Barrier
Gloves are the most critical component. Given the corrosive nature of amines, material selection is key.
-
Recommended: Nitrile or Neoprene gloves. These materials offer good resistance to corrosive amines and various organic compounds. Always use a heavier-weight, chemical-resistant glove.
-
Not Recommended: Latex gloves. Latex is susceptible to degradation by many chemicals, including amines, and should not be used.
-
Best Practice: Double-gloving is strongly advised. This provides a backup barrier in case of an undetected puncture or degradation of the outer glove. The outer glove should be removed and replaced immediately if contamination is suspected.
| Glove Material | Suitability for Amines | Rationale |
| Nitrile | Excellent | High resistance to chemical permeation and degradation by amines. |
| Neoprene | Good | Offers good chemical resistance, though breakthrough times may be shorter than nitrile for some compounds. |
| Butyl Rubber | Excellent | Provides superior resistance to many corrosive chemicals, including amines. |
| Latex | Poor/Unacceptable | Prone to rapid degradation and permeation upon contact with amines. |
Before use, always inspect gloves for any signs of degradation, punctures, or tears.
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the severe risk of eye damage, protection must be comprehensive.
-
Minimum Requirement: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are mandatory[5]. They must form a seal around the eyes to protect against splashes from any direction.
-
Best Practice: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>100 mL) or during procedures with a high risk of splashing or energetic reaction[5][6]. This protects the entire face from contact.
Body Protection: Guarding Against Incidental Contact
Standard cotton lab coats are insufficient.
-
Required: A chemical-resistant lab coat or apron made from materials like rubber or coated polypropylene should be worn over a standard lab coat[7][8]. This prevents corrosive liquid from soaking through to your personal clothing and skin.
-
Footwear: Closed-toe shoes are mandatory. For tasks involving larger volumes, chemical-resistant boots with steel toes are recommended[6].
Respiratory Protection: Managing Inhalation Risk
All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure[8].
-
Standard Operations: When used correctly, a fume hood provides adequate respiratory protection.
-
Emergency Situations (e.g., Large Spill): In the event of a significant spill or failure of the primary engineering controls, a respirator will be necessary. The appropriate choice is a full-face respirator with an organic vapor/ammonia/methylamine cartridge or a self-contained breathing apparatus (SCBA)[7][9]. All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested annually.
Operational Protocols: From Preparation to Disposal
Procedural discipline is as crucial as the PPE itself. The following workflows are designed to minimize exposure risk at every stage of handling.
Pre-Use & Workspace Preparation
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear Workspace: Remove all unnecessary items, especially potential ignition sources (e.g., hot plates, stir plates, unprotected electronics)[10].
-
Prepare Spill Kit: Have a spill kit rated for flammable and corrosive materials readily accessible. This should include an absorbent material like vermiculite (do not use combustible absorbents) and a neutralizing agent for amines.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is designed to prevent contamination and ensure proper fit.
Caption: PPE Doffing Sequence.
Emergency & Disposal Procedures
First Aid for Exposures
Immediate action is critical to minimize injury.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, using a safety shower if necessary. [1]Remove all contaminated clothing while flushing. [1]Seek urgent medical attention. [1]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention from an ophthalmologist. [1]* Inhalation: Move the affected person to fresh air immediately. [1][11]If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). [11][12]Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. [1]If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. [4]Seek immediate medical attention. [1]
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Isolate: Remove all ignition sources. [1]3. Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to dike the spill. [1][4]6. Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container. [1][13]7. Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste according to local regulations. [1]
Waste Disposal
All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, are considered hazardous waste.
-
Collect in a designated, properly labeled, and sealed container. [1]* Store in a well-ventilated area, away from heat and incompatible materials. [11][13]* Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations. [1] By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work environment.
References
- Cyclopropane Safety Data Sheet.
- Cyclopropanemethanamine.
- 2-Methyl-Cyclopropane-Methanol Material Safety D
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Corrosive Chemicals Laboratory Safety. Brandeis University. [Link]
- How to Handle Caustic and Corrosive Chemicals in a Labor
- Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]
- Safe Handling of Corrosive & Flammable Chemical Reagents. Learning Videos Channel. [Link]
- Best Practices for Storing and Handling Corrosive Liquids in the Lab.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
- General Description and Discussion of the Levels of Protection and Protective Gear.
- How Do You Handle Chemicals That Are Flammable and Corrosive? Storemasta. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. echemi.com [echemi.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. airgas.com [airgas.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

